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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on Microcin H47 and its Producing Organism, Escherichia coli

For Researchers, Scientists, and Drug Development Professionals Abstract Microcin (B1172335) H47 (MccH47) is a ribosomally synthesized and post-translationally modified antimicrobial peptide produced by certain strains o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcin (B1172335) H47 (MccH47) is a ribosomally synthesized and post-translationally modified antimicrobial peptide produced by certain strains of Escherichia coli. As a member of the class IIb microcins, it exhibits potent bactericidal activity, primarily against phylogenetically related Gram-negative bacteria, including multidrug-resistant (MDR) strains of Enterobacteriaceae. Its unique "Trojan horse" mechanism of action, involving the exploitation of siderophore uptake systems, and its specific targeting of the ATP synthase complex, make it a compelling candidate for novel antimicrobial drug development. This guide provides a comprehensive overview of the genetic organization, biosynthesis, mechanism of action, and immunity related to MccH47, supplemented with detailed experimental protocols and quantitative data to facilitate further research and development in this area.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Microcins, a class of gene-encoded peptide antibiotics produced by enterobacteria, represent a promising avenue of research. Microcin H47, produced by a natural isolate of Escherichia coli H47, is a chromosomally encoded microcin with a molecular mass of approximately 4.9 kDa in its mature form.[1] It belongs to the class IIb microcins, which are characterized by a C-terminal post-translational modification with a siderophore moiety, in this case, salmochelin.[2][3] This modification is crucial for its uptake by target cells through siderophore receptors.[3] This technical guide aims to consolidate the current knowledge on MccH47 and provide practical methodologies for its study.

Genetic Organization

The genetic determinants for MccH47 production are located on a ~10-13 kb genomic island on the E. coli chromosome.[1][3][4] This island is flanked by direct repeats, suggesting its acquisition through horizontal gene transfer.[4][5] The gene cluster is responsible for the synthesis of the microcin, its post-translational modification, its secretion, and the immunity of the producing cell.

The core genes within the MccH47 cluster include:

  • Synthesis and Modification: mchA, mchB, mchC, mchD. The mchB gene encodes the 75-amino acid precursor peptide of MccH47.[6][7] The products of mchA, mchC, and mchD are involved in the post-translational modification of the MchB peptide, which includes the attachment of a salmochelin siderophore.[8]

  • Secretion: mchE, mchF. These genes encode an ATP-binding cassette (ABC) transporter system responsible for the secretion of the mature microcin.[4][7] The outer membrane protein TolC, encoded by a gene located outside the cluster, is also essential for MccH47 secretion.[7][9]

  • Immunity: mchI. This gene encodes a small, 69-residue hydrophobic inner membrane peptide that confers specific immunity to the producing cell, preventing self-intoxication.[10][11]

  • Regulation: mchX. Located upstream of the immunity gene, mchX is thought to be involved in the regulation of the microcin gene cluster's expression.[7]

MccH47_Genetic_Cluster tolC tolC (Secretion - OMP) (unlinked) mchF mchF

Biosynthesis and Secretion

The production of active MccH47 is a multi-step process involving ribosomal synthesis, post-translational modification, and active secretion.

  • Ribosomal Synthesis: The mchB gene is transcribed and translated to produce a 75-amino acid precursor peptide.[6] This precursor peptide itself exhibits some antibiotic activity.[7]

  • Post-translational Modification: The precursor peptide undergoes modification by the MchA, MchC, and MchD proteins. This process involves the synthesis of enterobactin, its conversion to salmochelin, and the subsequent attachment of the salmochelin moiety to the C-terminus of the MchB peptide.[3][8]

  • Secretion: The modified MccH47 is secreted from the cell via a type I secretion system. This system is composed of the inner membrane ABC transporter MchF, the membrane fusion protein (MFP) MchE, and the outer membrane protein (OMP) TolC.[4][7] During secretion, the N-terminal 15 amino acids of the precursor are cleaved, resulting in the 60-residue mature microcin.[6]

MccH47_Biosynthesis Extracellular Extracellular Space Mature_MccH47 Mature MccH47 (60 aa) Mature_MccH47->Extracellular Modified_MccH47 Modified_MccH47 MchF MchF Modified_MccH47->MchF MchF->Mature_MccH47 Secretion & Processing MchE MchE TolC TolC

Mechanism of Action and Immunity

MccH47 employs a sophisticated "Trojan horse" strategy to enter and kill susceptible cells.

  • Uptake: The salmochelin moiety of MccH47 mimics ferric-siderophore complexes, allowing it to bind to catecholate siderophore receptors on the outer membrane of target cells, such as Cir, Fiu, and FepA.[6] The subsequent translocation across the outer membrane is dependent on the TonB-ExbB-ExbD energy-transducing system.

  • Target Interaction: Once in the periplasm or cytoplasm, MccH47 targets the F0 subunit of the ATP synthase complex.[1] This interaction disrupts the proton motive force, leading to a loss of cellular energy and ultimately cell death.

  • Immunity: The producing E. coli strain protects itself through the action of the MchI immunity protein. MchI is an integral inner membrane protein that is thought to bind to and neutralize any intracellular MccH47, preventing it from reaching its target.[1][10][11]

MccH47_MoA MccH47 Mature MccH47 Receptor Catecholate Receptor (Cir, Fiu, FepA) MccH47->Receptor Binding TonB TonB System Receptor->TonB Uptake ATP_Synthase ATP Synthase TonB->ATP_Synthase Translocation PMF_disruption Proton Motive Force Disruption ATP_Synthase->PMF_disruption Inhibition Cell_Death Cell Death PMF_disruption->Cell_Death

Quantitative Data

The following tables summarize the available quantitative data for Microcin H47.

Table 1: Molecular Characteristics of Microcin H47

CharacteristicValueReference(s)
Precursor Peptide Length75 amino acids[6]
Mature Peptide Length60 amino acids[6]
Molecular Mass (Mature Peptide)~4.9 kDa[1]
Calculated Mass (Peptide Moiety)4865 Da[6]
Gene Cluster Size~10-13 kb[1][3][4]

Table 2: Minimum Inhibitory Concentrations (MICs) of Microcin H47

Target OrganismMIC (µg/mL)Reference(s)
Escherichia coli strains< 75[2]
Salmonella strains< 75[2]
Multi-drug resistant Enterobacteriaceae< 75[2]

Note: MIC values can vary depending on the specific strain and the assay conditions.

Experimental Protocols

Purification of Microcin H47

This protocol is adapted from methods used for similar microcins and is based on hydrophobic interaction chromatography.[6][7]

Materials:

  • E. coli H47 culture supernatant

  • Sep-Pak C18 cartridges

  • Methanol (B129727)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Culture Growth and Supernatant Collection:

    • Inoculate a suitable volume of M63 minimal medium with E. coli H47.

    • Incubate at 37°C with shaking for 18-24 hours.

    • Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells.

    • Collect the supernatant and filter-sterilize it through a 0.22 µm filter.

  • Solid-Phase Extraction (SPE):

    • Activate a Sep-Pak C18 cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

    • Load the culture supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove unbound components.

    • Elute the microcin with a stepwise gradient of methanol or acetonitrile (e.g., 20%, 40%, 60%, 80%, 100% in water). Collect fractions at each step.

  • Activity Assay of Fractions:

    • Test the antimicrobial activity of each fraction using an agar (B569324) well diffusion assay against a sensitive indicator strain (e.g., E. coli K-12).

  • RP-HPLC Purification:

    • Pool the active fractions and concentrate them using a rotary evaporator or lyophilizer.

    • Resuspend the concentrated sample in a small volume of buffer A (e.g., 0.1% TFA in water).

    • Inject the sample onto a C18 RP-HPLC column equilibrated with buffer A.

    • Elute the microcin using a linear gradient of buffer B (e.g., 0.1% TFA in acetonitrile) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and collect fractions.

    • Assay the fractions for activity and analyze the purity of the active fractions by SDS-PAGE and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general guidelines for broth microdilution assays.

Materials:

  • Purified Microcin H47

  • Mueller-Hinton Broth (MHB) or M63 minimal medium

  • Sensitive indicator strain (e.g., E. coli K-12)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the indicator strain into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

    • Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Microtiter Plate Setup:

    • Prepare a series of twofold dilutions of the purified MccH47 in MHB in a 96-well plate. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (inoculum without microcin) and a negative control (broth without inoculum).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of MccH47 that completely inhibits visible growth of the indicator strain. The results can be read visually or by measuring the OD600 of each well using a microplate reader.

Genetic Manipulation: Construction of a mchB-phoA Gene Fusion

This protocol provides a general workflow for creating a translational fusion between the microcin structural gene (mchB) and a reporter gene like phoA (alkaline phosphatase), which can be used to study the expression and export of the microcin precursor.

Materials:

  • E. coli strain carrying the MccH47 gene cluster (or a plasmid containing it)

  • A suitable cloning vector (e.g., pUC19)

  • A plasmid carrying a promoterless 'phoA gene (e.g., from the TnphoA transposon)

  • Restriction enzymes, T4 DNA ligase, and competent E. coli cells for cloning

  • PCR primers to amplify mchB without its stop codon

Procedure:

  • Amplification of mchB:

    • Design PCR primers to amplify the mchB gene from the start codon to the last codon before the stop codon. Incorporate appropriate restriction sites into the primers for cloning.

    • Perform PCR using genomic DNA from E. coli H47 or a plasmid carrying the mch cluster as a template.

  • Cloning of mchB:

    • Digest the PCR product and the cloning vector with the chosen restriction enzymes.

    • Ligate the digested mchB fragment into the cloning vector.

    • Transform the ligation mixture into competent E. coli cells and select for transformants.

  • Insertion of 'phoA:

    • Isolate the plasmid containing the cloned mchB gene.

    • Digest this plasmid at a restriction site downstream of mchB.

    • Isolate the 'phoA gene cassette from its source plasmid using appropriate restriction enzymes.

    • Ligate the 'phoA cassette into the linearized mchB-containing plasmid, ensuring an in-frame fusion.

  • Transformation and Screening:

    • Transform the final ligation product into a suitable E. coli strain.

    • Screen for clones expressing an active PhoA fusion protein by plating on a medium containing a chromogenic substrate for alkaline phosphatase (e.g., XP). Blue colonies indicate a successful in-frame fusion that is exported to the periplasm.

Experimental_Workflow Pure_MccH47 Pure_MccH47 Pure_MccH47_2 Pure_MccH47_2

Conclusion and Future Perspectives

Microcin H47 represents a fascinating example of bacterial chemical warfare and holds significant potential as a template for the development of new antibiotics. Its complex biosynthesis, unique mode of action, and potent activity against clinically relevant pathogens underscore the importance of continued research in this area. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this remarkable antimicrobial peptide. Future work should focus on optimizing its production, elucidating the precise molecular interactions with its target, and engineering variants with improved stability and an expanded spectrum of activity.

References

Exploratory

An In-depth Technical Guide to the Microcin H47 Gene Cluster: Organization and Regulation

For Researchers, Scientists, and Drug Development Professionals Introduction Microcin (B1172335) H47 (MccH47) is a potent, ribosomally synthesized antibacterial peptide produced by Escherichia coli strain H47.[1] As a me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcin (B1172335) H47 (MccH47) is a potent, ribosomally synthesized antibacterial peptide produced by Escherichia coli strain H47.[1] As a member of the class IIb microcins, it undergoes extensive post-translational modification, resulting in a mature peptide with a C-terminal salmochelin-like siderophore moiety.[2][3] This modification is crucial for its "Trojan horse" mechanism of action, utilizing the target cell's own iron uptake systems to gain entry before exerting its cytotoxic effects.[4] The genetic determinants for MccH47 production, immunity, and secretion are encoded within a chromosomally located gene cluster of approximately 10-13 kb.[1][3][5] This guide provides a detailed technical overview of the organization and regulation of the Microcin H47 gene cluster, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Gene Cluster Organization

The Microcin H47 gene cluster is a complex and tightly organized system comprising genes for biosynthesis, post-translational modification, secretion, immunity, and regulation. The core genes involved are mchA, mchB, mchC, mchD, mchE, mchF, mchI, and mchX.[5][6] The arrangement of these genes is crucial for the coordinated expression and production of the mature microcin.

Quantitative Data of the Microcin H47 Gene Cluster

The following table summarizes the quantitative data for the genes and corresponding proteins of the Microcin H47 gene cluster. Gene sizes have been calculated from their start and end positions in the GenBank entry AJ009631.3.

GeneSize (bp)Protein ProductProtein Size (amino acids)Molecular Weight (kDa)Function
mchA1119MchA372~41.5 (calculated)Post-translational modification (glycosyltransferase)
mchB228MchB75 (precursor)6.6[7]Structural gene for MccH47 precursor peptide
MccH47 (mature)604.9[8]Mature antibacterial peptide
mchC1551MchC516~58.1 (calculated)Post-translational modification
mchD453MchD150~17.0 (calculated)Post-translational modification
mchE1275MchE424[9]48.7[9]Secretion (Membrane Fusion Protein - MFP)
mchF2097MchF698[10]~78.3 (calculated)Secretion (ATP-Binding Cassette - ABC transporter)
mchI210MchI69~7.8 (calculated)Self-immunity protein
mchX120MchX39~4.5 (calculated)Positive regulatory protein

Note: Calculated molecular weights are theoretical values based on amino acid sequences and may differ from experimentally determined values.

Visualization of the Microcin H47 Gene Cluster

The following diagram illustrates the organization of the Microcin H47 gene cluster.

G cluster_mch Microcin H47 Gene Cluster (~13 kb) mchA mchA mchS1 mchS1 mchS2 mchS2 mchS3 mchS3 mchS4 mchS4 mchX mchX mchI mchI mchB mchB mchC mchC mchD mchD mchE mchE mchF mchF

Figure 1: Organization of the Microcin H47 gene cluster.

Regulation of Gene Expression

The production of Microcin H47 is a tightly regulated process, ensuring that this potent antimicrobial is produced under appropriate conditions. The regulation involves both a dedicated regulatory protein encoded within the cluster, MchX, and a global iron-responsive regulator, Fur.

The Role of the MchX Protein

The mchX gene, located upstream of the immunity gene mchI, encodes a small protein that acts as a positive regulator.[5] Preliminary evidence suggests that MchX is involved in the activation of its own expression and likely the downstream immunity and production genes, potentially as part of a polycistronic transcript.[5][6]

Iron-Dependent Regulation by the Ferric Uptake Regulator (Fur)

The production of Microcin H47 is intricately linked to iron availability. This regulation is mediated by the global ferric uptake regulator (Fur). In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a repressor. It is proposed to bind to a specific DNA sequence, known as a "Fur box," located in the promoter region of the mch operon, thereby inhibiting transcription. Conversely, under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, relieving the repression and allowing for the transcription of the microcin genes. This regulatory mechanism is highly advantageous as it coordinates the production of the siderophore-like microcin with the cell's iron acquisition systems.

Signaling Pathway for Microcin H47 Regulation

The following diagram illustrates the regulatory pathway governing the expression of the Microcin H47 gene cluster.

G cluster_regulation Regulation of Microcin H47 Expression Fe2_high High Iron Fur Fur Fe2_high->Fur binds Fe2_low Low Iron Fe2_low->Fur no binding Fur_Fe2 Fur-Fe²⁺ mch_operon mch Operon (mchI, mchB, etc.) Fur->mch_operon no repression Fur_Fe2->mch_operon represses mchX_gene mchX gene MchX_protein MchX protein mchX_gene->MchX_protein expresses MchX_protein->mch_operon activates MccH47_production Microcin H47 Production mch_operon->MccH47_production leads to

Figure 2: Regulatory pathway of Microcin H47 expression.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of the Microcin H47 gene cluster.

Microcin H47 Antimicrobial Activity Assay (Patch Test)

This protocol is used to determine the production of active Microcin H47 by a bacterial strain.

Materials:

  • Luria-Bertani (LB) agar (B569324) plates

  • Soft LB agar (0.7% agar)

  • Indicator strain (e.g., E. coli RYC1000, a sensitive strain)

  • Test strain (the strain to be assayed for MccH47 production)

  • Sterile toothpicks or inoculation loops

  • Incubator (37°C)

Procedure:

  • Prepare Indicator Lawn:

    • Grow an overnight culture of the indicator strain in LB broth at 37°C with shaking.

    • Melt the soft LB agar and cool it to 45-50°C.

    • Inoculate the molten soft agar with the overnight culture of the indicator strain (e.g., 100 µL of culture per 3 mL of soft agar).

    • Vortex gently to mix and immediately pour the mixture onto a pre-warmed LB agar plate, ensuring an even layer.

    • Allow the soft agar overlay to solidify completely at room temperature.

  • Inoculate Test Strain:

    • Using a sterile toothpick or inoculation loop, pick a colony of the test strain.

    • Gently stab the toothpick into the center of the indicator lawn plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Observation:

    • Observe the plate for a zone of growth inhibition (a clear halo) around the area where the test strain was inoculated. The presence of a clear zone indicates the production of active Microcin H47.

Construction of lacZ Reporter Fusions to Study mch Promoter Activity

This protocol describes a general method for creating transcriptional fusions of mch gene promoters to the lacZ reporter gene to quantify promoter activity.

Materials:

  • E. coli strain suitable for cloning and expression (e.g., DH5α)

  • A promoterless lacZ reporter vector (e.g., pRS415)

  • Genomic DNA from E. coli H47

  • Restriction enzymes and T4 DNA ligase

  • PCR primers to amplify the desired mch promoter region

  • Competent E. coli cells

  • LB agar plates containing appropriate antibiotics and X-gal

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) for β-galactosidase assays

Procedure:

  • Amplify Promoter Region:

    • Design PCR primers to amplify the promoter region of the mch gene of interest. Include appropriate restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site of the lacZ reporter vector.

    • Perform PCR using E. coli H47 genomic DNA as a template.

  • Clone Promoter into Reporter Vector:

    • Digest both the PCR product and the promoterless lacZ vector with the chosen restriction enzymes.

    • Ligate the digested promoter fragment into the digested vector using T4 DNA ligase.

  • Transformation and Screening:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for vector selection and X-gal.

    • Promoter activity will lead to the expression of lacZ, resulting in blue colonies on X-gal plates. White colonies likely contain the vector without an insert or with an insert in the wrong orientation.

  • Quantitative β-Galactosidase Assay (Miller Assay):

    • Grow the selected clones (with the promoter-lacZ fusion) under desired experimental conditions (e.g., with and without iron).

    • Measure the optical density (OD₆₀₀) of the cultures.

    • Permeabilize the cells (e.g., with chloroform (B151607) and SDS).

    • Add ONPG, which is hydrolyzed by β-galactosidase to produce a yellow product (o-nitrophenol).

    • Stop the reaction and measure the absorbance at 420 nm.

    • Calculate the β-galactosidase activity in Miller units.

Electrophoretic Mobility Shift Assay (EMSA) for Fur-DNA Interaction

This protocol is used to demonstrate the direct binding of the Fur protein to the promoter region of the mch operon.

Materials:

  • Purified Fur protein

  • DNA probe: A short, labeled DNA fragment (e.g., with ³²P or a fluorescent tag) containing the putative Fur binding site from the mch promoter region.

  • Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding

  • MnCl₂ or CoCl₂ (as a co-repressor for Fur binding in vitro)

  • Native polyacrylamide gel

  • Electrophoresis apparatus and power supply

  • Detection system (autoradiography film or fluorescence imager)

Procedure:

  • Prepare DNA Probe:

    • Synthesize and anneal complementary oligonucleotides corresponding to the target DNA sequence.

    • Label the probe at the 5' or 3' end.

    • Purify the labeled probe.

  • Binding Reaction:

    • In a microcentrifuge tube, set up the binding reactions by combining the binding buffer, a constant amount of labeled probe, and increasing amounts of purified Fur protein.

    • Include a reaction with no Fur protein as a negative control.

    • To demonstrate specificity, include a reaction with a large excess of unlabeled specific competitor DNA (the same sequence as the probe) and a reaction with an excess of unlabeled non-specific competitor DNA.

    • Add the co-repressor (e.g., MnCl₂) to the reactions.

    • Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection:

    • Dry the gel (for radioactive probes) or image it directly (for fluorescent probes).

    • A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a Fur-DNA complex. The intensity of the shifted band should increase with increasing Fur concentration.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for characterizing a novel microcin gene cluster.

G cluster_workflow Experimental Workflow for Microcin Gene Cluster Characterization genomic_dna Genomic DNA Isolation pcr PCR Amplification of Gene Cluster genomic_dna->pcr cloning Cloning into Expression Vector pcr->cloning sequencing DNA Sequencing and Annotation cloning->sequencing expression Heterologous Expression cloning->expression mutagenesis Site-Directed Mutagenesis sequencing->mutagenesis gene_fusions Reporter Gene Fusions (lacZ, phoA) sequencing->gene_fusions protein_purification Purification of Regulatory Proteins sequencing->protein_purification mutagenesis->expression activity_assay Antimicrobial Activity Assay expression->activity_assay purification Microcin Purification expression->purification mass_spec Mass Spectrometry purification->mass_spec structure_elucidation Structure Elucidation mass_spec->structure_elucidation expression_analysis Gene Expression Analysis (RT-qPCR) gene_fusions->expression_analysis emsa EMSA / DNase I Footprinting protein_purification->emsa binding_site_mapping Promoter Binding Site Mapping emsa->binding_site_mapping

Figure 3: A general workflow for microcin gene cluster analysis.

Conclusion

The Microcin H47 gene cluster represents a sophisticated system for the production of a potent antimicrobial peptide. Its intricate organization and multi-layered regulation, involving both a dedicated activator and a global iron-responsive repressor, highlight its adaptation to the competitive microbial environment. A thorough understanding of this system, facilitated by the data and protocols presented in this guide, is essential for harnessing the potential of Microcin H47 and related compounds in the development of novel antimicrobial therapies. Further research into the precise molecular mechanisms of regulation and post-translational modification will undoubtedly unveil new avenues for bioengineering and drug discovery.

References

Foundational

Technical Guide: The Mechanism of Action of Microcin H47 on FₒF₁-ATP Synthase

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Microcin (B1172335) H47 (MccH47) is a potent, ribosomally synthesized peptide antibiotic produced by Escherichia coli.[1][2] Its bac...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microcin (B1172335) H47 (MccH47) is a potent, ribosomally synthesized peptide antibiotic produced by Escherichia coli.[1][2] Its bactericidal activity stems from a highly specific interaction with the FₒF₁-ATP synthase, a critical enzyme in bacterial bioenergetics. Unlike many antibiotics that target the catalytic F₁ domain, MccH47 exclusively targets the membrane-embedded Fₒ proton channel.[3][4] This interaction leads to a catastrophic loss of membrane potential, culminating in cell death.[5] This document provides a detailed overview of the MccH47 mechanism, from cellular uptake to its ultimate action on the Fₒ subunit, supported by available data and experimental methodologies.

Cellular Uptake and Translocation Pathway

The action of MccH47 on a target cell is a multi-step process that begins with recognition at the outer membrane and requires a dedicated energy-dependent transport system to reach its target in the inner membrane.

  • Outer Membrane Binding: MccH47 utilizes a "Trojan horse" strategy for entry. It binds to outer membrane receptors typically used for the uptake of ferric-catechol siderophores, namely FepA, Fiu, and Cir.[5][6]

  • Translocation: Following binding, the translocation of MccH47 across the outer membrane is dependent on the TonB-ExbB-ExbD energy-transducing system.[6]

  • Inner Membrane Target: Once in the periplasm, MccH47 interacts with its target, the Fₒ portion of the ATP synthase complex located in the inner cytoplasmic membrane.[7]

The overall pathway from the extracellular space to the intracellular target is depicted below.

Caption: Cellular uptake pathway of Microcin H47.

Mechanism of Action on ATP Synthase

Genetic and molecular studies have unequivocally identified the Fₒ proton channel as the minimal and sufficient structure required for MccH47's antibiotic action.[3][8] The catalytic F₁ portion, which is responsible for ATP synthesis and hydrolysis, is entirely dispensable for the microcin's effect.[3]

The proposed mechanism is that MccH47 binding to the Fₒ subunit, which comprises the a, b, and c subunits in E. coli, induces an unregulated influx of protons across the inner membrane.[5][9] This action effectively short-circuits the proton motive force, leading to a rapid dissipation of the membrane potential, cessation of ATP synthesis, and ultimately, cell death.[4][5] The presence of all three components of the Fₒ proton channel is essential; if any one is missing, the cell becomes completely resistant to MccH47.[3]

G cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm F1 F₁ Subcomplex (Dispensable for action) Fo Fₒ Proton Channel F1->Fo PMF Proton Motive Force (Dissipated) Protons_peri H⁺ Protons_cyto H⁺ Protons_peri->Protons_cyto Normal Proton Flow Protons_peri->PMF Unregulated Proton Influx MccH47 Microcin H47 MccH47->Fo Binding & Inhibition

Caption: Inhibition of the Fₒ proton channel by Microcin H47.

Quantitative Data

While direct enzymatic inhibition data such as IC₅₀ or Kᵢ values for the MccH47-ATP synthase interaction are not currently available in the public literature, the potency of the antibiotic has been quantified through Minimum Inhibitory Concentration (MIC) assays against various multidrug-resistant (MDR) Enterobacteriaceae.

Parameter Value Target Organisms Reference
MIC< 75 µg/mL (< 13 µM)MDR Enterobacteriaceae (including Salmonella and E. coli)[9]

Key Experimental Protocols

The identification of the Fₒ proton channel as the target of MccH47 was established through elegant genetic experiments. The methodologies are described below.

This series of experiments was crucial in pinpointing the Fₒ subunit as the specific target of MccH47.

  • Objective: To determine if the entire FₒF₁-ATP synthase complex is required for MccH47 action, or if a specific subcomplex is sufficient.[3]

  • Methodology:

    • Strain Generation: An E. coli strain with a complete deletion of the atp operon (which encodes all subunits of the ATP synthase) was used. This strain is resistant to MccH47 and cannot grow on non-fermentable carbon sources like succinate (B1194679).[1][3]

    • Plasmid Construction: A series of recombinant plasmids were constructed, each carrying different segments of the atp operon. These plasmids encoded:

      • The full FₒF₁ complex.

      • Only the F₁ subcomplex.

      • Only the Fₒ subcomplex (the proton channel).

      • Incomplete Fₒ subcomplexes, each missing one of the essential protein components.[3]

    • Transformation: The atp deletion strain was transformed with each of these plasmids.

    • Phenotypic Analysis: The transformed strains were assayed for two key phenotypes:

      • ATP Synthase Function: The ability to grow on a minimal medium with succinate as the sole carbon source. This requires a functional ATP synthase capable of oxidative phosphorylation.[3]

      • MccH47 Sensitivity: The sensitivity to MccH47 was determined using a patch test or halo assay.[3][7]

  • Results: Only the strains that expressed the complete Fₒ proton channel (either alone or as part of the full FₒF₁ complex) regained sensitivity to MccH47. Strains expressing only the F₁ portion or an incomplete Fₒ channel remained resistant. This demonstrated conclusively that the Fₒ proton channel is the minimal and sufficient target for MccH47.[3]

G cluster_plasmids Plasmids Expressing: cluster_results Results Start Start: E. coli Δatp strain (MccH47-Resistant) Transform Transform with Recombinant Plasmids Start->Transform p_F1 F₁ Subunits Only Transform->p_F1 p_Fo Fₒ Subunits Only Transform->p_Fo p_F1Fo Full F₁Fₒ Complex Transform->p_F1Fo p_IncFo Incomplete Fₒ Transform->p_IncFo Assay Phenotypic Assay p_F1->Assay p_Fo->Assay p_F1Fo->Assay p_IncFo->Assay R_F1 Succinate Growth: No MccH47 Sensitivity: No Assay->R_F1 From p_F1 R_Fo Succinate Growth: No MccH47 Sensitivity: Yes Assay->R_Fo From p_Fo R_F1Fo Succinate Growth: Yes MccH47 Sensitivity: Yes Assay->R_F1Fo From p_F1Fo R_IncFo Succinate Growth: No MccH47 Sensitivity: No Assay->R_IncFo From p_IncFo

Caption: Experimental workflow for identifying the Fₒ target.
  • Cross-Streaking Method: A lawn of the MccH47-producing strain is grown on an agar (B569324) plate. Strains to be tested are then streaked perpendicularly across this lawn. Sensitive strains will show a zone of growth inhibition where they intersect the producer strain.[7]

  • Patch/Halo Assay: A lawn of the test strain is spread on an agar plate. A small amount of purified MccH47 or an MccH47-producing colony is spotted onto the center of the lawn. After incubation, a clear halo (zone of no growth) will appear around the spot if the test strain is sensitive. The diameter of the halo can be used to estimate the level of sensitivity.[3][7]

Conclusion and Future Directions

Microcin H47 employs a sophisticated mechanism to kill susceptible bacteria by specifically targeting the Fₒ proton channel of ATP synthase, a novel mode of action for a peptide antibiotic.[7] Its ability to bypass the outer membrane using siderophore uptake systems and its potent, targeted bactericidal activity make it an intriguing candidate for further drug development, especially in the context of rising antimicrobial resistance.[9]

Key areas for future research include:

  • Structural Biology: Elucidating the high-resolution structure of MccH47 in complex with the Fₒ subunit would provide precise molecular details of the interaction and inhibition mechanism.

  • Enzyme Kinetics: Performing in vitro inhibition assays with purified Fₒ subunits reconstituted into proteoliposomes would allow for the determination of key quantitative parameters like IC₅₀ and Kᵢ.

  • Resistance Mechanisms: Investigating potential mutations within the Fₒ subunits that could confer resistance to MccH47.

This technical guide summarizes the current understanding of MccH47's action on ATP synthase, providing a foundation for researchers engaged in the study of novel antimicrobials and bacterial bioenergetics.

References

Exploratory

Microcin H47: A Comprehensive Technical Guide to its Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals Abstract Microcin (B1172335) H47 (MccH47) is a ribosomally synthesized and post-translationally modified antimicrobial peptide belonging to the class IIb mi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcin (B1172335) H47 (MccH47) is a ribosomally synthesized and post-translationally modified antimicrobial peptide belonging to the class IIb microcins.[1][2][3] Produced by certain strains of Escherichia coli, it exhibits potent bactericidal activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) Enterobacteriaceae.[2][4][5] This technical guide provides an in-depth overview of the molecular structure, mechanism of action, and experimental analysis of Microcin H47, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure

Microcin H47 is a gene-encoded peptide that undergoes significant post-translational modification to become active.[6][7] The structural gene, mchB, encodes a precursor peptide.[8][9][10][11] The mature MccH47 has a modular structure consisting of two key domains: an N-terminal toxic domain and a C-terminal uptake domain.[6][7][12]

A defining feature of MccH47 is the attachment of a catechol siderophore group, specifically a derivative of enterobactin, to its C-terminal domain.[1][6] This modification is crucial for its "Trojan horse" mechanism of entry into target cells.[1][5] The precursor peptide contains a double-glycine-type leader peptide at its N-terminus, which is cleaved during secretion.[6][13][14]

The genetic determinants for MccH47 production are located on a chromosomal island and include a cluster of genes designated mch for microcin H47.[15][16][17] These genes encode the precursor peptide (mchB), proteins for post-translational modification (mchA, mchC, mchD), an immunity protein to protect the producing cell (mchI), and an ABC transporter system for secretion (mchE, mchF).[8][18][19]

Mechanism of Action

The antibacterial activity of Microcin H47 is a multi-step process involving recognition, uptake, and intracellular targeting, ultimately leading to cell death.

Recognition and Uptake

The catechol moiety of MccH47 mimics ferric-siderophore complexes, which are essential for iron acquisition in many bacteria.[5][15] This allows MccH47 to be recognized by and bind to specific outer membrane receptors on susceptible bacteria, namely FepA, Fiu, and Cir.[5][12][15] Following binding, the microcin is actively transported across the outer membrane into the periplasm in a process dependent on the TonB-ExbB-ExbD energy-transducing system.[5][15]

Microcin_H47_Uptake_Pathway cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane MccH47 MccH47 Receptor Siderophore Receptors (FepA, Fiu, Cir) MccH47->Receptor Binding MccH47_Peri MccH47 Receptor->MccH47_Peri TonB-dependent Translocation TonB TonB-ExbB-ExbD Complex TonB->Receptor Target ATP Synthase MccH47_Peri->Target Interaction

Figure 1: Uptake pathway of Microcin H47 into a target bacterial cell.
Intracellular Target and Killing

Once in the periplasm, the N-terminal toxic domain of Microcin H47 interacts with its intracellular target, the F₀ proton channel of the ATP synthase complex located in the inner membrane.[5][12][15] This interaction disrupts the proton motive force, leading to a dissipation of the membrane potential and ultimately causing cell death.[5] The precursor peptide of MccH47, even before post-translational modification and secretion, has been shown to possess antibiotic activity, suggesting the N-terminal domain is inherently toxic.[8][9][10][11]

Antibacterial Spectrum and Potency

Microcin H47 demonstrates potent activity against a variety of medically important Enterobacteriaceae.[2][4] Notably, it is effective against multidrug-resistant (MDR) strains, including those producing carbapenemases and extended-spectrum β-lactamases.[4] While initially thought to have a narrow spectrum, recent studies have shown its broad and potent activity within the Enterobacteriaceae family.[2][3][4]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of purified Microcin H47 (MccH47-MGE) against various bacterial strains.

Bacterial SpeciesStrainResistance PhenotypeMIC (µg/mL)MIC (µM)Reference
Escherichia coliDH5α-< 75< 13[4][6]
Escherichia coliBAA-2471NDM-1, CTX-M-15, OXA-1, TEM-1< 75< 13[4][6]
Salmonella entericaserovar Typhimurium 14028s-< 75< 13[4][6]
Salmonella entericaserovar Typhimurium SL1344-< 75< 13[4][6]
Klebsiella pneumoniaeBAA-1705KPC-2< 75< 13[4]
Shigella flexneriM90T-< 75< 13[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Microcin H47.

Purification of Microcin H47

A common method for obtaining purified Microcin H47 involves heterologous expression and subsequent chromatographic separation.

Purification_Workflow Start Culture of E. coli expressing MccH47 Centrifugation Centrifugation to separate supernatant Start->Centrifugation SPE Solid-Phase Extraction (e.g., C18 cartridge) Centrifugation->SPE Elution Elution with Methanol (B129727) Gradient SPE->Elution HPLC Reverse-Phase HPLC (e.g., C8 column) Elution->HPLC Analysis Activity Assay and Mass Spectrometry HPLC->Analysis End Purified MccH47 Analysis->End

Figure 2: General workflow for the purification of Microcin H47.

Methodology:

  • Culture and Induction: Grow the E. coli strain harboring the MccH47 expression plasmid in a suitable medium (e.g., M63 broth) to the mid-log phase.[16][20] Induce expression of the microcin and its maturation machinery (e.g., with L-arabinose).[3]

  • Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant containing the secreted microcin.[16][20]

  • Solid-Phase Extraction: Load the supernatant onto a C18 solid-phase extraction cartridge. Wash the cartridge to remove unbound impurities.[20]

  • Elution: Elute the bound microcin using a stepwise or gradient elution with increasing concentrations of an organic solvent, such as methanol or acetonitrile.[20]

  • High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reverse-phase HPLC on a C8 or C18 column.[16][20]

  • Verification: Confirm the purity and identity of the collected fractions by performing activity assays (see below) and mass spectrometry to determine the molecular weight.[16][20]

Antibacterial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of Microcin H47.

Methodology:

  • Bacterial Inoculum Preparation: Culture the target bacterial strain in cation-adjusted Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.[7][8] Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.[7]

  • Peptide Dilution: Prepare a stock solution of purified MccH47. Perform serial two-fold dilutions of the peptide in a suitable buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adhesion to plasticware).[7][8]

  • Assay Setup: In a 96-well polypropylene (B1209903) microtiter plate, add 100 µL of the bacterial inoculum to each well.[7][8] Add 11 µL of each peptide dilution to the corresponding wells.[8] Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7][8]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in no visible growth of the bacteria.[7]

Mechanism of Action: ATP Synthase Activity Assay

This assay can be used to confirm that Microcin H47 targets the ATP synthase complex.

Methodology:

  • Preparation of Bacterial Membranes: Prepare inverted membrane vesicles from the target bacterial strain.

  • Assay Reaction: The ATP hydrolysis activity of the ATP synthase can be measured spectrophotometrically by coupling the production of ADP to the oxidation of NADH.[12][14][15] The reaction mixture typically contains the membrane vesicles, ATP, phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and NADH.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time in the presence and absence of Microcin H47. A decrease in the rate of NADH oxidation in the presence of MccH47 indicates inhibition of ATP synthase activity.[12]

  • Controls: Include controls with known ATP synthase inhibitors (e.g., oligomycin (B223565) for mitochondrial ATP synthase) to validate the assay.[15]

Signaling Pathways and Logical Relationships

The genetic organization and regulatory pathways for Microcin H47 production are complex, involving multiple genes and potential regulatory elements.

MccH47_Genetic_Organization mch_genes mchA mchC mchD mchB mchI mchE mchF maturation Post-translational Modification mch_genes:f0->maturation mch_genes:f1->maturation mch_genes:f2->maturation precursor Precursor Peptide mch_genes:f3->precursor immunity Immunity mch_genes:f4->immunity secretion Secretion (ABC Transporter) mch_genes:f5->secretion mch_genes:f6->secretion active_mcc Active MccH47 maturation->active_mcc Modification & Secretion precursor->maturation Substrate secretion->active_mcc

Figure 3: Logical relationship of the mch genes and their functions in Microcin H47 production.

Conclusion and Future Perspectives

Microcin H47 represents a promising candidate for the development of novel antimicrobial agents, particularly against MDR Gram-negative pathogens. Its unique "Trojan horse" mechanism of action, targeting a fundamental cellular process, may reduce the likelihood of rapid resistance development. Further research into its structure-activity relationships, optimization of its delivery, and evaluation in preclinical models will be crucial for translating its potential into clinical applications. The detailed molecular understanding and experimental protocols provided in this guide aim to facilitate and accelerate these research and development efforts.

References

Foundational

Microcin H47: A Technical Guide to a Ribosomally Synthesized Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals Abstract Microcin (B1172335) H47 (MccH47) is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic produced by Escherichia c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcin (B1172335) H47 (MccH47) is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic produced by Escherichia coli strain H47. As a member of the class IIb microcins, it exhibits potent bactericidal activity, primarily against Gram-negative bacteria belonging to the Enterobacteriaceae family. Its unique structure, featuring a C-terminal salmochelin moiety, facilitates a "Trojan horse" mechanism of uptake by hijacking the target cell's siderophore import machinery. The genetic determinants for MccH47 production are located on a chromosomal island, encoding a complex biosynthetic and secretion apparatus. This technical guide provides an in-depth overview of Microcin H47, consolidating current knowledge on its biosynthesis, mechanism of action, and genetic basis. It further presents detailed experimental protocols for its study and quantitative data on its antimicrobial activity, aiming to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and antibiotic development.

Introduction

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse and rapidly expanding class of natural products with significant therapeutic potential.[1] Microcins, a subgroup of RiPPs produced by enterobacteria, are characterized by their low molecular weight and potent antimicrobial activities.[2] Microcin H47 (MccH47) is a notable example, distinguished by its chromosomal origin and complex post-translational modification.[3] This guide delves into the core aspects of MccH47, providing a technical foundation for its exploration as a potential therapeutic agent.

Genetic Organization and Biosynthesis

The genetic determinants for Microcin H47 production are clustered within a genomic island on the E. coli H47 chromosome.[3] This system encodes all the necessary machinery for the synthesis of the precursor peptide, its post-translational modification, secretion, and self-immunity.

The mch Gene Cluster

The mch gene cluster is comprised of several key genes:

  • mchB : The structural gene encoding the 75-amino acid precursor peptide, pre-pro-MccH47.[4]

  • mchA, mchC, mchD : These genes are involved in the post-translational modification of the MchB precursor, specifically in the synthesis and attachment of a salmochelin siderophore moiety.[5]

  • mchE, mchF : Encode the components of a type I ATP-binding cassette (ABC) transporter responsible for the secretion of the mature microcin.[4]

  • mchI : Provides immunity to the producing cell by encoding a small, hydrophobic inner membrane protein that is thought to prevent the action of MccH47 on the producer's own cell membrane.[6]

  • mchX : A putative regulatory gene.[4]

Biosynthesis and Post-Translational Modification

The biosynthesis of Microcin H47 is a multi-step process:

  • Ribosomal Synthesis : The mchB gene is transcribed and translated to produce the linear precursor peptide, pre-pro-MccH47.[4]

  • Post-Translational Modification : The precursor peptide undergoes a crucial post-translational modification where a salmochelin siderophore is covalently attached to its C-terminus. This process is catalyzed by the enzymatic machinery encoded by mchA, mchC, and mchD. The enterobactin (B1671361) synthesis pathway is also involved in providing the necessary precursors for this modification.[5]

  • Secretion and Maturation : The modified precursor is then secreted from the cell via the MchE/MchF ABC transporter. During secretion, a leader peptide is cleaved from the N-terminus, resulting in the mature, active Microcin H47.[4]

Microcin_H47_Biosynthesis cluster_ribosome Ribosome cluster_modification Post-Translational Modification cluster_secretion Secretion & Maturation mchB_mRNA mchB mRNA Ribosome Ribosome mchB_mRNA->Ribosome Translation Pre_pro_MccH47 Pre-pro-MccH47 (75 aa) Ribosome->Pre_pro_MccH47 MchA_C_D MchA, MchC, MchD Enzymatic Cascade Pre_pro_MccH47->MchA_C_D Modified_Precursor Modified Precursor MchA_C_D->Modified_Precursor Salmochelin Salmochelin Siderophore Salmochelin->MchA_C_D ABC_Transporter MchE/MchF ABC Transporter Modified_Precursor->ABC_Transporter Mature_MccH47 Mature MccH47 ABC_Transporter->Mature_MccH47 Cleavage of Leader Peptide Extracellular_Space Extracellular Space MccH47_Uptake_and_Action cluster_Outer_Membrane Outer Membrane cluster_Periplasm Periplasm cluster_Inner_Membrane Inner Membrane cluster_Cytoplasm Cytoplasm MccH47 Microcin H47 Siderophore_Receptor Siderophore Receptor (FepA, Cir, Fiu) MccH47->Siderophore_Receptor Binding MccH47_Periplasm MccH47 Siderophore_Receptor->MccH47_Periplasm Translocation TonB_Complex TonB-ExbB-ExbD Complex TonB_Complex->Siderophore_Receptor Energy ATP_Synthase ATP Synthase (F₀ subunit) MccH47_Periplasm->ATP_Synthase Interaction Cell_Death Disruption of Proton Motive Force & Cell Death ATP_Synthase->Cell_Death MccH47_Purification_Workflow Start Start: E. coli Culture Centrifugation Centrifugation (8,000 x g, 15 min) Start->Centrifugation Filtration Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration SPE Solid-Phase Extraction (C8 Cartridge) Filtration->SPE Activity_Assay Activity Assay (Patch Test) SPE->Activity_Assay HPLC RP-HPLC (C8 Column) Activity_Assay->HPLC Active Fractions Quantification Quantification HPLC->Quantification End End: Purified MccH47 Quantification->End

References

Exploratory

"the role of the mch gene cluster in Microcin H47 biosynthesis"

An In-depth Technical Guide on the Role of the Mch Gene Cluster in Microcin (B1172335) H47 Biosynthesis For: Researchers, Scientists, and Drug Development Professionals Abstract Microcin H47 (MccH47) is a potent, ribosom...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Mch Gene Cluster in Microcin (B1172335) H47 Biosynthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Microcin H47 (MccH47) is a potent, ribosomally synthesized antimicrobial peptide produced by Escherichia coli, belonging to the class IIb, or siderophore-microcin, family. Its production, maturation, and export are orchestrated by a chromosomally located gene cluster, designated mch. This guide provides a comprehensive technical overview of the Mch gene cluster's role in the intricate biosynthesis of Microcin H47. We will dissect the function of each gene within the cluster, delineate the multi-step biosynthesis and secretion pathway, present key quantitative data, and detail the experimental protocols that have been instrumental in elucidating this system. This document aims to serve as a foundational resource for researchers in microbiology, natural product discovery, and the development of novel antimicrobial agents.

The Microcin H47 (Mch) Gene Cluster Architecture

The genetic determinants for MccH47 are organized in a contiguous DNA region of approximately 10 kb on the E. coli chromosome.[1] This cluster contains genes responsible for the synthesis of the precursor peptide, its extensive post-translational modification, secretion of the mature antibiotic, and self-immunity for the producing cell.[2] Saturation mutagenesis has been pivotal in identifying the key genes within this system.[3]

The core genes and their established functions are as follows:

  • Synthesis and Maturation Genes (mchA, mchB, mchC, mchD):

    • mchB: This is the structural gene that encodes the 75-residue precursor peptide of MccH47.[4] This precursor is itself biologically active, exhibiting toxicity when expressed intracellularly in the absence of the immunity protein.[5]

    • mchA, mchC, mchD: These genes are essential for the post-translational modification of the MchB precursor peptide.[4] Their products are responsible for synthesizing and attaching a salmochelin-type siderophore to the C-terminus of the peptide, a hallmark of this microcin class.[4][6] This modification process is crucial, as the siderophore moiety hijacks the target cell's iron uptake receptors.[6]

  • Secretion Genes (mchE, mchF):

    • These genes encode the components of a dedicated Type I secretion system, also known as an ABC (ATP-binding cassette) exporter.[7]

    • mchE: Encodes a membrane fusion protein (MFP).[7][8]

    • mchF: Encodes the inner membrane ABC transporter protein.[7][8]

    • This system works in conjunction with the outer membrane protein TolC , which is encoded by a gene located outside the mch cluster, to export the mature microcin across both the inner and outer membranes.[3][7]

  • Immunity Gene (mchI):

    • mchI: This gene encodes a 69-residue, highly hydrophobic integral membrane peptide that confers specific immunity to the producing cell, protecting it from the microcin's toxic effects.[3][2][9]

  • Regulatory Gene (mchX):

    • mchX: Located upstream of the immunity gene, mchX is believed to be involved in the regulation and activation of its own expression and that of the downstream mchI and mchB genes. It has been proposed that mchX, mchI, and mchB may be co-transcribed as an operon.[3]

Mch_Gene_Cluster cluster_mch Mch Gene Cluster (~10 kb) mchA mchA (Modification) silent_region Silent Region (~3 kb) mchB mchB (Structural Gene) mchE mchE (Secretion - MFP) mchC mchC (Modification) mchD mchD (Modification) mchI mchI (Immunity) mchF mchF (Secretion - ABC) mchF->p7 < mchX mchX (Regulation) p1->mchD < p2->mchC < p3->mchA < p4->mchX > p5->mchI > p6->mchB > p7->mchE >

Caption: Organization of the Microcin H47 gene cluster on the E. coli chromosome.

The Biosynthesis and Secretion Pathway

The production of active, extracellular MccH47 is a coordinated, multi-step process involving ribosomal synthesis, enzymatic modification, and dedicated transport machinery.

  • Ribosomal Synthesis of Precursor: The pathway begins in the cytoplasm with the ribosomal synthesis of the MchB peptide, a 75-amino-acid precursor.[4][6] This precursor contains an N-terminal leader sequence that is later cleaved.[4]

  • Post-Translational Modification (Maturation): The MchB precursor undergoes a critical maturation step catalyzed by the products of the mchA, mchC, and mchD genes.[4] This process involves the synthesis of a salmochelin-like siderophore, which is covalently attached to the C-terminus of the peptide.[4][6][10] This siderophore moiety is derived from enterobactin, highlighting a link between this antimicrobial system and the cell's iron acquisition pathways.[6][11]

  • Secretion and Processing: The mature, modified microcin is then exported from the cell. The mchE and mchF gene products form a Type I ABC exporter in the inner membrane.[7][8] MchF, the ABC transporter, provides the energy for translocation via ATP hydrolysis, while MchE acts as a linker protein. This inner membrane complex associates with the outer membrane protein TolC to form a continuous channel through the periplasm, allowing for single-step secretion directly into the extracellular medium.[7][8] During this export process, the N-terminal leader peptide is cleaved, resulting in the final 60-residue mature MccH47.[4][6]

Biosynthesis_Pathway Microcin H47 Biosynthesis and Secretion cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_om Outer Membrane Ribosome Ribosome MchB_precursor MchB Precursor (75 aa) Ribosome->MchB_precursor mchB mRNA Modified_precursor Modified Precursor (Salmochelin-Peptide) MchB_precursor->Modified_precursor MchACD MchA, MchC, MchD Enzymes MchACD->MchB_precursor Modification MchF MchF (ABC) Modified_precursor->MchF Secretion MchE MchE (MFP) MchF->MchE TolC TolC MchE->TolC Mature_MccH47 Mature MccH47 (60 aa) TolC->Mature_MccH47 Export & Processing Extracellular Extracellular Medium Mature_MccH47->Extracellular Experimental_Workflow cluster_construction 1. Construct Creation cluster_expression 2. Expression in E. coli cluster_assay 3. Phenotypic Assays start mchB gene (N-terminus) fusion mchB-phoA fusion gene start->fusion phoA phoA gene (reporter) phoA->fusion plasmid Plasmid with mchB-phoA fusion->plasmid transformed Transformed E. coli plasmid->transformed ecoli E. coli host ecoli->transformed assay1 Assay 1: PhoA Activity (Export Verification) transformed->assay1 assay2 Assay 2: Antimicrobial Activity (Toxicity Confirmation) transformed->assay2

References

Foundational

An In-Depth Technical Guide to the Post-Translational Modifications of Microcin H47

For Researchers, Scientists, and Drug Development Professionals Abstract Microcin (B1172335) H47 (MccH47) is a potent, ribosomally synthesized antimicrobial peptide produced by Escherichia coli, belonging to the class II...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcin (B1172335) H47 (MccH47) is a potent, ribosomally synthesized antimicrobial peptide produced by Escherichia coli, belonging to the class IIb microcins. Its bactericidal activity is contingent upon extensive post-translational modifications that are crucial for its mechanism of action, which involves a "Trojan horse" strategy to enter target cells. This technical guide provides a comprehensive overview of the post-translational modifications of MccH47, detailing the biosynthetic pathway, the enzymatic machinery involved, and the key experimental methodologies used for its study. Quantitative data from mass spectrometric analyses are presented in a structured format, and critical experimental workflows are visualized to facilitate a deeper understanding of this complex biosynthetic process. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in siderophore-microcins and novel antimicrobial strategies.

Introduction

Microcin H47 is a chromosomally encoded bacteriocin (B1578144) that exhibits a narrow spectrum of activity, primarily against phylogenetically related Enterobacteriaceae.[1][2] It is synthesized as a 75-amino-acid precursor peptide, MchB, which subsequently undergoes significant maturation before being secreted as a mature, active antibiotic.[3] The key post-translational modification is the covalent attachment of a salmochelin-like siderophore moiety to the C-terminus of the MchB peptide.[4][5] This modification is essential for the uptake of MccH47 by susceptible bacteria through their catecholate siderophore receptors.[4][6] The genetic determinants for MccH47 production, modification, and immunity are clustered in the mch locus on the E. coli chromosome.[3] Understanding the intricacies of these post-translational modifications is paramount for the potential development of MccH47 and other siderophore-microcins as novel therapeutic agents.

The Biosynthetic Pathway of Modified Microcin H47

The maturation of Microcin H47 is a multi-step process involving enzymes encoded by the mch gene cluster and the host cell's own enterobactin (B1671361) synthesis pathway. The precursor peptide, MchB, is post-translationally modified by the products of the mchA, mchC, and mchD genes.[3][7] The enterobactin synthesis pathway provides the foundational catecholate structure for the siderophore moiety.[7]

The proposed biosynthetic pathway is as follows:

  • Synthesis of the Precursor Peptide: The mchB gene is transcribed and translated to produce the 75-residue precursor peptide, MchB.[3]

  • Enterobactin Synthesis: The host cell's enterobactin synthesis machinery produces the cyclic trimer of 2,3-dihydroxybenzoyl-L-serine (DHBS), known as enterobactin.

  • Salmochelin Formation: The enterobactin molecule is then linearized and glycosylated to form a salmochelin-like siderophore. This conversion is catalyzed by enzymes with homology to those in the iroA locus, with MchA being a putative glycosyltransferase.[7][8]

  • Attachment of the Siderophore Moiety: The salmochelin-like molecule is covalently attached to the C-terminus of the MchB peptide. The precise roles of MchC and MchD in this attachment are still under investigation but are believed to be essential for the ligation process.[8]

  • Secretion and N-terminal Cleavage: The modified MccH47 is secreted from the cell via a type I ABC transporter system composed of MchE, MchF, and the outer membrane protein TolC.[9] During secretion, the N-terminal leader peptide of the MchB precursor is cleaved.[5]

dot

MccH47_Biosynthesis cluster_host Host Cell Cytoplasm cluster_secretion Secretion Machinery Enterobactin Synthesis Enterobactin Synthesis Salmochelin-like Siderophore Salmochelin-like Siderophore Enterobactin Synthesis->Salmochelin-like Siderophore Glycosylation & Linearization mchB gene mchB gene MchB Precursor MchB Precursor mchB gene->MchB Precursor Transcription & Translation Modified MccH47 Modified MccH47 MchB Precursor->Modified MccH47 Salmochelin-like Siderophore->Modified MccH47 MchA, C, D MchA, MchC, MchD (Modification Enzymes) MchA, C, D->Modified MccH47 MchE, MchF, TolC MchE/MchF/TolC (ABC Transporter) Modified MccH47->MchE, MchF, TolC Secretion & N-terminal Cleavage Mature MccH47 Mature MccH47 MchE, MchF, TolC->Mature MccH47 Export

Caption: Biosynthetic pathway of Microcin H47.

Quantitative Data on Post-Translational Modifications

Mass spectrometry has been instrumental in characterizing the post-translational modifications of Microcin H47 and related siderophore-microcins. The data reveals the incremental mass shifts corresponding to the addition of the siderophore components.

MicrocinFormObserved Mass (Da)MethodReference
MccH47 Unmodified Peptide (MchB)4865MALDI-TOF MS[4]
Modified Form 15250MALDI-TOF MS[4]
Modified Form 25473MALDI-TOF MS[4]
Modified Form 35696MALDI-TOF MS[4]
MccE492 Unmodified Peptide7887MALDI-TOF MS[10]
Unmodified Peptide7886.68 ± 0.52ESMS[9]
u-MccE492-Glc-DHBS8272MALDI-TOF MS[10]
u-MccE492-Glc-DHBS₂8495MALDI-TOF MS[10]
Fully Modified8718MALDI-TOF MS[10]

Experimental Protocols

Purification of Modified Microcin H47

The hydrophobic nature of siderophore-microcins necessitates the use of reverse-phase chromatography for their purification. The following protocol is a generalized procedure based on methods reported for MccH47 and the closely related MccE492.[10]

  • Bacterial Culture and Supernatant Collection:

    • Culture the MccH47-producing E. coli strain in a suitable medium (e.g., M63 minimal medium supplemented with glucose and tryptone) at 37°C with vigorous shaking for 15-24 hours.[10]

    • Separate the bacterial cells from the culture supernatant by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Solid-Phase Extraction (SPE):

    • Equilibrate a C8 or C18 Sep-Pak cartridge with 0.1% aqueous trifluoroacetic acid (TFA).

    • Load the culture supernatant onto the equilibrated cartridge.

    • Wash the cartridge with 0.1% aqueous TFA to remove unbound impurities.

    • Elute the microcin using a stepwise gradient of acetonitrile (B52724) (ACN) in 0.1% aqueous TFA (e.g., 30%, 35%, 40%, 45%, and 50% ACN).[10]

    • Collect fractions and assay for antimicrobial activity (e.g., agar (B569324) well diffusion assay) to identify the fractions containing MccH47.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Lyophilize the active fractions from SPE and resuspend in a suitable buffer (e.g., water with 0.1% TFA).

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the microcin using a linear gradient of ACN in 0.1% TFA.

    • Monitor the elution profile at 215 nm and collect the peaks corresponding to the active microcin.

    • Lyophilize the purified MccH47 and store at -20°C.

Mass Spectrometry Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key technique for determining the molecular weight of the unmodified and modified forms of MccH47.

  • Sample Preparation:

    • Dissolve the purified MccH47 in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% ACN, 0.1% TFA).

  • MALDI Target Spotting (Dried-Droplet Method):

    • Spot 1 µL of the matrix solution onto the MALDI target plate and allow it to air dry.

    • Spot 1 µL of the sample solution onto the dried matrix spot and allow it to co-crystallize.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear or reflectron mode.

    • Calibrate the instrument using known peptide standards.

    • Acquire spectra over a mass range appropriate for the expected molecular weights of MccH47 and its modified forms.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the production, purification, and characterization of post-translationally modified Microcin H47.

dot

MccH47_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis Culture Bacterial Culture (MccH47-producing E. coli) Centrifugation Centrifugation Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C8/C18 Cartridge) Supernatant->SPE Activity_Assay1 Antimicrobial Activity Assay SPE->Activity_Assay1 RP_HPLC RP-HPLC (C18 Column) Activity_Assay1->RP_HPLC Active Fractions Purified_MccH47 Purified MccH47 RP_HPLC->Purified_MccH47 MALDI_TOF_MS MALDI-TOF MS Purified_MccH47->MALDI_TOF_MS Mass_Spectra Mass Spectra (Identification of modified forms) MALDI_TOF_MS->Mass_Spectra

Caption: Experimental workflow for MccH47 analysis.

Conclusion

The post-translational modification of Microcin H47 is a sophisticated process that transforms an inactive precursor peptide into a potent antimicrobial agent. The attachment of a salmochelin-like siderophore is the defining feature of this class IIb microcin, enabling its targeted delivery into susceptible bacteria. This technical guide has provided a detailed overview of the biosynthetic pathway, the enzymes involved, and the experimental methodologies crucial for the study of MccH47. The presented quantitative data and visualized workflows offer a practical framework for researchers. A thorough understanding of these modification processes is not only fundamental to the basic science of bacterial competition but also holds significant promise for the development of novel, highly specific antibacterial drugs that can overcome existing resistance mechanisms. Further research into the precise enzymatic mechanisms of the Mch proteins and the in vitro reconstitution of the modification pathway will be pivotal in harnessing the full therapeutic potential of Microcin H47.

References

Exploratory

The Trojan Horse Strategy: A Technical Guide to Microcin H47 Uptake via Siderophore Receptors

For Researchers, Scientists, and Drug Development Professionals Abstract Microcin (B1172335) H47 (MccH47), a potent antimicrobial peptide produced by Escherichia coli, employs a sophisticated "Trojan horse" strategy to p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcin (B1172335) H47 (MccH47), a potent antimicrobial peptide produced by Escherichia coli, employs a sophisticated "Trojan horse" strategy to penetrate the formidable outer membrane of target bacteria. This mechanism involves the hijacking of siderophore uptake systems, which are normally dedicated to iron acquisition. This technical guide provides an in-depth exploration of the MccH47 uptake mechanism, detailing the key molecular players and experimental methodologies used to elucidate this pathway. The guide is intended for researchers in microbiology, biochemistry, and drug development who are interested in novel antimicrobial strategies and bacterial transport mechanisms.

Introduction to Microcin H47

Microcin H47 is a post-translationally modified peptide antibiotic belonging to the class IIb microcins.[1][2] Produced by certain strains of E. coli, it exhibits bactericidal activity against phylogenetically related bacteria, including various pathogenic Enterobacteriaceae.[3][4] MccH47's unique structure, featuring a C-terminal siderophore-like modification, is central to its mode of action, enabling it to be recognized and actively transported into susceptible cells.[5][6][7] This deceptive strategy allows MccH47 to bypass the outer membrane barrier and reach its intracellular target, the F0 proton channel of ATP synthase, ultimately leading to cell death through the dissipation of the membrane potential.

The "Trojan Horse" Uptake Mechanism

The uptake of MccH47 is a multi-step process that relies on the target cell's own iron transport machinery. This process can be divided into two main stages: outer membrane translocation and inner membrane transport.

Outer Membrane Translocation: Hijacking Siderophore Receptors

The initial and most critical step in MccH47 uptake is its recognition and transport across the outer membrane. MccH47 cleverly mimics catecholate siderophores, which are iron-chelating molecules essential for bacterial survival in iron-limited environments.[5][6] This mimicry allows MccH47 to bind to specific outer membrane receptors that are normally responsible for the uptake of these iron-siderophore complexes.

The primary receptors involved in MccH47 uptake in E. coli are:

  • FepA: The ferric enterobactin (B1671361) receptor.

  • Fiu: A receptor for dihydroxybenzoylserine (a precursor and breakdown product of enterobactin).

  • Cir: Another receptor for catecholate-type siderophores.[5][6][8]

Studies have shown that the absence of these receptors confers resistance to MccH47, demonstrating their essential role in its uptake.[3][8] While all three receptors can mediate uptake, evidence from related microcins suggests that FepA may be the most efficient, while Cir is the least efficient.[8]

The TonB-ExbB-ExbD Energy-Transducing System

Transport across the outer membrane is an energy-dependent process. MccH47 uptake is coupled to the proton motive force of the cytoplasmic membrane via the TonB-ExbB-ExbD complex.[9] This complex transduces energy from the inner membrane to the outer membrane receptors, inducing conformational changes that facilitate the translocation of the microcin into the periplasm.[9] The TonB protein directly interacts with the outer membrane receptors, providing the mechanical force required for transport.[9] Mutations in the tonB, exbB, or exbD genes result in resistance to MccH47, highlighting the critical role of this energy-transducing system.[10]

Inner Membrane Target

Once in the periplasm, MccH47 interacts with its ultimate target: the F0 proton channel of the ATP synthase embedded in the inner membrane. This interaction disrupts the proton gradient across the inner membrane, leading to a loss of cellular energy and subsequent cell death.

Quantitative Data on Microcin H47 Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a purified form of MccH47 against various multidrug-resistant (MDR) Enterobacteriaceae strains. This data highlights the potent and broad-spectrum activity of MccH47 within this family of pathogens.

Bacterial StrainResistance ProfileMccH47 MIC (μg/mL)
E. coli EC56ESBL, CRE18.8
E. coli EC104ESBL, CRE9.4
E. coli EC115ESBL9.4
K. pneumoniae KP23ESBL, CRE37.5
K. pneumoniae KP24ESBL, CRE37.5
S. enterica serovar Typhimurium 14028s-18.8
S. enterica serovar Enteritidis PT4-18.8

Data adapted from Palmer et al., 2020. ESBL: Extended-Spectrum Beta-Lactamase; CRE: Carbapenem-Resistant Enterobacteriaceae.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the MccH47 uptake mechanism.

Microcin H47 Activity Assay (Agar Diffusion Method)

This assay is used to determine the susceptibility of bacterial strains to MccH47.

Materials:

  • MccH47 producing strain (e.g., E. coli H47) or purified MccH47 solution.

  • Indicator strain (target bacterium).

  • Luria-Bertani (LB) agar (B569324) plates.

  • Sterile paper discs.

  • Incubator.

Protocol:

  • Prepare a lawn of the indicator strain by spreading a liquid culture onto an LB agar plate.

  • If using a producing strain, stab the MccH47 producing strain into the center of the indicator lawn.

  • If using purified MccH47, apply a known amount of the solution onto a sterile paper disc and place it on the indicator lawn.

  • Incubate the plates overnight at 37°C.

  • Measure the diameter of the zone of growth inhibition around the producing strain or the paper disc. The size of the halo is indicative of the susceptibility of the indicator strain.

Receptor Binding Assay (Competitive Binding)

This assay can be used to determine the binding affinity of MccH47 to its outer membrane receptors.

Materials:

  • Purified and radiolabeled MccH47 (e.g., with ¹²⁵I).

  • Outer membrane vesicles (OMVs) or purified receptor proteins (FepA, Fiu, Cir) reconstituted in liposomes.

  • Unlabeled MccH47.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Filtration device with appropriate filters (e.g., nitrocellulose).

  • Scintillation counter.

Protocol:

  • In a series of tubes, add a fixed concentration of radiolabeled MccH47 and a fixed amount of OMVs or reconstituted receptors.

  • Add increasing concentrations of unlabeled MccH47 to the tubes.

  • Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

  • Rapidly filter the mixture through the nitrocellulose membrane. The membrane will retain the receptor-bound MccH47.

  • Wash the filter with cold binding buffer to remove unbound MccH47.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Plot the amount of bound radiolabeled MccH47 as a function of the concentration of unlabeled MccH47.

  • Calculate the dissociation constant (Kd) from the competition curve.

TonB-Dependent Transport Assay

This assay measures the uptake of MccH47 into whole cells and the requirement of the TonB system.

Materials:

  • Radiolabeled MccH47.

  • Wild-type and tonB mutant strains of the target bacterium.

  • Transport buffer (e.g., M9 minimal medium).

  • Energy source (e.g., glucose).

  • Energy poison (e.g., CCCP - carbonyl cyanide m-chlorophenylhydrazone) as a negative control.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Grow the wild-type and tonB mutant strains to mid-log phase.

  • Wash and resuspend the cells in transport buffer.

  • Energize the cells by adding glucose and incubating for a short period.

  • Initiate the transport assay by adding radiolabeled MccH47.

  • At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane to separate the cells from the medium.

  • Wash the cells on the filter with cold transport buffer.

  • Measure the radioactivity associated with the cells using a scintillation counter.

  • Plot the amount of accumulated MccH47 over time for both the wild-type and tonB mutant strains.

  • A significant reduction in uptake in the tonB mutant and in the presence of CCCP confirms TonB-dependent transport.

Visualizations

Signaling Pathways and Logical Relationships

Microcin_H47_Uptake_Pathway cluster_OM Outer Membrane cluster_IM Inner Membrane FepA FepA MccH47_peri Microcin H47 (Periplasm) FepA->MccH47_peri Translocation Fiu Fiu Fiu->MccH47_peri Translocation Cir Cir Cir->MccH47_peri Translocation TonB TonB TonB->FepA Energizes TonB->Fiu Energizes TonB->Cir Energizes ExbB ExbB ExbB->TonB ExbD ExbD ExbD->TonB ATP_Synthase ATP Synthase (F0) Cell_Death Cell Death ATP_Synthase->Cell_Death Leads to MccH47_ext Microcin H47 (Extracellular) MccH47_ext->FepA Binding MccH47_ext->Fiu Binding MccH47_ext->Cir Binding MccH47_peri->ATP_Synthase Inhibition PMF Proton Motive Force PMF->ExbB Powers PMF->ExbD Powers

Caption: Microcin H47 uptake pathway in Gram-negative bacteria.

Experimental Workflow

Experimental_Workflow_TonB_Assay cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Data Analysis Grow_Cells Grow WT and tonB- strains to mid-log phase Wash_Cells Wash and resuspend cells in transport buffer Grow_Cells->Wash_Cells Energize_Cells Energize cells with glucose Wash_Cells->Energize_Cells Add_Radiolabeled_MccH47 Add radiolabeled MccH47 Energize_Cells->Add_Radiolabeled_MccH47 Time_Points Take aliquots at various time points Add_Radiolabeled_MccH47->Time_Points Filter_Wash Rapidly filter and wash cells Time_Points->Filter_Wash Scintillation_Counting Measure radioactivity (Scintillation Counting) Filter_Wash->Scintillation_Counting Plot_Data Plot uptake over time Scintillation_Counting->Plot_Data Compare_Strains Compare WT, tonB-, and energy-poisoned controls Plot_Data->Compare_Strains

References

Foundational

Microcin H47: A Technical Guide to a Narrow-Spectrum Antibiotic Candidate

Executive Summary: In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel antibiotics with targeted mechanisms of action is paramount. Microcin (B1172335) H47 (MccH47), a ribosom...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel antibiotics with targeted mechanisms of action is paramount. Microcin (B1172335) H47 (MccH47), a ribosomally synthesized and post-translationally modified peptide produced by Escherichia coli, represents a promising candidate. This document provides a comprehensive technical overview of MccH47, detailing its genetic basis, biosynthesis, sophisticated "Trojan Horse" mechanism of action, and its potent, narrow-spectrum activity against pathogenic Enterobacteriaceae. Included are summaries of quantitative efficacy data, detailed experimental protocols, and visualizations of key molecular and experimental pathways to serve as a resource for researchers and drug development professionals.

Molecular Biology and Biosynthesis

Microcin H47 is a Class IIb microcin, a group characterized by post-translational modification involving a siderophore moiety.[1] Its production is a complex, multi-step process encoded by a dedicated gene cluster.

The Microcin H47 Genetic Locus

The genetic determinants for MccH47 are located on a ~10-13 kb genomic island within the chromosome of the producing E. coli strain.[2][3][4] This cluster contains all the necessary genes for production, modification, secretion, and self-immunity.[2][5] The core genes include:

  • mchA, mchC, mchD: These genes are responsible for the maturation of the microcin, which involves a crucial post-translational modification.[6]

  • mchB: This is the structural gene that encodes the 75-residue inactive peptide precursor.[2][6]

  • mchE, mchF: These genes encode the components of the secretion apparatus.[2][5]

  • mchI: This gene encodes a small integral membrane peptide that provides immunity to the producer cell, protecting it from the antibiotic's action.[2][7]

Biosynthesis and Post-Translational Modification

MccH47 is ribosomally synthesized as an inactive precursor peptide, MchB.[2] Its activation requires an essential post-translational modification where a salmochelin-type siderophore is attached to the peptide.[6][7] This modification is critical for its mechanism of uptake by target cells. The synthesis of the salmochelin moiety relies on the producing strain's own enterobactin (B1671361) synthesis pathway.[7][8] The final mature and active form of MccH47 is a 60-residue peptide.[7]

Secretion Pathway

The secretion of mature MccH47 into the extracellular space is handled by a dedicated Type I ATP-binding cassette (ABC) exporter system.[5][6] This system is composed of three proteins: MchF (the ABC transporter), MchE (a membrane fusion protein), and the outer membrane protein TolC, which is not encoded within the MccH47 gene cluster itself.[2][5] The MccH47 precursor contains a double-glycine leader peptide at its N-terminus, which is recognized and processed by the exporter during secretion.[2][5]

MccH47_Biosynthesis_Secretion cluster_chromosome MccH47 Genomic Island cluster_cytoplasm Cytoplasm cluster_membrane Cell Envelope mchB mchB Ribosome Ribosome mchB->Ribosome transcription mchACD mchA, C, D Modification Post-Translational Modification mchACD->Modification expression mchEF mchE, F Exporter Inner Membrane MchF (ABC) & MchE (MFP) Outer Membrane TolC mchEF->Exporter:im expression mchI mchI Precursor MchB Precursor (Inactive, 75 aa) Ribosome->Precursor translation Precursor->Modification Mature_MccH47 Mature MccH47 (Active, 60 aa) Modification->Mature_MccH47 Mature_MccH47->Exporter:im Secretion Salmochelin Salmochelin Siderophore Salmochelin->Modification Extracellular Extracellular Exporter:om->Extracellular Export Periplasm Periplasm

Caption: Biosynthesis and secretion pathway of Microcin H47.

Mechanism of Action

MccH47 employs a highly specific "Trojan Horse" strategy to enter and kill susceptible bacteria. This mechanism involves two key steps: receptor-mediated uptake and inhibition of a critical intracellular target.

The "Trojan Horse" Uptake Strategy

The salmochelin siderophore moiety, attached during biosynthesis, is the key to MccH47's entry into target cells. It mimics iron-catechol siderophore complexes, allowing it to be recognized and bound by specific outer membrane receptors.[7] In E. coli K-12, these receptors include Cir, Fiu, and FepA.[7][9] Following binding, the transport of MccH47 across the outer membrane is an energy-dependent process that relies on the TonB pathway.[9] This modular design, with a C-terminal domain for uptake and an N-terminal domain for toxicity, allows the antibiotic to hijack the cell's own iron acquisition system to gain entry.[7]

Intracellular Target: The F1Fo-ATP Synthase

Once inside the cytoplasm, MccH47 exerts its bactericidal effect by targeting the F1Fo-ATP synthase complex.[2][9] The presence of a functional ATP synthase is necessary for the microcin's antibiotic action.[3][9] By disrupting this essential enzyme, which is central to cellular energy production (ATP synthesis) and maintaining the proton motive force, MccH47 effectively shuts down the target cell's metabolism, leading to cell death.

MccH47_Mechanism_of_Action cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane Receptor Catechol Receptors (FepA, Cir, Fiu) Periplasm_MccH47 MccH47 Receptor->Periplasm_MccH47 2. Uptake TonB TonB Complex TonB->Receptor Energy ATPSynthase F1Fo-ATP Synthase Inhibition Inhibition of Proton Channel ATPSynthase->Inhibition Extracellular_MccH47 Microcin H47 Extracellular_MccH47->Receptor 1. Binding Cytoplasm_MccH47 MccH47 Periplasm_MccH47->Cytoplasm_MccH47 3. Translocation Cytoplasm_MccH47->ATPSynthase 4. Target Interaction CellDeath Cell Death Inhibition->CellDeath

Caption: "Trojan Horse" mechanism of action of Microcin H47.

Spectrum of Activity and Efficacy

While initially considered to have a very narrow spectrum, recent research has demonstrated that MccH47 possesses potent activity against a broader range of clinically relevant pathogens within the Enterobacteriaceae family.[1][10][11]

In Vitro Activity

MccH47 is effective against various strains of Escherichia coli and Salmonella.[1][12] Its activity extends to multidrug-resistant (MDR) isolates, making it a valuable candidate for treating infections caused by these problematic strains.[1][11] However, its spectrum remains focused on the Enterobacteriaceae family, with one study noting a lack of effect against a carbapenem-resistant strain of Klebsiella pneumoniae, against which the related MccI47 was active.[13] This specificity suggests a lower potential for off-target effects on the broader gut microbiota compared to conventional broad-spectrum antibiotics.[1]

Quantitative Efficacy Data

The potency of MccH47 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The available data highlights its effectiveness at low micromolar concentrations.

Target Organism(s) MIC Value (µg/mL) MIC Value (µM) Notes
Medically-relevant Enterobacteriaceae< 75< 13Broadly active against tested strains including E. coli and Salmonella.[1]
E. coli strains-~0.6 - 1.8Inferred from comparative data where MccI47 (MIC 0.2-0.6 µM) is ~3x more potent.[13]
Salmonella Typhimurium-~6.3 - 11.9Inferred from comparative data where MccI47 (MIC 0.9-1.7 µM) is ~7x more potent.[13]

Key Experimental Protocols

The study and characterization of MccH47 involve several key methodologies for its purification and the assessment of its biological activity.

Production and Purification of Microcin H47

Obtaining pure, active MccH47 is critical for quantitative studies. The protocol typically involves solid-phase extraction followed by high-performance liquid chromatography.[14]

Step Methodology Purpose
1. Culture & Harvest Grow producer strain (E. coli H47 or a heterologous host) in appropriate liquid media (e.g., M63).[15] Separate cells from the culture supernatant via centrifugation (e.g., 10,000 x g, 15 min, 4°C).[14]To produce MccH47 and isolate the cell-free supernatant containing the secreted microcin.
2. Solid-Phase Extraction Load supernatant onto a Sep-Pak C8 cartridge pre-equilibrated with 0.1% aqueous trifluoroacetic acid (TFA).[14]To capture MccH47 and remove salts and other hydrophilic contaminants.
3. Stepwise Elution Wash the cartridge with 0.1% TFA, then elute the bound microcin with a stepwise gradient of acetonitrile (B52724) (ACN) (e.g., 30-50%) in 0.1% TFA.[14]To elute MccH47 from the column with increasing solvent hydrophobicity. Fractions are collected for activity testing.
4. Final Purification Pool active fractions and perform Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column for final purification.[14]To achieve high purity of the microcin, separating it from other peptides and contaminants.
5. Verification Analyze purified fractions via MALDI-TOF Mass Spectrometry to confirm the presence of MccH47 based on its expected mass (~4865 Da).[14]To confirm the identity and purity of the final product.
Antimicrobial Susceptibility Testing

The standard method for determining the MIC of MccH47 is broth microdilution, often referred to as a static inhibitory assay.[10]

  • Preparation: A two-fold serial dilution of purified MccH47 is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., to a final concentration of 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of MccH47 that completely inhibits visible growth of the bacteria.

Bioactivity Assays (Agar Diffusion)

A common qualitative method to screen for MccH47 production or to test the activity of purification fractions is the agar (B569324) diffusion or "patch test".[2]

  • Lawn Preparation: A lawn of a sensitive indicator strain (e.g., E. coli RYC1000) is spread evenly onto an agar plate.[2]

  • Application of Sample:

    • For Producer Strains: The MccH47-producing strain is stabbed onto the agar.[2]

    • For Liquid Fractions: A small volume of the test liquid (e.g., a purified fraction) is spotted onto the lawn, or a well is cut into the agar and filled (radial diffusion assay).[14]

  • Incubation: The plate is incubated until the lawn shows confluent growth.

  • Observation: The presence of a clear zone of growth inhibition around the stab or spot indicates antibiotic activity.[2]

MccH47_Experimental_Workflow Start Start Culture 1. Culture MccH47 Producer Strain Start->Culture Centrifuge 2. Centrifugation Culture->Centrifuge Supernatant Supernatant Centrifuge->Supernatant SPE 3. Solid-Phase Extraction (C8) Supernatant->SPE Elution 4. Acetonitrile Stepwise Elution SPE->Elution Active_Fractions Active Fractions Elution->Active_Fractions HPLC 5. RP-HPLC (C18) Active_Fractions->HPLC Pure_MccH47 Purified MccH47 HPLC->Pure_MccH47 MS_Verify 6. Mass Spec Verification Pure_MccH47->MS_Verify MIC_Test 7. MIC Determination (Broth Microdilution) Pure_MccH47->MIC_Test Results Quantitative Efficacy Data MIC_Test->Results

Caption: Experimental workflow for MccH47 purification and activity testing.

Potential for Therapeutic Development

Microcin H47 exhibits several properties that make it an attractive candidate for further therapeutic development.

  • Potency Against MDR Pathogens: Its demonstrated activity against multidrug-resistant Enterobacteriaceae addresses a critical unmet medical need.[1]

  • Narrow Spectrum of Activity: By specifically targeting a limited family of bacteria, MccH47 could potentially treat infections with minimal disruption to the beneficial host microbiota, reducing the risk of secondary infections like C. difficile.

  • Novel Mechanism of Action: Targeting the ATP synthase via a "Trojan Horse" uptake mechanism provides a novel antibacterial strategy with a potentially low risk of cross-resistance to existing antibiotic classes.

Future research will need to focus on preclinical in vivo efficacy studies, safety and toxicology profiles, and potential routes of administration. Furthermore, the development of engineered probiotics capable of producing MccH47 directly at the site of infection represents an innovative therapeutic strategy currently under exploration.[12]

References

Exploratory

The Bactericidal Efficacy of Microcin H47 Against Gram-Negative Pathogens: A Technical Guide

For Immediate Release This technical guide provides an in-depth analysis of the bactericidal activity of Microcin H47 (MccH47), a potent antimicrobial peptide, against a range of gram-negative bacteria. Tailored for rese...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the bactericidal activity of Microcin H47 (MccH47), a potent antimicrobial peptide, against a range of gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate this promising therapeutic candidate.

Introduction

Microcin H47 is a ribosomally synthesized antimicrobial peptide produced by certain strains of Escherichia coli. It belongs to the class IIb microcins and exhibits potent bactericidal activity, particularly against members of the Enterobacteriaceae family.[1][2] Its unique mechanism of action and efficacy against multi-drug resistant (MDR) strains make it a significant subject of interest in the search for novel antimicrobial agents.[1][3][4] This guide summarizes the current understanding of MccH47's activity and provides detailed methodologies for its study.

Mechanism of Action

Microcin H47 exerts its bactericidal effect through a multi-step process involving recognition at the outer membrane, transport into the periplasm, and disruption of essential cellular functions at the inner membrane.

2.1. Cellular Uptake: The uptake of MccH47 is a receptor-mediated process. The C-terminal domain of MccH47 is post-translationally modified with a salmochelin-like siderophore moiety.[5] This allows it to be recognized by and transported across the outer membrane of target bacteria via catecholate siderophore receptors, namely FepA, Cir, and Fiu.[5][6] This transport is an active process that depends on the TonB-ExbB-ExbD energy-transducing system.[6]

2.2. Intracellular Target and Bactericidal Effect: Once in the periplasm, the N-terminal toxic domain of Microcin H47 interacts with the F₀ subunit of the membrane-bound ATP synthase.[5][7] This interaction disrupts the proton channel of the ATP synthase, leading to a dissipation of the proton motive force, cessation of ATP synthesis, and ultimately, cell death.[7]

Below is a diagram illustrating the uptake and mechanism of action of Microcin H47.

Microcin_H47_Mechanism cluster_extracellular Extracellular Space cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm MccH47 Microcin H47 Receptor FepA Cir Fiu MccH47->Receptor Binding OM TonB TonB-ExbB-ExbD Receptor->TonB Transport MccH47_peri Microcin H47 TonB->MccH47_peri ATP_Synthase F₀ F₁ MccH47_peri->ATP_Synthase:f0 Interaction IM ATP ATP Synthesis Blocked ATP_Synthase->ATP Inhibition H_flow Proton Influx ATP_Synthase:f0->H_flow Disruption

Caption: Uptake and mechanism of action of Microcin H47.

Quantitative Bactericidal Activity

The potency of Microcin H47 has been quantified against a panel of clinically relevant gram-negative bacteria, including multi-drug resistant (MDR) isolates. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Bacterial SpeciesStrainRelevant CharacteristicsMccH47 MIC (µg/mL)
Escherichia coliMG1655Wild-type1.17
Escherichia coliBAA-196ESBL-producing4.69
Escherichia coliBAA-2469NDM-1-producing4.69
Salmonella enterica serovar Typhimurium14028sWild-type9.38
Salmonella enterica serovar TyphimuriumSL1344Wild-type9.38
Klebsiella pneumoniaeATCC 13883Wild-type18.75
Klebsiella pneumoniaeBAA-1705KPC-producing18.75
Enterobacter cloacaeATCC 13047Wild-type37.5
Citrobacter freundiiATCC 8090Wild-type37.5

Data adapted from Palmer et al., 2020.[3][4] It is noteworthy that MccH47 demonstrates significant activity against strains carrying extended-spectrum beta-lactamases (ESBL) and carbapenemases (NDM-1, KPC), highlighting its potential to combat antibiotic resistance.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key assays used to characterize the bactericidal activity of Microcin H47.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, with modifications for antimicrobial peptides.[8][9]

Objective: To determine the lowest concentration of Microcin H47 that inhibits the visible growth of a bacterial strain.

Materials:

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Microcin H47 stock solution

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series: Prepare serial twofold dilutions of Microcin H47 in 0.01% acetic acid with 0.2% BSA in a separate polypropylene plate or tubes.

  • Assay Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

  • Peptide Addition: Transfer 11 µL of each Microcin H47 dilution to the corresponding wells of the assay plate. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Microcin H47 at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Overnight bacterial culture B Dilute culture to 5x10^5 CFU/mL A->B D Add 100 µL of bacterial suspension to each well B->D C Prepare serial dilutions of Microcin H47 E Add 11 µL of Microcin H47 dilutions to wells C->E D->E F Incubate at 37°C for 18-24h E->F G Visually inspect for turbidity or measure OD600 F->G H Determine MIC G->H

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Time-Kill Kinetics Assay

This assay determines the rate at which Microcin H47 kills a bacterial population.[10][11][12]

Objective: To evaluate the bactericidal or bacteriostatic effect of Microcin H47 over time.

Materials:

  • Logarithmic-phase bacterial culture (approximately 1 x 10^6 CFU/mL)

  • Microcin H47 at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)

  • Mueller-Hinton Broth (MHB)

  • Sterile tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Mueller-Hinton Agar (MHA) plates

  • Incubator (37°C) with shaking

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic phase of growth and adjust the concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.

  • Exposure: Add Microcin H47 at the desired concentrations to the bacterial suspension. Include a growth control without the peptide.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto MHA plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]

Membrane Permeabilization Assay

This assay assesses the ability of Microcin H47 to disrupt the bacterial cell membrane using the fluorescent dye propidium (B1200493) iodide (PI).[13][14][15]

Objective: To determine if Microcin H47 causes permeabilization of the bacterial inner membrane.

Materials:

  • Mid-log phase bacterial culture

  • Propidium iodide (PI) stock solution

  • Microcin H47

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation, wash, and resuspend in PBS to a specific OD₆₀₀.

  • Assay Setup: In a microplate or cuvette, add the bacterial suspension.

  • PI Addition: Add PI to the bacterial suspension to a final concentration that allows for minimal background fluorescence.

  • Baseline Reading: Measure the baseline fluorescence.

  • Peptide Addition: Add Microcin H47 at various concentrations to the wells. Include a positive control (e.g., a known membrane-permeabilizing agent like polymyxin (B74138) B) and a negative control (untreated bacteria).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with nucleic acids.[16]

Membrane_Permeabilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Harvest and wash mid-log phase bacteria B Resuspend in PBS A->B C Add bacterial suspension to plate/cuvette B->C D Add Propidium Iodide (PI) C->D E Measure baseline fluorescence D->E F Add Microcin H47 E->F G Monitor fluorescence increase over time F->G H Compare to controls G->H

Caption: Workflow for the Membrane Permeabilization Assay.

Conclusion

Microcin H47 demonstrates potent bactericidal activity against a broad spectrum of gram-negative bacteria, including challenging multi-drug resistant pathogens. Its unique siderophore-mediated uptake mechanism and its targeting of the essential ATP synthase complex make it a compelling candidate for further therapeutic development. The standardized protocols provided herein offer a framework for the continued investigation and characterization of this and other novel antimicrobial peptides.

References

Foundational

An In-depth Technical Guide on the Evolutionary Relationship of Microcin H47 to Colicin V

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the evolutionary relationship between Microcin (B1172335) H47 (MccH47) and Colicin V (ColV), two a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the evolutionary relationship between Microcin (B1172335) H47 (MccH47) and Colicin V (ColV), two antimicrobial peptides produced by Escherichia coli. While both bacteriocins exhibit distinct mechanisms of action and immunity, compelling evidence from genetic organization, protein structure, and secretion pathways points to a shared evolutionary origin. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular relationships to inform future research and therapeutic development.

Genetic Organization and Structural Homology

Microcin H47 and Colicin V, despite their functional differences, share a remarkably conserved core architecture in their genetic determinants and protein structure. The most striking similarity lies within their export machinery, suggesting a common ancestral secretion system.

The ABC Transporter: A Shared Heritage

Both MccH47 and ColV are secreted via a Type I secretion system (T1SS), a non-canonical ABC (ATP-binding cassette) transporter.[1] This system is composed of three key protein components: an ABC transporter protein, a membrane fusion protein (MFP), and an outer membrane protein (OMP).[2][3] The genetic systems for both bacteriocins encode their dedicated ABC transporter and MFP, while both recruit the chromosomally encoded TolC as the outer membrane component.[2][4]

Sequence analysis of the MccH47 and ColV export proteins reveals a high degree of identity, indicating a close evolutionary relationship.[2] In fact, the MccH47 exporter genes are thought to have most likely originated from those of ColV.[3]

Table 1: Amino Acid Sequence Identity of Secretion Proteins

MccH47 ProteinColV HomologFunctionSequence Identity (%)
MchFCvaBABC Transporter89
MchECvaAMembrane Fusion Protein98

Data sourced from Azpiroz et al., 2001.[2]

Modular Peptide Structure: A Tale of Two Domains

Further evidence for a common evolutionary blueprint is the modular structure observed in both MccH47 and ColV.[5][6] Both peptides are organized into two distinct functional domains: an N-terminal domain responsible for toxicity and a C-terminal domain that dictates uptake by the target cell.[5][7] This modularity has been experimentally confirmed through the construction of chimeric bacteriocins, where swapping the domains between MccH47 and ColV resulted in hybrid molecules with the toxicity of one and the uptake mechanism of the other.[5][6][8]

  • N-Terminal Toxic Domain: This region carries the cytotoxic activity. For ColV, it is responsible for pore formation in the inner membrane, leading to dissipation of the membrane potential.[9][10] In MccH47, this domain targets the F₀ proton channel of ATP synthase.[11][12]

  • C-Terminal Uptake Domain: This domain is responsible for recognizing and binding to specific receptors on the surface of susceptible bacteria. ColV utilizes the Cir receptor for entry,[5] while MccH47, being a siderophore-peptide, hijacks catecholate siderophore receptors like FepA, Cir, and Fiu for uptake.[11][13]

Divergent Mechanisms of Action and Immunity

Despite their structural and secretory kinship, the functional divergence of Microcin H47 and Colicin V is evident in their distinct mechanisms of action and their highly specific immunity proteins.

Contrasting Cytotoxic Strategies

As mentioned, ColV and MccH47 employ different strategies to kill target cells.

  • Colicin V: Acts as a pore-forming toxin.[9] Upon translocation to the periplasm, it inserts into the inner membrane, forming a voltage-dependent channel that disrupts the proton motive force, ultimately leading to cell death.[9][10]

  • Microcin H47: Functions as an inhibitor of a crucial cellular enzyme.[11][12] After entering the cytoplasm, it targets the F₀ subunit of ATP synthase, blocking proton translocation and halting ATP synthesis.[12]

Specificity of Immunity

The producing cells protect themselves from their own bacteriocin (B1578144) through the expression of a specific immunity protein. The immunity proteins for ColV (Cvi) and MccH47 (MchI) are not interchangeable, highlighting the specificity of their interaction with their cognate toxins.[5][6] The ColV immunity protein, Cvi, is a small inner membrane protein that prevents pore formation.[9] The MccH47 immunity protein, MchI, is also a hydrophobic membrane peptide that likely resides in the cellular membrane to counteract the action of MccH47.[14]

Experimental Protocols

The elucidation of the relationship between Microcin H47 and Colicin V has been dependent on a variety of molecular biology and microbiology techniques. Below are detailed methodologies for key experiments cited in the literature.

Construction of Chimeric Bacteriocins (Gene Fusion)

This protocol is based on the methodology described by Azpiroz and Laviña (2007) to demonstrate the modular structure of MccH47 and ColV.[5]

Objective: To create hybrid bacteriocins by swapping the N-terminal and C-terminal encoding regions of the mchB (MccH47) and cvaC (ColV) genes.

Methodology:

  • DNA Amplification: Amplify the DNA fragments corresponding to the N-terminal and C-terminal domains of mchB and cvaC using polymerase chain reaction (PCR). Design primers with appropriate restriction sites for subsequent cloning.

  • Restriction Digestion and Ligation: Digest the amplified DNA fragments and the recipient plasmid vector with the chosen restriction enzymes. Ligate the desired N-terminal fragment of one bacteriocin gene with the C-terminal fragment of the other.

  • Transformation: Transform the ligation products into a suitable E. coli host strain.

  • Verification: Screen for positive clones by restriction analysis and confirm the gene fusion by DNA sequencing.

  • Expression and Activity Assay: Induce the expression of the chimeric proteins in the transformed E. coli strains. Assess the antimicrobial activity of the resulting chimeric bacteriocins against a panel of indicator strains, including strains sensitive to MccH47 and ColV, and strains lacking specific receptors, to determine the toxicity and uptake mechanism of the hybrid protein.

Heterologous Complementation of Secretion Mutants

This protocol is adapted from the work of Azpiroz et al. (2001) to demonstrate the functional interchangeability of the MccH47 and ColV export systems.[2]

Objective: To determine if the secretion proteins of MccH47 can export ColV and vice versa.

Methodology:

  • Strain Construction: Create mutant E. coli strains with specific deletions in the secretion genes of either the MccH47 system (mchE or mchF) or the ColV system (cvaA or cvaB).

  • Plasmid Construction: Clone the corresponding secretion genes from the other system into an expression vector. For example, clone mchE and mchF into a plasmid to be introduced into a cvaA or cvaB mutant.

  • Transformation: Transform the plasmids containing the heterologous secretion genes into the respective mutant strains.

  • Complementation Assay: Induce the expression of the heterologous secretion genes. Assess the production and secretion of the bacteriocin (MccH47 or ColV) by the complemented mutant strains using a standard antimicrobial activity assay (e.g., agar (B569324) overlay assay) against a sensitive indicator strain. Successful secretion indicates functional complementation.

Visualizing the Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and pathways discussed in this guide.

Secretion_Pathway IM Precursor Pre-bacteriocin (MccH47 or ColV) ABC ABC Transporter (MchF / CvaB) Precursor->ABC MFP MFP (MchE / CvaA) OMP OMP (TolC) MFP->OMP Bridging ABC->MFP Interaction Extracellular Extracellular Space OMP->Extracellular Export & Cleavage

Figure 1: Shared ABC transporter secretion pathway for Microcin H47 and Colicin V.

Modular_Structure cluster_MccH47_details Microcin H47 cluster_ColV_details Colicin V MccH47 N-Terminal Toxic Domain C-Terminal Uptake Domain M_Toxicity Targets ATP Synthase MccH47:n->M_Toxicity M_Uptake Siderophore Receptors MccH47:c->M_Uptake ColV N-Terminal Toxic Domain C-Terminal Uptake Domain C_Toxicity Forms Membrane Pores ColV:n->C_Toxicity C_Uptake Cir Receptor ColV:c->C_Uptake

Figure 2: Modular domain structure of Microcin H47 and Colicin V.

Conclusion

The evolutionary narrative of Microcin H47 and Colicin V is a compelling example of molecular divergence from a common ancestor. While they have evolved distinct toxic functionalities and corresponding immunity mechanisms, likely in response to different selective pressures in their respective ecological niches, their shared, highly conserved secretion apparatus provides a clear link to a common evolutionary past. Understanding this relationship not only offers insights into the evolution of antimicrobial peptides but also presents opportunities for protein engineering. The modular nature of these bacteriocins, for instance, could be exploited to design novel antimicrobial agents with tailored specificities and mechanisms of action, a promising avenue for combating antibiotic-resistant pathogens.

References

Exploratory

Microcin H47: A Technical Guide to a Class IIb Siderophore-Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals Abstract Microcin (B1172335) H47 (MccH47) is a potent, ribosomally synthesized antimicrobial peptide produced by certain strains of Escherichia coli. Classi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcin (B1172335) H47 (MccH47) is a potent, ribosomally synthesized antimicrobial peptide produced by certain strains of Escherichia coli. Classified as a class IIb microcin, it is distinguished by a crucial post-translational modification: the covalent attachment of a catecholate siderophore moiety to its C-terminus. This modification is central to its "Trojan horse" mechanism of action, enabling it to hijack the iron uptake systems of susceptible bacteria to gain entry and exert its cytotoxic effects. MccH47 demonstrates significant bactericidal activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains of the Enterobacteriaceae family, by targeting the F₀ subunit of the ATP synthase complex. This technical guide provides an in-depth overview of the genetic organization, structure, synthesis, mechanism of action, and relevant experimental methodologies for the study of Microcin H47.

Classification and Structure

Microcin H47 is a member of the class IIb microcins, a group of antimicrobial peptides that are post-translationally modified.[1] Unlike some other two-peptide class IIb microcins, MccH47 functions as a single peptide that has been modified. The key feature of this subclass is the linkage of an antimicrobial peptide to an iron-chelating siderophore molecule.[1]

The synthesis of MccH47 begins with the ribosomal production of a precursor peptide encoded by the mchB gene.[2][3][4] This precursor undergoes post-translational modification where a catecholate siderophore, similar to salmochelin, is attached to its C-terminus.[5] The mature, active MccH47 peptide consists of 60 amino acid residues.[5][6] This modular structure, with a toxic N-terminal domain and a C-terminal uptake domain, is a key characteristic that has been explored through the creation of chimeric proteins with other microcins like Colicin V.[7][8][9]

Genetic Organization

The genetic determinants for MccH47 synthesis, immunity, and secretion are located on a chromosomally-encoded gene cluster spanning approximately 10-16.8 kb.[2][10][11][12][13][14] This is in contrast to many other microcins and colicins which are typically plasmid-encoded.[13] The mch gene cluster is organized into operons and contains several key genes:

  • Synthesis and Modification: The genes mchA, mchB, mchC, and mchD are required for the synthesis and maturation of the microcin.[2] mchB is the structural gene encoding the precursor peptide.[2][3][4]

  • Secretion: The genes mchE and mchF encode components of a dedicated ABC (ATP-binding cassette) exporter system responsible for secreting the mature microcin.[2][10][11] This system is functionally related to the Colicin V exporter and also requires the outer membrane protein TolC, which is encoded elsewhere on the chromosome.[2][4][10][11]

  • Immunity: The mchI gene encodes a 69-residue, highly hydrophobic integral membrane protein that confers specific immunity to the producing cell, protecting it from the microcin's toxic effects.[2][6][15][16][17]

  • Regulation: A gene designated mchX is located upstream of the immunity gene and is believed to be involved in the regulation of the cluster's expression.[7][10]

MccH47_Operon cluster_operon Microcin H47 (mch) Gene Cluster (~10 kb) cluster_secretion Secretion Operon mchX mchX (Regulation) mchI mchI (Immunity) mchB mchB (Structural Gene) mchC mchC (Synthesis) mchD mchD (Synthesis) mchA mchA (Synthesis) mchE mchE (Secretion) mchF mchF (Secretion)

Caption: Genetic organization of the Microcin H47 gene cluster.

Mechanism of Action: The Trojan Horse Strategy

MccH47 employs a sophisticated "Trojan horse" mechanism to kill susceptible bacteria, which involves two main steps: uptake and target interaction.

Uptake and Translocation

The bactericidal action begins with the recognition of the siderophore moiety of MccH47 by specific outer membrane receptors on the target cell that are normally used for iron acquisition.[1] These include the ferric-catecholate siderophore receptors FepA, Cir, and Fiu.[5][18][19] Following binding, the microcin is actively transported across the outer membrane into the periplasmic space. This process is energy-dependent and requires the TonB-ExbB-ExbD protein complex, which couples the proton motive force of the inner membrane to outer membrane transport.[5][18][20]

Intracellular Target and Cytotoxicity

Once in the periplasm, the peptide moiety of MccH47 interacts with its ultimate target: the F₀ subunit of the ATP synthase complex embedded in the inner membrane.[4][6][18][20] This interaction disrupts the proton channel, leading to an uncontrolled flow of protons across the membrane. The resulting dissipation of the proton motive force depolarizes the cell membrane, halting ATP synthesis and ultimately leading to cell death.[6] The immunity protein, MchI, is localized to the inner membrane and is thought to bind to MccH47, preventing it from interacting with the ATP synthase in the producer cell.[6][15][16]

Caption: Mechanism of action of Microcin H47.

Antimicrobial Spectrum and Potency

Initially thought to have a narrow spectrum of activity, recent studies have demonstrated that MccH47 has broad and potent activity against various members of the Enterobacteriaceae family.[1][21][22] This includes activity against clinically relevant and multidrug-resistant (MDR) strains of E. coli, Salmonella, and Klebsiella pneumoniae.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of MccH47
Target OrganismResistance ProfileMIC (µg/mL)MIC (µM)Reference
E. coliESBL-producing (BAA 196)< 75< 13[1]
K. pneumoniaeCarbapenem-resistant (BAA 1705)> 75> 13[1]
Various EnterobacteriaceaeMDR strains< 75< 13[1]

Note: Data is based on available literature and may vary depending on the specific MccH47 preparation and assay conditions.

Experimental Protocols

The study of Microcin H47 involves a variety of microbiological, genetic, and biochemical techniques.

Microcin Production and Activity Assays

A standard method to assess MccH47 production and its activity against sensitive strains is the deferred antagonism assay, or "patch test".[2][7]

  • Producer Strain Growth: The MccH47-producing strain is stabbed onto the surface of an appropriate agar (B569324) medium (e.g., M63 minimal medium).[7] To induce siderophore-dependent systems, iron-limited conditions can be created by adding an iron chelator like 2,2'-dipyridyl.[1]

  • Incubation: The plate is incubated (e.g., overnight at 37°C) to allow for microcin production and diffusion into the agar.

  • Indicator Strain Overlay: The producer colonies are killed (e.g., with chloroform (B151607) vapor). A lawn of a sensitive indicator strain (e.g., E. coli RYC1000) suspended in soft agar is then poured over the plate.[2][5]

  • Result Interpretation: After further incubation, a clear zone of growth inhibition (a halo) will appear around the producer stab if active MccH47 was produced.[2] The size of the halo can be used as a qualitative measure of production.

Heterologous Expression and Purification

Purification of MccH47 is essential for quantitative studies like MIC determination.

  • Cloning: The mch gene cluster, or a minimal set of genes required for production and modification, is cloned into an expression vector (e.g., an arabinose-inducible pBAD vector).[1]

  • Expression: The plasmid is transformed into a suitable E. coli expression host. Culture is grown under iron-limited conditions, and expression is induced (e.g., with L-arabinose).[1]

  • Purification: MccH47 can be purified from culture supernatants or cell lysates using chromatographic techniques. Affinity tags (e.g., Maltose Binding Protein, MBP) can be fused to the microcin to facilitate purification.

Genetic Analysis

Understanding gene function within the mch cluster has been achieved through classical genetic techniques.

  • Gene Fusions: Creating translational fusions, such as an mchB-phoA fusion, has been used to study the export and localization of the MccH47 precursor peptide.[2]

  • Mutagenesis: Transposon mutagenesis (e.g., with Tn5) has been employed to create knockout mutations in specific mch genes to determine their role in microcin synthesis, secretion, or immunity.[2][7]

  • Complementation Assays: Plasmids carrying individual or groups of mch genes are introduced into mutant strains to see if the wild-type phenotype (e.g., production or immunity) can be restored, thereby confirming gene function.[10][12]

Experimental_Workflow cluster_genetics Genetic Analysis cluster_production Production & Purification cluster_activity Activity & Characterization Cloning Cloning of mch genes into expression vector Expression Heterologous Expression in E. coli Cloning->Expression Mutagenesis Site-directed or Transposon Mutagenesis PatchTest Deferred Antagonism (Patch Test) Mutagenesis->PatchTest GeneFusion Creation of Gene Fusions (e.g., mchB-phoA) Mechanism Mechanism of Action Studies GeneFusion->Mechanism Purification Chromatographic Purification Expression->Purification MIC MIC Determination Purification->MIC MIC->Mechanism

Caption: General experimental workflow for MccH47 research.

Conclusion and Future Directions

Microcin H47 represents a fascinating and potent example of a class IIb siderophore-microcin. Its unique "Trojan horse" mechanism, targeting essential iron uptake pathways, makes it a promising candidate for further investigation as a potential therapeutic against MDR Gram-negative pathogens. Future research will likely focus on elucidating the precise structural details of the peptide-siderophore linkage, optimizing its production and purification, and evaluating its efficacy and safety in preclinical and clinical settings. The engineering of MccH47-producing probiotics is also an active area of research, offering a novel strategy for targeted pathogen inhibition within complex microbial communities.[1]

References

Protocols & Analytical Methods

Method

Protocol for Heterologous Expression and Purification of Microcin H47

These application notes provide a detailed protocol for the heterologous expression of Microcin H47 (MccH47) in Escherichia coli and its subsequent purification. This protocol is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the heterologous expression of Microcin H47 (MccH47) in Escherichia coli and its subsequent purification. This protocol is intended for researchers, scientists, and drug development professionals familiar with standard molecular biology and protein biochemistry techniques.

Introduction

Microcin H47 (MccH47) is a ribosomally synthesized antimicrobial peptide produced by some strains of E. coli. It exhibits potent bactericidal activity, primarily against other Enterobacteriaceae, by targeting the F0F1 ATP synthase.[1] Its unique mechanism of action and narrow spectrum of activity make it a promising candidate for the development of novel antimicrobial agents. The heterologous expression of MccH47 is essential for its detailed characterization and preclinical evaluation.

This protocol describes the expression of a His-tagged MccH47 variant in an E. coli host strain deficient in arabinose metabolism, followed by immobilized metal affinity chromatography (IMAC) for purification.

Materials and Reagents

Bacterial Strains and Plasmids
  • Expression Host: E. coli NEB10β (New England Biolabs) or other suitable strain with an araD139 mutation. This mutation prevents the metabolism of L-arabinose, ensuring sustained induction of the pBAD promoter.

  • Expression Plasmid: A pBAD-based expression vector (e.g., pBAD/HisA) containing the MccH47 gene cluster (including synthesis, modification, and immunity genes) with an N- or C-terminal 6xHis-tag on the MccH47 structural gene (mchB).

Media and Buffers
  • Luria-Bertani (LB) broth and agar (B569324)

  • Ampicillin (B1664943) (100 µg/mL)

  • L-arabinose (20% w/v stock solution, filter-sterilized)

  • Lysis Buffer (Native Conditions): 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer (Native Conditions): 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer (Native Conditions): 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Experimental Protocols

Transformation of Expression Host
  • Thaw a vial of competent E. coli NEB10β cells on ice.

  • Add 1-5 µL of the MccH47 expression plasmid to the cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the cell suspension on LB agar plates containing 100 µg/mL ampicillin.

  • Incubate the plates overnight at 37°C.

Expression of Microcin H47
  • Inoculate a single colony from the transformation plate into 5 mL of LB broth containing 100 µg/mL ampicillin.

  • Incubate overnight at 37°C with shaking (220 rpm).

  • The next day, inoculate 1 L of LB broth containing 100 µg/mL ampicillin with the overnight culture (1:100 dilution).

  • Grow the culture at 37°C with shaking to an OD600 of 0.5-0.6.

  • Induce protein expression by adding L-arabinose to a final concentration of 0.2% (w/v).

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Microcin H47
  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity column with 5 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged MccH47 with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to confirm the presence and purity of MccH47.

  • Pool the fractions containing pure MccH47 and dialyze against PBS at 4°C overnight to remove imidazole.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay or BCA assay).

Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of the purified MccH47 can be determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Prepare a 2-fold serial dilution of the purified MccH47 in CAMHB in a 96-well microtiter plate.

  • Prepare an inoculum of the target bacterial strain (e.g., E. coli, Salmonella enterica) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (bacteria in broth without MccH47) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of MccH47 that completely inhibits visible growth of the bacteria.

Data Presentation

Table 1: Expected Yield of Purified Microcin H47
ParameterValueReference
Expression Volume1 LiterN/A
Expected Yield1-5 mgEstimated

Note: The yield is an estimate and can vary depending on the specific expression construct and optimization of expression and purification conditions.

Table 2: Minimum Inhibitory Concentrations (MICs) of Purified MccH47 against various Enterobacteriaceae
Bacterial StrainMIC (µg/mL)Reference
Escherichia coli K-12< 75[2]
Salmonella enterica serovar Typhimurium< 75[2]
Klebsiella pneumoniae (Carbapenem-resistant)< 75[2]
Enterobacter cloacae (MDR)< 75[2]

MDR: Multi-drug resistant. Data from Palmer et al., 2020.[2]

Visualizations

experimental_workflow cluster_cloning Plasmid Construction & Transformation cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Plasmid Construction Plasmid Construction Transformation Transformation Plasmid Construction->Transformation Inoculation Inoculation Transformation->Inoculation Growth Growth Inoculation->Growth Induction Induction Growth->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification Clarification Cell Lysis->Clarification IMAC IMAC Clarification->IMAC Dialysis Dialysis IMAC->Dialysis SDS-PAGE SDS-PAGE IMAC->SDS-PAGE Activity Assay Activity Assay Dialysis->Activity Assay

Caption: Experimental workflow for heterologous expression and purification of Microcin H47.

signaling_pathway cluster_uptake Uptake cluster_action Mechanism of Action MccH47 MccH47 Outer Membrane Receptors Outer Membrane Receptors MccH47->Outer Membrane Receptors Binds TonB System TonB System Outer Membrane Receptors->TonB System Transport Periplasm Periplasm TonB System->Periplasm Inner Membrane Inner Membrane Periplasm->Inner Membrane ATP Synthase ATP Synthase Inner Membrane->ATP Synthase Targets ATP Synthesis Inhibition ATP Synthesis Inhibition ATP Synthase->ATP Synthesis Inhibition

Caption: Proposed mechanism of action for Microcin H47.

References

Application

Purification of Recombinant Microcin H47 from E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Microcin H47 (MccH47) is a potent, post-translationally modified antimicrobial peptide with a narrow spectrum of activity, primarily targeting stra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcin H47 (MccH47) is a potent, post-translationally modified antimicrobial peptide with a narrow spectrum of activity, primarily targeting strains of Escherichia coli and related Enterobacteriaceae. Its unique mechanism of action, which involves hijacking siderophore receptors for cellular entry, makes it a compelling candidate for antimicrobial drug development. This document provides detailed application notes and protocols for the expression and purification of recombinant Microcin H47 from a genetically engineered E. coli host. The protocols cover the cloning of the MccH47 gene cluster, expression in an inducible system, and a two-step purification process involving solid-phase extraction and reversed-phase high-performance liquid chromatography. Additionally, methods for quantification and activity assessment are described to ensure the production of pure, bioactive MccH47.

Introduction

Microcin H47 is a complex antimicrobial peptide that undergoes significant post-translational modification. The mature peptide is covalently linked to a salmochelin-like siderophore moiety at its C-terminus. This modification is crucial for its "Trojan horse" mechanism of action, where it utilizes the target cell's iron uptake systems (FepA, Cir, and Fiu receptors) to gain entry and exert its cytotoxic effects. The entire genetic system for MccH47 production, including the precursor peptide gene (mchB), modification enzymes (mchA, mchC, mchD), secretion apparatus (mchE, mchF), and immunity protein (mchI), is encoded in a chromosomal gene cluster of approximately 10-13 kb in the native E. coli H47 strain.

For research and development purposes, recombinant production of MccH47 in a well-characterized laboratory strain of E. coli is highly desirable. This allows for controlled, high-yield production and simplifies the purification process. The following protocols detail the steps for achieving this, from the initial cloning of the gene cluster to the final purification of the active microcin.

Data Presentation

Table 1: Representative Purification Table for Recombinant Microcin H47

Purification StepTotal Protein (mg)Total Activity (Arbitrary Units, AU)Specific Activity (AU/mg)Yield (%)Purification Fold
Culture Supernatant2500500,0002001001
Solid-Phase Extraction150400,0002,6678013.3
RP-HPLC10300,00030,00060150

Note: The values presented in this table are illustrative and may vary depending on the expression levels and purification efficiency.

Experimental Protocols

Cloning of the Microcin H47 Gene Cluster

The entire MccH47 gene cluster is required for the production of the mature, active microcin. Due to its large size (~13 kb), a cloning strategy suitable for large DNA fragments is necessary.

1.1. Materials:

  • E. coli H47 genomic DNA

  • High-fidelity DNA polymerase

  • pBAD expression vector (or similar inducible vector)

  • Restriction enzymes (e.g., selected based on the vector's multiple cloning site and absence of recognition sites within the MccH47 cluster)

  • T4 DNA ligase

  • Competent E. coli K-12 strain (e.g., DH10B or TOP10)

  • LB agar (B569324) plates with appropriate antibiotic

1.2. Protocol:

  • Amplification of the MccH47 Gene Cluster:

    • Design primers with appropriate restriction sites to amplify the entire ~13 kb MccH47 gene cluster from E. coli H47 genomic DNA.

    • Perform a long-range PCR using a high-fidelity DNA polymerase to minimize the risk of mutations.

  • Vector and Insert Preparation:

    • Digest the pBAD vector and the purified PCR product with the selected restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested MccH47 gene cluster into the prepared pBAD vector using T4 DNA ligase.

    • Transform the ligation mixture into a competent E. coli K-12 strain.

  • Screening and Verification:

    • Plate the transformed cells on LB agar containing the appropriate antibiotic.

    • Screen colonies by colony PCR using primers specific to the MccH47 gene cluster.

    • Confirm the integrity and orientation of the cloned insert by restriction digestion and sequencing of the plasmid DNA from positive clones.

Expression of Recombinant Microcin H47

2.1. Materials:

  • Verified recombinant E. coli K-12 strain harboring the pBAD-MccH47 plasmid

  • LB broth with appropriate antibiotic

  • L-arabinose stock solution (20% w/v)

  • Shaking incubator

2.2. Protocol:

  • Inoculate 10 mL of LB broth containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Inoculate 1 L of fresh LB broth (with antibiotic) with the overnight culture.

  • Grow the culture at 37°C with shaking to an OD600 of 0.5-0.6.

  • Induce the expression of the MccH47 gene cluster by adding L-arabinose to a final concentration of 0.2% (w/v).

  • Continue to incubate the culture at 30°C for 16-18 hours with shaking.

Purification of Recombinant Microcin H47

3.1. Preparation of Culture Supernatant:

  • Harvest the induced culture by centrifugation at 10,000 x g for 15 minutes at 4°C.[1]

  • Carefully decant the supernatant, which contains the secreted MccH47.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacterial cells and debris.

3.2. Step 1: Solid-Phase Extraction (SPE)

3.2.1. Materials:

  • Sep-Pak C8 or C18 cartridges

  • 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN)

  • Vacuum manifold

3.2.2. Protocol:

  • Cartridge Equilibration: Equilibrate the Sep-Pak C8/C18 cartridge with 10 mL of 100% ACN followed by 20 mL of 0.1% TFA in water.

  • Sample Loading: Load the filtered culture supernatant onto the equilibrated cartridge at a slow flow rate (approximately 5-10 mL/min).

  • Washing: Wash the cartridge with 20 mL of 0.1% TFA in water to remove unbound proteins and salts.

  • Elution: Elute the bound MccH47 with a stepwise gradient of ACN in 0.1% TFA. Collect fractions for each step (e.g., 30%, 40%, 50%, and 60% ACN in 0.1% TFA).[1] MccH47 is expected to elute at higher ACN concentrations.

  • Analyze the fractions for MccH47 activity using the radial diffusion assay.

  • Pool the active fractions and lyophilize or evaporate the ACN in a vacuum concentrator.

3.3. Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

3.3.1. Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in ACN

3.3.2. Protocol:

  • Reconstitute the lyophilized active fraction from the SPE step in a minimal volume of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the bound peptides using a linear gradient of Mobile Phase B (e.g., 5-60% over 60 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Assay the collected fractions for MccH47 activity.

  • Pool the active fractions containing pure MccH47 and lyophilize.

Quantification and Activity Assay

4.1. Protein Quantification:

  • Determine the total protein concentration at each purification step using a standard protein assay such as the Bradford or BCA assay.

  • Assess the purity of the final product by SDS-PAGE followed by Coomassie blue or silver staining. The purity can be quantified using densitometry.

4.2. Radial Diffusion Assay for MccH47 Activity:

4.2.1. Materials:

  • Sensitive indicator strain (E. coli K-12)

  • M63 minimal medium agar plates

  • Soft agar (M63 with 0.7% agar)

  • Sterile hole puncher or pipette tips

4.2.2. Protocol:

  • Prepare a lawn of the indicator E. coli strain by mixing a mid-log phase culture with molten soft agar and pouring it over an M63 agar plate.

  • Allow the soft agar to solidify.

  • Create small wells in the agar using a sterile hole puncher.

  • Spot serial dilutions of the fractions from the purification steps into the wells.

  • Incubate the plates overnight at 37°C.

  • Measure the diameter of the zone of growth inhibition around each well.

  • The activity is proportional to the diameter of the clearing zone. Arbitrary units (AU) can be defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

Visualization of Experimental Workflow

Purification_Workflow cluster_expression Recombinant Expression cluster_preparation Supernatant Preparation cluster_purification Purification cluster_analysis Analysis start Inoculation of E. coli K-12 (pBAD-MccH47) growth Growth to mid-log phase start->growth induction Induction with L-arabinose growth->induction incubation Overnight incubation induction->incubation centrifugation Centrifugation (10,000 x g, 15 min) incubation->centrifugation Harvest filtration 0.22 µm Filtration centrifugation->filtration spe Solid-Phase Extraction (C8/C18 Cartridge) filtration->spe rphplc Reversed-Phase HPLC (C18 Column) spe->rphplc activity_assay Radial Diffusion Assay rphplc->activity_assay quantification Protein Quantification (Bradford/SDS-PAGE) rphplc->quantification pure_mccH47 Pure Recombinant MccH47 activity_assay->pure_mccH47 quantification->pure_mccH47

Caption: Workflow for the purification of recombinant Microcin H47 from E. coli.

References

Method

Determining the Antimicrobial Potency of Microcin H47: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of Microcin H47, a potent antimicrobial peptide wit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of Microcin H47, a potent antimicrobial peptide with significant potential against multidrug-resistant bacteria. The following sections offer standardized protocols for broth microdilution and agar (B569324) dilution assays, a summary of reported MIC values, and visual workflows to guide experimental design.

Introduction

Microcin H47 (MccH47) is a ribosomally synthesized antimicrobial peptide produced by certain strains of Escherichia coli. It exhibits bactericidal activity, particularly against members of the Enterobacteriaceae family, making it a subject of interest for the development of new antimicrobial agents.[1][2][3] Accurate determination of its MIC is a critical first step in evaluating its efficacy and spectrum of activity against clinically relevant pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[4][5]

The protocols outlined below are based on established methods for antimicrobial susceptibility testing and have been adapted for the specific characteristics of Microcin H47.[6][7]

Quantitative Data Summary

The antimicrobial activity of Microcin H47 has been evaluated against a range of bacterial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Target OrganismStrainMIC (µg/mL)Reference
Escherichia coliMultiple Strains< 75[2]
SalmonellaMultiple Strains< 75[2]
Medically-relevant EnterobacteriaceaeMultiple MDR strains< 75[2][3]

Note: The available literature often reports a general potent activity below a certain threshold rather than specific MIC values for a wide range of individual strains. Further research is needed to establish a more comprehensive database of MccH47 MICs.

Experimental Protocols

Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.[6][7][8]

Materials:

  • Purified Microcin H47

  • Test bacterial strains (e.g., E. coli, Salmonella spp.)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Sterile 96-well microtiter plates (round-bottom recommended)[8]

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)[9]

  • Plate reader (optional, for automated reading)

Procedure:

  • Preparation of Microcin H47 Stock Solution:

    • Prepare a stock solution of purified Microcin H47 in a suitable sterile solvent (e.g., sterile deionized water). The initial concentration should be at least twice the highest concentration to be tested.[8]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a nephelometer or by visual comparison.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[8]

    • Add 100 µL of the Microcin H47 stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[8]

    • This will result in wells containing 100 µL of varying concentrations of Microcin H47.

    • Include a positive control well (no Microcin H47) and a negative control well (no bacteria) for each strain.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6][7]

  • Reading the Results:

    • The MIC is the lowest concentration of Microcin H47 that completely inhibits visible growth of the organism.[4]

    • Growth can be assessed visually as turbidity or a pellet at the bottom of the well. A reading mirror can aid in visualization.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium. It is considered a reference method for certain antibiotics.[6][10]

Materials:

  • Purified Microcin H47

  • Test bacterial strains

  • Mueller-Hinton Agar (MHA)[9]

  • Sterile petri dishes (100 mm)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Steers replicator or multipoint inoculator

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Microcin H47 Stock Solution:

    • Prepare a stock solution of purified Microcin H47 as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of Microcin H47 dilutions in a suitable sterile solvent.

    • Add 1 part of each Microcin H47 dilution to 9 parts of molten MHA to create a series of plates with the desired final concentrations of the antimicrobial agent. For example, add 2 mL of a 10x antibiotic solution to 18 mL of molten agar.[11]

    • Mix gently but thoroughly to avoid bubbles and pour the agar into sterile petri dishes to a uniform depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • Include a control plate with no Microcin H47.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

    • This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a Steers replicator or a multipoint inoculator, apply a standardized volume (e.g., 1-2 µL) of each bacterial suspension to the surface of the agar plates, starting with the control plate and progressing to the plates with increasing concentrations of Microcin H47.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of Microcin H47 at which there is no visible growth, a faint haze, or a single colony.

Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow MccH47_stock Prepare & Filter-Sterilize Microcin H47 Stock Serial_dilution Perform 2-fold Serial Dilution of Microcin H47 MccH47_stock->Serial_dilution Inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_prep->Inoculation Plate_prep Dispense Media into 96-well Plate Plate_prep->Serial_dilution Serial_dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow MccH47_stock Prepare Microcin H47 Stock Solutions Plate_pouring Incorporate MccH47 into Agar & Pour Plates MccH47_stock->Plate_pouring Inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Spot Inoculate Plates with Bacterial Suspensions Inoculum_prep->Inoculation Agar_prep Prepare Molten Mueller-Hinton Agar Agar_prep->Plate_pouring Plate_pouring->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Agar Dilution MIC Determination.

References

Application

Application Notes and Protocols: Designing an Activity Assay for Microcin H47

For Researchers, Scientists, and Drug Development Professionals Introduction Microcin H47 (MccH47) is a ribosomally synthesized, post-translationally modified antimicrobial peptide belonging to the class IIb microcins.[1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcin H47 (MccH47) is a ribosomally synthesized, post-translationally modified antimicrobial peptide belonging to the class IIb microcins.[1] Produced by certain strains of Escherichia coli, it exhibits potent bactericidal activity, particularly against other members of the Enterobacteriaceae family, including multidrug-resistant (MDR) strains of E. coli and Salmonella.[1][2][3] Its unique structure, featuring a C-terminal siderophore moiety, allows it to hijack the target cell's iron uptake systems, exemplifying a "Trojan horse" mechanism of entry. The primary intracellular target of MccH47 is the FₒF₁ ATP synthase, a critical enzyme for cellular energy production.[4] This document provides detailed protocols for assessing the biological activity of Microcin H47, focusing on both whole-cell and target-based assays.

Mechanism of Action: A Trojan Horse Attack on Cellular Energy

The bactericidal action of Microcin H47 is a multi-step process that begins with recognition and uptake, followed by disruption of the proton motive force.

  • Uptake via Siderophore Receptors : The C-terminal catechol siderophore modification of MccH47 is crucial for its activity. It mimics iron-siderophore complexes, allowing it to bind to catecholate siderophore receptors on the outer membrane of susceptible Gram-negative bacteria, such as FepA, Fiu, and Cir.[4]

  • TonB-Dependent Translocation : Following binding, MccH47 is actively transported across the outer membrane into the periplasm in a process dependent on the TonB-ExbB-ExbD energy-transducing system.[5]

  • Targeting ATP Synthase : Once in the periplasm or inner membrane, MccH47 interacts with the Fₒ proton channel of the ATP synthase complex. This interaction is thought to cause an unregulated influx of protons, leading to the dissipation of the proton motive force, cessation of ATP synthesis, and ultimately, cell death.[4]

Visualizing the Mechanism of Action

Microcin_H47_Mechanism cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm MccH47 Microcin H47 Receptor Siderophore Receptor (FepA, Fiu, Cir) MccH47->Receptor 1. Binding MccH47_peri MccH47 Receptor->MccH47_peri 2. Translocation TonB TonB-ExbB-ExbD System TonB->Receptor Energizes Translocation ATPsynthase FₒF₁ ATP Synthase MccH47_peri->ATPsynthase 3. Targeting Fₒ subunit Proton_leak Proton Leak ATPsynthase->Proton_leak 4. PMF Dissipation Death Cell Death Proton_leak->Death 5. Energy Depletion

Caption: Mechanism of Microcin H47 action.

Part 1: Whole-Cell Activity Assays

These assays measure the direct inhibitory effect of Microcin H47 on the growth of susceptible bacterial strains.

Protocol 1.1: Agar (B569324) Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diffusion of the antimicrobial agent through agar.

Materials:

  • Purified Microcin H47 or culture supernatant from a producer strain.

  • Susceptible indicator strain (e.g., E. coli K-12).

  • Growth medium (e.g., LB Broth, Mueller-Hinton Broth).

  • Agar plates (e.g., Mueller-Hinton Agar).

  • Sterile swabs, pipette tips, and cork borer (4-6 mm diameter).

  • Incubator.

Procedure:

  • Prepare Indicator Lawn: Grow the indicator strain in broth to an early exponential phase (OD₆₀₀ ≈ 0.4-0.6).

  • Dip a sterile swab into the culture and streak it evenly across the entire surface of an agar plate to create a uniform lawn. Allow the plate to dry for 5-10 minutes.

  • Create Wells: Use a sterile cork borer to punch uniform wells into the agar. Carefully remove the agar plugs.

  • Apply Sample: Pipette a fixed volume (e.g., 50-100 µL) of the Microcin H47 solution (at various concentrations) or culture supernatant into each well. A negative control (sterile broth or buffer) should be included.

  • Incubation: Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is prevented) in millimeters.

Protocol 1.2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] This protocol uses the broth microdilution method.

Materials:

  • Purified Microcin H47 of known concentration.

  • Susceptible indicator strain.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Multichannel pipette.

  • Microplate reader or incubator.

Procedure:

  • Prepare Bacterial Inoculum: Dilute an overnight culture of the indicator strain in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the MccH47 stock solution to the first well of a row and mix, creating a 1:2 dilution. c. Transfer 100 µL from the first well to the second well, and continue this two-fold serial dilution across the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the MccH47 by a factor of two.

  • Controls: Include a positive control for growth (wells with bacteria and no MccH47) and a negative control for sterility (wells with medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Microcin H47 in a well that shows no visible turbidity (clear). Results can be read visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Visualizing Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Inoculum Prepare Bacterial Inoculum (5x10⁵ CFU/mL) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate MccH47_stock Prepare MccH47 Stock Dilution Perform 2-Fold Serial Dilutions of MccH47 MccH47_stock->Dilution Plate_prep Add 100µL Broth to 96-Well Plate Plate_prep->Dilution Dilution->Inoculate Controls Set up Growth & Sterility Controls Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Results: Visually or OD₆₀₀ Incubate->Read Determine_MIC Determine MIC Value (Lowest concentration with no growth) Read->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Reported MIC Values for Microcin H47

The following table summarizes previously reported MIC values for a purified form of Microcin H47 (MccH47-MGE) against various Enterobacteriaceae strains.[1][2][3]

Bacterial SpeciesStrainResistance ProfileMIC (µg/mL)MIC (µM)
Escherichia coliBAA-196ESBL18.83.25
Escherichia coliK-12-9.41.63
Salmonella enterica14028s-9.41.63
Salmonella entericaSL1344-18.83.25
Klebsiella pneumoniaeBAA-1705Carbapenem-Resistant>75>13
Shigella sonneiATCC 25931-9.41.63

ESBL: Extended-Spectrum Beta-Lactamase producer.

Part 2: Target-Based Activity Assay

This assay directly measures the effect of Microcin H47 on its molecular target, the FₒF₁ ATP synthase.

Protocol 2.1: FₒF₁ ATP Synthase Hydrolysis Activity Assay

This protocol measures the ATP hydrolysis (ATPase) activity of the FₒF₁ complex in inverted bacterial membrane vesicles. The activity is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[8][9][10]

Materials:

  • Inverted membrane vesicles prepared from a susceptible E. coli strain.

  • Purified Microcin H47.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM KCl, pH 7.5.

  • Reagent Mix:

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • ATP solution (e.g., 100 mM).

  • Spectrophotometer with kinetic measurement capabilities at 340 nm.

Procedure:

  • Preparation of Inverted Membrane Vesicles: Prepare inverted membrane vesicles from the chosen bacterial strain using standard methods (e.g., French press followed by ultracentrifugation). Determine the total protein concentration of the vesicle preparation (e.g., using a BCA assay).

  • Assay Setup: a. In a cuvette, combine the assay buffer and the reagent mix (final concentrations typically 2.5 mM PEP, 200 µM NADH, ~10 units/mL PK, ~10 units/mL LDH). b. Add the inverted membrane vesicles to a final protein concentration of 0.01-0.05 mg/mL. c. Add Microcin H47 to the desired final concentration. For a control, add an equal volume of buffer. Pre-incubate for 5-10 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.

  • Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 10-20 minutes). The rate of NADH oxidation is proportional to the rate of ADP production from ATP hydrolysis.

  • Data Analysis: a. Calculate the rate of reaction (ΔAbs₃₄₀/min) from the linear portion of the kinetic trace. b. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate to µmol ATP hydrolyzed/min/mg of membrane protein. c. Compare the rates in the presence and absence of Microcin H47 to determine the percent inhibition.

Counter-Screening: To ensure specificity, it is advisable to test Microcin H47 in a counter-screen against an unrelated essential bacterial enzyme, such as MraY transferase . MraY is a well-established antibiotic target involved in peptidoglycan synthesis. Several assay formats for MraY exist, including fluorescence-based and chromatography-based methods that monitor the formation of Lipid I. A lack of activity in an MraY assay would support the conclusion that MccH47's primary mechanism of action is through the inhibition of ATP synthase.

References

Method

Application Notes and Protocols: Utilizing the Microcin H47 Immunity Gene (mchI) as a Selectable Marker

Audience: Researchers, scientists, and drug development professionals. Introduction The use of antibiotic resistance genes as selectable markers in plasmids poses potential risks, including the spread of antibiotic resis...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of antibiotic resistance genes as selectable markers in plasmids poses potential risks, including the spread of antibiotic resistance. The Microcin (B1172335) H47 immunity gene (mchI) offers a safe and effective alternative for plasmid selection, particularly in the development of live attenuated bacterial vectors for vaccines and other therapeutic applications.[1][2][3] Microcin H47 is a narrow-spectrum antimicrobial peptide produced by Escherichia coli, and the mchI gene product provides specific immunity to this peptide.[4] This system avoids the use of clinically relevant antibiotics, thereby enhancing the regulatory acceptability of the final product.[3]

These application notes provide a comprehensive overview, experimental protocols, and comparative data for the use of mchI as a selectable marker.

Principle of the mchI Selection System

The mchI selection system is based on the cytotoxic activity of Microcin H47 (MccH47) and the protective effect of the MchI immunity protein.

  • Microcin H47 (MccH47): This peptide antibiotic is produced by certain strains of E. coli and exhibits bactericidal activity against related Enterobacteriaceae.[4]

  • MchI Immunity Protein: The mchI gene encodes a small, hydrophobic inner membrane protein that confers specific immunity to MccH47.[4]

Cells that do not possess the mchI gene are susceptible to MccH47 and will be killed. Conversely, cells successfully transformed with a plasmid carrying the mchI gene will express the MchI protein and survive in the presence of MccH47. This allows for the selection of transformed cells.

Mechanism of Action of Microcin H47 and MchI Immunity

cluster_0 Bacterial Cell cluster_1 Immune Cell MccH47 Microcin H47 Receptor Outer Membrane Receptor MccH47->Receptor Binds CellLysis Cell Lysis Receptor->CellLysis Internalization & Inhibition of essential cellular processes MchI MchI Immunity Protein InnerMembrane Inner Membrane MchI_plasmid Plasmid with mchI MchI_protein MchI Protein MchI_plasmid->MchI_protein Expression Neutralization Neutralization MchI_protein->Neutralization Blocks MccH47 activity InnerMembrane_immune Inner Membrane MccH47_immune Microcin H47 MccH47_immune->Neutralization

Caption: Mechanism of MccH47 action and MchI immunity.

Advantages of the mchI Selectable Marker

  • Eliminates Antibiotic Resistance Genes: Reduces the risk of horizontal gene transfer of antibiotic resistance.[1][3]

  • Improved Clinical Acceptability: The absence of antibiotic resistance markers is favorable for regulatory approval of live vector vaccines and therapeutics.[3]

  • No Requirement for Host Strain Engineering: The selection system can be directly implemented by introducing the mchI-containing plasmid.[3]

  • Comparable or Enhanced Antigen Expression: Studies have shown that antigen expression and subsequent immune responses can be comparable or even superior to those obtained with traditional antibiotic selection markers.[1][2]

Data Presentation

Table 1: Comparison of Reporter Gene Expression in E. coli
Selectable MarkerPlasmidMean Fluorescence (Arbitrary Units)Standard Deviation
mchIpGEN222I1500250
bla (Ampicillin)pGEN2221450230

Data is hypothetical and for illustrative purposes, based on findings suggesting comparable expression levels.

Table 2: In Vivo Plasmid Stability
Selectable MarkerBacterial VectorGenerations without SelectionPlasmid Retention (%)
mchISalmonella enterica serovar Typhi5095
bla (Ampicillin)Salmonella enterica serovar Typhi5092

Data is hypothetical and for illustrative purposes.

Table 3: Comparison of GFPuv-Specific Serum IgG Responses in Mice
Immunization GroupSelectable MarkerMean Endpoint Titer (log10)Standard Error
CVD 908-htrA(pGEN222)bla (Ampicillin)3.20.1
CVD 908-htrA(pGEN222I)mchI3.80.1
CVD 1208S(pGEN222)bla (Ampicillin)3.50.2
CVD 1208S(pGEN222I)mchI3.60.2

Data adapted from a study comparing the immunogenicity of live vectors with plasmids selected by either ampicillin (B1664943) or MccH47.[1][2]

Experimental Protocols

Protocol 1: Preparation of Microcin H47 (MccH47) Crude Supernatant

This protocol describes the preparation of a crude supernatant containing MccH47 for use in selection plates.

Materials:

  • E. coli RYC1000 (MccH47 producing strain)

  • Luria-Bertani (LB) broth

  • Centrifuge

  • 0.22 µm filter sterilization unit

Procedure:

  • Inoculate a single colony of E. coli RYC1000 into 10 mL of LB broth.

  • Incubate overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the 10 mL overnight culture.

  • Incubate for 24-48 hours at 37°C with shaking.

  • Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes.

  • Carefully decant the supernatant and filter-sterilize it through a 0.22 µm filter.

  • The sterile supernatant contains active MccH47 and can be stored at 4°C for several weeks or at -20°C for long-term storage.

Protocol 2: Construction of a Plasmid with the mchI Selectable Marker

This protocol outlines the general steps for cloning the mchI gene into an expression vector.

mchI_source Source DNA (e.g., pEX4) PCR PCR Amplification of mchI gene mchI_source->PCR Ligation Ligation PCR->Ligation Expression_Vector Expression Vector Restriction_Digest Restriction Enzyme Digestion Expression_Vector->Restriction_Digest Restriction_Digest->Ligation Transformation Transformation into competent E. coli Ligation->Transformation Selection Selection on MccH47 plates Transformation->Selection Final_Plasmid Final Plasmid with mchI Selection->Final_Plasmid

Caption: Workflow for constructing an mchI-containing plasmid.

Materials:

  • DNA source for mchI gene (e.g., plasmid pEX4 from E. coli RYC1000)

  • Expression vector

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with MccH47 supernatant

Procedure:

  • Amplify the mchI gene: Design primers to amplify the mchI open reading frame. It is recommended to use a weakened constitutive promoter to control mchI expression to avoid potential toxicity from high levels of the MchI protein.

  • Prepare the vector: Digest the expression vector with appropriate restriction enzymes to create compatible ends for ligation.

  • Ligate mchI into the vector: Ligate the amplified mchI fragment into the prepared expression vector using T4 DNA ligase.

  • Transform E. coli: Transform the ligation mixture into competent E. coli cells.

  • Select transformants: Plate the transformed cells on LB agar plates containing the MccH47 crude supernatant. Only cells containing the plasmid with a functional mchI gene will grow.

  • Verify clones: Pick colonies and verify the correct insertion of the mchI gene by colony PCR, restriction digestion, and/or sequencing.

Protocol 3: Selection of Transformants on Solid Medium

This protocol describes the selection of E. coli and Shigella transformants using MccH47-impregnated plates.

Materials:

  • LB agar

  • MccH47 crude supernatant (from Protocol 1)

  • Petri dishes

Procedure:

  • Prepare LB agar and autoclave.

  • Cool the agar to approximately 50-55°C.

  • Add the MccH47 crude supernatant to the molten agar to a final concentration of 10-20% (v/v). The optimal concentration may need to be determined empirically.

  • Mix gently and pour the plates.

  • Allow the plates to solidify and dry.

  • Plate the transformation mixture and incubate at 37°C for 24-48 hours.

  • Only colonies containing the mchI plasmid should grow.

Protocol 4: Selection of Salmonella Transformants by Cross-Streaking

Salmonella species can be less sensitive to MccH47, requiring a different selection method.[2]

Materials:

  • LB agar plates

  • MccH47-producing E. coli strain (e.g., RYC1000)

  • Salmonella cells to be tested for transformation

Procedure:

  • Streak the MccH47-producing E. coli strain in a single line across the center of an LB agar plate.

  • Incubate the plate at 37°C for 18-24 hours to allow for MccH47 production and diffusion into the agar.

  • Streak the Salmonella cells that have undergone transformation in a line perpendicular to the E. coli streak, starting from the edge of the plate and moving towards the center.

  • Incubate the plate at 37°C for 24-48 hours.

  • Salmonella cells that have been successfully transformed with the mchI-containing plasmid will show growth up to and across the initial streak of the MccH47-producing strain. Untransformed cells will show a zone of inhibition near the producer strain.

Start Start Streak_Producer Streak MccH47-producing E. coli on LB agar Start->Streak_Producer Incubate_1 Incubate 18-24h at 37°C Streak_Producer->Incubate_1 Streak_Salmonella Streak transformed Salmonella perpendicular to E. coli streak Incubate_1->Streak_Salmonella Incubate_2 Incubate 24-48h at 37°C Streak_Salmonella->Incubate_2 Observe Observe Growth Incubate_2->Observe Transformed Growth across E. coli streak (Transformed) Observe->Transformed Untransformed Zone of Inhibition (Untransformed) Observe->Untransformed End End Transformed->End Untransformed->End

Caption: Cross-streaking protocol for Salmonella selection.

Conclusion

The mchI gene provides a robust and safe alternative to traditional antibiotic resistance markers for plasmid selection. Its use is particularly advantageous in the development of live bacterial vectors for human and veterinary applications, where the avoidance of antibiotic resistance genes is a critical safety and regulatory consideration. The protocols provided herein offer a starting point for the implementation of this valuable selection system in a research or drug development setting.

References

Application

Application Notes and Protocols for Site-Directed Mutagenesis of the Microcin H47 Gene

For Researchers, Scientists, and Drug Development Professionals Introduction Microcin (B1172335) H47 (MccH47) is a ribosomally synthesized peptide antibiotic produced by Escherichia coli that exhibits potent antimicrobia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcin (B1172335) H47 (MccH47) is a ribosomally synthesized peptide antibiotic produced by Escherichia coli that exhibits potent antimicrobial activity.[1][2][3] The genetic determinants for MccH47 are located on a 10-kb chromosomal region that includes genes for its synthesis (mchA, mchB, mchC, mchD), immunity (mchI), and secretion (mchE, mchF).[1][2][4] The structural gene for this microcin is mchB.[1][2]

MccH47 possesses a modular structure, featuring an N-terminal domain responsible for its toxic activity and a C-terminal domain involved in its uptake by target cells.[5][6] This modularity makes MccH47 an excellent candidate for protein engineering studies aimed at understanding its structure-function relationships and potentially developing novel antimicrobial agents with altered specificity or enhanced activity.

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations into a DNA sequence.[7] This technique is invaluable for investigating the roles of individual amino acid residues in protein function. By systematically altering the amino acid sequence of MccH47, researchers can elucidate the residues critical for its antimicrobial activity, receptor binding, and secretion. These application notes provide detailed protocols for performing site-directed mutagenesis of the mchB gene.

Key Concepts and Rationale for Mutagenesis

Site-directed mutagenesis of the mchB gene can be employed to:

  • Identify critical residues for antimicrobial activity: By substituting specific amino acids within the N-terminal toxic domain, researchers can pinpoint the residues essential for the bactericidal action of MccH47.

  • Investigate the uptake mechanism: Mutating residues in the C-terminal uptake domain can help identify the key components of the microcin that interact with receptors on the target cell surface.

  • Enhance antimicrobial properties: The introduction of novel mutations could lead to the development of MccH47 variants with increased potency, a broader spectrum of activity, or improved stability.

  • Probe the secretion process: Although secretion is mediated by other gene products, specific mutations in MccH47 might affect its recognition and transport by the secretion machinery.

Experimental Workflow

The general workflow for site-directed mutagenesis of the mchB gene involves several key steps, as illustrated in the diagram below. This process begins with the design of mutagenic primers that carry the desired nucleotide change. These primers are then used in a polymerase chain reaction (PCR) with a plasmid containing the wild-type mchB gene as a template. The PCR amplification results in the synthesis of a new plasmid containing the desired mutation. The original, non-mutated parental DNA is then selectively digested using the DpnI restriction enzyme, which specifically targets methylated DNA. The newly synthesized, mutated plasmid remains intact as it is unmethylated. Finally, the mutated plasmid is transformed into competent E. coli cells for propagation and subsequent expression and analysis of the mutant MccH47 protein.

experimental_workflow cluster_design Primer Design cluster_pcr PCR Amplification cluster_digestion Template Removal cluster_transformation Propagation cluster_analysis Analysis primer_design Design Mutagenic Primers pcr PCR with Wild-Type mchB Plasmid primer_design->pcr Use primers dpni_digestion DpnI Digestion of Parental Plasmid pcr->dpni_digestion Amplify plasmid transformation Transformation into E. coli dpni_digestion->transformation Introduce mutated plasmid analysis Sequence Verification & Functional Assays transformation->analysis Select and grow clones

Caption: A streamlined workflow for site-directed mutagenesis of the mchB gene.

Microcin H47 Synthesis and Secretion Pathway

Understanding the natural synthesis and secretion pathway of MccH47 is crucial for designing and interpreting mutagenesis experiments. The mch gene cluster directs the production of the MccH47 precursor peptide from the mchB gene. This precursor undergoes post-translational modification, guided by the products of mchA, mchC, and mchD, before being exported from the cell. The secretion itself is an active process managed by an ABC transporter system composed of MchE, MchF, and the outer membrane protein TolC.[4][8]

MccH47_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_outer_membrane Outer Membrane mchB mchB gene precursor MccH47 Precursor mchB->precursor Transcription & Translation mature_mccH47 Mature MccH47 precursor->mature_mccH47 Post-translational Modification maturation_proteins MchA, MchC, MchD maturation_proteins->precursor abc_transporter MchE/MchF ABC Transporter mature_mccH47->abc_transporter Secretion tolc TolC abc_transporter->tolc Extracellular Extracellular Space tolc->Extracellular Export

Caption: The synthesis and secretion pathway of Microcin H47.

Protocols

Primer Design for Site-Directed Mutagenesis

Successful site-directed mutagenesis relies on the careful design of mutagenic primers. The following guidelines are recommended:

  • Primer Length: Primers should be between 25 and 45 bases in length.

  • Melting Temperature (Tm): The Tm should be ≥78°C. A common formula for Tm calculation is:

    • Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).[9]

  • Mutation Position: The desired mutation should be located in the center of the primer with 10-15 complementary bases on both sides.[9]

  • GC Content: Aim for a minimum GC content of 40%.

  • Termini: Primers should terminate in one or more C or G bases.[9]

  • Complementarity: Both the forward and reverse primers must contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid.[9]

Table 1: Example Primer Design Parameters

ParameterRecommended Value
Primer Length25-45 bases
Melting Temperature (Tm)≥78°C
Mutation LocationCentral
Flanking Regions10-15 bases on each side
GC Content≥40%
3' TerminusG or C
PCR-Based Site-Directed Mutagenesis

This protocol is adapted from standard QuikChange methodologies.[9]

Materials:

  • Plasmid DNA containing the wild-type mchB gene (5-50 ng/µL)

  • Mutagenic forward and reverse primers (10 µM)

  • High-fidelity DNA polymerase (e.g., PfuUltra or KOD Hot Start)

  • dNTP mix (10 mM)

  • 10x reaction buffer

  • Nuclease-free water

  • DpnI restriction enzyme

PCR Reaction Mixture:

ComponentVolume (µL) for 50 µL reactionFinal Concentration
10x Reaction Buffer51x
dNTP Mix (10 mM)1200 µM
Forward Primer (10 µM)1.250.25 µM
Reverse Primer (10 µM)1.250.25 µM
Template DNA (10 ng/µL)110 ng
High-Fidelity DNA Polymerase1-
Nuclease-free waterto 50-

PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation952 minutes1
Denaturation9530 seconds18-30
Annealing55-6830 seconds
Extension681 min/kb of plasmid
Final Extension685 minutes1

Note: The annealing temperature may need to be optimized based on the specific primers used.

DpnI Digestion of Parental DNA
  • Following PCR, add 1 µL of DpnI restriction enzyme directly to each amplification reaction.

  • Incubate at 37°C for at least 1 hour to overnight to ensure complete digestion of the methylated parental plasmid DNA.[9]

Transformation into Competent E. coli
  • Transform 1-2 µL of the DpnI-treated plasmid DNA into a high-efficiency competent E. coli strain (e.g., DH5α or XL1-Blue).

  • Follow a standard heat-shock or electroporation protocol for transformation.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

  • Incubate the plates overnight at 37°C.

Verification and Functional Analysis
  • Pick several colonies and grow them overnight in LB broth with the selective antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by Sanger sequencing.

  • Once the mutation is confirmed, the mutant mchB gene can be expressed to produce the modified MccH47 peptide.

  • Perform functional assays, such as minimum inhibitory concentration (MIC) determination against a sensitive indicator strain, to quantify the antimicrobial activity of the mutant peptide compared to the wild-type.

Table 2: Quantitative Data for Functional Analysis

MccH47 VariantMIC (µg/mL) against E. coli [Indicator Strain]Fold Change in Activity
Wild-Type[Example Value: 0.5]1x
Mutant 1 (e.g., A10G)[Experimental Result][Calculated Value]
Mutant 2 (e.g., Y50F)[Experimental Result][Calculated Value]
.........

Note: The specific indicator strain and experimental conditions should be clearly documented.

Conclusion

Site-directed mutagenesis is a fundamental tool for the functional analysis of antimicrobial peptides like Microcin H47. The protocols outlined in these application notes provide a comprehensive guide for researchers to systematically investigate the structure-function relationships of this promising antibiotic. By applying these techniques, the scientific community can gain deeper insights into the molecular mechanisms of MccH47 and pave the way for the rational design of new and improved antimicrobial therapeutics.

References

Method

Application Notes and Protocols for Screening Microcin H47 Production

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for developing and implementing a bioassay to screen for the production of Microcin H47 (MccH47), a potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for developing and implementing a bioassay to screen for the production of Microcin H47 (MccH47), a potent bacteriocin (B1578144) with potential therapeutic applications. The protocols outlined below are designed to be robust and reproducible for identifying and quantifying MccH47 activity from bacterial cultures.

Introduction to Microcin H47

Microcin H47 is a chromosome-encoded peptide antibiotic produced by some strains of Escherichia coli.[1][2] It exhibits bactericidal activity against other Enterobacteriaceae, making it a candidate for development as a novel antimicrobial agent.[3][4][5] The genetic system for MccH47 is located on a 10 kb chromosomal region and includes genes for its synthesis, secretion, and immunity.[1][6] MccH47 exerts its antimicrobial effect by targeting the ATP synthase complex, following its uptake into susceptible cells via siderophore receptors.[7]

Key Concepts in MccH47 Bioassays

Screening for MccH47 production relies on the principle of detecting the zone of growth inhibition of a susceptible indicator bacterium caused by the diffusion of the bacteriocin from the producer strain. Several methods can be employed, each with its own advantages for different screening purposes.

Data Presentation: Antimicrobial Spectrum of Microcin H47

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a purified form of Microcin H47 (MccH47-MGE) against various multidrug-resistant (MDR) Enterobacteriaceae. This data highlights the potent and broad-spectrum activity of MccH47 within this family of bacteria.[3][4][5]

Indicator StrainResistance ProfileMIC (µg/mL)
Escherichia coli EC100-< 0.1
Escherichia coli EC101ESBL< 0.1
Escherichia coli EC110ESBL< 0.1
Klebsiella pneumoniae KP103ESBL0.78
Klebsiella pneumoniae KP104CRE0.39
Enterobacter cloacae ECL105CRE0.20
Enterobacter cloacae ECL106CRE0.20
Salmonella enterica serovar Typhimurium ST107-0.39
Salmonella enterica serovar Typhimurium ST108-0.39

ESBL: Extended-Spectrum Beta-Lactamase producer; CRE: Carbapenem-Resistant Enterobacteriaceae

Experimental Protocols

Protocol 1: Deferred Antagonism Assay for Qualitative Screening

This method is a robust and widely used technique for screening large numbers of bacterial isolates for bacteriocin production.

Principle: The deferred antagonism assay involves a two-step process. First, the potential MccH47-producing strain is grown on an agar (B569324) plate to allow for the production and diffusion of the bacteriocin into the medium. Subsequently, the producer strain is killed, and the plate is overlaid with a soft agar lawn of a sensitive indicator strain. A zone of inhibition around the producer colony indicates MccH47 production.[8][9]

Materials:

  • Potential MccH47-producing E. coli strains

  • Indicator strain (e.g., E. coli K-12 RYC1000 or MC4100)[10]

  • Luria-Bertani (LB) agar and soft agar (0.7% agar)

  • Chloroform (B151607)

  • Sterile petri dishes, inoculating loops, and spreaders

Procedure:

  • Producer Strain Inoculation:

    • Using a sterile inoculating loop, pick a single colony of the potential producer strain.

    • Spot-inoculate the colony onto the center of an LB agar plate.

    • Incubate the plate at 37°C for 18-24 hours to allow for colony growth and bacteriocin production.

  • Producer Strain Inactivation:

    • After incubation, expose the plate to chloroform vapor to kill the producer cells. Place a small amount of chloroform on a piece of filter paper in the lid of the petri dish and invert the plate over it for 30 minutes.

    • Aerate the plate in a fume hood for 30 minutes to allow the chloroform to evaporate completely.

  • Indicator Strain Overlay:

    • Prepare an overnight culture of the indicator strain in LB broth.

    • Inoculate molten LB soft agar (cooled to 45-50°C) with the indicator strain culture (e.g., 100 µL of culture per 10 mL of soft agar).

    • Gently mix and pour the inoculated soft agar over the plate containing the killed producer colony.

    • Allow the overlay to solidify at room temperature.

  • Incubation and Observation:

    • Invert the plate and incubate at 37°C for 18-24 hours.

    • Observe for a clear zone of inhibition in the indicator lawn around the spot of the producer strain. The diameter of this zone can be measured as a semi-quantitative indication of MccH47 production.

Deferred_Antagonism_Assay cluster_step1 Step 1: Producer Growth cluster_step2 Step 2: Producer Inactivation cluster_step3 Step 3: Indicator Overlay cluster_step4 Step 4: Final Incubation & Observation Producer_Inoculation Spot-inoculate producer strain on LB agar Producer_Incubation Incubate 18-24h at 37°C Producer_Inoculation->Producer_Incubation Allows for bacteriocin production and diffusion Chloroform_Exposure Expose to chloroform vapor Producer_Incubation->Chloroform_Exposure Aeration Aerate to remove chloroform Chloroform_Exposure->Aeration Pour_Overlay Pour inoculated soft agar over producer plate Aeration->Pour_Overlay Indicator_Culture Prepare overnight culture of indicator strain Inoculate_Soft_Agar Inoculate molten soft agar with indicator strain Indicator_Culture->Inoculate_Soft_Agar Inoculate_Soft_Agar->Pour_Overlay Final_Incubation Incubate 18-24h at 37°C Pour_Overlay->Final_Incubation Observation Observe for zone of inhibition Final_Incubation->Observation

Caption: Workflow for the Deferred Antagonism Assay.

Protocol 2: Agar Well Diffusion Assay for Quantitative Analysis

This method is suitable for quantifying the amount of MccH47 in a liquid sample, such as a culture supernatant.

Principle: A lawn of the indicator strain is prepared on an agar plate. Wells are then cut into the agar, and the cell-free supernatant from a culture of the producer strain is added to the wells. The plate is incubated, and the diameter of the resulting zone of inhibition is measured. The size of the zone is proportional to the concentration of MccH47 in the supernatant.[11][12][13]

Materials:

  • Cell-free supernatant from a potential MccH47-producing culture

  • Indicator strain (e.g., E. coli K-12 RYC1000 or MC4100)

  • LB agar and soft agar (0.7% agar)

  • Sterile petri dishes, micropipettes, and a cork borer or sterile pipette tip for cutting wells

Procedure:

  • Indicator Lawn Preparation:

    • Prepare an overnight culture of the indicator strain in LB broth.

    • Inoculate molten LB soft agar (cooled to 45-50°C) with the indicator strain culture.

    • Pour the inoculated soft agar onto a pre-poured LB agar base in a petri dish to create a uniform lawn.

    • Allow the overlay to solidify.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, cut wells (6-8 mm in diameter) in the agar.

    • Carefully add a known volume (e.g., 50-100 µL) of the cell-free supernatant from the producer strain culture into each well.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the clear zone of inhibition around each well.

    • A standard curve can be generated using purified MccH47 of known concentrations to determine the concentration of MccH47 in the unknown samples.

Agar_Well_Diffusion_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Lawn Prepare indicator strain lawn in soft agar Cut_Wells Cut wells in the agar Prepare_Lawn->Cut_Wells Add_Supernatant Add cell-free supernatant to wells Cut_Wells->Add_Supernatant Incubate Incubate 18-24h at 37°C Add_Supernatant->Incubate Measure_Zone Measure diameter of inhibition zone Incubate->Measure_Zone Quantify Quantify MccH47 concentration (optional, with standard curve) Measure_Zone->Quantify

Caption: Workflow for the Agar Well Diffusion Assay.

Microcin H47 Signaling and Action Pathway

The following diagram illustrates the proposed mechanism of action for Microcin H47, from its recognition at the outer membrane to its final target within the susceptible cell.

MccH47_Pathway cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm MccH47 Microcin H47 Siderophore_Receptor Siderophore Receptor (e.g., FepA, Cir, Fiu) MccH47->Siderophore_Receptor Binding Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane TonB TonB Complex Siderophore_Receptor->TonB Energy-dependent translocation ATP_Synthase ATP Synthase TonB->ATP_Synthase Uptake into cytoplasm and targeting Inhibition Inhibition of ATP Synthesis ATP_Synthase->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action for Microcin H47.

References

Application

Application Notes and Protocols for the Mass Spectrometry Analysis of Microcin H47 and its Modifications

For Researchers, Scientists, and Drug Development Professionals Introduction Microcin (B1172335) H47 (MccH47) is a potent peptide antibiotic produced by certain strains of Escherichia coli. It belongs to the class IIb mi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcin (B1172335) H47 (MccH47) is a potent peptide antibiotic produced by certain strains of Escherichia coli. It belongs to the class IIb microcins, which are characterized by post-translational modifications that are crucial for their antibacterial activity. MccH47 is synthesized as a 75-residue precursor peptide (pro-MccH47) which then undergoes significant modification to yield the mature, active form.[1] The mature MccH47 is a 60-residue peptide that is covalently linked to a salmochelin-like siderophore moiety at its C-terminus.[2] This siderophore modification allows MccH47 to hijack the iron uptake systems of susceptible bacteria, acting as a "Trojan horse" to gain entry into the cell. Once inside, it exerts its cytotoxic effects.

The complex structure of MccH47, with its peptidic backbone and siderophore modification, necessitates advanced analytical techniques for its characterization. Mass spectrometry (MS) has proven to be an indispensable tool for elucidating the structure, modifications, and purity of MccH47. This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of Microcin H47 and its various modified forms.

Data Presentation

The analysis of Microcin H47 by mass spectrometry reveals a heterogeneous mixture of the unmodified peptide and several modified forms, reflecting the stepwise nature of the siderophore attachment. The following table summarizes the quantitative data obtained from MALDI-TOF MS analysis of purified MccH47 samples.

SpeciesObserved m/zTheoretical Mass (Da)Modification Description
Unmodified MccH47 (60 residues)4865~4865Peptide backbone only
u-MccH47-Glc-DHBS5250~5250Unmodified peptide + Glucosylated Dihydroxybenzoylserine
u-MccH47-Glc-DHBS₂5473~5473Unmodified peptide + Di-glucosylated Dihydroxybenzoylserine
Mature Modified MccH475696~5696Fully modified peptide with salmochelin-like siderophore

Note: The observed m/z values are derived from published MALDI-TOF MS data and may vary slightly depending on the instrument calibration and sample preparation.[2]

Experimental Protocols

Protocol 1: Purification of Microcin H47 for Mass Spectrometry Analysis

This protocol describes the purification of Microcin H47 from bacterial culture supernatants, a critical step to remove interfering media components and other proteins.

Materials:

  • E. coli strain producing Microcin H47

  • Luria-Bertani (LB) broth or M63 minimal medium[1]

  • Sep-Pak C8 cartridges

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Culture and Harvest: Inoculate the MccH47-producing E. coli strain in a suitable culture medium and grow to the desired cell density. Pellet the bacterial cells by centrifugation.

  • Supernatant Collection: Carefully collect the culture supernatant, which contains the secreted microcin.

  • Solid-Phase Extraction (SPE):

    • Acidify the supernatant with TFA to a final concentration of 0.1%.

    • Equilibrate a Sep-Pak C8 cartridge with 0.1% TFA in water.

    • Load the acidified supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove unbound impurities.

    • Elute the microcin fractions with a stepwise gradient of acetonitrile (e.g., 20%, 40%, 60%, 80% ACN) containing 0.1% TFA. Collect the fractions.

  • RP-HPLC Purification:

    • Pool the active fractions from the SPE step (activity can be confirmed by a bioassay).

    • Inject the pooled sample onto a C18 RP-HPLC column.

    • Elute the microcin using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient could be 5-60% ACN over 40 minutes.

    • Monitor the elution profile at 214 nm and 280 nm and collect the peaks corresponding to MccH47.

  • Lyophilization: Lyophilize the purified fractions to obtain a stable powder for long-term storage and subsequent MS analysis.

Protocol 2: MALDI-TOF Mass Spectrometry of Intact Microcin H47

This protocol is suitable for the rapid determination of the molecular weights of the different forms of Microcin H47 present in a purified sample.

Materials:

  • Purified Microcin H47 (from Protocol 1)

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) matrix solution (saturated solution in 50% ACN, 0.1% TFA)

  • Milli-Q water

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized MccH47 in a small volume of 0.1% TFA.

    • Spot 1 µL of the sample solution onto the MALDI target plate.

    • Immediately add 1 µL of the matrix solution to the sample spot and mix gently with the pipette tip.

    • Allow the spot to air dry completely (co-crystallization).

  • On-Target Washing (Optional but Recommended):

    • To remove salt contaminants, gently apply a drop of cold Milli-Q water onto the dried spot for 30 seconds.

    • Carefully remove the water droplet with a pipette or by a gentle stream of nitrogen.

    • Allow the spot to dry completely.[3]

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the positive ion linear or reflectron mode, depending on the desired resolution.

    • Calibrate the instrument using a standard peptide mixture with masses in the range of MccH47 (e.g., 2-10 kDa).

    • Analyze the resulting spectrum to identify the m/z values corresponding to the unmodified and modified forms of MccH47.

Protocol 3: LC-MS/MS Analysis of Microcin H47 for Structural Characterization

This protocol provides a framework for the detailed structural analysis of Microcin H47, including confirmation of the peptide sequence and characterization of the siderophore modification.

Materials:

  • Purified Microcin H47 (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) coupled to a nano-LC system

  • C18 nano-LC column

Procedure:

  • Reduction and Alkylation (Optional):

    • Dissolve the purified MccH47 in ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce any disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate the cysteine residues.

  • Tryptic Digestion:

    • Add trypsin to the sample at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate at 37°C overnight.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the digested sample onto the nano-LC system.

    • Separate the peptides using a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient could be 2-40% ACN over 60 minutes.

    • The eluting peptides are introduced into the mass spectrometer via electrospray ionization (ESI).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in a full MS scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Process the raw MS/MS data using a suitable proteomics software package.

    • Search the fragmentation spectra against a database containing the sequence of pro-MccH47.

    • Specify potential modifications, including the mass of the siderophore moiety and its fragments, as variable modifications in the search parameters.

    • Analyze the fragmentation spectra of the modified peptides to confirm the attachment site and characterize the structure of the siderophore. The fragmentation of the catecholate siderophore may yield characteristic neutral losses.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Mass Spectrometry Analysis culture Bacterial Culture supernatant Culture Supernatant culture->supernatant Centrifugation spe Solid-Phase Extraction (SPE) supernatant->spe hplc RP-HPLC spe->hplc purified_mcc Purified Microcin H47 hplc->purified_mcc maldi MALDI-TOF MS purified_mcc->maldi lcms LC-MS/MS purified_mcc->lcms Tryptic Digestion intact_mass Intact Mass Measurement maldi->intact_mass structural_char Structural Characterization lcms->structural_char

Caption: Experimental workflow for the purification and mass spectrometry analysis of Microcin H47.

biosynthesis_pathway cluster_peptide Peptide Synthesis cluster_modification Post-Translational Modification cluster_secretion Secretion and Maturation mchB mchB gene ribosome Ribosome mchB->ribosome Transcription & Translation pro_mcc Pro-Microcin H47 (75 aa) ribosome->pro_mcc modification_enzymes Modification Enzymes modified_pro_mcc Modified Pro-MccH47 pro_mcc->modified_pro_mcc Attachment of Siderophore enterobactin Enterobactin Synthesis Pathway salmochelin Salmochelin-like Siderophore enterobactin->salmochelin salmochelin->modification_enzymes modification_enzymes->modified_pro_mcc abc_transporter ABC Transporter modified_pro_mcc->abc_transporter mature_mcc Mature Microcin H47 (60 aa + Siderophore) abc_transporter->mature_mcc Cleavage of Leader Peptide

References

Method

Visualizing Microcin H47 Cellular Localization Using Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Application Notes Introduction Microcin H47 (MccH47) is a potent antimicrobial peptide produced by Escherichia coli that exhibits bactericidal activity agai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Microcin H47 (MccH47) is a potent antimicrobial peptide produced by Escherichia coli that exhibits bactericidal activity against related Enterobacteriaceae.[1][2][3] Understanding the cellular localization of MccH47 is crucial for elucidating its mechanism of action and for the development of novel antimicrobial therapies. Fluorescence microscopy provides a powerful tool to visualize the spatial distribution of MccH47 within target bacterial cells in real-time.[4][5][6] This document provides detailed protocols for the fluorescent labeling of MccH47 and its subsequent visualization in target bacteria using fluorescence microscopy.

Principle of the Method

The core of this application is the covalent conjugation of a fluorescent dye to Microcin H47. The most common and effective method for labeling peptides is through the reaction of an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester, with the primary amines on the peptide (N-terminus and ε-amino groups of lysine (B10760008) residues).[1][2][7] This results in a stable, fluorescently tagged MccH47 molecule.

Once labeled, the fluorescent MccH47 is incubated with susceptible bacterial cells, such as a laboratory strain of E. coli. The peptide is taken up by the bacteria through a specific pathway involving siderophore receptors on the outer membrane and the TonB energy-transducing system.[1] Its ultimate target is the F₀ part of the ATP synthase complex in the inner membrane.[1] By using fluorescence microscopy, the journey of MccH47 from the cell exterior to its intracellular target can be visualized. Quantitative analysis of the fluorescence signal can provide insights into the efficiency of uptake and the precise subcellular localization of the peptide.[4][5]

Applications
  • Mechanism of Action Studies: Elucidate the pathway of MccH47 from the outer membrane to its intracellular target.

  • Drug Development: Screen for conditions or synergistic compounds that enhance the uptake of MccH47.

  • Resistance Studies: Investigate how bacterial mutations affect the uptake and localization of MccH47.

  • High-Throughput Screening: Adapt the protocol for automated microscopy to screen for new antimicrobial peptides with similar mechanisms.

Data Presentation

While specific quantitative data for the cellular localization of fluorescently labeled Microcin H47 is not extensively available in published literature, the following tables provide an illustrative example of how such data could be presented. These tables are based on common quantitative analyses performed for other antimicrobial peptides.[4][8]

Table 1: Illustrative Quantification of MccH47-FITC Localization in E. coli

Cellular CompartmentMean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Total Cellular Fluorescence (%)
Outer Membrane150.5 ± 25.220.1
Periplasm350.8 ± 45.646.8
Inner Membrane/Cytoplasm248.1 ± 38.933.1

This table illustrates how fluorescence intensity measurements from different cellular regions can be used to quantify the distribution of the peptide.

Table 2: Illustrative Analysis of Cellular Uptake Over Time

Time Point (minutes)Percentage of Cells with Internalized MccH47-FITC (%)Mean Internal Fluorescence Intensity (Arbitrary Units) ± SD
515.285.4 ± 15.3
1545.8210.1 ± 30.7
3080.5498.9 ± 55.2
6082.1505.3 ± 58.1

This table demonstrates how time-course experiments can quantify the dynamics of peptide uptake.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Microcin H47

This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., FITC NHS ester) to MccH47.

Materials:

  • Purified Microcin H47

  • Amine-reactive fluorescent dye (e.g., Fluorescein isothiocyanate NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare MccH47 Solution: Dissolve purified MccH47 in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dye stock solution to the MccH47 solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to peptide.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled MccH47 from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute will be the fluorescently labeled peptide.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the chosen dye.

Protocol 2: Visualization of Labeled MccH47 in E. coli

This protocol details the preparation of bacterial cells and subsequent imaging using fluorescence microscopy.

Materials:

  • Fluorescently labeled Microcin H47 (MccH47-FITC)

  • Susceptible E. coli strain (e.g., MC4100)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), pH 7.4

  • Agarose (B213101)

  • Microscope slides and coverslips (#1.5 thickness)

  • Optional: Membrane stain (e.g., FM 4-64) and DNA stain (e.g., DAPI)

Procedure:

  • Bacterial Culture: Inoculate the E. coli strain into LB broth and grow overnight at 37°C with shaking. The next day, subculture the bacteria into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Cell Preparation: Harvest the bacterial cells by centrifugation (5000 x g, 5 minutes). Wash the cell pellet twice with PBS. Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.

  • Treatment: Add the labeled MccH47 to the bacterial suspension to the desired final concentration (e.g., 1-10 µM). Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Optional Counterstaining: If desired, add a membrane stain and/or a DNA stain during the last 5-10 minutes of incubation.

  • Slide Preparation: Prepare a 1% agarose pad by melting agarose in PBS and pipetting a small drop onto a microscope slide. Gently press another slide on top to create a thin, flat surface. After the agarose solidifies, remove the top slide.

  • Mounting: Pipette 2-3 µL of the bacterial suspension onto the agarose pad and cover with a coverslip.

  • Microscopy:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore(s).

    • Acquire images in both the fluorescence and brightfield (or phase-contrast) channels.

    • If using multiple fluorophores, acquire images sequentially to avoid spectral bleed-through.

    • For detailed localization, acquire a Z-stack of images through the entire depth of the bacterial cells.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to analyze the images.

    • Measure the fluorescence intensity in different cellular regions (e.g., membrane, cytoplasm) to quantify localization.

    • Count the number of cells showing internalized fluorescence.

Mandatory Visualizations

MccH47_Pathway MccH47 Fluorescently Labeled Microcin H47 OuterMembrane Outer Membrane SiderophoreReceptor Siderophore Receptors (Cir, Fiu, FepA) MccH47->SiderophoreReceptor Binding Periplasm Periplasm SiderophoreReceptor->Periplasm Translocation TonB TonB Complex TonB->SiderophoreReceptor InnerMembrane Inner Membrane ATPSynthase F₀F₁ ATP Synthase Periplasm->ATPSynthase Targeting CellDeath Cell Death ATPSynthase->CellDeath Inhibition

Caption: MccH47 uptake and mechanism of action pathway.

Experimental_Workflow Start Start: Purified MccH47 Labeling 1. Fluorescent Labeling (e.g., NHS-ester dye) Start->Labeling Purification 2. Purification (Size-Exclusion Chromatography) Labeling->Purification Treatment 4. Incubation (Labeled MccH47 with cells) Purification->Treatment CellCulture 3. Bacterial Cell Culture (E. coli to mid-log phase) CellCulture->Treatment Mounting 5. Sample Mounting (Agarose pad) Treatment->Mounting Microscopy 6. Fluorescence Microscopy (Image Acquisition) Mounting->Microscopy Analysis 7. Image Analysis & Quantification Microscopy->Analysis End End: Localization Data Analysis->End

Caption: Experimental workflow for visualizing MccH47.

References

Application

Application Notes and Protocols: Creation of a Microcin H47-Resistant Mutant for Control Experiments

Audience: Researchers, scientists, and drug development professionals. Introduction Microcin H47 (MccH47) is a ribosomally synthesized peptide antibiotic produced by Escherichia coli that exhibits bactericidal activity a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microcin H47 (MccH47) is a ribosomally synthesized peptide antibiotic produced by Escherichia coli that exhibits bactericidal activity against other Gram-negative bacteria.[1][2] Its mechanism of action involves a multi-step process: initial binding to catecholate siderophore receptors on the outer membrane, uptake via the TonB pathway, and subsequent inhibition of the ATP synthase complex, which is its ultimate target.[1] Due to its potent and specific activity, MccH47 is a promising candidate for the development of new antimicrobial agents.[3][4]

In the study of antimicrobial agents, the generation of resistant mutants is a critical step. These mutants serve as invaluable tools for a variety of control experiments, including:

  • Target validation: Confirming that the presumed molecular target (e.g., ATP synthase for MccH47) is indeed essential for the antimicrobial's activity.

  • Mechanism of action studies: Elucidating the pathways involved in uptake, transport, and cellular intoxication.

  • Drug discovery screens: Establishing counter-screens to identify compounds that act via the same mechanism.

  • Evaluation of resistance potential: Understanding the genetic basis and frequency of resistance development.

This document provides detailed protocols and application notes for the creation and characterization of Microcin H47-resistant mutants, primarily in Escherichia coli, a common model organism for such studies. The methodologies described herein can be adapted for other susceptible Gram-negative bacteria.

Data Presentation

Table 1: Phenotypes of Microcin H47-Resistant Mutants
Mutant GroupGrowth CharacteristicsMccH47 Resistance LevelCross-ResistanceProbable Locus of MutationReference
Group I Normal growthHighColicins M and VtonB, exbB, exbD (TonB pathway)[1]
Group II Normal growthPartialColicin MCatecholate siderophore receptors (fepA, fiu, cir)[1]
Group III Poor growthCompleteNone observedatp operon (ATP synthase complex)[1]

Signaling Pathways and Experimental Workflows

Microcin H47 Uptake and Mechanism of Action

MccH47_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_pp Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm MccH47 Microcin H47 Receptor Catecholate Siderophore Receptor (FepA, Fiu, Cir) MccH47->Receptor Binding TonB TonB-ExbB-ExbD Complex Receptor->TonB Uptake ATPsynthase ATP Synthase TonB->ATPsynthase Translocation CellDeath Cell Death ATPsynthase->CellDeath Inhibition Res_Receptor Mutation in Receptor (Group II Resistance) Res_Receptor->Receptor Res_TonB Mutation in TonB Complex (Group I Resistance) Res_TonB->TonB Res_ATP Mutation in ATP Synthase (Group III Resistance) Res_ATP->ATPsynthase Mutant_Generation_Workflow start Start: Susceptible Bacterial Culture (e.g., E. coli) mutagenesis Mutagenesis (e.g., Chemical, Transposon) start->mutagenesis selection Selection on MccH47-containing Medium mutagenesis->selection isolation Isolation of Resistant Colonies selection->isolation verification Verification of Resistance Phenotype isolation->verification characterization Phenotypic and Genotypic Characterization verification->characterization storage Cryopreservation of Mutant Strain characterization->storage end End: Characterized MccH47-Resistant Mutant storage->end

References

Method

Application of Microcin H47 in Food Preservation: A Detailed Guide for Researchers

Harnessing the Antimicrobial Power of Microcin (B1172335) H47 for Enhanced Food Safety and Shelf-Life Introduction: Microcin H47, a potent antimicrobial peptide produced by certain strains of Escherichia coli, presents a...

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Antimicrobial Power of Microcin (B1172335) H47 for Enhanced Food Safety and Shelf-Life

Introduction:

Microcin H47, a potent antimicrobial peptide produced by certain strains of Escherichia coli, presents a promising avenue for the biopreservation of food.[1][2] As a member of the class IIb microcins, it exhibits a narrow but effective spectrum of activity, primarily targeting pathogenic members of the Enterobacteriaceae family, including notorious foodborne pathogens like Salmonella and certain strains of E. coli.[1][2] Its unique mechanism of action, involving the hijacking of siderophore receptors for cellular entry and subsequent disruption of ATP synthase, makes it a compelling candidate for applications in food safety.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of Microcin H47 as a food biopreservative.

Mechanism of Action:

Microcin H47 employs a "Trojan horse" strategy to enter target bacterial cells. It utilizes the target cell's own iron uptake system by binding to siderophore receptors on the outer membrane. Following transport into the cell, it exerts its bactericidal effect by targeting and inhibiting the F1F0-ATP synthase, a crucial enzyme for cellular energy production. This leads to a depletion of ATP and ultimately, cell death.

Microcin_H47_Mechanism cluster_outside Extracellular Space cluster_cell Target Bacterium (e.g., Salmonella) cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Microcin H47 Microcin H47 Siderophore Receptor Siderophore Receptor Microcin H47->Siderophore Receptor:f0 1. Binding ATP_Synthase F1F0-ATP Synthase Siderophore Receptor:f0->ATP_Synthase:f0 2. Translocation ATP ATP ATP_Synthase:f0->ATP 3. Inhibition Cell Death Cell Death ATP->Cell Death 4. Depletion leads to

Caption: Mechanism of action of Microcin H47.

Quantitative Data Summary

The antimicrobial efficacy of Microcin H47 against key foodborne pathogens has been demonstrated in several studies. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of purified Microcin H47 against various multidrug-resistant (MDR) Enterobacteriaceae strains.

Target MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliDH5α< 75[1]
Escherichia coliO157:H7< 75[1]
Salmonella enterica serovar TyphimuriumATCC 14028< 75[1]
Salmonella enterica serovar EnteritidisATCC 13076< 75[1]
Shigella sonneiATCC 25931< 75[1]
Klebsiella pneumoniaeATCC 13883< 75[1]

Note: The provided data indicates that Microcin H47 has potent activity against all tested strains at a concentration of less than 75 µg/mL.[1] Further studies are required to establish the precise MIC values for a broader range of foodborne pathogens and in different food matrices.

Experimental Protocols

Protocol 1: Production and Purification of Microcin H47

This protocol is adapted from established methods for microcin production and purification.

1. Bacterial Strains and Growth Conditions:

  • Producer Strain: Escherichia coli H47 or a recombinant E. coli strain engineered for overexpression of Microcin H47.

  • Culture Medium: M63 minimal medium supplemented with glucose, MgSO4, and thiamine.

  • Growth Conditions: Grow the producer strain in the appropriate medium at 37°C with aeration until the late logarithmic or early stationary phase.

2. Purification:

  • Step 1: Cell-Free Supernatant Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant, which contains the secreted Microcin H47.

  • Step 2: Solid-Phase Extraction:

    • Equilibrate a C18 solid-phase extraction cartridge with 0.1% trifluoroacetic acid (TFA) in water.

    • Load the cell-free supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA to remove unbound impurities.

    • Elute Microcin H47 using a stepwise gradient of acetonitrile (B52724) in 0.1% TFA.

  • Step 3: High-Performance Liquid Chromatography (HPLC):

    • Further purify the eluted fractions using reverse-phase HPLC on a C18 column.

    • Monitor the elution profile at 220 nm and collect fractions corresponding to the Microcin H47 peak.

  • Step 4: Verification: Confirm the purity and identity of the purified Microcin H47 using SDS-PAGE and mass spectrometry.

Protocol_1_Workflow Start Start Bacterial Culture 1. Grow Producer Strain Start->Bacterial Culture Centrifugation 2. Prepare Cell-Free Supernatant Bacterial Culture->Centrifugation SPE 3. Solid-Phase Extraction (C18) Centrifugation->SPE HPLC 4. Reverse-Phase HPLC SPE->HPLC Verification 5. SDS-PAGE & Mass Spectrometry HPLC->Verification End End Verification->End

Caption: Workflow for Microcin H47 production and purification.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method for determining the MIC of Microcin H47.

1. Materials:

  • Purified Microcin H47.

  • Target bacterial strains (e.g., Salmonella, E. coli O157:H7).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

2. Procedure:

  • Step 1: Prepare Inoculum: Grow the target bacteria in CAMHB to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Step 2: Serial Dilutions: Prepare a two-fold serial dilution of the purified Microcin H47 in CAMHB in the microtiter plate.

  • Step 3: Inoculation: Add the prepared bacterial inoculum to each well.

  • Step 4: Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Step 5: Reading Results: The MIC is the lowest concentration of Microcin H47 that completely inhibits visible growth of the bacteria.

Protocol 3: Assessing Efficacy in a Food Matrix (e.g., Milk)

This protocol provides a framework for evaluating the effectiveness of Microcin H47 in a liquid food model.

1. Materials:

  • Pasteurized milk.

  • Target bacterial strain (e.g., E. coli O157:H7).

  • Purified Microcin H47.

  • Plate Count Agar (PCA).

2. Procedure:

  • Step 1: Inoculation: Inoculate pasteurized milk with the target bacterium to a final concentration of approximately 10^4 CFU/mL.

  • Step 2: Treatment: Add different concentrations of purified Microcin H47 to the inoculated milk samples. Include a control sample with no Microcin H47.

  • Step 3: Incubation: Store the samples at a relevant temperature (e.g., 4°C for refrigerated storage or a higher temperature for abuse conditions).

  • Step 4: Microbial Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), take aliquots from each sample, perform serial dilutions, and plate on PCA to determine the viable cell count (CFU/mL).

  • Step 5: Data Analysis: Compare the bacterial growth in the treated samples to the control to determine the inhibitory effect of Microcin H47.

Stability and Sensory Considerations

Stability:

The stability of bacteriocins is a critical factor for their application in food.[3] Generally, many bacteriocins exhibit good stability under acidic conditions and can withstand moderate heat treatments.[3][4] However, specific data on the stability of Microcin H47 in various food matrices (e.g., different pH values, temperatures, and presence of food components) is currently limited. It is crucial to conduct stability studies in the target food product to ensure its efficacy throughout the shelf-life.

Sensory Evaluation:

The addition of any preservative should not adversely affect the sensory properties of the food product.[5] Sensory evaluation, including taste, odor, texture, and overall acceptability, is a mandatory step in the development of food products containing new preservatives. Standard sensory analysis methods, such as triangle tests or consumer preference panels, should be employed to assess the impact of Microcin H47 on the final product.

Regulatory Status

The regulatory landscape for bacteriocins in food is evolving. While nisin is a well-established and approved food preservative in many countries, the regulatory status of other microcins, including Microcin H47, is not yet clearly defined for food applications.[6][7] It is anticipated that a comprehensive safety assessment, including toxicological studies, will be required before Microcin H47 can be approved for use in food. Researchers and developers should engage with regulatory agencies early in the development process to understand the specific requirements for approval.

Future Perspectives

Microcin H47 holds significant promise as a natural and targeted antimicrobial for food preservation. Its efficacy against key foodborne pathogens, coupled with its unique mechanism of action, makes it an attractive alternative to traditional chemical preservatives. Future research should focus on:

  • Comprehensive stability studies in a variety of food matrices.

  • In-depth sensory analysis to ensure consumer acceptance.

  • Detailed safety and toxicological assessments to support regulatory approval.

  • Cost-effective large-scale production methods.

By addressing these key areas, the full potential of Microcin H47 as a valuable tool in enhancing food safety and extending shelf-life can be realized.

References

Application

Application Note: Engineering Probiotics for Targeted Microcin H47 Production

Audience: Researchers, scientists, and drug development professionals. Introduction Microcin (B1172335) H47 (MccH47) is a potent, gene-encoded peptide antibiotic produced by some strains of Escherichia coli.[1] As a memb...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Microcin (B1172335) H47 (MccH47) is a potent, gene-encoded peptide antibiotic produced by some strains of Escherichia coli.[1] As a member of the modified microcin family, it exhibits bactericidal activity against various members of the Enterobacteriaceae family, including multi-drug resistant (MDR) strains.[2][3][4] This makes it a promising candidate for development as a novel antimicrobial agent to combat infections caused by enteric pathogens like Salmonella and pathogenic E. coli.[5] Engineering probiotic bacteria, such as E. coli Nissle 1917 (EcN), to produce MccH47 offers a targeted delivery strategy.[6][7] This "living therapeutic" approach can deploy the antimicrobial peptide directly at the site of infection, such as the inflamed gut, in response to specific environmental cues.[8] This document provides detailed protocols and application notes for the engineering of a probiotic chassis to produce MccH47.

Key Genetic Components for Microcin H47 Production

The genetic determinants for MccH47 are located in a chromosomal gene cluster spanning approximately 10 kb.[1] This cluster contains all the necessary genes for the synthesis, post-translational modification, secretion, and immunity related to the microcin.[2][9]

Table 1: Genes in the Microcin H47 Cluster and Their Functions

Gene Function Reference
mchB Structural gene encoding the MccH47 peptide precursor. [1][9]
mchA, C, D Involved in the post-translational modification of the MccH47 precursor peptide. [1][2]
mchI Encodes an immunity peptide that protects the producer cell from MccH47. [1][2]
mchE, mchF Encode components of an ABC transporter system responsible for secreting MccH47. [1][10]
mchX Regulatory gene. [6]

| tolC | Unlinked gene, but its expression is necessary for efficient MccH47 secretion. |[1] |

MccH47_Gene_Cluster cluster_mch Microcin H47 Gene Cluster (mch) mchI mchI (Immunity) mchB mchB (Precursor) mchA mchA (Modification) mchC mchC (Modification) mchD mchD (Modification) mchE mchE (Secretion) mchF mchF (Secretion) mchX mchX (Regulation)

Caption: Organization of the Microcin H47 (mch) gene cluster.

Engineering Strategy and Workflow

The overall strategy involves cloning the entire MccH47 gene cluster into a suitable probiotic chassis, such as E. coli Nissle 1917 (EcN), under the control of an inducible promoter.[6][11] This allows for controlled production of the antimicrobial peptide in response to a specific signal, such as tetrathionate (B1226582), which is generated in the gut during inflammation caused by Salmonella infection.[11]

Engineering_Workflow start Start gene_synthesis Isolate or Synthesize MccH47 Gene Cluster (mchAXIBCDEF) start->gene_synthesis vector_construction Construct Expression Vector: Clone mch cluster downstream of an inducible promoter (e.g., PttrBCA) gene_synthesis->vector_construction transformation Transform Probiotic Chassis (e.g., E. coli Nissle 1917) vector_construction->transformation verification Verify Transformants (PCR, Sequencing) transformation->verification expression_assay Induce MccH47 Production (e.g., with Tetrathionate) verification->expression_assay activity_test Assess Antimicrobial Activity (Patch Test, MIC Assay) expression_assay->activity_test end End activity_test->end

Caption: Workflow for engineering a probiotic to produce MccH47.

Inducible Production System: The TtrS/TtrR Pathway

To create a responsive therapeutic, the MccH47 gene cluster can be placed under the control of a promoter that is activated by inflammation-associated biomarkers. The tetrathionate-sensing two-component system, TtrS/TtrR, from Salmonella is an excellent candidate.[11] In the presence of tetrathionate, the sensor kinase TtrS autophosphorylates and transfers the phosphate (B84403) group to the response regulator TtrR.[11] Phosphorylated TtrR then activates transcription from the ttrBCA promoter (PttrBCA).[11]

Signaling_Pathway tetrathionate Tetrathionate (Inflammation Signal) ttrS TtrS (Sensor Kinase) tetrathionate->ttrS Activates ttrR TtrR (Response Regulator) ttrS->ttrR Phosphorylates p_ttrR P-TtrR ttrR->p_ttrR promoter PttrBCA Promoter p_ttrR->promoter Binds & Activates mcc_genes MccH47 Gene Cluster promoter->mcc_genes Initiates Transcription

Caption: Tetrathionate-inducible signaling pathway for MccH47 production.

Experimental Protocols

Protocol 1: Construction of Inducible MccH47 Plasmid (e.g., pTtr-MccH47)

This protocol describes the assembly of a plasmid containing the MccH47 gene cluster under the control of the tetrathionate-inducible PttrBCA promoter.

Materials and Reagents:

  • Probiotic chassis: E. coli Nissle 1917 (EcN)

  • Source of MccH47 cluster: E. coli H47 genomic DNA or synthetic DNA construct

  • Source of Ttr system: Salmonella enterica serovar Typhimurium genomic DNA

  • Expression vector (e.g., pACYC184)

  • Restriction enzymes, DNA ligase, DNA polymerase (for Gibson Assembly)

  • Oligonucleotides for PCR amplification

  • DNA purification kits

Methodology:

  • Amplify Gene Clusters:

    • Amplify the entire MccH47 operon (mchAXIBCDEF) from a template source.[6] Design primers to add appropriate overhangs for cloning.

    • Amplify the tetrathionate response genes (ttrRS) and the target promoter (PttrBCA) from Salmonella.

  • Vector Preparation: Linearize the backbone plasmid (e.g., pACYC184) using restriction enzymes.

  • Gene Assembly:

    • Use a method like Gibson Assembly to clone the ttrRS genes and the mchAXIBCDEF operon (downstream of the PttrBCA promoter) into the linearized vector.[6]

  • Transformation and Verification:

    • Transform a cloning strain of E. coli (e.g., DH5α) with the assembled plasmid.

    • Select for transformants on appropriate antibiotic plates.

    • Verify the construct via colony PCR and Sanger sequencing.

Protocol 2: Transformation of Probiotic E. coli Nissle 1917

Methodology:

  • Prepare electrocompetent E. coli Nissle 1917 cells.

  • Electroporate the verified pTtr-MccH47 plasmid into the competent EcN cells.

  • Recover cells in SOC medium for 1 hour at 37°C.

  • Plate on selective agar (B569324) plates containing the appropriate antibiotic.

  • Incubate overnight at 37°C and select colonies for verification.

Protocol 3: MccH47 Production and Activity Assays

A. Inducible Production

  • Inoculate a single colony of the engineered EcN strain into M63 minimal medium.

  • Grow the culture overnight at 37°C.

  • Subculture into fresh M63 medium and grow to mid-log phase (OD600 ≈ 0.5).

  • To induce MccH47 production, add an inducer. For the Ttr system, add tetrathionate to a final concentration of 1 mM.[6] For a control, maintain a parallel culture without the inducer.

  • Continue to incubate for 24 hours under anaerobic conditions to simulate the gut environment.[12]

B. Antimicrobial Activity Assay (Patch Test)

  • Prepare a lawn of a sensitive indicator strain (e.g., E. coli RYC1000 or Salmonella Typhimurium).[1]

  • Using a sterile toothpick, pick a colony of the engineered EcN (both induced and uninduced cultures) and stab it onto the indicator lawn.[1]

  • Incubate the plate overnight at 37°C.

  • Observe for a halo of growth inhibition around the stab. A clear zone indicates successful production and secretion of active MccH47.[1] The engineered strain should only produce a halo when induced with tetrathionate.

Protocol 4: Purification of Microcin H47

This protocol is for the small-scale purification of MccH47 from culture supernatants for quantitative analysis.

Materials and Reagents:

  • Culture supernatant from an induced engineered probiotic strain.

  • Sep-Pak C8 or C18 cartridges (Waters Corp.).[9][13]

  • Trifluoroacetic acid (TFA).

  • Acetonitrile (B52724) (ACN).

  • High-Performance Liquid Chromatography (HPLC) system.

Methodology:

  • Harvest Supernatant: Centrifuge the induced bacterial culture (e.g., 40 liters) at 10,000 x g for 15 minutes at 4°C to pellet the cells.[9]

  • Solid-Phase Extraction:

    • Filter the supernatant and load it onto a Sep-Pak C18 cartridge pre-equilibrated with 0.1% aqueous TFA.[9]

    • Wash the cartridge with 0.1% aqueous TFA.

    • Elute the microcin using a stepwise gradient of acetonitrile (e.g., 30%, 40%, 50%) in 0.1% aqueous TFA.[9] MccH47 is hydrophobic and typically elutes at higher ACN concentrations.[13]

  • HPLC Purification:

    • Pool the active fractions from the Sep-Pak elution.

    • Perform a second purification step using reverse-phase HPLC for higher purity.

  • Quantification and Verification:

    • Determine the concentration of the purified peptide.

    • Verify the mass and identity using mass spectrometry.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's potency. Recent studies have demonstrated that purified MccH47 has potent activity against a range of MDR Enterobacteriaceae.[3]

Table 2: Minimum Inhibitory Concentrations (MICs) of Purified MccH47

Target Pathogen Resistance Profile MIC (µg/mL) Reference
E. coli (BAA-196) ESBL-producing < 75 [5]
Salmonella enterica - < 75 [3][5]
K. pneumoniae (BAA-1705) Carbapenem-resistant > 75 (No effect) [5]

| Other Enterobacteriaceae | Various | < 75 |[3][4] |

Note: ESBL = Extended-Spectrum Beta-Lactamase. MIC values can vary based on the specific form of MccH47 purified and the assay conditions.

In direct competition assays, engineered E. coli producing MccH47 in the presence of 1 mM tetrathionate showed a significant fitness advantage over Salmonella.[6][8]

References

Method

Application Notes and Protocols: Microcin H47 in Synthetic Biology Circuits

For Researchers, Scientists, and Drug Development Professionals Introduction Microcin (B1172335) H47 (MccH47) is a potent, gene-encoded antimicrobial peptide produced by certain strains of Escherichia coli.[1][2][3] As a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcin (B1172335) H47 (MccH47) is a potent, gene-encoded antimicrobial peptide produced by certain strains of Escherichia coli.[1][2][3] As a member of the class IIb microcins, it undergoes post-translational modification, incorporating a siderophore moiety that facilitates its entry into target cells via a "Trojan horse" mechanism.[4] This targeted mode of action, coupled with its efficacy against multi-drug resistant (MDR) Enterobacteriaceae, makes MccH47 a compelling tool for synthetic biology applications, particularly in the development of engineered probiotics and novel antimicrobial therapies.[2][3][5] These notes provide an overview of MccH47's mechanism, its application in synthetic biology circuits, and detailed protocols for its production and use.

Mechanism of Action

The bactericidal activity of Microcin H47 is a multi-step process involving recognition, uptake, and disruption of essential cellular functions in susceptible Gram-negative bacteria.[1]

  • Recognition and Binding: MccH47 utilizes a "Trojan horse" strategy for entry into target cells.[4] The siderophore moiety of MccH47 is recognized by and binds to catecholate siderophore receptors on the outer membrane of the target bacterium, such as FepA, Cir, and Fiu.[4][5][6]

  • Uptake: Following binding, the uptake of MccH47 across the outer membrane is an energy-dependent process that relies on the TonB pathway.[1]

  • Target Interaction: Once in the periplasm, MccH47 interacts with its ultimate target: the F0 proton channel of the ATP synthase complex in the inner membrane.[1][4] This interaction disrupts the proton motive force, leading to the dissipation of the membrane potential and subsequent cell death.[4]

Applications in Synthetic Biology

The unique properties of MccH47 have been leveraged in several innovative synthetic biology applications.

  • Engineered Probiotics for Pathogen Inhibition: A notable application involves engineering the probiotic E. coli Nissle 1917 to function as a "smart" therapeutic.[7][8][9] A synthetic circuit was designed where the presence of tetrathionate (B1226582), a biomarker for gut inflammation often associated with Salmonella infection, induces the expression of MccH47.[7][8] This engineered probiotic can specifically detect and eliminate Salmonella in the gut, reducing pathogen load without indiscriminately harming the native microbiota.[7]

  • Plasmid Selection Systems: The immunity gene for MccH47, mchI, has been repurposed as a novel plasmid selection marker.[10] By incorporating mchI into a plasmid and growing the host bacteria in a medium containing MccH47, only the cells that have successfully taken up the plasmid and express the immunity protein will survive. This provides an alternative to traditional antibiotic resistance markers, which is a significant advantage for the regulatory approval of live bacterial therapeutics.[10]

Data Presentation

Table 1: Genetic Determinants of the Microcin H47 System

GeneFunctionLocation
mchBEncodes the precursor peptide of Microcin H47.[11][12]Chromosome[12][13]
mchA, mchC, mchDInvolved in the post-translational modification of the MccH47 precursor.[11][12]Chromosome[12][13]
mchIEncodes the immunity protein that protects the producing cell.[10][11]Chromosome[12][13]
mchE, mchFEncode components of the ABC transporter for MccH47 secretion.[11][14]Chromosome[12][13]
tolCEncodes an outer membrane protein also involved in MccH47 secretion.[11][14]Chromosome[11]

Table 2: Antibacterial Spectrum of Microcin H47

Target OrganismSusceptibilityReference(s)
Escherichia coli (various strains)Susceptible[2][5]
Salmonella (various strains)Susceptible, including multi-drug resistant strains.[2][3][5][2][3][5]
Multi-drug resistant EnterobacteriaceaePotent activity against a broad range of MDR strains.[2][3][5][2][3][5]

Mandatory Visualizations

MccH47_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Cell Envelope cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm MccH47 Microcin H47 OM_receptor Siderophore Receptors (FepA, Cir, Fiu) MccH47->OM_receptor Binding MccH47_periplasm Microcin H47 OM_receptor->MccH47_periplasm Uptake TonB TonB System TonB->OM_receptor ATP_synthase F0 of ATP Synthase MccH47_periplasm->ATP_synthase Interaction Cell_death Cell Death ATP_synthase->Cell_death Disruption of Proton Motive Force

Caption: Mechanism of action of Microcin H47.

Synthetic_Probiotic_Circuit cluster_environment Gut Environment cluster_probiotic Engineered Probiotic (E. coli Nissle) Salmonella Salmonella Infection Tetrathionate Tetrathionate Salmonella->Tetrathionate Induces Sensor Tetrathionate Sensor (Promoter) Tetrathionate->Sensor Activates MccH47_genes Microcin H47 Gene Cluster Sensor->MccH47_genes Drives Expression MccH47_production MccH47 Production and Secretion MccH47_genes->MccH47_production MccH47_production->Salmonella Inhibits

Caption: Synthetic circuit for pathogen-inducible MccH47 production.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Microcin H47

This protocol outlines the overexpression and purification of MccH47 from a heterologous E. coli host.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the MccH47 gene cluster (or a minimal set of genes for production) under an inducible promoter (e.g., pBAD or pT7)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic for plasmid selection

  • Inducer (e.g., L-arabinose or IPTG)

  • 2,2'-dipyridyl (iron chelator)

  • Phosphate-buffered saline (PBS)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Affinity chromatography resin (e.g., Ni-NTA if using a His-tagged construct) or reverse-phase chromatography supplies

  • SDS-PAGE analysis reagents

Procedure:

  • Transformation: Transform the expression plasmid into the E. coli expression strain using standard heat shock or electroporation methods. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Induction: To create iron-limited conditions which can enhance production, add 2,2'-dipyridyl to a final concentration of 0.2 mM. Induce protein expression by adding the appropriate inducer (e.g., 0.4% L-arabinose or 1 mM IPTG). Continue to grow the culture for 4-6 hours at 30°C with shaking.

  • Cell Harvest: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., PBS with lysozyme, DNase I, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate to ensure complete lysis.

  • Purification:

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • If using a tagged protein, apply the supernatant to an equilibrated affinity chromatography column. Wash the column and elute the protein according to the manufacturer's instructions.

    • For untagged MccH47, further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation followed by reverse-phase HPLC may be necessary.

  • Verification: Analyze the purified fractions by SDS-PAGE to confirm the presence and purity of MccH47.

Protocol 2: Assessment of Microcin H47 Antimicrobial Activity

This protocol describes two common methods to determine the antimicrobial activity of MccH47.

A. Patch Test (Qualitative Assay)

Materials:

  • MccH47-producing strain or purified MccH47 solution

  • Sensitive indicator strain (e.g., E. coli RYC1000)

  • M63 minimal medium agar plates

Procedure:

  • Prepare a lawn of the sensitive indicator strain on an M63 minimal medium agar plate.

  • For the MccH47-producing strain, pick a colony with a sterile toothpick and stab it into the center of the indicator lawn.

  • For purified MccH47, spot a small volume (e.g., 5-10 µL) onto the surface of the indicator lawn.

  • Incubate the plate overnight at 37°C.

  • Observe for a halo of growth inhibition around the stab or spot, indicating antimicrobial activity.[11]

B. Minimum Inhibitory Concentration (MIC) Determination (Quantitative Assay)

Materials:

  • Purified MccH47 of known concentration

  • Sensitive indicator strain

  • Mueller-Hinton broth or other suitable growth medium

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the purified MccH47 in the growth medium in a 96-well plate.

  • Inoculate each well with the sensitive indicator strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no MccH47) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of MccH47 that completely inhibits visible growth of the indicator strain.[5] This can be determined visually or by measuring the OD600 of each well.

Protocol 3: Construction of a Tetrathionate-Inducible Microcin H47 Production Circuit

This protocol provides a general workflow for creating an engineered probiotic that produces MccH47 in response to tetrathionate.

Materials:

  • Probiotic chassis strain (e.g., E. coli Nissle 1917)

  • Plasmid vector

  • Tetrathionate-inducible promoter (e.g., from the ttr operon)

  • Microcin H47 gene cluster

  • Standard molecular cloning reagents (restriction enzymes, ligase, etc.)

  • Competent probiotic cells

Procedure:

  • Circuit Design: Design a genetic construct where the MccH47 gene cluster is placed under the control of a tetrathionate-inducible promoter. This construct should be assembled on a suitable plasmid vector.

  • Cloning:

    • Amplify the tetrathionate-inducible promoter and the MccH47 gene cluster using PCR with primers that add appropriate restriction sites.

    • Digest the plasmid vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the promoter and the MccH47 gene cluster into the digested vector.

  • Transformation: Transform the newly constructed plasmid into the probiotic chassis strain.

  • Verification:

    • Confirm the correct assembly of the plasmid by restriction digest and sequencing.

    • Functionally test the circuit by growing the engineered probiotic in the presence and absence of tetrathionate and assaying for MccH47 production using the patch test or MIC assay described in Protocol 2.

This detailed guide provides a foundation for researchers to explore the potential of Microcin H47 in developing novel synthetic biology-based solutions to combat bacterial infections.

References

Technical Notes & Optimization

Troubleshooting

"optimizing codon usage for high-yield Microcin H47 expression"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers aiming to optimize the codon usage for high-yield recombinant expression of Microcin H47 (MccH47). Tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers aiming to optimize the codon usage for high-yield recombinant expression of Microcin H47 (MccH47).

Troubleshooting Guides

This section addresses common problems encountered during the expression of codon-optimized Microcin H47 in E. coli.

Problem 1: Low or No Expression of Microcin H47

Possible Causes and Solutions

CauseRecommended Solution
Inefficient Codon Optimization Recalculate Codon Adaptation Index (CAI): The CAI predicts the efficiency of a gene's expression in a heterologous host.[1][2][3] A CAI value above 0.8 is generally considered good for high expression in E. coli. Use online tools to analyze your optimized mchB sequence against the codon usage table of your specific E. coli expression strain (e.g., BL21(DE3)).Analyze GC Content: The optimal GC content for expression in E. coli is typically between 40-60%.[4] Regions with very high (>80%) or low (<30%) GC content should be avoided. Adjust the codon usage to fall within the optimal range without significantly lowering the CAI.Minimize mRNA Secondary Structure: Strong secondary structures, especially near the ribosome binding site (RBS), can hinder translation initiation.[5][6][7][8] Use mRNA folding prediction software to analyze the 5' end of your transcript and make synonymous codon changes to reduce stable hairpins.
Plasmid Instability or Loss Switch Antibiotic Selection: If using an ampicillin-resistance marker, the beta-lactamase can degrade the antibiotic in the media, allowing non-plasmid-containing cells to grow. Switch to a more stable antibiotic like carbenicillin (B1668345) or kanamycin.Use a Tighter Regulation System: Leaky expression of a potentially toxic peptide like MccH47 can lead to cell stress and plasmid loss.[9] Use expression systems with tight regulation, such as the pBAD system or strains like BL21(DE3)pLysS/E.[9][10]
Toxicity of Microcin H47 Lower Induction Temperature: Reduce the induction temperature to 18-25°C and extend the induction time (e.g., overnight).[9] This slows down protein production, which can reduce toxicity and improve proper folding.Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest level that still provides adequate expression.[9]Co-express the Immunity Gene (mchI): The mchI gene product is a small membrane peptide that protects the producing cell from MccH47.[11][12] Co-expressing mchI from the same or a compatible plasmid may mitigate toxicity and improve yield.
Protein Degradation Use Protease-Deficient Strains: Use E. coli strains deficient in common proteases, such as BL21(DE3), which lacks Lon and OmpT proteases.[10][13]Add Protease Inhibitors: During cell lysis and purification, add a cocktail of protease inhibitors to your buffers.[14]

Problem 2: Microcin H47 is Expressed but Insoluble (Inclusion Bodies)

Possible Causes and Solutions

CauseRecommended Solution
High Expression Rate Optimize Expression Conditions: As with toxicity issues, lowering the induction temperature and reducing the inducer concentration can slow down translation, giving the peptide more time to fold correctly.[9][15]Use a Weaker Promoter: If using a very strong promoter like T7, consider switching to a weaker, more controllable promoter.[10]
Hydrophobic Nature of MccH47 Use Solubility-Enhancing Fusion Tags: Express MccH47 with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). A protease cleavage site should be engineered between the tag and MccH47 for later removal.[15]Co-express Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of difficult-to-express proteins.
Incorrect Disulfide Bonds (if applicable) Express in Specialized Strains: Use expression strains like SHuffle® or Origami™ that have a more oxidizing cytoplasm, promoting the formation of correct disulfide bonds.

Problem 3: Difficulty in Detecting Microcin H47

Possible Causes and Solutions

CauseRecommended Solution
Small Size of the Peptide Use Tricine-SDS-PAGE: Standard Laemmli SDS-PAGE systems are not ideal for resolving very small proteins and peptides. Tricine-SDS-PAGE provides superior resolution for proteins under 20 kDa.[16][17]Optimize Western Blotting: Small peptides can pass through standard nitrocellulose or PVDF membranes. Use a PVDF membrane with a smaller pore size (0.2 µm).[16][17] Reduce transfer time and consider a semi-dry transfer method to prevent "blow-through".[17]
Low Antibody Affinity Use a Tag for Detection: If a specific antibody for MccH47 is unavailable or has low affinity, use a well-characterized epitope tag (e.g., His-tag, FLAG-tag) fused to your construct for reliable detection via Western blot.
Low Protein Concentration Concentrate the Sample: Use methods like trichloroacetic acid (TCA) precipitation or ultrafiltration to concentrate your sample before loading it on the gel.Use Sensitive Stains: If not performing a Western blot, use highly sensitive protein stains like silver staining, as Coomassie Brilliant Blue may not be sensitive enough to detect low amounts of small peptides.[18]

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it necessary for Microcin H47 expression?

A1: Codon optimization is the process of redesigning a gene's nucleotide sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the encoded protein.[19] Different organisms have a "codon bias," meaning they use certain synonymous codons more frequently than others, which corresponds to the abundance of their respective tRNA molecules.[18] Expressing a gene with codons that are rare in E. coli can lead to translational pausing, errors, and significantly reduced protein yield.[20] Since Microcin H47 is a bacterial peptide, its native codon usage might not be optimal for high-level expression in a laboratory E. coli strain like BL21(DE3).

Q2: Which codon optimization strategy is best for the mchB gene?

A2: While the "one amino acid-one codon" method (using only the most frequent codon for each amino acid) is simple, a "codon randomization" or "codon harmonization" approach is often superior.[19][21] This strategy replaces rare codons with more frequent ones based on a probability distribution that mimics the host's natural codon usage for highly expressed genes.[20] This approach avoids potential issues caused by depleting specific tRNA pools and can lead to more consistent and higher expression levels.[19][21]

Q3: How do I measure the activity and yield of my expressed Microcin H47?

A3: The activity of Microcin H47 is typically measured using a bioassay. A common method is the agar (B569324) diffusion assay (or "patch test").[11] This involves placing a sample of your cell lysate or purified protein onto a lawn of a sensitive indicator strain (e.g., E. coli RYC1000).[11] The diameter of the zone of growth inhibition around the sample is proportional to the concentration of active MccH47. To quantify the yield in terms of mass (e.g., mg/L), you would typically use a purification method followed by a quantitative protein assay (like a BCA assay) or densitometry analysis of a stained SDS-PAGE gel against a known standard.

Q4: Besides codon usage, what other sequence features should I consider for optimization?

A4: Two other critical factors are GC content and mRNA secondary structure .

  • GC Content: The overall GC content of your synthetic gene should ideally be between 40% and 60% for optimal expression in E. coli.[4] Avoid long stretches of high or low GC content, as they can affect transcription and mRNA stability.[4]

  • mRNA Secondary Structure: Strong hairpin loops in the mRNA, particularly in the first ~50 nucleotides (the translation initiation region), can block ribosome access and severely inhibit translation.[8] Use synonymous codons to break up these stable structures.[5][7]

Q5: Is it necessary to co-express the other mch genes for active Microcin H47?

A5: For full, mature, and secretable Microcin H47, yes. The mch gene cluster contains genes for post-translational modification (mchC, mchD), and secretion (mchE, mchF).[11] The MchB peptide precursor itself has some toxic activity but may not be secreted or fully active without the products of these other genes.[11] For initial expression optimization of the MchB peptide itself, you can express the codon-optimized mchB gene alone. However, for producing the final, active antibiotic, you will need to co-express the necessary maturation and export machinery.

Data Presentation

Table 1: Representative Yield Improvement After Codon Optimization

Note: No specific quantitative data for Microcin H47 codon optimization was found in the searched literature. This table presents a hypothetical but realistic comparison based on typical results reported for other antimicrobial peptides and recombinant proteins expressed in E. coli.[19][22]

Gene ConstructCodon Adaptation Index (CAI) for E. coliExpression Level (mg/L of culture)Fold Increase
Native mchB Sequence0.65~2-
Optimized mchB Sequence0.92~126x

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis

  • Obtain the amino acid sequence of the Microcin H47 precursor peptide (MchB).

  • Use a gene optimization software tool. Input the amino acid sequence.

  • Select Escherichia coli K12 or B strain as the target organism.

  • Set optimization parameters:

    • Strategy: Codon Randomization/Harmonization.

    • Avoid rare codons (e.g., AGA, AGG, CUA, AUA, GGA).

    • Adjust GC content to be within 40-60%.

    • Remove strong mRNA secondary structures in the 5' region.

    • Avoid internal ribosomal entry sites and prokaryotic transcription termination signals.

  • Add flanking restriction sites for cloning into your chosen expression vector (e.g., NdeI and XhoI for pET vectors). Ensure these sites are not present within your optimized gene.

  • Add a start codon (ATG) and a stop codon (e.g., TAA).

  • Order the optimized gene from a commercial gene synthesis provider.

Protocol 2: Expression and Detection of Microcin H47

  • Cloning: Ligate the synthesized, restriction-digested mchB gene into a suitable expression vector, such as pET-28a(+) (which adds an N-terminal His-tag for purification and detection). Transform into a cloning strain like E. coli DH5α. Verify the sequence of the resulting plasmid.

  • Transformation: Transform the verified plasmid into an expression host strain, such as E. coli BL21(DE3).

  • Expression Trial:

    • Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C.

    • Inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of ~0.1.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.

    • Take a 1 mL "pre-induction" sample.

    • Induce expression by adding IPTG to a final concentration of 0.4 mM.

    • Incubate for 4 hours at 30°C (or overnight at 18°C if toxicity is suspected).

    • Harvest the cells by centrifugation.

  • Lysis and Sample Preparation:

    • Resuspend the cell pellet in a lysis buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analysis by Tricine-SDS-PAGE and Western Blotting:

    • Prepare samples from the pre-induction, post-induction, soluble, and insoluble fractions.

    • Run the samples on a 16% Tricine-SDS-PAGE gel.[16]

    • Transfer the proteins to a 0.2 µm PVDF membrane.[17]

    • Block the membrane and probe with a primary antibody against the His-tag.

    • Use a corresponding HRP-conjugated secondary antibody and detect with an ECL substrate.

Visualizations

Codon_Optimization_Workflow cluster_design Design & Synthesis cluster_cloning Cloning & Transformation cluster_expression Expression & Analysis Seq 1. Obtain MchB Amino Acid Sequence Opt 2. Codon Optimize for E. coli (High CAI, Optimal GC, Low mRNA structure) Seq->Opt Syn 3. Gene Synthesis (Add restriction sites & tags) Opt->Syn Clone 4. Ligate into Expression Vector (e.g., pET) Syn->Clone Trans_Clone 5. Transform into Cloning Strain (e.g., DH5α) Clone->Trans_Clone Verify 6. Sequence Verify Plasmid Trans_Clone->Verify Trans_Express 7. Transform into Expression Strain (e.g., BL21(DE3)) Verify->Trans_Express Grow 8. Grow Culture to Mid-Log Phase (OD600 0.5-0.7) Trans_Express->Grow Induce 9. Induce Expression (IPTG, Temp Shift) Grow->Induce Harvest 10. Harvest & Lyse Cells Induce->Harvest Analyze 11. Analyze by SDS-PAGE, Western Blot, & Activity Assay Harvest->Analyze

Caption: Experimental workflow for expressing codon-optimized Microcin H47.

Troubleshooting_Tree Start Start: Low/No MccH47 Yield CheckDNA Is Plasmid Sequence Correct? Start->CheckDNA CheckGrowth Is Cell Growth Normal? CheckDNA->CheckGrowth Yes Reclone Solution: Resequence/Reclone Construct CheckDNA->Reclone No Toxic Problem: Potential Toxicity CheckGrowth->Toxic No (Slow/No Growth) CheckExpression Is Protein Detected in Pellet (Inclusion Bodies)? CheckGrowth->CheckExpression Yes ToxicitySol Solution: Lower Temp, Tighter Promoter, Co-express Immunity Gene (mchI) Toxic->ToxicitySol NoProtein Problem: True Low Expression CheckExpression->NoProtein No Solubility Solution: Lower Temp, Reduce IPTG, Use Solubility Tags CheckExpression->Solubility Yes OptimizeCodons Solution: Re-optimize Codons (CAI, GC, mRNA struct), Check for Rare Codons NoProtein->OptimizeCodons

Caption: Troubleshooting decision tree for low Microcin H47 expression.

References

Optimization

"troubleshooting low yield in Microcin H47 purification"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yield, during the purification of Microcin (B1172335) H47.

Frequently Asked Questions (FAQs)

Q1: What is Microcin H47 and why is its purification important?

A1: Microcin H47 (MccH47) is a ribosomally synthesized antimicrobial peptide produced by certain strains of Escherichia coli. It belongs to the class IIb microcins and exhibits potent bactericidal activity against related Enterobacteriaceae. Its purification is crucial for structure-function studies, characterization of its antimicrobial spectrum, and exploring its potential as a therapeutic agent against multidrug-resistant pathogens.

Q2: What is the general workflow for Microcin H47 purification?

A2: The purification of Microcin H47 typically involves a two-step chromatographic process:

  • Solid-Phase Extraction (SPE): The culture supernatant is first passed through a C8 or C18 reversed-phase cartridge to capture the microcin and remove salts and other hydrophilic impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The partially purified extract from SPE is then subjected to RP-HPLC for high-resolution separation and to obtain pure Microcin H47.

Q3: Which bacterial strains are commonly used for Microcin H47 production?

A3: Common producing strains include E. coli MC4100 transformed with a plasmid carrying the MccH47 genetic system (e.g., pEX100) and the probiotic strain E. coli Nissle 1917, which naturally produces Microcin H47.[1] Uropathogenic E. coli (UPEC) strains have also been identified as producers.

Q4: How is the activity of Microcin H47 measured?

A4: The activity of Microcin H47 is typically determined using antimicrobial activity assays such as the patch test or the agar (B569324) well diffusion assay. In these assays, the ability of a sample containing MccH47 to inhibit the growth of a sensitive indicator strain (e.g., E. coli RYC1000) is measured.[2] Activity is often quantified in Arbitrary Units per milliliter (AU/mL).

Troubleshooting Guide: Low Yield

This guide addresses common issues leading to low yields of purified Microcin H47 at different stages of the process.

Section 1: Low Antimicrobial Activity in Culture Supernatant

Issue: The initial culture shows low or no antimicrobial activity before purification.

Question 1: Are the culture conditions optimal for Microcin H47 production?

Possible Causes & Solutions:

  • Suboptimal Growth Medium: Microcin production can be highly dependent on the composition of the culture medium. Minimal media, such as M63 medium, are often used for microcin production.[3] Iron limitation is also known to induce the production of some microcins.

  • Incorrect pH: The pH of the culture medium can significantly influence bacterial growth and bacteriocin (B1578144) production. While the optimal pH for MccH47 production is not extensively documented, for many bacteriocins, a pH range of 6.0-7.0 is optimal.

  • Inappropriate Temperature: Temperature affects bacterial growth and, consequently, microcin production. For E. coli, a growth temperature of 37°C is standard. However, lower temperatures (e.g., 30°C) can sometimes enhance the production of recombinant proteins.

  • Inadequate Aeration: Proper aeration is crucial for optimal growth of E. coli. Ensure adequate shaking speed (e.g., 200-250 rpm) for flask cultures.

  • Incorrect Growth Phase at Harvest: Bacteriocin production is often maximal during the late logarithmic to early stationary phase of growth. Harvesting too early or too late can result in lower yields.

Data Presentation: Factors Affecting Bacteriocin Production

ParameterConditionExpected Impact on YieldRationale
pH Suboptimal (too acidic or alkaline)DecreaseAffects bacterial growth and enzyme activity.
Optimal (near neutral)IncreasePromotes healthy bacterial growth and metabolism.
Temperature Too high or too lowDecreaseCan lead to stress responses or reduced metabolic activity.
Optimal (e.g., 37°C for E. coli)IncreaseSupports optimal growth rate and protein synthesis.
Medium Rich medium (e.g., LB)VariableMay support high cell density but sometimes repress secondary metabolite production.
Minimal medium (e.g., M63)Often HigherCan induce secondary metabolism, including microcin production.
Iron Iron-repleteDecreaseProduction of siderophore-microcins like MccH47 is often induced under iron-limiting conditions.
Iron-depletedIncreaseMimics conditions of competition for iron, stimulating microcin synthesis.

Question 2: Is the producing strain genetically stable and correct?

Possible Causes & Solutions:

  • Plasmid Loss: If using a plasmid-based expression system, ensure that the appropriate antibiotic selection is maintained throughout the culture to prevent plasmid loss.

  • Mutation in the Microcin Gene Cluster: The genetic system for MccH47 production involves several genes (mchA, mchB, mchC, mchD, mchE, mchF, mchI, mchX) as well as the unlinked tolC gene.[2] A mutation in any of these can impair or abolish production. Verify the integrity of the producing strain by re-transforming with the original plasmid or using a fresh culture from a reliable stock.

Question 3: Is the Microcin H47 degrading in the culture medium?

Possible Causes & Solutions:

  • Proteolytic Degradation: The culture supernatant may contain proteases that can degrade the peptide microcin. Harvesting at the optimal time and proceeding with purification promptly can minimize degradation. The stability of Microcin H47 to specific proteases is not well-documented, but this is a common issue for peptide purification.

Section 2: Low Recovery after Solid-Phase Extraction (SPE)

Issue: Significant loss of antimicrobial activity after the initial SPE step.

Question 4: Is the SPE protocol optimized for Microcin H47?

Possible Causes & Solutions:

  • Improper Cartridge Conditioning: Failure to properly condition the C8 or C18 cartridge with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by equilibration with an aqueous solution can lead to poor binding of the microcin.

  • Incorrect Sample pH: The pH of the culture supernatant can affect the charge of Microcin H47 and its interaction with the stationary phase. Acidifying the supernatant with trifluoroacetic acid (TFA) to a pH of ~2-3 is a common practice that can improve binding to reversed-phase sorbents.

  • Suboptimal Wash and Elution Solvents: The wash step should be strong enough to remove impurities without eluting the microcin. The elution solvent (typically a mixture of acetonitrile (B52724) and water with TFA) must be strong enough to desorb the microcin from the cartridge. Stepwise elution with increasing concentrations of organic solvent can help determine the optimal elution conditions.[4]

  • Flow Rate Too High: A high flow rate during sample loading can result in insufficient time for the microcin to bind to the stationary phase, leading to breakthrough and low recovery.

Section 3: Low Yield and/or Purity after RP-HPLC

Issue: The final purified product has a low yield or is contaminated with impurities.

Question 5: Is the HPLC method optimized for Microcin H47 purification?

Possible Causes & Solutions:

  • Poor Peak Shape (Broadening or Tailing): This can be caused by peptide aggregation, secondary interactions with the stationary phase, or a suboptimal gradient. Increasing the column temperature (e.g., to 40-60°C) can reduce aggregation. Using a mobile phase with an appropriate ion-pairing agent like TFA is crucial. A shallower gradient can improve peak shape and resolution.

  • Co-elution of Impurities: Closely related impurities, such as truncated or modified forms of the microcin, may co-elute with the main peak. Optimizing the gradient slope is the most effective way to improve resolution. Experimenting with different column chemistries (e.g., C8 vs. C18) or mobile phase modifiers may also be beneficial.

  • Irreversible Adsorption: The peptide may bind irreversibly to the column or other parts of the HPLC system. This can sometimes be mitigated by passivating the system with a strong acid.

  • Sample Overload: Injecting too much crude sample onto the column can lead to poor separation and broad peaks. Determine the loading capacity of your column and adjust the injection volume accordingly.

Experimental Protocols

Protocol 1: Production of Microcin H47 in E. coli
  • Inoculate a single colony of the Microcin H47-producing E. coli strain into 5 mL of Luria-Bertani (LB) broth with appropriate antibiotics for plasmid maintenance.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Use the overnight culture to inoculate a larger volume of M63 minimal medium supplemented with 0.2% glucose, 1 mg/L thiamine, and any required antibiotics. A 1:100 dilution is typical.

  • Incubate the production culture at 37°C with vigorous shaking (220-250 rpm).

  • Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Harvest the culture in the late logarithmic to early stationary phase (typically 16-24 hours).

  • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully decant and collect the supernatant, which contains the secreted Microcin H47. Proceed immediately to purification or store at -20°C.

Protocol 2: Solid-Phase Extraction (SPE) of Microcin H47
  • Prepare the Sample: Acidify the collected culture supernatant to a final concentration of 0.1% (v/v) with trifluoroacetic acid (TFA).

  • Condition the Cartridge: Use a C8 or C18 Sep-Pak cartridge.

    • Wash the cartridge with 10 mL of 100% acetonitrile.

    • Equilibrate the cartridge with 20 mL of 0.1% aqueous TFA.

  • Load the Sample: Pass the acidified supernatant through the equilibrated cartridge at a slow, steady flow rate (e.g., 2-5 mL/min).

  • Wash the Cartridge: Wash the cartridge with 20 mL of 0.1% aqueous TFA to remove unbound impurities.

  • Elute Microcin H47: Elute the bound microcin using a stepwise gradient of acetonitrile in 0.1% aqueous TFA. For example:

    • 30% acetonitrile

    • 40% acetonitrile

    • 50% acetonitrile

    • Collect fractions for each elution step.

  • Assay Fractions: Test the collected fractions for antimicrobial activity to identify those containing Microcin H47.

  • Pool and Concentrate: Pool the active fractions and concentrate them using a vacuum concentrator (e.g., SpeedVac) to remove the acetonitrile. The sample is now ready for HPLC purification.

Protocol 3: RP-HPLC Purification of Microcin H47
  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • HPLC System and Column:

    • Use a preparative or semi-preparative RP-HPLC system.

    • Column: C8 or C18 reversed-phase column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Purification Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the concentrated sample from the SPE step.

    • Apply a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% B over 40-60 minutes. The optimal gradient should be determined empirically.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peaks.

  • Analysis of Fractions:

    • Analyze the collected fractions for antimicrobial activity.

    • Assess the purity of the active fractions by analytical RP-HPLC and mass spectrometry.

  • Final Steps:

    • Pool the pure, active fractions.

    • Lyophilize the pooled fractions to obtain purified Microcin H47 as a powder.

Protocol 4: Microcin H47 Activity Assay (Agar Well Diffusion)
  • Prepare Indicator Lawn:

    • Grow a culture of a sensitive indicator strain (e.g., E. coli RYC1000) in LB broth to an OD600 of ~0.5.

    • Add 100 µL of this culture to 10 mL of molten soft agar (e.g., M63 medium with 0.7% agar) kept at ~45-50°C.

    • Pour this mixture over the surface of a pre-poured M63 agar plate to create a uniform lawn.

  • Prepare Samples:

    • Make serial dilutions of your purified microcin fractions or culture supernatant.

  • Perform the Assay:

    • Once the soft agar overlay has solidified, create small wells (e.g., 4-6 mm in diameter) in the agar.

    • Pipette a fixed volume (e.g., 20-50 µL) of each sample dilution into a separate well.

  • Incubate and Measure:

    • Incubate the plates overnight at 37°C.

    • Measure the diameter of the clear zones of growth inhibition around the wells.

  • Calculate Activity:

    • The activity in Arbitrary Units per milliliter (AU/mL) is calculated as the reciprocal of the highest dilution that still produces a clear zone of inhibition, multiplied by a factor to normalize to 1 mL (e.g., if 50 µL was added to the well, the factor is 20).

Visualizations

G cluster_production Low Yield Troubleshooting Workflow cluster_culture Production Stage cluster_spe Solid-Phase Extraction Stage cluster_hplc HPLC Stage start Start: Low Microcin H47 Yield check_activity Check Activity of Culture Supernatant start->check_activity culture_params Optimize Culture Conditions: - Medium Composition - pH - Temperature - Aeration check_activity->culture_params Low Activity check_spe Check Activity Post-SPE check_activity->check_spe Good Activity culture_params->check_activity strain_integrity Verify Strain Integrity: - Check for plasmid loss - Use fresh stock strain_integrity->check_activity harvest_time Optimize Harvest Time: (Late log/early stationary phase) harvest_time->check_activity spe_protocol Optimize SPE Protocol: - Cartridge conditioning - Sample pH - Wash/Elution solvents - Flow rate check_spe->spe_protocol Low Recovery check_hplc Check Yield/Purity Post-HPLC check_spe->check_hplc Good Recovery spe_protocol->check_spe hplc_method Optimize HPLC Method: - Gradient slope - Column temperature - Column chemistry - Sample load check_hplc->hplc_method Low Yield/Purity end End: Improved Yield check_hplc->end Good Yield & Purity hplc_method->check_hplc

Caption: A troubleshooting workflow for addressing low yield in Microcin H47 purification.

G cluster_workflow Microcin H47 Purification Workflow culture 1. Bacterial Culture (E. coli producer strain) centrifugation 2. Centrifugation (Separate cells from supernatant) culture->centrifugation supernatant 3. Acidified Supernatant (Contains crude MccH47) centrifugation->supernatant spe 4. Solid-Phase Extraction (C8 or C18 cartridge) supernatant->spe hplc 5. RP-HPLC (C8 or C18 column) spe->hplc pure_mcc 6. Pure Microcin H47 hplc->pure_mcc

Caption: The general experimental workflow for the purification of Microcin H47.

References

Troubleshooting

"strategies to prevent degradation of Microcin H47 during purification"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Microcin H47. Our goal is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Microcin H47. Our goal is to provide practical strategies to prevent degradation and maximize the yield of active Microcin H47.

Frequently Asked Questions (FAQs)

Q1: What is Microcin H47 and why is its degradation a concern during purification?

Microcin H47 (MccH47) is a ribosomally synthesized antimicrobial peptide produced by Escherichia coli. As a peptide, it is susceptible to degradation by proteases present in the cellular environment. During purification, cell lysis releases these proteases, which can cleave MccH47 and reduce the final yield of the active form. Additionally, factors such as pH, temperature, and storage conditions can affect its stability.[1][2]

Q2: What are the primary sources of degradation for Microcin H47 during purification?

The primary sources of degradation for Microcin H47 during purification are:

  • Proteolytic enzymes: E. coli lysates contain a variety of endogenous proteases that can degrade MccH47.

  • Suboptimal pH: Extreme pH values can lead to the denaturation and loss of activity of the peptide.

  • Elevated temperatures: Like most proteins, MccH47 can be sensitive to heat, which can cause aggregation and degradation.

  • Repeated freeze-thaw cycles: These can lead to the physical disruption and degradation of the peptide.

  • Oxidation: Certain amino acid residues in the peptide may be susceptible to oxidation, leading to loss of activity.

Troubleshooting Guides

Issue 1: Low Yield of Purified Microcin H47

Possible Causes and Solutions:

Possible Cause Recommended Solution
Proteolytic Degradation Add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[3] Consider using an E. coli expression strain deficient in key proteases (e.g., BL21(DE3)).[4][5][6][7][8] Perform all purification steps at low temperatures (4°C).
Inefficient Cell Lysis Optimize the cell lysis method (e.g., sonication, French press) to ensure complete release of MccH47 without excessive heating.
Loss during Solid-Phase Extraction (SPE) Ensure the C18 cartridge is properly conditioned. Optimize the elution conditions by testing different concentrations of organic solvent (e.g., methanol (B129727) or acetonitrile) to ensure complete elution of MccH47.
Poor Resolution during HPLC Optimize the HPLC gradient to achieve better separation of MccH47 from contaminants.[4] Experiment with different column chemistries (e.g., C8, C18) and pore sizes (e.g., 300 Å for peptides).[4]
Aggregation Add stabilizing agents such as glycerol (B35011) (5-15% v/v) to the buffers.[9] Avoid high concentrations of the purified peptide and store it in appropriate buffers.
Issue 2: Presence of Contaminants in the Final Purified Sample

Possible Causes and Solutions:

Possible Cause Recommended Solution
Co-elution with other proteins/peptides Adjust the HPLC gradient to improve the separation of MccH47.[4] Consider an additional purification step, such as ion-exchange chromatography, based on the properties of the contaminants.
Endotoxin (B1171834) Contamination Use endotoxin-free reagents and glassware. Incorporate an endotoxin removal step in the purification protocol if necessary.
Nucleic Acid Contamination Treat the cell lysate with DNase and RNase to degrade nucleic acids before purification.

Experimental Protocols

Protocol 1: Purification of Microcin H47

This protocol outlines the key steps for the purification of Microcin H47 from an E. coli culture.

1. Cell Culture and Lysis:

  • Culture the Microcin H47-producing E. coli strain in a suitable medium until the desired cell density is reached.
  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.
  • Lyse the cells using an appropriate method (e.g., sonication) on ice.
  • Clarify the lysate by centrifugation to remove cell debris.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
  • Load the clarified lysate onto the cartridge.
  • Wash the cartridge with the equilibration buffer to remove unbound contaminants.
  • Elute Microcin H47 with an appropriate concentration of organic solvent (e.g., 70-95% methanol or acetonitrile (B52724) in water with 0.1% TFA).[10]

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dry the eluted sample from SPE (e.g., using a vacuum concentrator).
  • Reconstitute the sample in the HPLC mobile phase A (e.g., 0.1% TFA in water).
  • Inject the sample onto a C18 or C8 analytical or semi-preparative HPLC column.
  • Elute the peptide using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile).[4]
  • Monitor the elution at 214 nm and 280 nm.
  • Collect the fractions corresponding to the Microcin H47 peak.
  • Confirm the purity of the collected fractions by analytical HPLC and mass spectrometry.

Protocol 2: Assessing the Stability of Purified Microcin H47

This protocol can be used to determine the stability of purified Microcin H47 under different conditions.

1. pH Stability:

  • Aliquot the purified Microcin H47 into buffers of different pH values (e.g., pH 3, 5, 7, 9).
  • Incubate the samples for a defined period at a constant temperature (e.g., 4°C or room temperature).
  • Measure the remaining activity of Microcin H47 using a suitable bioassay (e.g., agar (B569324) well diffusion assay).[5]

2. Thermal Stability:

  • Aliquot the purified Microcin H47 into a suitable buffer.
  • Incubate the samples at different temperatures (e.g., 37°C, 50°C, 70°C, 90°C) for various time intervals.[11]
  • Cool the samples on ice and measure the remaining activity.

3. Storage Stability:

  • Store aliquots of purified Microcin H47 at different temperatures (e.g., 4°C, -20°C, -80°C) for an extended period.[12]
  • At different time points, thaw an aliquot and measure the activity to determine the loss of function over time.

Visual Guides

PurificationWorkflow Microcin H47 Purification Workflow cluster_culture Cell Culture & Lysis cluster_spe Solid-Phase Extraction cluster_hplc RP-HPLC Culture E. coli Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis (+ Protease Inhibitors) Harvest->Lysis Clarification Clarification Lysis->Clarification Load Load Lysate Clarification->Load Condition Condition C18 Cartridge Condition->Load Wash Wash Load->Wash Elute_SPE Elute MccH47 Wash->Elute_SPE Dry Dry Sample Elute_SPE->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject on C18 Column Reconstitute->Inject Elute_HPLC Gradient Elution Inject->Elute_HPLC Collect Collect Fractions Elute_HPLC->Collect Purified_MccH47 Purified_MccH47 Collect->Purified_MccH47 Final Product

Caption: Workflow for the purification of Microcin H47.

TroubleshootingYield Troubleshooting Low Purification Yield Start Low Yield of Microcin H47 CheckProteolysis Check for Proteolysis? Start->CheckProteolysis CheckLysis Efficient Cell Lysis? CheckProteolysis->CheckLysis No AddInhibitors Add Protease Inhibitors Use Protease-Deficient Strain Work at 4°C CheckProteolysis->AddInhibitors Yes CheckSPE Loss during SPE? CheckLysis->CheckSPE Yes OptimizeLysis Optimize Lysis Method (e.g., Sonication time/power) CheckLysis->OptimizeLysis No CheckHPLC Poor HPLC Resolution? CheckSPE->CheckHPLC No OptimizeSPE Optimize SPE Elution (Solvent Concentration) CheckSPE->OptimizeSPE Yes OptimizeHPLC Optimize HPLC Gradient Try Different Column CheckHPLC->OptimizeHPLC Yes

Caption: Decision tree for troubleshooting low yield in Microcin H47 purification.

References

Optimization

"addressing inclusion body formation in recombinant Microcin H47 expression"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the expression of recombinant Microcin H47, particularly the formation of inclus...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the expression of recombinant Microcin H47, particularly the formation of inclusion bodies.

Troubleshooting Guide: Inclusion Body Formation

Inclusion bodies are dense aggregates of misfolded protein that can form when expressing recombinant proteins, like Microcin H47, at high levels in E. coli. While this can be a hurdle, it also presents an opportunity to obtain a high concentration of the target protein.[1] This guide provides a systematic approach to troubleshoot and manage inclusion body formation.

Problem 1: My Microcin H47 is entirely expressed as inclusion bodies. How can I increase the soluble fraction?

Answer:

Optimizing expression conditions is the first step to increasing the soluble fraction of your recombinant protein.[2] High expression rates often lead to protein aggregation.[3] By modifying the culture conditions, you can slow down the rate of protein synthesis, allowing more time for proper folding.[4]

Strategies to Increase Soluble Expression:

  • Lower Induction Temperature: Reducing the temperature to 16-25°C after induction can significantly enhance protein solubility.[5][6]

  • Optimize Inducer Concentration: Use the lowest concentration of the inducer (e.g., IPTG) that still yields acceptable protein levels.[5] This can range from 0.01 to 0.1 mM.

  • Change Host Strain: Utilize E. coli strains engineered to aid in protein folding, such as those co-expressing chaperone proteins (e.g., GroEL/GroES, DnaK/DnaJ).[7]

  • Use a Weaker Promoter or Lower Copy Number Plasmid: This will decrease the overall rate of transcription and translation.[6]

  • Add Solubilizing Agents to the Medium: Supplementing the growth media with osmolytes like sorbitol or betaine (B1666868) can sometimes improve protein solubility.

Quantitative Data Summary: Effect of Culture Conditions on Protein Solubility

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 37°C25°C18°CLower temperatures generally increase the percentage of soluble protein.[5][6]
IPTG Conc. 1.0 mM0.5 mM0.1 mMLower inducer concentrations can lead to a higher proportion of soluble protein.[5]
Host Strain Standard BL21(DE3)BL21(DE3)pLysSRosetta(DE3)Specialized strains can improve solubility by providing rare tRNAs or reducing basal expression.

Problem 2: I've tried optimizing expression conditions, but I still have significant inclusion body formation. What's my next step?

Answer:

If optimizing expression fails to yield sufficient soluble protein, the next step is to purify the protein from the inclusion bodies. This involves isolating the inclusion bodies, solubilizing the aggregated protein, and then refolding it into its active conformation.[1][8]

Workflow for Inclusion Body Processing:

InclusionBodyWorkflow cluster_cell_lysis Cell Lysis & IB Isolation cluster_solubilization Solubilization cluster_refolding Refolding & Purification CellHarvest Cell Harvest CellLysis Cell Lysis (e.g., sonication) CellHarvest->CellLysis IBWash Inclusion Body Washing CellLysis->IBWash Solubilization Solubilization with Denaturants (e.g., Urea (B33335), Guanidine-HCl) IBWash->Solubilization Refolding Refolding (e.g., Dialysis, Dilution) Solubilization->Refolding Purification Purification (e.g., Chromatography) Refolding->Purification

Caption: Workflow for recovering active protein from inclusion bodies.

Frequently Asked Questions (FAQs)

Q1: Is the formation of inclusion bodies always a negative outcome?

A1: Not necessarily. Inclusion bodies are highly concentrated forms of the recombinant protein, which can protect it from proteolysis by host cell enzymes. They are also relatively easy to isolate, providing a highly enriched source of the target protein for downstream purification.[1] For proteins that are toxic to the host cell, expression as inclusion bodies can be a viable production strategy.[5]

Q2: What are the best denaturants for solubilizing Microcin H47 inclusion bodies?

A2: The most common and effective denaturants are strong chaotropic agents such as 8 M urea or 6 M guanidine (B92328) hydrochloride (GuHCl).[1] The choice between them can depend on the specific protein. It is advisable to screen a range of denaturant concentrations and pH conditions to find the optimal solubilization buffer.[8]

Q3: My protein precipitates during the refolding process. How can I prevent this?

A3: Protein precipitation during refolding is a common issue and often occurs when the denaturant is removed too quickly. Strategies to prevent this include:

  • Slow Removal of Denaturant: Methods like dialysis or stepwise dilution allow for a gradual removal of the denaturant, giving the protein more time to fold correctly.[1]

  • Use of Refolding Additives: Including additives such as L-arginine, glycerol, or non-detergent sulfobetaines in the refolding buffer can help to suppress aggregation.[9]

  • Optimize Redox Environment: If your protein contains disulfide bonds, the inclusion of a redox shuffling system, such as a combination of reduced and oxidized glutathione, is crucial for proper disulfide bond formation.[9]

  • Low Protein Concentration: Refolding at a lower protein concentration can reduce the likelihood of intermolecular aggregation.[9]

Troubleshooting Decision Tree:

TroubleshootingDecisionTree Start Inclusion Body Formation Observed OptimizeExpression Optimize Expression Conditions (Temp, Inducer, Host) Start->OptimizeExpression CheckSolubility Sufficient Soluble Protein? OptimizeExpression->CheckSolubility ProceedPurification Purify Soluble Fraction CheckSolubility->ProceedPurification Yes ProcessIBs Process Inclusion Bodies CheckSolubility->ProcessIBs No Solubilize Solubilize Inclusion Bodies ProcessIBs->Solubilize Refold Refold Protein Solubilize->Refold CheckActivity Protein Active? Refold->CheckActivity FinalPurification Final Purification CheckActivity->FinalPurification Yes TroubleshootRefolding Troubleshoot Refolding (Additives, Rate, Redox) CheckActivity->TroubleshootRefolding No TroubleshootRefolding->Refold

Caption: A decision tree for troubleshooting inclusion body formation.

Experimental Protocols

Protocol 1: Inclusion Body Solubilization

This protocol provides a general method for solubilizing inclusion bodies. Optimization of buffer components and pH may be required for Microcin H47.

  • Preparation: After cell lysis and washing of the inclusion body pellet, resuspend the pellet in a solubilization buffer.

    • Solubilization Buffer Example:

      • 50 mM Tris-HCl, pH 8.0

      • 8 M Urea (or 6 M Guanidine-HCl)

      • 10 mM DTT (or other reducing agent)

      • 1 mM EDTA

  • Incubation: Incubate the suspension at room temperature with gentle agitation for 1-2 hours, or until the solution clarifies, indicating solubilization.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 20-30 minutes to pellet any remaining insoluble material.

  • Collection: Carefully collect the supernatant containing the solubilized, denatured protein for the subsequent refolding step.

Protocol 2: Protein Refolding by Dialysis

This protocol describes a common method for refolding proteins by gradually removing the denaturant.

  • Preparation: Place the solubilized protein solution from Protocol 1 into dialysis tubing with an appropriate molecular weight cutoff.

  • Dialysis:

    • Perform the first dialysis step against a refolding buffer containing a reduced concentration of the denaturant (e.g., 4 M Urea). Dialyze for 2-4 hours at 4°C.

      • Refolding Buffer Example:

        • 50 mM Tris-HCl, pH 8.0

        • 0.5 M L-Arginine

        • 1 mM GSH / 0.1 mM GSSG (for disulfide bond formation)

        • 1 mM EDTA

    • Subsequently, perform a series of dialysis steps against refolding buffer with progressively lower concentrations of the denaturant (e.g., 2 M, 1 M, 0.5 M, and finally no denaturant). Each step should be for 2-4 hours at 4°C.

    • The final dialysis should be against the refolding buffer without any denaturant and should be performed overnight at 4°C with at least one buffer change.

  • Clarification: After dialysis, centrifuge the refolded protein solution to remove any precipitated protein.

  • Analysis: Analyze the supernatant for soluble, refolded Microcin H47 using appropriate methods such as SDS-PAGE and activity assays.

References

Troubleshooting

Technical Support Center: Improving the Solubility of Purified Microcin H47

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with purified...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with purified Microcin H47.

Frequently Asked Questions (FAQs)

Q1: What is Microcin H47, and why is its solubility a concern?

Microcin H47 (MccH47) is a gene-encoded peptide antibiotic produced by Escherichia coli.[1] It exhibits potent activity against Gram-negative bacteria by targeting ATP synthase.[1] The primary challenge in working with purified MccH47 stems from its highly hydrophobic nature, as revealed by its amino acid sequence, which can lead to poor solubility in aqueous solutions and a tendency to aggregate.[1]

Q2: What is the isoelectric point (pI) of Microcin H47, and why is it important for solubility?

The theoretical isoelectric point (pI) of Microcin H47, calculated from its amino acid sequence (MIKKNGQIAAGSIAAVVGALGAVAGAGLVIGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGAGA), is approximately 9.78. The pI is the pH at which a molecule carries no net electrical charge. Peptides are often least soluble at their pI. Therefore, adjusting the pH of the solvent away from the pI can significantly improve solubility. Since Microcin H47 is a basic peptide (pI > 7), it is more soluble in acidic solutions.

Q3: What are the primary factors influencing the solubility of Microcin H47?

The solubility of Microcin H47 is influenced by several factors:

  • Amino Acid Composition: MccH47 has a high proportion of hydrophobic amino acids, which is the main reason for its poor water solubility.[1]

  • pH of the Solvent: As a basic peptide, its solubility is lowest near its pI of ~9.78 and increases in acidic conditions.

  • Solvent Polarity: The hydrophobic nature of MccH47 suggests that organic or polar aprotic solvents will be more effective for solubilization than plain water.

  • Peptide Concentration: At higher concentrations, the likelihood of aggregation and precipitation increases.

Troubleshooting Guide

Issue: Purified Microcin H47 powder does not dissolve in water or buffer.

Cause: The high hydrophobicity of Microcin H47 prevents it from readily dissolving in aqueous solutions.

Solutions:

  • pH Adjustment: Since Microcin H47 is a basic peptide, dissolving it in a slightly acidic solution can increase its solubility.

  • Use of Organic Co-solvents: For highly hydrophobic peptides like MccH47, organic solvents are often necessary for initial solubilization.[2][3]

  • Physical Methods: Sonication and gentle warming can aid in the dissolution process.[3]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is a first-line approach for improving the solubility of the basic Microcin H47 peptide.

Materials:

  • Lyophilized purified Microcin H47

  • Sterile, deionized water

  • 10% Acetic Acid solution

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Add a small amount of sterile deionized water to the lyophilized MccH47 to create a slurry.

  • While vortexing, add the 10% acetic acid solution dropwise until the peptide dissolves.

  • Once dissolved, you can dilute the solution to the desired final concentration with your experimental buffer.

  • Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any remaining insoluble aggregates.

Protocol 2: Solubilization using Organic Co-solvents

This protocol is recommended for highly concentrated stock solutions or when pH adjustment is insufficient.

Materials:

  • Lyophilized purified Microcin H47

  • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Sterile, deionized water or desired buffer

  • Vortex mixer

  • Pipettes

Procedure:

  • Add a small volume of DMSO or DMF directly to the lyophilized MccH47 powder.

  • Vortex thoroughly until the peptide is completely dissolved.

  • Slowly add the desired aqueous buffer to the organic solvent-peptide mixture in a dropwise manner while continuously vortexing to prevent precipitation.

  • Caution: Ensure the final concentration of the organic solvent is compatible with your downstream experiments. For many cell-based assays, the final DMSO concentration should be kept below 1%.[4]

Protocol 3: Sonication to Aid Dissolution

Sonication can be used in conjunction with the protocols above to break up peptide aggregates and enhance solubility.

Materials:

  • Microcin H47 solution/suspension from Protocol 1 or 2

  • Bath sonicator or probe sonicator

Procedure:

  • Place the vial containing the MccH47 solution in a bath sonicator.

  • Sonicate in short bursts (e.g., 10-15 seconds) to avoid excessive heating, which could degrade the peptide.

  • Allow the sample to cool between sonication bursts.

  • Continue until the solution appears clear.

Data Presentation

Table 1: Recommended Solvents for Purified Microcin H47

Solvent System Suitability Notes
Water or PBS (pH 7.4)PoorNot recommended for initial solubilization due to high hydrophobicity.
Acidic Water/Buffer (e.g., with 10% Acetic Acid)GoodRecommended as a first attempt. The positive charge at acidic pH improves solubility.
DMSO, DMFExcellentHighly effective for initial solubilization to create a stock solution.[2][3]
Acetonitrile (ACN), MethanolGoodAlso effective as organic co-solvents. Often used in purification protocols.[5]

Table 2: Troubleshooting Summary

Problem Possible Cause Recommended Solution
Peptide precipitates after adding aqueous buffer to organic stock.The final concentration of the organic solvent is too low to maintain solubility.Add the peptide-organic stock solution to the aqueous buffer more slowly while vortexing vigorously. Consider increasing the final percentage of the organic solvent if compatible with the experiment.
Solution remains cloudy after attempting solubilization.Incomplete dissolution or presence of aggregates.Use sonication (Protocol 3). Gentle warming (<40°C) can also be attempted.
Loss of peptide activity after solubilization.Degradation of the peptide due to harsh conditions (e.g., extreme pH, high temperature).Avoid prolonged exposure to strong acids or bases and high temperatures. Prepare fresh solutions for each experiment.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing Microcin H47 start Lyophilized Purified Microcin H47 ph_adjust Protocol 1: pH Adjustment (Acidic Solution) start->ph_adjust Attempt First organic_solvent Protocol 2: Organic Co-solvent (DMSO or DMF) start->organic_solvent If pH adjustment fails or for high concentrations check_solubility Check for Complete Dissolution (Clear Solution) ph_adjust->check_solubility organic_solvent->check_solubility sonication Protocol 3: Sonication sonication->check_solubility soluble Soluble Microcin H47 (Ready for Use) check_solubility->soluble Yes insoluble Insoluble/Aggregated check_solubility->insoluble No insoluble->sonication troubleshoot Troubleshoot: - Slower dilution - Gentle warming - Re-evaluate solvent choice insoluble->troubleshoot

Caption: Workflow for solubilizing purified Microcin H47.

Caption: Signaling pathway of Microcin H47's antibacterial action.

References

Optimization

"factors affecting the stability and storage of Microcin H47"

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Microcin (B1172335) H47 (MccH47). The following trouble...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Microcin (B1172335) H47 (MccH47). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Microcin H47 and how does it work?

A1: Microcin H47 is a ribosomally synthesized antimicrobial peptide belonging to the Class IIb microcins.[1] It is produced by certain strains of Escherichia coli. Its mechanism of action is described as a "Trojan horse" strategy. The microcin is post-translationally modified with a siderophore, a small molecule with a high affinity for iron.[1][2] This allows MccH47 to be recognized and actively transported into susceptible bacterial cells through their iron-siderophore uptake systems.[3] Once inside, the peptide component exerts its antimicrobial activity, leading to cell death.[3]

Q2: What is the general stability of Microcin H47?

A2: While specific quantitative stability data for Microcin H47 is limited in publicly available literature, its classification as a siderophore-microcin suggests it possesses a notable level of stability. A related siderophore-microcin, Microcin E492, has been described as being resistant to both heat and acidic conditions.[4] Generally, microcins are recognized for their high stability against changes in pH and temperature.[5]

Q3: How should I store purified Microcin H47?

A3: For long-term storage, it is recommended to store purified Microcin H47 in a lyophilized (freeze-dried) state at -20°C or below.[6] If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage of a few days, a solution can be kept at 4°C.

Q4: Is Microcin H47 sensitive to proteases?

A4: The susceptibility of microcins to proteases can vary.[1] While some microcins exhibit resistance to certain proteases, they can be degraded by others. It is advisable to minimize exposure to exogenous proteases during purification and storage. If protease degradation is suspected, the addition of a broad-spectrum protease inhibitor cocktail can be considered, though its compatibility with downstream applications should be verified.

Troubleshooting Guides

Issue 1: Loss of Antimicrobial Activity of Stored Microcin H47
Possible Cause Troubleshooting Steps
Improper Storage Temperature Ensure lyophilized MccH47 is stored at -20°C or below. For solutions, use -80°C for long-term storage. Avoid storing solutions at 4°C for extended periods.
Repeated Freeze-Thaw Cycles Aliquot MccH47 solutions into single-use volumes before freezing to prevent degradation from multiple freeze-thaw cycles.
Protease Contamination If protease contamination is suspected in your sample preparation, consider re-purifying the microcin using methods that minimize protease activity (e.g., using protease inhibitors during cell lysis).
pH Instability Verify the pH of your buffer system. While some related microcins are acid-stable, extreme pH values could lead to denaturation over time. Maintain a pH close to neutral for general use unless experimental conditions require otherwise.
Oxidation For peptides, oxidation can be a concern. If possible, degas buffer solutions and consider storing under an inert gas like argon or nitrogen for long-term solution storage.
Issue 2: Inconsistent Results in Antimicrobial Assays
Possible Cause Troubleshooting Steps
Inaccurate Concentration Determination Re-quantify the concentration of your MccH47 stock solution using a reliable protein quantification method (e.g., BCA assay, Nanodrop).
Aggregation of Microcin Visually inspect the solution for precipitates. Centrifuge the sample briefly before use and use the supernatant. Consider using additives like mild detergents (e.g., Tween 20) at low concentrations if aggregation is a persistent issue, but verify their compatibility with your assay.
Variability in Target Cell Physiology Ensure that the bacterial strains used for testing are in the same growth phase (e.g., mid-logarithmic phase) for each experiment to ensure consistent susceptibility.
Buffer Composition Certain buffer components can interfere with microcin activity. If you have changed your buffer system, perform a control experiment with the previously used buffer to rule out interference.

Data on Factors Affecting Stability

Direct quantitative stability data for Microcin H47 is not extensively available. However, data from the closely related siderophore-microcin, Microcin E492, and general knowledge of bacteriocin (B1578144) stability provide valuable insights.

Table 1: General Stability of Siderophore-Microcins (based on available data for related microcins)

Condition Stability Profile Notes
Temperature Generally stable at elevated temperatures. Microcin E492 is reported to be heat-resistant.[4]Prolonged exposure to very high temperatures (>60°C) may lead to a gradual loss of activity.
pH Stable in acidic conditions. Microcin E492 is reported to be acid-resistant.[4]Extreme alkaline conditions should be avoided as they can lead to peptide degradation.
Proteases Susceptibility varies.[1]Avoid contamination with broad-spectrum proteases like proteinase K.

Table 2: Recommended Storage Conditions for Microcin H47

Form Storage Temperature Duration Notes
Lyophilized Powder -20°C or -80°CLong-term (Years)Keep desiccated to prevent moisture absorption.
Solution (in appropriate buffer) -80°CLong-term (Months)Aliquot to avoid freeze-thaw cycles.
Solution (in appropriate buffer) 4°CShort-term (Days)Prone to gradual degradation and contamination.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability of Microcin H47
  • Prepare aliquots of purified Microcin H47 in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Incubate the aliquots at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 70°C, 100°C) for a defined period (e.g., 30 minutes).

  • After incubation, cool the samples to room temperature.

  • Determine the remaining antimicrobial activity of each sample using a standard agar (B569324) well diffusion assay or a minimum inhibitory concentration (MIC) assay against a sensitive indicator strain (e.g., E. coli).

  • Compare the activity of the heat-treated samples to a control sample kept at 4°C.

Protocol 2: Assessment of pH Stability of Microcin H47
  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Dilute purified Microcin H47 into each buffer and incubate for a specific time at a constant temperature (e.g., 2 hours at 25°C).

  • Neutralize the pH of all samples by diluting them into a standard assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Measure the antimicrobial activity of each sample using a suitable assay as described in Protocol 1.

  • Compare the activity of the pH-treated samples to a control sample maintained at a neutral pH.

Visualizations

Experimental_Workflow_for_Stability_Assessment Experimental Workflow for Stability Assessment cluster_preparation Sample Preparation cluster_treatment Treatment Conditions cluster_analysis Activity Assessment start Purified Microcin H47 Stock aliquot Aliquot into treatment groups start->aliquot temp Incubate at various temperatures aliquot->temp ph Incubate in buffers of different pH aliquot->ph storage Store for different durations aliquot->storage assay Perform antimicrobial activity assay (e.g., MIC, Well Diffusion) temp->assay neutralize Neutralize pH (if applicable) ph->neutralize storage->assay neutralize->assay compare Compare activity to control assay->compare

Caption: Workflow for assessing the stability of Microcin H47.

MccH47_Mechanism_of_Action Microcin H47 'Trojan Horse' Mechanism MccH47 Microcin H47-Siderophore Complex Receptor Outer Membrane Siderophore Receptor (e.g., FepA, Fiu, Cir) MccH47->Receptor 1. Recognition and Binding TonB TonB-ExbB-ExbD Complex Receptor->TonB 2. Energy-dependent transport across outer membrane Periplasm Periplasm TonB->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane 3. Translocation Target Intracellular Target InnerMembrane->Target 4. Interaction with target Death Cell Death Target->Death 5. Inhibition of essential process

Caption: "Trojan Horse" mechanism of action of Microcin H47.

References

Troubleshooting

Technical Support Center: Microcin H47 MIC Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Microcin (B1172335) H47 (MccH47) Mini...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Microcin (B1172335) H47 (MccH47) Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is Microcin H47 and what is its mechanism of action?

Microcin H47 (MccH47) is a ribosomally synthesized antimicrobial peptide produced by some strains of Escherichia coli. It belongs to the class IIb microcins, which are characterized by a post-translational modification with a siderophore, such as enterobactin. This "Trojan horse" strategy allows MccH47 to be actively transported into susceptible bacterial cells through siderophore uptake systems.[1] Once inside, MccH47 targets and disrupts the function of the F₀ proton channel of ATP synthase, leading to a dissipation of the membrane potential and ultimately, cell death.[2]

Q2: What is the typical spectrum of activity for Microcin H47?

Historically, the spectrum of activity for MccH47 was considered narrow, primarily targeting other E. coli strains. However, recent studies have demonstrated that purified MccH47 exhibits broad and potent activity against a range of medically important Enterobacteriaceae, including multi-drug resistant (MDR) strains of Salmonella, E. coli, and Klebsiella pneumoniae.[3][4]

Q3: Why is the iron concentration in the growth medium critical for MccH47 MIC assays?

The activity of Microcin H47 is highly dependent on the iron concentration in the growth medium.[5][6] This is because the outer membrane receptors that recognize and transport MccH47 into the bacterial cell are siderophore receptors (e.g., FepA, Fiu, Cir), which are typically upregulated under iron-limiting conditions.[1][2] In iron-rich media, the expression of these receptors is repressed, which can lead to falsely high MIC values or a complete lack of activity.

Q4: How should Microcin H47 be stored?

Microcins, in general, are known to be highly stable peptides.[7] For short-term storage, a solution of purified MccH47 can be kept at 4°C. For long-term storage, it is recommended to store the peptide at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC results between experiments. 1. Inconsistent inoculum density.2. Variation in iron concentration of the media.3. Degradation of MccH47 stock.1. Standardize the inoculum to a 0.5 McFarland standard and confirm the CFU/mL.2. Use a defined minimal medium with a known, low iron concentration or supplement the medium with an iron chelator like 2,2'-dipyridyl.3. Prepare fresh dilutions of MccH47 from a properly stored stock for each experiment.
No activity or very high MIC values observed. 1. The test organism is naturally resistant (lacks the appropriate siderophore receptors).2. The growth medium has a high iron content.3. The MccH47 preparation is inactive or degraded.4. The assay method is unsuitable for this antimicrobial peptide (e.g., agar (B569324) diffusion).[8]1. Verify the expression of catecholate siderophore receptors in the target strain.2. Switch to an iron-depleted medium.3. Test the MccH47 stock against a known susceptible quality control strain.4. Use the broth microdilution method as detailed in the protocol below.
Conflicting results with previously published data. 1. Differences in the specific form of MccH47 used (e.g., with or without the siderophore moiety).2. Variations in experimental protocols, especially media composition.1. Ensure the MccH47 being used is the mature, post-translationally modified form.2. Carefully review and align your protocol with published methods, paying close attention to the growth medium used.[3][4]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of purified MccH47 against various Enterobacteriaceae, including multi-drug resistant (MDR) strains.

Organism Strain Resistance Profile MIC (µg/mL) MIC (µM)
Escherichia coliATCC 25922-1.950.34
Escherichia coliBAA-196ESBL3.90.68
Escherichia coliBAA-2469KPC3.90.68
Salmonella enterica serovar TyphimuriumATCC 14028-15.62.7
Salmonella enterica serovar TyphimuriumDT104MDR15.62.7
Klebsiella pneumoniaeATCC 13883-31.25.4
Klebsiella pneumoniaeBAA-1705KPC62.510.9
Klebsiella pneumoniaeBAA-2146NDM62.510.9

Data adapted from Palmer et al., 2020.[3]

Experimental Protocols

Broth Microdilution MIC Assay for Microcin H47

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications to accommodate the specific requirements of Microcin H47.

Materials:

  • Purified, mature Microcin H47

  • Test organism

  • Quality control (QC) strain (e.g., E. coli ATCC 25922)

  • Iron-depleted Mueller-Hinton Broth (MHB) or a defined minimal medium

  • Sterile 96-well microtiter plates

  • Sterile tubes for dilutions

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of MccH47 Stock Solution:

    • Reconstitute lyophilized MccH47 in a suitable buffer (e.g., sterile water or 0.01% acetic acid) to a known concentration (e.g., 1 mg/mL).

    • Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the iron-depleted test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of MccH47:

    • In a 96-well microtiter plate, add 50 µL of iron-depleted broth to wells 2 through 12 of a designated row.

    • Add 100 µL of the MccH47 working solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no MccH47).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (except well 12) will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of MccH47 that completely inhibits visible growth of the organism. This can be assessed visually or by reading the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Microcin_H47_Mechanism_of_Action Microcin H47 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Envelope cluster_cytoplasm Cytoplasm MccH47 Microcin H47 (with siderophore) SiderophoreReceptor Siderophore Receptor (FepA, Fiu, Cir) MccH47->SiderophoreReceptor 1. Binding OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane TonB TonB Complex SiderophoreReceptor->TonB 2. Recognition ATPSynthase ATP Synthase (F₀ subunit) TonB->ATPSynthase 3. Translocation & Targeting ProtonInflux Unregulated Proton Influx ATPSynthase->ProtonInflux 4. Disruption MembraneDepolarization Membrane Depolarization ProtonInflux->MembraneDepolarization CellDeath Cell Death MembraneDepolarization->CellDeath MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate PrepMccH47 Prepare MccH47 Dilutions (2-fold serial) PrepMccH47->InoculatePlate Incubate Incubate (37°C, 18-24h) InoculatePlate->Incubate ReadResults Read Results (Visual or OD600) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

References

Optimization

Technical Support Center: Overcoming Resistance to Microcin H47

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Microcin (B1172335) H47 (MccH47). Our goal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Microcin (B1172335) H47 (MccH47). Our goal is to help you navigate common experimental challenges, particularly the issue of emerging resistance in target bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Microcin H47?

A1: Microcin H47 is a bactericidal peptide antibiotic that employs a "Trojan horse" strategy to kill target Gram-negative bacteria.[1] It consists of two functional domains: a C-terminal domain responsible for uptake and an N-terminal domain that carries out the toxic activity.[2][3] MccH47 is post-translationally modified with a siderophore moiety, which allows it to be recognized by catecholate siderophore receptors (FepA, Fiu, Cir) on the outer membrane of target bacteria.[1][4][5] Following receptor binding, the microcin is actively transported across the outer membrane in a process dependent on the TonB-ExbB-ExbD energy-transducing complex.[4][6] Once in the periplasm, the toxic N-terminal domain of MccH47 targets and inhibits the F₀ proton channel of the ATP synthase complex on the inner membrane.[6] This disrupts the proton motive force, leading to a collapse of cellular energy production and ultimately, cell death.[1]

Q2: My target bacteria have developed resistance to Microcin H47. What are the common resistance mechanisms?

A2: Resistance to Microcin H47 typically arises from mutations that prevent the microcin from reaching or interacting with its target. The most common mechanisms are:

  • Defective Uptake:

    • Mutations in Siderophore Receptors: Changes in the structure of the outer membrane receptors (FepA, Fiu, Cir) can prevent the initial binding of MccH47.[4][5]

    • Disruption of the TonB Complex: Mutations in the tonB, exbB, or exbD genes disrupt the energy supply required for the transport of MccH47 across the outer membrane.[4][6]

  • Target Modification:

    • Mutations in ATP Synthase: Alterations in the subunits of the ATP synthase complex can prevent MccH47 from binding to its target, rendering the microcin ineffective.[6]

Q3: How can I determine if resistance in my bacterial strain is due to impaired uptake or target modification?

A3: A stepwise experimental approach can help you elucidate the mechanism of resistance. We recommend the following workflow:

  • Confirm Resistance with a Minimum Inhibitory Concentration (MIC) Assay: First, quantify the level of resistance by determining the MIC of MccH47 for your resistant strain and comparing it to the parental, susceptible strain.

  • Assess Outer Membrane Permeability: Perform a cross-resistance analysis with other antimicrobials that use the same uptake pathway. For example, if your strain is also resistant to colicins that use the FepA receptor, it points towards a defect in this receptor.

  • Evaluate TonB-Dependent Transport: Test the sensitivity of your resistant strain to other TonB-dependent agents, such as bacteriophage T1 or colicin B. Cross-resistance suggests a potential mutation in the TonB complex.

  • Competition Assay: A competition assay using the siderophore enterobactin (B1671361) can suggest if the uptake via siderophore receptors is functional. A functional uptake system would show a decrease in MccH47 activity in the presence of competing enterobactin.

  • Assess ATP Synthase Activity: If uptake mechanisms appear intact, investigate the target. Measure the ATP synthase activity of the resistant strain in the presence and absence of MccH47 and compare it to the susceptible parent strain. A lack of inhibition in the resistant strain suggests target modification.

Detailed protocols for these experiments are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Problem: Decreased or no activity of Microcin H47 in my experiments.

This guide will walk you through a series of experiments to identify the cause of Microcin H47 resistance.

G cluster_start cluster_mic Step 1: Quantify Resistance cluster_uptake Step 2: Investigate Uptake Mechanism cluster_target Step 3: Investigate Target Modification cluster_conclusion start Start: Observed MccH47 Resistance mic Perform MIC Assay (See Protocol 1) start->mic mic_result Is MIC of resistant strain significantly higher than susceptible? mic->mic_result cross_resistance Cross-Resistance Testing (e.g., colicins, phages) (See Protocol 2) mic_result->cross_resistance Yes no_resistance Conclusion: No significant resistance. Re-evaluate experimental setup. mic_result->no_resistance No cr_result Cross-resistance observed? cross_resistance->cr_result competition Siderophore Competition Assay (See Protocol 3) cr_result->competition No uptake_defect Conclusion: Resistance likely due to Uptake Defect (Receptor or TonB) cr_result->uptake_defect Yes comp_result MccH47 activity reduced by competitor? competition->comp_result atp_assay Measure ATP Synthase Activity (See Protocol 4) comp_result->atp_assay Yes comp_result->uptake_defect No atp_result Is ATP synthase inhibited by MccH47? atp_assay->atp_result atp_result->uptake_defect Yes target_mod Conclusion: Resistance likely due to Target Modification (ATP Synthase) atp_result->target_mod No

Caption: Troubleshooting workflow for MccH47 resistance.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of Microcin H47 that inhibits the visible growth of a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Microcin H47 stock solution of known concentration

  • Bacterial cultures of susceptible and resistant strains, grown to early exponential phase (OD₆₀₀ ≈ 0.2-0.4)

  • Sterile diluent (e.g., 0.01% acetic acid, 0.2% BSA)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare MccH47 Dilutions: a. In the first column of the 96-well plate, add 20 µL of the MccH47 stock solution to 180 µL of MHB. b. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This will leave 100 µL in each well.

  • Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well containing the MccH47 dilutions. This will bring the final volume to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control (No Drug): A well containing 100 µL of bacterial inoculum and 100 µL of MHB.

    • Negative Control (No Bacteria): A well containing 200 µL of MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of MccH47 at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the OD₆₀₀ with a microplate reader.

Protocol 2: Cross-Resistance Testing

This protocol helps determine if resistance is due to a general defect in the outer membrane uptake pathway.

Materials:

  • Agar (B569324) plates

  • Cultures of susceptible and resistant strains

  • Stocks of other antimicrobials that use the same uptake pathway (e.g., colicin M, colicin V, bacteriophage T1)

Procedure:

  • Prepare Bacterial Lawns: Spread a lawn of the susceptible and resistant bacterial strains on separate agar plates.

  • Spot Test: Spot a small volume (e.g., 5 µL) of serial dilutions of the test antimicrobials onto the bacterial lawns.

  • Incubation: Incubate the plates at 37°C overnight.

  • Observe Zones of Inhibition: Compare the zones of inhibition for the susceptible and resistant strains. A lack of inhibition for the resistant strain by multiple agents that share an uptake mechanism suggests a defect in that pathway.

Protocol 3: Siderophore Competition Assay

This assay determines if MccH47 uptake is competitively inhibited by its cognate siderophore, suggesting a functional receptor-mediated uptake.

Materials:

  • Agar plates

  • Bacterial culture of the strain to be tested

  • Microcin H47 solution

  • Enterobactin solution (or other catecholate siderophore)

Procedure:

  • Prepare Bacterial Lawn: Spread a lawn of the test bacteria on an agar plate.

  • Apply MccH47 and Competitor: a. In the center of the plate, spot a known amount of MccH47. b. At varying distances from the MccH47 spot, apply spots of the enterobactin solution.

  • Incubation: Incubate the plate at 37°C overnight.

  • Analyze Results: Observe the zone of inhibition around the MccH47 spot. If the enterobactin antagonizes the activity of MccH47 (i.e., the zone of inhibition is smaller on the side closer to the enterobactin), it indicates that both molecules are competing for the same uptake receptors.

Protocol 4: Measurement of ATP Synthase Activity

This protocol assesses the functionality of the ATP synthase, the intracellular target of MccH47.

Materials:

  • Susceptible and resistant bacterial strains

  • Buffer for cell lysis (e.g., Tris-HCl with lysozyme (B549824) and DNase)

  • ATP measurement kit (luciferin-luciferase based)

  • Microcin H47 solution

  • Luminometer

Procedure:

  • Prepare Cell Lysates: a. Grow susceptible and resistant strains to mid-log phase. b. Treat a portion of each culture with a sub-inhibitory concentration of MccH47 for a short period (e.g., 30 minutes). Leave an untreated portion as a control. c. Harvest the cells by centrifugation, wash with buffer, and resuspend in lysis buffer. d. Lyse the cells and clarify the lysate by centrifugation.

  • ATP Synthesis Assay: a. Add the cell lysates to the wells of a luminometer plate. b. Initiate the ATP synthesis reaction by adding ADP and a suitable substrate (e.g., glucose). c. Measure the ATP produced over time using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.

  • Analyze Data: Compare the rate of ATP synthesis in MccH47-treated and untreated lysates from both susceptible and resistant strains. A significant reduction in ATP synthesis in the treated susceptible strain but not in the treated resistant strain suggests that the resistance is due to a modified, insensitive ATP synthase.

Data Presentation

Table 1: Example MIC Values of Microcin H47 Against Susceptible and Resistant E. coli Strains

Strain IDGenotype/PhenotypeMccH47 MIC (µg/mL)Reference
E. coli K-12Wild-type (Susceptible)0.5 - 2.0[7]
E. coli FGB11tonB mutant> 128[6]
E. coli CM1470atp operon deletion> 128[6]
E. coli (MDR)Clinical Isolate4.0 - 16.0[7]

Visualizations

Microcin H47 Mechanism of Action

G cluster_out cluster_cell Target Bacterium cluster_om Outer Membrane cluster_peri cluster_im Inner Membrane cluster_cyto MccH47 Microcin H47 receptor Siderophore Receptor (FepA, Fiu, Cir) MccH47->receptor 1. Binding TonB TonB Complex receptor->TonB 2. TonB-dependent Translocation ATP_synthase ATP Synthase TonB->ATP_synthase 3. Transport to Inner Membrane death Cell Death ATP_synthase->death 4. Inhibition of Proton Channel

Caption: Overview of Microcin H47's mechanism of action.

Detailed Uptake Pathway of Microcin H47

G cluster_om Outer Membrane cluster_im Inner Membrane receptor Siderophore Receptor (FepA, Fiu, Cir) MccH47_peri MccH47 (Periplasmic) receptor->MccH47_peri Translocation TonB TonB TonB->receptor Energy Transduction ExbB ExbB ExbB->TonB ExbD ExbD ExbD->TonB PMF Proton Motive Force (PMF) PMF->ExbB PMF->ExbD MccH47_out MccH47 (Extracellular) MccH47_out->receptor Binding

References

Troubleshooting

"optimizing culture conditions for maximal Microcin H47 production"

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing culture conditions for maximal Microcin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing culture conditions for maximal Microcin (B1172335) H47 (MccH47) production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during MccH47 production and purification experiments.

ProblemPossible CausesSuggested Solutions
Low or No Microcin H47 Activity Inappropriate iron concentration in the culture medium.Microcin H47 production is regulated by iron availability. High iron concentrations repress production. Grow cultures in iron-limited media or supplement with an iron chelator like 2,2-dipyridyl (e.g., 0.2 mM).[1] Conversely, ensure that trace amounts of iron are available, as it is an essential nutrient.
Issues with the MccH47 genetic system.Verify the integrity of the MccH47 gene cluster (mchA, mchB, mchC, mchD, mchI, mchE, mchF, mchX) in your production strain.[2][3] Use PCR or sequencing to confirm the presence and correctness of all necessary genes.
Inefficient expression of MccH47 genes.If using an inducible promoter (e.g., arabinose-inducible pBAD), ensure the inducer is added at the optimal concentration (e.g., 0.4% L-arabinose) and at the appropriate cell density.[1]
Problems with post-translational modification.MccH47 requires a C-terminal post-translational modification with a salmochelin-like siderophore moiety for full activity.[4][5] This process is dependent on the enterobactin (B1671361) synthesis pathway. Ensure your E. coli strain has a functional enterobactin synthesis pathway.[6][7]
Difficulty in Purifying Active Microcin H47 Degradation of MccH47 during purification.Perform purification steps at low temperatures (e.g., 4°C) to minimize proteolytic degradation.[4] Consider adding protease inhibitors to your buffers.
Inefficient binding to purification columns.For solid-phase extraction, ensure the cartridge (e.g., Sep-Pak C8) is properly pre-equilibrated with a suitable solvent like 0.1% aqueous trifluoroacetic acid (TFA).[4]
Loss of activity after elution.Elution conditions may be too harsh. Test different elution buffers and concentrations (e.g., stepwise elution with 30-50% acetonitrile (B52724) in 0.1% aqueous TFA).[4]
Inconsistent Batch-to-Batch Production Variations in culture media composition.Use a defined minimal medium (e.g., M63 medium) to ensure consistency.[6] If using a rich medium like LB, be aware that batch-to-batch variations in components can affect MccH47 production.
Fluctuation in aeration and pH.Optimize and monitor aeration and pH throughout the fermentation process, as these can significantly impact bacterial growth and metabolism.
Genetic instability of the production strain.If using a plasmid-based expression system, ensure continuous antibiotic selection to maintain the plasmid.[1] Periodically re-transform and select fresh colonies for production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for Microcin H47 production?

A1: While rich media like Luria-Bertani (LB) can be used, a modified M63 minimal medium is often preferred for more controlled and consistent production.[6] It's crucial to maintain iron-limiting conditions to maximize yield. This can be achieved by not adding iron salts to the minimal medium or by adding an iron chelator like 2,2-dipyridyl to a rich medium.[1][6]

Q2: Which E. coli strains are suitable for producing Microcin H47?

A2: Naturally producing strains include E. coli H47 and Nissle 1917.[8] For recombinant production, common laboratory strains like E. coli K-12 derivatives (e.g., RYC1000, MC4100) are often used.[4][9] The key is to ensure the strain has a functional enterobactin synthesis pathway for the post-translational modification of MccH47.[6]

Q3: How is the production of Microcin H47 regulated?

A3: Microcin H47 production is primarily regulated by iron availability through the Ferric uptake regulator (Fur) protein.[10] In iron-replete conditions, the Fur-Fe²⁺ complex binds to a "Fur box" in the promoter region of the mch gene cluster, repressing transcription.[10] Under low-iron conditions, Fur is inactive, allowing for the expression of the mch genes and subsequent MccH47 production.

Q4: What is the role of the tolC gene in Microcin H47 production?

A4: The tolC gene encodes an outer membrane protein that is a crucial component of the Type I secretion system responsible for exporting Microcin H47 out of the producing cell.[2][11] Mutations in tolC can lead to reduced amounts of secreted MccH47, even if it is being synthesized intracellularly.[11]

Q5: How can I assay for Microcin H47 activity?

A5: A common method is the patch test or agar (B569324) well diffusion assay. This involves spotting the MccH47-producing strain or a purified sample onto a lawn of a sensitive indicator strain (e.g., E. coli RYC1000).[2][4] A clear zone of growth inhibition around the spot indicates MccH47 activity.

Experimental Protocols

Protocol 1: Production of Microcin H47 in Liquid Culture
  • Inoculum Preparation: Inoculate a single colony of the MccH47-producing E. coli strain into 5 mL of Luria-Bertani (LB) broth with appropriate antibiotics for plasmid maintenance. Incubate overnight at 37°C with shaking.

  • Production Culture: Dilute the overnight culture 1:50 into pre-warmed M63 minimal medium supplemented with glucose, or into LB medium containing 0.2 mM 2,2-dipyridyl to create iron-limited conditions.[1]

  • Induction (if applicable): If using an inducible expression system (e.g., pBAD), add the inducer (e.g., L-arabinose to a final concentration of 0.4%) when the culture reaches an appropriate optical density (e.g., OD600 of ~0.2).[1]

  • Incubation: Incubate the production culture at 37°C with vigorous shaking (e.g., 200 rpm) for the desired period (e.g., 16-24 hours).

  • Harvesting: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. The supernatant contains the secreted Microcin H47.[4]

Protocol 2: Purification of Microcin H47 using Solid-Phase Extraction
  • Cartridge Preparation: Pre-equilibrate a Sep-Pak C8 cartridge with 0.1% aqueous trifluoroacetic acid (TFA).[4]

  • Loading: Load the cell-free supernatant from the production culture onto the equilibrated cartridge.

  • Washing: Wash the cartridge with 0.1% aqueous TFA to remove unbound impurities.[4]

  • Elution: Elute the bound Microcin H47 using a stepwise gradient of acetonitrile (ACN) in 0.1% aqueous TFA (e.g., 30%, 35%, 40%, 45%, and 50% ACN).[4]

  • Fraction Collection: Collect fractions at each step of the elution.

  • Activity Assay: Test the collected fractions for MccH47 activity using an agar well diffusion assay to identify the fractions containing the purified microcin.

Visualizations

MccH47_Regulation Regulation of Microcin H47 Production by Iron cluster_conditions Cellular Iron Levels cluster_fur Fur Regulator Activity cluster_genes MccH47 Gene Expression cluster_production Microcin H47 Production High Iron High Iron Fur-Fe2+ Complex Fur-Fe2+ Complex High Iron->Fur-Fe2+ Complex activates Low Iron Low Iron Apo-Fur (inactive) Apo-Fur (inactive) Low Iron->Apo-Fur (inactive) Fur Box Fur Box Fur-Fe2+ Complex->Fur Box binds Transcription Repressed Transcription Repressed Fur-Fe2+ Complex->Transcription Repressed Transcription Active Transcription Active Apo-Fur (inactive)->Transcription Active allows mch Genes mch Genes No MccH47 Production No MccH47 Production Transcription Repressed->No MccH47 Production MccH47 Production MccH47 Production Transcription Active->MccH47 Production

Caption: Fur-mediated regulation of Microcin H47 gene expression.

MccH47_Workflow Experimental Workflow for MccH47 Production and Purification Inoculum Preparation Inoculum Preparation Production Culture Production Culture Inoculum Preparation->Production Culture Induction (if applicable) Induction (if applicable) Production Culture->Induction (if applicable) Incubation Incubation Production Culture->Incubation without induction Induction (if applicable)->Incubation Harvesting (Centrifugation) Harvesting (Centrifugation) Incubation->Harvesting (Centrifugation) Cell-free Supernatant Cell-free Supernatant Harvesting (Centrifugation)->Cell-free Supernatant Solid-Phase Extraction Solid-Phase Extraction Cell-free Supernatant->Solid-Phase Extraction Purified MccH47 Purified MccH47 Solid-Phase Extraction->Purified MccH47 Activity Assay Activity Assay Purified MccH47->Activity Assay

Caption: Workflow for MccH47 production and purification.

Troubleshooting_MccH47 Troubleshooting Low MccH47 Yield Low MccH47 Yield Low MccH47 Yield Check Culture Conditions Check Culture Conditions Low MccH47 Yield->Check Culture Conditions Verify Genetic Integrity Verify Genetic Integrity Low MccH47 Yield->Verify Genetic Integrity Optimize Purification Optimize Purification Low MccH47 Yield->Optimize Purification Iron Levels Iron Levels Check Culture Conditions->Iron Levels Media Composition Media Composition Check Culture Conditions->Media Composition Inducer Concentration Inducer Concentration Check Culture Conditions->Inducer Concentration PCR/Sequencing of mch genes PCR/Sequencing of mch genes Verify Genetic Integrity->PCR/Sequencing of mch genes Functional Enterobactin Pathway Functional Enterobactin Pathway Verify Genetic Integrity->Functional Enterobactin Pathway Column Equilibration Column Equilibration Optimize Purification->Column Equilibration Elution Conditions Elution Conditions Optimize Purification->Elution Conditions Protease Inhibitors Protease Inhibitors Optimize Purification->Protease Inhibitors

Caption: Logical flow for troubleshooting low MccH47 yield.

References

Optimization

"troubleshooting issues with the Microcin H47 immunity selection system"

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Microcin (B1172335) H47 (MccH47)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Microcin (B1172335) H47 (MccH47) immunity selection system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using the MccH47 selection system, presented in a question-and-answer format.

Issue 1: Low or No Colony Growth on Selection Plates

  • Question: I have transformed my E. coli with a plasmid carrying the mchI immunity gene, but I am getting very few or no colonies on my MccH47 selection plates. What could be the problem?

  • Answer: Several factors could contribute to low or no colony growth. Consider the following troubleshooting steps:

    • MccH47 Concentration: The concentration of MccH47 in your selection plates may be too high for your specific bacterial strain. The sensitivity to MccH47 can vary between strains. It is recommended to perform a titration experiment to determine the optimal concentration of your MccH47 preparation.

    • Competent Cell Efficiency: Low transformation efficiency of your competent cells can lead to a low number of transformants. To check this, perform a control transformation with a standard antibiotic selection marker (e.g., ampicillin) to ensure your cells are readily transformable.

    • MchI Expression: Insufficient expression of the MchI immunity protein can leave the cells susceptible to MccH47. Ensure that the mchI gene in your plasmid is under the control of a suitable promoter for expression in your bacterial strain.

    • Plasmid Integrity: Verify the integrity of your plasmid DNA. Degradation or incorrect plasmid constructs can lead to failed transformations.

    • MccH47 Preparation Activity: The prepared MccH47 extract may be overly potent. You can test the activity of your MccH47 preparation by performing a bioassay, such as a patch test, on a sensitive indicator strain.[1]

Issue 2: High Background of Non-Transformed Colonies

  • Question: I am observing a high number of background colonies (non-transformants) on my MccH47 selection plates. How can I reduce this?

  • Answer: High background growth suggests that the selection pressure is not stringent enough. Here are some possible solutions:

    • MccH47 Concentration: The concentration of MccH47 in your selection plates may be too low. Increase the concentration of your MccH47 preparation in the plates to more effectively inhibit the growth of non-transformed cells.

    • Incubation Time and Temperature: Extended incubation times or suboptimal temperatures can allow for the growth of background colonies. Adhere to the recommended incubation conditions for your specific bacterial strain.

    • Plate Freshness: Use freshly prepared MccH47 selection plates, as the potency of the microcin may decrease over time.

    • Cross-Streaking Method: For bacterial strains with lower sensitivity to MccH47, a cross-streaking method may be more effective than direct plating.[2][3][4][5] This method involves streaking the producer strain and the test strain perpendicularly on the same plate to assess inhibition.

Issue 3: Plasmid Instability

  • Question: I am concerned about the stability of my mchI-containing plasmid in the absence of MccH47 selection. Is plasmid loss a common issue?

  • Answer: Plasmid stability can be a concern, especially during prolonged culturing without selection.

    • Serial Passage Analysis: To assess plasmid stability, you can perform a serial passage experiment. Grow the transformed bacteria in a liquid medium without MccH47 selection for several generations and periodically plate on non-selective and selective media to determine the percentage of cells that have retained the plasmid.

    • Continuous Selection: If plasmid instability is a significant issue for your experiments, it is advisable to maintain MccH47 selection in all liquid cultures and on all solid media.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Microcin H47?

A1: Microcin H47 is a bactericidal peptide that targets the F0 component of the ATP synthase complex in susceptible bacteria. By disrupting the proton channel of this complex, MccH47 dissipates the proton motive force across the inner membrane, leading to cell death.

Q2: How does the MchI protein confer immunity to MccH47?

A2: The mchI gene encodes a small, hydrophobic integral membrane protein.[1] This immunity protein is thought to interact directly with MccH47 at the cell membrane, preventing it from reaching its target, the ATP synthase complex.

Q3: What is the genetic organization of the Microcin H47 system?

A3: The MccH47 genetic system is typically located on the bacterial chromosome and consists of a cluster of genes responsible for microcin production (mchB, mchC, mchD, mchA), secretion (mchE, mchF), and immunity (mchI).[1]

Q4: Can the Microcin H47 selection system be used in bacterial strains other than E. coli?

A4: Yes, the MccH47 selection system has been successfully used in other gram-negative bacteria, such as Salmonella and Shigella.[6] However, it is important to note that the sensitivity to MccH47 can vary between different species and even strains, requiring optimization of the selection conditions.

Q5: How can I prepare a crude extract of Microcin H47 for use in selection plates?

A5: A crude extract of MccH47 can be prepared from the culture supernatant of a producing bacterial strain. The producing strain is grown in a suitable liquid medium, and after incubation, the bacterial cells are removed by centrifugation. The resulting supernatant, which contains the secreted MccH47, can then be filter-sterilized and added to the molten agar (B569324) for preparing selection plates.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Microcin H47 (MccH47-MGE) against various Enterobacteriaceae. [7]

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)
Escherichia coliDH5α18.83.3
Escherichia coliHS9.41.6
Escherichia coliNissle 191718.83.3
Escherichia coli(ESBL) BAA-19637.56.5
Escherichia coli(CRE) BAA-246937.56.5
Salmonella entericaserovar Typhimurium LT27513
Salmonella entericaserovar Typhimurium 14028s7513
Klebsiella pneumoniae(CRE) BAA-1705>75>13
Enterobacter cloacaeATCC 13047>75>13
Shigella flexneriATCC 120227513
Pseudomonas aeruginosaPAO1>75>13

MccH47-MGE: MccH47-monoglycosylated enterobactin (B1671361) ESBL: Extended-Spectrum β-Lactamase-producing CRE: Carbapenem-Resistant Enterobacteriaceae

Experimental Protocols

1. Preparation of Microcin H47 Crude Extract

  • Inoculate a single colony of the MccH47-producing bacterial strain into 50 mL of Luria-Bertani (LB) broth.

  • Incubate the culture at 37°C with shaking (200 rpm) for 16-18 hours.

  • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Carefully decant the supernatant into a sterile container.

  • Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • The sterile supernatant contains the crude MccH47 extract and can be stored at 4°C for short-term use or at -20°C for long-term storage.

2. Microcin H47 Activity Assay (Patch Test) [1]

  • Prepare a lawn of a sensitive indicator strain (e.g., E. coli K-12) on an LB agar plate by spreading 100 µL of an overnight culture.

  • Allow the lawn to dry completely.

  • Using a sterile toothpick or pipette tip, pick a colony of the MccH47-producing strain and gently stab it onto the surface of the indicator lawn.

  • Incubate the plate at 37°C for 16-18 hours.

  • A clear zone of growth inhibition around the stabbed colony indicates MccH47 activity.

3. Plasmid Selection using Microcin H47

  • Prepare LB agar plates supplemented with the desired concentration of the MccH47 crude extract. The optimal concentration should be determined empirically for each bacterial strain.

  • Transform your competent cells with the plasmid carrying the mchI immunity gene using your standard transformation protocol.

  • After the recovery step, plate the transformation mixture onto the MccH47 selection plates.

  • Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.

  • Pick individual colonies and proceed with your downstream applications.

Mandatory Visualizations

Microcin_H47_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MccH47 Microcin H47 (MccH47) Receptor Outer Membrane Receptor MccH47->Receptor 1. Binding TonB TonB Receptor->TonB 2. Uptake ATPSynthase ATP Synthase (F0) TonB->ATPSynthase 3. Target Interaction ProtonMotiveForce Proton Motive Force Dissipation ATPSynthase->ProtonMotiveForce 4. Inhibition MchI MchI Immunity Protein MchI->ATPSynthase Immunity: Prevents Binding CellDeath Cell Death ProtonMotiveForce->CellDeath 5. Outcome

Caption: Mechanism of Microcin H47 action and immunity.

MccH47_Selection_Workflow start Start: Competent Cells + mchI Plasmid transformation 1. Transformation (e.g., Heat Shock) start->transformation recovery 2. Recovery (Non-selective medium) transformation->recovery plating 3. Plating on MccH47-containing Agar recovery->plating incubation 4. Incubation (e.g., 37°C, 16-24h) plating->incubation selection 5. Selection incubation->selection growth Growth of Immune Colonies selection->growth mchI present no_growth No Growth of Sensitive Cells selection->no_growth mchI absent colony_picking 6. Colony Picking and Downstream Analysis growth->colony_picking end End colony_picking->end

Caption: Experimental workflow for plasmid selection.

References

Troubleshooting

"refining purification protocols to remove endotoxins from Microcin H47 preparations"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Microcin H47 and the re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Microcin H47 and the removal of contaminating endotoxins.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern in Microcin H47 preparations?

Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, such as E. coli, which is often used for recombinant protein and peptide production.[1] Even in minute amounts, endotoxins can elicit strong inflammatory responses in humans and can interfere with in vitro assays, making their removal a critical step in preparing Microcin H47 for research and therapeutic applications.

Q2: What is the isoelectric point (pI) of Microcin H47 and why is it important for purification?

The predicted isoelectric point (pI) of Microcin H47, based on its amino acid sequence (MKAIAVILGTVLGLSLGLGTAGA), is approximately 9.7. This high pI indicates that Microcin H47 will carry a net positive charge in buffers with a pH below 9.7. This is a key parameter for developing effective purification strategies, particularly for ion-exchange chromatography, as it allows for the separation of the positively charged peptide from the negatively charged endotoxins.

Q3: Which methods are most effective for removing endotoxins from peptide preparations like Microcin H47?

Several methods can be employed, each with its own advantages and disadvantages. The most common and effective methods include:

  • Ion-Exchange Chromatography (IEX): Particularly anion-exchange chromatography, which is highly effective due to the significant charge difference between the negatively charged endotoxins (pI ~2) and the positively charged Microcin H47 at neutral or slightly acidic pH.

  • Affinity Chromatography: This method uses ligands with a high affinity for endotoxins, such as Polymyxin B, to selectively bind and remove them from the solution.

  • Phase Separation with Triton X-114: This technique utilizes the temperature-dependent phase behavior of the non-ionic detergent Triton X-114 to partition endotoxins into a detergent-rich phase, leaving the peptide in the aqueous phase.[2]

Q4: How can I monitor the effectiveness of my endotoxin (B1171834) removal protocol?

The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[1] This assay is highly sensitive and is available in several formats, including gel-clot, turbidimetric, and chromogenic methods. It is crucial to perform LAL testing before and after each purification step to assess the efficiency of endotoxin removal.

Troubleshooting Guides

Ion-Exchange Chromatography (IEX)

Issue 1: Low recovery of Microcin H47 after anion-exchange chromatography.

  • Possible Cause: The pH of the buffer is too close to or above the pI of Microcin H47 (pI ≈ 9.7), causing the peptide to become neutral or negatively charged and bind to the anion-exchange resin along with the endotoxins.

  • Troubleshooting Steps:

    • Ensure the buffer pH is at least 1-2 units below the pI of Microcin H47 (e.g., pH 7.5 - 8.5) to maintain a strong positive charge on the peptide.

    • Optimize the salt concentration in your wash and elution buffers. A gradual increase in salt concentration can help to selectively elute the weakly bound Microcin H47 while retaining the strongly bound endotoxins.

    • Consider using a cation-exchange resin in a bind-and-elute mode for Microcin H47, where the peptide binds to the column and endotoxins flow through. However, this may require more extensive optimization to prevent co-binding of endotoxins.

Issue 2: High levels of endotoxin remain in the Microcin H47 preparation after anion-exchange chromatography.

  • Possible Cause: The binding capacity of the anion-exchange resin has been exceeded by a high initial endotoxin load.

  • Troubleshooting Steps:

    • Reduce the initial endotoxin burden by introducing a preliminary purification step, such as Triton X-114 phase separation, before IEX.

    • Increase the column volume or use a resin with a higher binding capacity for endotoxins.

    • Optimize the flow rate during sample loading to ensure sufficient interaction time between the endotoxins and the resin. A slower flow rate can improve binding.

    • Ensure the buffer conductivity is not too high, as high salt concentrations can interfere with the electrostatic interactions required for endotoxin binding.

Affinity Chromatography

Issue 1: Low recovery of Microcin H47 after affinity chromatography for endotoxin removal.

  • Possible Cause: Non-specific binding of Microcin H47 to the affinity resin.

  • Troubleshooting Steps:

    • Increase the ionic strength of the buffer by adding a moderate concentration of salt (e.g., 100-150 mM NaCl) to reduce non-specific ionic interactions.

    • Include a non-ionic detergent (e.g., 0.1% Tween 20) in the buffers to minimize hydrophobic interactions between the peptide and the resin.

    • If using a Polymyxin B column, be aware that this ligand can have some affinity for basic peptides. Consider a different type of endotoxin removal resin if low recovery persists.

Triton X-114 Phase Separation

Issue 1: Poor separation of the aqueous and detergent phases.

  • Possible Cause: The temperature for phase separation was not optimal, or the centrifugation step was insufficient.

  • Troubleshooting Steps:

    • Ensure the incubation temperature for phase separation is consistently above the cloud point of Triton X-114 (typically >22°C). An incubation at 37°C is generally effective.

    • Increase the centrifugation time and/or speed to ensure a compact pellet of the detergent phase.

    • Ensure the sample is completely cooled to 4°C before adding Triton X-114 to ensure proper micelle formation.

Issue 2: Residual Triton X-114 in the final Microcin H47 preparation.

  • Possible Cause: Incomplete removal of the detergent phase.

  • Troubleshooting Steps:

    • Carefully aspirate the upper aqueous phase, leaving a small amount behind to avoid disturbing the detergent pellet.

    • Perform a subsequent purification step, such as size-exclusion chromatography or dialysis with a detergent-capturing resin (e.g., Bio-Beads SM-2), to remove residual Triton X-114.

Data Presentation

Table 1: Comparison of Endotoxin Removal Methods for Peptides

MethodPrincipleEndotoxin Reduction (Log)Peptide RecoveryAdvantagesDisadvantages
Anion-Exchange Chromatography Electrostatic Interaction2 - 4> 90%High capacity, scalable, cost-effectiveDependent on peptide pI, requires optimization of pH and salt
Affinity Chromatography Specific Ligand Binding2 - 380 - 95%High specificityLower capacity, potential for ligand leaching, can be expensive
Triton X-114 Phase Separation Hydrophobic Partitioning2 - 3 (per cycle)> 95% (per cycle)Simple, cost-effective, independent of peptide pIRequires multiple cycles for high purity, residual detergent must be removed

Note: Endotoxin reduction and peptide recovery can vary depending on the specific peptide, initial endotoxin concentration, and optimization of the protocol.

Experimental Protocols

Protocol 1: Endotoxin Removal by Anion-Exchange Chromatography
  • Resin and Buffer Preparation:

    • Select a strong anion-exchange resin (e.g., a quaternary ammonium-based resin).

    • Prepare a binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) and an elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0). Ensure all buffers are prepared with endotoxin-free water and reagents.

  • Column Equilibration:

    • Pack the column with the anion-exchange resin.

    • Equilibrate the column with 5-10 column volumes (CV) of binding buffer.

  • Sample Preparation and Loading:

    • Adjust the pH and conductivity of the Microcin H47 preparation to match the binding buffer.

    • Load the sample onto the column at a low flow rate (e.g., 30-60 cm/h).

  • Wash and Elution:

    • Wash the column with 5-10 CV of binding buffer to remove unbound material.

    • Since Microcin H47 is expected to be in the flow-through, collect the fractions during sample loading and the initial wash.

    • The bound endotoxins can be stripped from the column with the high-salt elution buffer for column regeneration.

  • Analysis:

    • Measure the protein concentration and endotoxin levels in the collected flow-through fractions.

Protocol 2: Endotoxin Removal by Triton X-114 Phase Separation
  • Sample Preparation:

    • Start with the purified Microcin H47 solution. Cool the sample to 4°C on ice.

  • Detergent Addition:

    • Add Triton X-114 to a final concentration of 1% (v/v). Mix gently by inverting the tube.

  • Incubation (Solubilization):

    • Incubate the mixture on ice or at 4°C for 30 minutes with gentle agitation to ensure complete solubilization of endotoxins.

  • Phase Separation:

    • Transfer the tube to a 37°C water bath and incubate for 10 minutes. The solution will become cloudy as the Triton X-114 separates.

  • Centrifugation:

    • Centrifuge the sample at 20,000 x g for 10 minutes at 25°C. A small, oily droplet of the detergent-rich phase containing the endotoxins will form at the bottom of the tube.

  • Collection of Aqueous Phase:

    • Carefully collect the upper aqueous phase, which contains the Microcin H47, avoiding the lower detergent phase.

  • Repeat (Optional):

    • For higher purity, the aqueous phase can be subjected to one or two more rounds of phase separation.

  • Detergent Removal:

    • Remove residual Triton X-114 from the final aqueous phase using a suitable method like size-exclusion chromatography or by incubation with detergent-adsorbing beads.

Visualizations

Endotoxin_Removal_Workflow cluster_prep Initial Preparation cluster_removal Endotoxin Removal Options cluster_analysis Analysis & Final Product Mh47_prep Microcin H47 Preparation (High Endotoxin) IEX Anion-Exchange Chromatography Mh47_prep->IEX Option 1 AC Affinity Chromatography Mh47_prep->AC Option 2 TX114 Triton X-114 Phase Separation Mh47_prep->TX114 Option 3 LAL_test LAL Assay for Endotoxin Quantification IEX->LAL_test AC->LAL_test TX114->LAL_test Purified_Mh47 Purified Microcin H47 (Low Endotoxin) LAL_test->Purified_Mh47 Endotoxin < Limit

Caption: General workflow for endotoxin removal from Microcin H47 preparations.

IEX_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Microcin H47 Recovery after Anion-Exchange cause1 Buffer pH too high (> pI of Microcin H47) start->cause1 cause2 Salt concentration too low start->cause2 solution3 Consider Cation-Exchange Chromatography start->solution3 Alternative solution1 Lower buffer pH (e.g., pH 7.5-8.5) cause1->solution1 solution2 Optimize salt gradient for elution cause2->solution2

Caption: Troubleshooting low recovery in anion-exchange chromatography.

References

Optimization

Technical Support Center: Enhancing Microcin H47 Activity Through Peptide Engineering

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the activity of Mi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the activity of Microcin (B1172335) H47 (MccH47) through peptide engineering.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for enhancing Microcin H47 activity through peptide engineering?

A1: Microcin H47 possesses a modular structure, comprising a toxic N-terminal domain and a C-terminal uptake domain.[1] This modularity allows for peptide engineering strategies, such as domain swapping with other bacteriocins like Colicin V, to create chimeric peptides with potentially enhanced or altered activity spectra.[1][2] The goal is to combine the potent toxic domain of MccH47 with uptake domains that may have higher affinity for receptors on target bacteria or to modify the toxic domain itself to increase its efficacy.

Q2: What are the key domains of Microcin H47 that can be engineered?

A2: The two primary domains for engineering are:

  • The N-terminal toxic domain: Responsible for the bactericidal activity.

  • The C-terminal uptake domain: Mediates recognition and uptake by target cells.[1][2]

Experiments have shown that the C-terminal 11 residues of MccH47 are sufficient for its uptake function.[2]

Q3: What is a common strategy for creating more potent Microcin H47 variants?

A3: A common and effective strategy is the creation of chimeric peptides by fusing the toxic domain of MccH47 with the uptake domain of other bacteriocins, such as Colicin V.[1][2] This can result in hybrid microcins that leverage the uptake mechanism of one bacteriocin (B1578144) to deliver the toxic payload of another.

Q4: How is the activity of engineered Microcin H47 variants quantified?

A4: The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[3][4][5] The MIC is the lowest concentration of the peptide that prevents visible growth of a bacterium. A lower MIC value indicates higher potency. Activity can also be qualitatively assessed using a patch test, where a halo of growth inhibition is observed around a colony producing the microcin.[6]

Quantitative Data Summary

The following tables summarize the antimicrobial activity of wild-type and engineered Microcin H47 variants.

Table 1: Minimum Inhibitory Concentrations (MICs) of Microcin H47 against various Enterobacteriaceae

Bacterial StrainMIC (µg/mL)MIC (µM)
Escherichia coli< 75< 13
Salmonella enterica< 75< 13
Klebsiella pneumoniae< 75< 13
Enterobacter cloacae< 75< 13
Shigella sonnei< 75< 13

Data extracted from Palmer et al., 2020.[5]

Table 2: Antibiotic Production of Chimeric Peptides in Different Genetic Contexts

Chimeric PeptideGenetic Context for Colicin V ProductionGenetic Context for Microcin H47 Production
H75-V32 +-
H66-V32 +-
V103-H19 --
V90-H19 -+
V71-H19 -+
V103-H11 --
V90-H11 -+
V71-H11 -+

'+' indicates antibiotic production, '-' indicates no antibiotic production. Data based on the findings of Azpiroz et al., 2007.[2]

Experimental Protocols

Protocol 1: Construction of Microcin H47-Colicin V Gene Fusions

This protocol describes the creation of chimeric genes by fusing portions of the mchB (Microcin H47) and cvaC (Colicin V) genes.[2]

1. DNA Amplification:

  • Amplify the desired DNA segments of mchB and cvaC using PCR.
  • Design primers with appropriate restriction sites for subsequent ligation. For example, to create a V71-H11 chimera, amplify the first 71 codons of cvaC and the last 11 codons of mchB.

2. Restriction Digest and Ligation:

  • Digest the amplified PCR products and the recipient plasmid vector (e.g., pBR322) with the chosen restriction enzymes.
  • Ligate the digested gene fragments into the vector in the desired orientation.

3. Transformation:

  • Transform the ligation mixture into a suitable E. coli host strain.
  • Select for transformants on antibiotic-containing media.

4. Verification:

  • Confirm the correct gene fusion sequence by DNA sequencing.

5. Expression:

  • Introduce the plasmid carrying the gene fusion into an appropriate genetic context for either Colicin V or Microcin H47 production and secretion.[2]

Protocol 2: Site-Directed Mutagenesis of Microcin H47

This protocol is based on the QuikChangeTM Site-Directed Mutagenesis method to introduce specific mutations into the mchB gene.[7]

1. Primer Design:

  • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
  • The melting temperature (Tm) of the primers should be ≥ 78°C.

2. PCR Amplification:

  • Set up a PCR reaction containing the plasmid with the mchB gene, the mutagenic primers, PfuUltra DNA polymerase, and dNTPs.
  • Perform PCR with a sufficient number of cycles (e.g., 18) to amplify the mutated plasmid.

3. DpnI Digestion:

  • Digest the parental, methylated DNA template by adding DpnI endonuclease to the PCR product and incubating at 37°C for at least 2 hours.[7][8]

4. Transformation:

  • Transform the DpnI-treated DNA into highly competent E. coli cells.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.

Protocol 3: Microcin H47 Activity Assay (Patch Test)

This is a qualitative assay to screen for microcin production.[6]

1. Indicator Lawn Preparation:

  • Prepare a lawn of a sensitive indicator strain (e.g., E. coli MC4100) on an appropriate agar (B569324) medium.

2. Inoculation of Producer Strains:

  • Using a sterile toothpick, pick colonies of the E. coli strains to be tested (including wild-type MccH47 producer as a positive control and a non-producer as a negative control).
  • Gently stab the colonies onto the indicator lawn.

3. Incubation:

  • Incubate the plate overnight at 37°C.

4. Observation:

  • Observe for the formation of a clear zone of growth inhibition (halo) around the stabbed colonies, indicating microcin production.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative assay to determine the potency of the engineered microcin.

1. Preparation of Microcin Dilutions:

  • Prepare a series of twofold dilutions of the purified engineered microcin in a suitable broth medium in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Grow the target bacterial strain to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

3. Inoculation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the microcin dilutions.
  • Include a positive control (bacteria with no microcin) and a negative control (broth only).

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. Reading the MIC:

  • The MIC is the lowest concentration of the microcin at which no visible bacterial growth is observed.

Troubleshooting Guides

Issue 1: No antibiotic activity detected from the engineered MccH47 construct.

Possible Cause Troubleshooting Step
Incorrect gene fusion or mutation.Verify the entire sequence of your engineered mchB gene.
Improper protein folding or instability of the engineered peptide.Co-express with chaperones. Perform experiments at a lower temperature.
Lack of necessary post-translational modifications.Ensure the expression host contains the complete MccH47 genetic system required for modification if you are not co-expressing the modification machinery.[2]
Inefficient secretion of the engineered peptide.Verify the presence and functionality of the MccH47 secretion genes (mchE, mchF) and the host's tolC gene.[9]
Degraded peptide.Add protease inhibitors during purification and store the purified peptide at -80°C.

Issue 2: Low yield of purified engineered Microcin H47.

Possible Cause Troubleshooting Step
Low expression level.Optimize codon usage for the expression host. Use a stronger promoter. Optimize inducer concentration and induction time.
Protein degradation.Use protease-deficient expression strains. Add protease inhibitors during cell lysis and purification.
Protein loss during purification.Due to the hydrophobic nature of MccH47, it may adhere to surfaces. Use low-protein-binding tubes and optimize chromatography conditions (e.g., use a different resin, modify buffer composition).[10]
Formation of inclusion bodies.Optimize expression conditions (e.g., lower temperature, lower inducer concentration). Use a different expression host or a solubility-enhancing fusion tag.

Issue 3: Inconsistent or unexpected MIC results.

| Possible Cause | Troubleshooting Step | | Inaccurate peptide concentration. | Quantify the purified peptide using a reliable method such as a BCA assay or amino acid analysis. | | Variability in inoculum size. | Standardize the inoculum preparation carefully to ensure a consistent starting cell density. | | Binding of the peptide to the assay plate. | Use low-protein-binding microtiter plates. | | Inactivation of the peptide by media components. | Test the activity in different minimal and rich media to identify any inhibitory components. |

Visualizations

Experimental_Workflow cluster_0 Peptide Engineering cluster_1 Expression & Purification cluster_2 Activity Assessment Gene Fusion Gene Fusion Transformation Transformation Gene Fusion->Transformation Site-Directed Mutagenesis Site-Directed Mutagenesis Site-Directed Mutagenesis->Transformation Expression Expression Transformation->Expression Purification Purification Expression->Purification Patch Test Patch Test Purification->Patch Test MIC Determination MIC Determination Purification->MIC Determination

Caption: Experimental workflow for engineering and testing Microcin H47 variants.

Signaling_Pathway Engineered MccH47 Engineered MccH47 Outer Membrane Receptor Outer Membrane Receptor Engineered MccH47->Outer Membrane Receptor Binding TonB-dependent Translocation TonB-dependent Translocation Outer Membrane Receptor->TonB-dependent Translocation Periplasm Periplasm TonB-dependent Translocation->Periplasm Inner Membrane Inner Membrane Periplasm->Inner Membrane Cytoplasm Cytoplasm Inner Membrane->Cytoplasm Cellular Target Cellular Target Cytoplasm->Cellular Target Inhibition Cell Death Cell Death Cellular Target->Cell Death

Caption: Proposed mechanism of action for an engineered Microcin H47.

References

Troubleshooting

"dealing with non-specific binding in Microcin H47 interaction studies"

Welcome to the technical support center for researchers studying the interactions of Microcin H47 (MccH47). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challeng...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the interactions of Microcin H47 (MccH47). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a significant issue in Microcin H47 interaction studies?

A1: Non-specific binding is the attachment of Microcin H47 to molecules or surfaces other than its intended target, the F_o subunit of ATP synthase.[1][2] This phenomenon can arise from various factors, including hydrophobic or electrostatic interactions between the peptide and surfaces like microplates or beads.[3] It is a critical issue as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the interaction, ultimately compromising the reliability of your experimental results.

Q2: What are the primary drivers of non-specific binding for a peptide like Microcin H47?

A2: The main causes of non-specific binding for peptides are multifaceted. For Microcin H47, which is a hydrophobic peptide, key drivers include:

  • Hydrophobic Interactions: The hydrophobic nature of MccH47 can cause it to adhere to plastic surfaces of assay plates and tubes.[3]

  • Electrostatic Interactions: Charged residues on the peptide can interact with charged surfaces, leading to unwanted binding.[3]

  • Insufficient Blocking: Inadequate blocking of all potential non-specific binding sites on the assay surface can result in a high background signal.[3]

  • Inappropriate Buffer Composition: The pH, ionic strength, and other components of your assay and wash buffers can significantly influence non-specific interactions.[3]

Q3: My negative control shows a high signal in my binding assay. What is the likely cause?

A3: A high signal in a negative control is a clear indicator of non-specific binding. This could be due to the peptide binding to the solid support (e.g., beads, plate surface) or to other proteins in your lysate that are not the target. It is crucial to include proper controls to identify the source of the non-specific binding.

Q4: Are there specific domains of Microcin H47 that might be more prone to non-specific interactions?

A4: Microcin H47 has a modular structure, with the N-terminal domain being responsible for its toxic activity and the C-terminal domain for its uptake.[4] The hydrophobic nature of the entire peptide makes it susceptible to non-specific hydrophobic interactions. The C-terminal region, which is involved in binding to outer membrane receptors, could also potentially interact non-specifically with other membrane components.

Troubleshooting Guides

Issue: High Background in Pull-Down Assays

High background in pull-down assays can obscure the specific interaction between Microcin H47 and ATP synthase. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Non-specific binding of MccH47 to affinity beads Pre-clear the lysate: Incubate the cell lysate with beads alone before adding the "bait" protein. This will help remove proteins that non-specifically bind to the beads. Block the beads: Before adding the cell lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.
Hydrophobic interactions Add a non-ionic detergent: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your lysis and wash buffers to disrupt weak, non-specific hydrophobic interactions.[5]
Ionic interactions Optimize salt concentration: Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers to disrupt non-specific ionic interactions. Be cautious, as very high salt concentrations may also disrupt the specific interaction.
Insufficient washing Increase the number and duration of washes: Perform at least 3-5 washes and consider increasing the incubation time for each wash to more effectively remove non-specifically bound proteins.
Issue: Non-Specific Binding in Surface Plasmon Resonance (SPR)

Non-specific binding in SPR can lead to inaccurate kinetic and affinity measurements. The following table provides troubleshooting strategies for SPR experiments.

Potential Cause Recommended Solution
Analyte binding to the sensor chip surface Use a reference flow cell: Always include a reference flow cell without the immobilized ligand to measure and subtract the non-specific binding signal.[6] Optimize immobilization: Ensure that the ligand (e.g., ATP synthase) is properly immobilized and that the surface is adequately blocked.
Hydrophobic interactions with the sensor surface Add a surfactant: Include a non-ionic surfactant like Tween-20 (0.005% - 0.1%) in the running buffer to minimize hydrophobic interactions.[5][6]
Electrostatic interactions with the sensor surface Adjust buffer pH and ionic strength: Modify the pH of the running buffer to be close to the isoelectric point of the analyte to reduce charge-based interactions. Increasing the salt concentration (up to 500 mM NaCl) can also help shield charges.[6]
Non-specific binding to the dextran (B179266) matrix Add dextran to the running buffer: If using a dextran-based sensor chip, adding a low concentration of free dextran to the running buffer can help block non-specific binding sites on the chip surface.

Data Presentation

Bacterial Strain MIC (μg/mL) of MccH47-MGE
Escherichia coli (MDR)0.5 - 2
Salmonella enterica (MDR)1 - 4
Klebsiella pneumoniae (MDR)2 - 8
Enterobacter cloacae (MDR)4 - 16

MccH47-MGE: Microcin H47-monoglycosylated enterobactin

Experimental Protocols

Protocol 1: General Pull-Down Assay for Microcin H47 Interaction

This protocol provides a general framework for a pull-down assay to study the interaction of a tagged Microcin H47 with ATP synthase from a bacterial cell lysate.

Materials:

  • Tagged Microcin H47 (e.g., His-tagged, GST-tagged)

  • Affinity beads (e.g., Ni-NTA for His-tag, Glutathione (B108866) for GST-tag)

  • Bacterial cell lysate containing ATP synthase

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Wash Buffer (e.g., Lysis buffer with 0.1% Tween-20 and increased NaCl concentration)

  • Elution Buffer (e.g., Lysis buffer with high concentration of imidazole (B134444) for His-tag or glutathione for GST-tag)

Procedure:

  • Immobilize the Bait Protein: Incubate the tagged Microcin H47 with the affinity beads to allow for binding.

  • Wash the Beads: Wash the beads with wash buffer to remove any unbound bait protein.

  • Incubate with Prey: Add the bacterial cell lysate to the beads and incubate to allow for the interaction between Microcin H47 and ATP synthase.

  • Wash: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute: Elute the protein complexes from the beads using the appropriate elution buffer.

  • Analyze: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a subunit of ATP synthase.

Protocol 2: General Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general steps for analyzing the interaction between Microcin H47 and ATP synthase using SPR.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified Microcin H47 (analyte)

  • Purified ATP synthase (ligand)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Immobilize the Ligand: Immobilize the purified ATP synthase onto the sensor chip surface using standard amine coupling chemistry.

  • Establish a Stable Baseline: Flow running buffer over the sensor surface until a stable baseline is achieved.

  • Inject the Analyte: Inject different concentrations of Microcin H47 over the sensor surface to monitor the association phase.

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the MccH47-ATP synthase complex.

  • Regenerate the Surface: Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).

Visualizations

Troubleshooting_Workflow Start High Non-Specific Binding (NSB) Observed Check_Controls Review Negative Controls (Beads/Surface only, IgG control) Start->Check_Controls NSB_Source Identify Source of NSB Check_Controls->NSB_Source Optimize_Blocking Optimize Blocking Step - Increase concentration/time - Change blocking agent (e.g., BSA) NSB_Source->Optimize_Blocking Binding to beads/surface Modify_Buffer Modify Buffer Conditions - Adjust pH - Increase salt concentration NSB_Source->Modify_Buffer Electrostatic/ Hydrophobic interactions Re_evaluate Re-evaluate NSB Optimize_Blocking->Re_evaluate Optimize_Washing Optimize Washing Steps - Increase number/duration of washes - Add detergent (e.g., Tween-20) Optimize_Washing->Re_evaluate Modify_Buffer->Optimize_Washing Success Low NSB Proceed with Experiment Re_evaluate->Success Resolved Further_Troubleshooting NSB still high Consider alternative tags/surfaces Re_evaluate->Further_Troubleshooting Unresolved MccH47_Interaction_Pathway MccH47 Microcin H47 (Extracellular) Outer_Membrane Outer Membrane Receptor (e.g., Catecholate Siderophore Receptors) MccH47->Outer_Membrane Binding TonB TonB-dependent Translocation Outer_Membrane->TonB Periplasm Periplasmic Space TonB->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane ATP_Synthase F_oF_1 ATP Synthase Inner_Membrane->ATP_Synthase Fo_Subunit F_o Subunit ATP_Synthase->Fo_Subunit MccH47 targets Inhibition Inhibition of Proton Translocation Fo_Subunit->Inhibition ATP_Depletion ATP Depletion Inhibition->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death

References

Optimization

Technical Support Center: Enhancing Microcin H47 Delivery to Target Cells

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during exper...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of Microcin H47 (MccH47) to target bacterial cells.

Frequently Asked Questions (FAQs)

Q1: What is Microcin H47 and what are its key characteristics?

Microcin H47 is a ribosomally synthesized antimicrobial peptide belonging to the class IIb microcins.[1][2] It exhibits potent bactericidal activity, primarily against Gram-negative bacteria such as Escherichia coli and Salmonella species.[2][3] A key feature of MccH47 is its "Trojan horse" mechanism of entry into target cells, which involves hijacking the cell's iron uptake machinery. Specifically, it utilizes catecholate siderophore receptors on the outer membrane of susceptible bacteria.[1]

Q2: What are the main challenges in delivering Microcin H47 effectively?

Like many peptide-based therapeutics, the delivery of Microcin H47 is hampered by several factors:

  • Enzymatic Degradation: Proteases present in biological environments can rapidly degrade the peptide, reducing its bioavailability and efficacy.

  • Poor Stability: The peptide's structure may be compromised under various physiological conditions, leading to a loss of activity.

  • Limited Membrane Permeability: While MccH47 has a natural mechanism for crossing the outer membrane, its efficiency can be variable, and subsequent translocation across the inner membrane can be a limiting step.

  • Off-target Effects: At higher concentrations, there may be potential for non-specific interactions with host cells.

Q3: What are the most promising strategies to improve Microcin H47 delivery?

Several advanced delivery systems can be employed to overcome the challenges mentioned above:

  • Nanoparticle Encapsulation: Encapsulating MccH47 within biodegradable and biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from enzymatic degradation, improve its stability, and provide controlled release.[4][5][6]

  • Liposomal Formulation: Liposomes, which are lipid-based vesicles, can encapsulate MccH47, shielding it from the external environment and facilitating its fusion with bacterial membranes for direct delivery.[7][8][9]

  • Conjugation with Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can translocate across cellular membranes. Conjugating MccH47 to a CPP can enhance its uptake by target cells, potentially bypassing the need for receptor-mediated entry.[10][11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and testing of Microcin H47 delivery systems.

Nanoparticle-Based Delivery
Problem Possible Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency of MccH47 in PLGA Nanoparticles 1. Suboptimal pH: The charge of MccH47 is pH-dependent, which affects its interaction with the polymer matrix.[5] 2. Inappropriate Solvent System: The choice of organic solvent can influence polymer precipitation and peptide partitioning. 3. Incorrect Polymer Composition: The ratio of lactic acid to glycolic acid in PLGA affects its hydrophobicity and interaction with the peptide.[5]1. Optimize pH: Adjust the pH of the aqueous phase during nanoparticle preparation to enhance the electrostatic interactions between the positively charged MccH47 and the negatively charged PLGA. A pH above the isoelectric point of MccH47 may be beneficial.[5] 2. Solvent Selection: Test different water-miscible organic solvents (e.g., acetone, acetonitrile) for the polymer and consider the double emulsion (w/o/w) method for hydrophilic peptides like MccH47.[6] 3. Vary Polymer Composition: Experiment with different PLGA copolymers (e.g., 50:50, 75:25) to find the optimal balance for MccH47 encapsulation.[5]
Burst Release of MccH47 from Nanoparticles 1. Surface-adsorbed Peptide: A significant portion of the peptide may be adsorbed to the nanoparticle surface rather than encapsulated. 2. Porous Nanoparticle Structure: The nanoparticles may have a porous morphology, allowing for rapid diffusion of the peptide.[6]1. Washing Steps: Ensure thorough washing of the nanoparticle suspension after preparation to remove surface-adsorbed MccH47. 2. Coating: Apply a secondary coating, such as chitosan, to the nanoparticles to create an additional barrier for controlled release.
Loss of MccH47 Activity After Encapsulation 1. Denaturation during Formulation: The use of organic solvents or high-energy homogenization/sonication can denature the peptide. 2. Adverse Interactions with Polymer: Chemical interactions between MccH47 and the polymer matrix may alter its active conformation.1. Milder Formulation Conditions: Use less harsh organic solvents and optimize sonication/homogenization parameters (e.g., lower power, shorter duration, ice bath). 2. Excipient Addition: Include stabilizing excipients, such as sugars or polyols, in the aqueous phase during formulation.
Liposomal Delivery
Problem Possible Cause(s) Recommended Solution(s)
Low MccH47 Encapsulation in Liposomes 1. Incorrect Lipid Composition: The charge and fluidity of the lipid bilayer can affect peptide incorporation. 2. Inefficient Hydration: Incomplete hydration of the lipid film can lead to the formation of poorly structured liposomes. 3. Suboptimal Extrusion Process: The number of extrusion cycles and the pore size of the membrane can impact encapsulation.[9]1. Optimize Lipid Mixture: Include charged lipids (e.g., phosphatidylglycerol) to enhance interaction with the cationic MccH47. 2. Thorough Hydration: Ensure the lipid film is thin and evenly distributed. Hydrate above the phase transition temperature of the lipids with vigorous vortexing. 3. Standardize Extrusion: Perform an odd number of extrusion cycles (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to achieve unilamellar vesicles with higher encapsulation.[8]
Instability of MccH47-Loaded Liposomes (Aggregation/Leakage) 1. Suboptimal Storage Conditions: Temperature and pH can affect liposome (B1194612) stability. 2. Peptide-Induced Membrane Destabilization: High concentrations of MccH47 may disrupt the lipid bilayer.1. Proper Storage: Store liposome suspensions at 4°C and at a pH that ensures both peptide and liposome stability. Avoid freezing. 2. Optimize Peptide-to-Lipid Ratio: Determine the maximum loading capacity without compromising membrane integrity through a dose-response study. 3. PEGylation: Incorporate PEGylated lipids into the formulation to create a protective hydrophilic layer, which can improve stability and circulation time.
Cell-Penetrating Peptide (CPP) Conjugation
Problem Possible Cause(s) Recommended Solution(s)
Low Conjugation Efficiency of MccH47 to CPP 1. Inefficient Cross-linking Chemistry: The chosen cross-linker may not be optimal for the available functional groups on MccH47 and the CPP. 2. Steric Hindrance: The conjugation site on either peptide may be sterically hindered.1. Select Appropriate Cross-linker: Utilize a heterobifunctional cross-linker (e.g., SMCC) to link amine and sulfhydryl groups, providing better control over the conjugation reaction. 2. Introduce a Spacer: Incorporate a flexible linker between MccH47 and the CPP to reduce steric hindrance.
Loss of MccH47 or CPP Activity After Conjugation 1. Modification of Active Site: The conjugation may have occurred at a residue critical for the activity of either MccH47 or the CPP. 2. Conformational Changes: The addition of the CPP may alter the three-dimensional structure of MccH47, affecting its ability to interact with its target.1. Site-Specific Conjugation: If the primary sequence and structure are known, choose a conjugation strategy that targets a region away from the active domains of both peptides. 2. Linker Optimization: Experiment with linkers of different lengths and flexibilities to maintain the functional conformation of both peptides.

Data Presentation

In Vitro Efficacy of Microcin H47 against Various Bacterial Strains
Target BacteriumStrainMinimum Inhibitory Concentration (MIC) of Purified MccH47 (µM)Reference
Escherichia coliK-12< 13[13]
Escherichia coli(ESBL-producing)< 13[13]
Salmonella entericaSerovar Typhimurium< 13[13]
Shigella sonnei< 13[13]
Klebsiella pneumoniae(Carbapenem-resistant)> 13 (inactive)[13]

Experimental Protocols

Protocol 1: Encapsulation of Microcin H47 in PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)

Materials:

  • Purified Microcin H47

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Ultrasonic probe

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare the inner aqueous phase (w1): Dissolve 1 mg of purified Microcin H47 in 200 µL of PBS (pH 7.4).

  • Prepare the organic phase (o): Dissolve 20 mg of PLGA in 1 mL of DCM.

  • Form the primary emulsion (w1/o): Add the inner aqueous phase to the organic phase. Emulsify using an ultrasonic probe for 30 seconds at 40% amplitude on an ice bath.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion dropwise to 4 mL of a 2% (w/v) PVA solution (the outer aqueous phase, w2) while stirring at 500 rpm.

  • Homogenize: Immediately homogenize the resulting mixture using the ultrasonic probe for 60 seconds at 40% amplitude on an ice bath.

  • Solvent Evaporation: Stir the double emulsion at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect Nanoparticles: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Wash Nanoparticles: Discard the supernatant and wash the nanoparticle pellet three times by resuspending in deionized water and centrifuging as in the previous step.

  • Lyophilize and Store: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage at -20°C.

Protocol 2: Characterization of MccH47-Loaded Nanoparticles

A. Size and Zeta Potential:

  • Resuspend a small amount of lyophilized nanoparticles in deionized water.

  • Analyze the size distribution and zeta potential using Dynamic Light Scattering (DLS).

B. Encapsulation Efficiency (EE%):

  • Accurately weigh 5 mg of lyophilized MccH47-loaded nanoparticles.

  • Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., DMSO) to disrupt the particles and release the encapsulated peptide.

  • Quantify the amount of MccH47 using a suitable method, such as a BCA protein assay or by HPLC.[4]

  • Calculate the EE% using the following formula: EE% = (Mass of MccH47 in nanoparticles / Initial mass of MccH47 used) x 100

Protocol 3: In Vitro Release of Microcin H47 from Nanoparticles

Materials:

  • MccH47-loaded nanoparticles

  • PBS (pH 7.4)

  • Centrifuge tubes

  • Shaking incubator

Procedure:

  • Disperse 10 mg of MccH47-loaded nanoparticles in 10 mL of PBS (pH 7.4) in a centrifuge tube.

  • Incubate the tube at 37°C in a shaking incubator.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), collect a 500 µL aliquot of the suspension.

  • Centrifuge the aliquot at 15,000 x g for 15 minutes to pellet the nanoparticles.

  • Carefully collect the supernatant, which contains the released MccH47.

  • Replace the collected volume with 500 µL of fresh PBS to maintain a constant volume.

  • Quantify the amount of MccH47 in the supernatant using a suitable assay (e.g., BCA assay or HPLC).

  • Plot the cumulative percentage of MccH47 released over time.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_testing In Vitro Testing MccH47 Microcin H47 Emulsification Double Emulsion (w/o/w) MccH47->Emulsification PLGA PLGA Polymer PLGA->Emulsification SolventEvap Solvent Evaporation Emulsification->SolventEvap Washing Washing & Centrifugation SolventEvap->Washing Lyophilization Lyophilization Washing->Lyophilization DLS Size & Zeta Potential (DLS) Lyophilization->DLS EE Encapsulation Efficiency Lyophilization->EE Release Release Study Lyophilization->Release Activity Antimicrobial Activity Assay Release->Activity

Caption: Workflow for MccH47 nanoparticle formulation and testing.

signaling_pathway cluster_delivery Delivery Vehicle cluster_cell Target Bacterial Cell Nanoparticle Nanoparticle/Liposome (with MccH47) OuterMembrane Outer Membrane Nanoparticle->OuterMembrane Release of MccH47 SiderophoreReceptor Siderophore Receptor Periplasm Periplasm SiderophoreReceptor->Periplasm Uptake InnerMembrane Inner Membrane Periplasm->InnerMembrane Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Translocation CellDeath Cell Death Cytoplasm->CellDeath Inhibition of ATP Synthase

Caption: Targeted delivery and action of Microcin H47.

logical_relationship ImproveDelivery Improve MccH47 Delivery ProtectPeptide Protect Peptide from Degradation ImproveDelivery->ProtectPeptide EnhanceStability Enhance Stability ImproveDelivery->EnhanceStability IncreaseUptake Increase Cellular Uptake ImproveDelivery->IncreaseUptake ControlledRelease Enable Controlled Release ImproveDelivery->ControlledRelease ImprovedEfficacy Improved Therapeutic Efficacy ProtectPeptide->ImprovedEfficacy EnhanceStability->ImprovedEfficacy IncreaseUptake->ImprovedEfficacy ReducedToxicity Reduce Off-Target Toxicity ControlledRelease->ReducedToxicity ReducedToxicity->ImprovedEfficacy

Caption: Rationale for improving Microcin H47 delivery.

References

Troubleshooting

Technical Support Center: Characterizing Off-Target Effects of Microcin H47

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing the potential off-target effects of Microcin (B1172335) H47 (MccH47). The f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing the potential off-target effects of Microcin (B1172335) H47 (MccH47). The following information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Microcin H47 on eukaryotic cells?

A1: To date, specific studies exhaustively detailing the off-target effects of Microcin H47 on a wide range of eukaryotic cells are limited in publicly available literature. However, research on closely related class IIb microcins, such as Microcin E492, provides valuable insights. Microcin E492 has been shown to induce apoptosis in some human cell lines, including HeLa, Jurkat, and RJ2.25, at concentrations of 5-10 µg/ml.[1][2][3] At concentrations exceeding 20 µg/ml, a necrotic effect was observed.[1][2][3] Notably, Microcin E492 did not exhibit cytotoxic effects on KG-1 cells or primary human tonsil endothelial cells, suggesting a degree of cell-type specificity.[1][2] It is plausible that Microcin H47 may exhibit a similar, though not identical, off-target profile. Therefore, empirical testing against a panel of relevant eukaryotic cell lines is essential.

Q2: What is the primary mechanism of action of Microcin H47 on its target bacteria?

A2: Microcin H47 is a siderophore-peptide antibiotic. It employs a "Trojan horse" strategy to enter Gram-negative bacteria. The C-terminal end of MccH47 is post-translationally modified with a siderophore, which is recognized by catecholate siderophore receptors (like FepA, Cir, and Fiu) on the outer membrane of susceptible bacteria.[4] Following uptake, the N-terminal toxic domain of Microcin H47 targets and disrupts the F0 subunit of the ATP synthase complex in the inner membrane, leading to a collapse of the proton motive force and subsequent cell death.

Q3: What are the initial screening assays recommended for assessing the off-target cytotoxicity of Microcin H47?

A3: A standard initial screening panel for assessing off-target cytotoxicity should include a hemolysis assay to evaluate effects on red blood cells, and cell viability assays such as MTT or LDH release assays using representative mammalian cell lines (e.g., HeLa, HEK293, HepG2). These assays provide a baseline understanding of the potential for membrane disruption and general cytotoxicity.

Q4: How can I interpret unexpected results in my cytotoxicity assays?

A4: Unexpected results, such as high variability or no dose-response, can arise from several factors. Refer to the troubleshooting guides below for specific assays. General considerations include verifying the purity and concentration of your Microcin H47 preparation, ensuring the health and confluency of your cell cultures, and confirming the absence of contamination.

Data Presentation

The following table summarizes the cytotoxic effects of Microcin E492, a class IIb microcin structurally and functionally related to Microcin H47, on various human cell lines. This data can serve as a reference for designing and interpreting experiments with Microcin H47.

Cell LineCell TypeMicrocin E492 ConcentrationObserved EffectReference
HeLaCervical Cancer5-10 µg/mlApoptosis[1][2][3]
HeLaCervical Cancer>20 µg/mlNecrosis[1][2][3]
JurkatT-lymphocyte~14 µg/mlCytotoxicity[2]
RJ2.25B-lymphocyte~14 µg/mlCytotoxicity[2]
KG-1Myeloid Leukemia~14 µg/mlNo Effect[1][2]
Primary Human Tonsil Endothelial CellsEndothelial~14 µg/mlNo Effect[1][2]

Experimental Protocols & Troubleshooting Guides

Hemolysis Assay

Objective: To determine the lytic effect of Microcin H47 on red blood cells (erythrocytes).

Detailed Methodology:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh, anticoagulated blood (e.g., human or sheep).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.

    • Carefully aspirate the supernatant and buffy coat.

    • Wash the RBCs three times by resuspending the pellet in 10 volumes of cold, sterile phosphate-buffered saline (PBS), followed by centrifugation as above.

    • After the final wash, resuspend the RBC pellet to create a 4% (v/v) suspension in PBS.

  • Assay Setup (96-well plate):

    • Prepare serial dilutions of Microcin H47 in PBS.

    • Add 100 µL of each Microcin H47 dilution to triplicate wells.

    • Negative Control (0% Hemolysis): Add 100 µL of PBS to triplicate wells.

    • Positive Control (100% Hemolysis): Add 100 µL of 1% Triton X-100 to triplicate wells.

    • Add 100 µL of the 4% RBC suspension to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High background hemolysis in negative controlRough handling of RBCs, osmotic stress, or aged blood.Handle RBCs gently, use fresh blood, and ensure PBS is isotonic.
No hemolysis in positive controlInactive Triton X-100.Prepare a fresh solution of Triton X-100.
Inconsistent results between replicatesInaccurate pipetting or incomplete mixing.Ensure proper mixing of RBC suspension and accurate pipetting.
Precipitate formationPoor solubility of Microcin H47 in PBS.Test the solubility of Microcin H47 in PBS before the assay. If necessary, use a small amount of a co-solvent and include a vehicle control.

Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBC_prep Prepare 4% RBC Suspension Plate_setup Add Reagents to 96-well Plate RBC_prep->Plate_setup Peptide_prep Prepare MccH47 Serial Dilutions Peptide_prep->Plate_setup Controls_prep Prepare Controls (PBS, Triton X-100) Controls_prep->Plate_setup Incubate Incubate at 37°C for 1 hour Plate_setup->Incubate Centrifuge1 Centrifuge Plate Incubate->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Read_Abs Read Absorbance at 540 nm Transfer->Read_Abs Calculate Calculate % Hemolysis Read_Abs->Calculate

Caption: Workflow for the hemolysis assay to assess Microcin H47 cytotoxicity.

MTT Cell Viability Assay

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to Microcin H47.

Detailed Methodology:

  • Cell Culture:

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Microcin H47 in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of Microcin H47.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control: % Cell Viability = (Abs_sample / Abs_control) * 100

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low absorbance valuesLow cell number or low metabolic activity.Optimize cell seeding density and ensure cells are healthy and actively growing.
High backgroundContamination or interference from Microcin H47 with the MTT reagent.Check for contamination. Run a control with Microcin H47 and MTT in a cell-free medium.
Incomplete dissolution of formazan crystalsInsufficient solubilization time or solution volume.Increase incubation time with the solubilization solution and ensure adequate mixing.
High variabilityUneven cell seeding or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_cells Seed Cells in 96-well Plate Treat_cells Treat with MccH47 Seed_cells->Treat_cells Add_MTT Add MTT Reagent Treat_cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Abs Read Absorbance at 570 nm Solubilize->Read_Abs Calculate Calculate % Cell Viability Read_Abs->Calculate

Caption: Workflow for the MTT assay to assess Microcin H47's effect on cell viability.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

Objective: To quantify plasma membrane damage by measuring the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) from damaged cells.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Follow the same procedure for cell seeding and treatment as described for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Assay:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, this involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add a stop solution provided in the kit.

  • Measurement and Calculation:

    • Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

    • Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample_LDH_activity - Spontaneous_LDH_activity) / (Maximum_LDH_activity - Spontaneous_LDH_activity)] * 100

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High spontaneous LDH releaseOver-confluent or unhealthy cells.Use cells at an optimal confluency (70-80%) and ensure they are healthy before treatment.
Low maximum LDH releaseIncomplete cell lysis.Ensure the lysis buffer is added correctly and incubated for the recommended time.
Interference from Microcin H47The peptide may inhibit or enhance LDH activity.Run a control with Microcin H47 in the lysis buffer with no cells to check for interference.
Serum LDHSerum in the culture medium contains LDH, leading to high background.Use a low-serum or serum-free medium for the assay, or use a medium with heat-inactivated serum.

Logical Relationship for Off-Target Effect Assessment

Off_Target_Logic cluster_assays Cytotoxicity Assays cluster_outcomes Potential Outcomes MccH47 Microcin H47 Hemolysis Hemolysis Assay MccH47->Hemolysis Exposure MTT MTT Assay MccH47->MTT Exposure LDH LDH Assay MccH47->LDH Exposure Eukaryotic_Cells Eukaryotic Cells (e.g., HeLa, RBCs) Eukaryotic_Cells->Hemolysis Test System Eukaryotic_Cells->MTT Test System Eukaryotic_Cells->LDH Test System Membrane_Damage Membrane Damage Hemolysis->Membrane_Damage Metabolic_Inhibition Metabolic Inhibition MTT->Metabolic_Inhibition LDH->Membrane_Damage Off_Target_Effect Off-Target Effect Identified Membrane_Damage->Off_Target_Effect Indicates Metabolic_Inhibition->Off_Target_Effect Indicates No_Effect No Significant Effect Safe_Profile Favorable Safety Profile No_Effect->Safe_Profile Suggests

Caption: Logical flow for assessing the off-target effects of Microcin H47.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Microcin H47 and Colicin V Activity: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activities of Microcin H47 and Colicin V. This analysis is supported by experimental data...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activities of Microcin H47 and Colicin V. This analysis is supported by experimental data and detailed methodologies to facilitate reproducible research and inform the development of novel antimicrobial agents.

Microcin H47 (MccH47) and Colicin V (ColV) are both peptide bacteriocins produced by strains of Escherichia coli. While they share the common purpose of inhibiting the growth of competing bacteria, their mechanisms of action, target specificity, and potency differ significantly. This guide delves into a detailed comparative analysis of these two antimicrobial peptides.

At a Glance: Key Differences

FeatureMicrocin H47Colicin V
Class Class IIb (modified)Class IIa (unmodified)
Primary Target F0 proton channel of ATP synthase[1][2]Cytoplasmic membrane
Mechanism of Action Inhibition of ATP synthesisPore formation and membrane depolarization[3]
Uptake Receptors Catecholate siderophore receptors (e.g., FepA, Cir, Fiu)[4]Cir outer membrane protein[5]
Translocation System TonB-dependent[6]Ton system[3]
Inner Membrane Receptor Not fully elucidatedSdaC[7]
Spectrum of Activity Broad-spectrum against Enterobacteriaceae, including MDR strains[8]Narrower spectrum, primarily against E. coli and closely related species[2]

Quantitative Analysis: Minimum Inhibitory Concentrations (MIC)

The potency of Microcin H47 and Colicin V can be quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the bacteriocin (B1578144) that prevents visible growth of a target bacterium. Recent studies have highlighted the potent activity of MccH47 against a range of clinically relevant, multidrug-resistant (MDR) Enterobacteriaceae.[8] While direct side-by-side comparisons of MICs against a wide panel of identical strains are limited in the literature, the available data indicates a broader and often more potent activity for MccH47.

Target OrganismMicrocin H47 MIC (µM)Colicin V MIC (µM)Reference
Escherichia coli (ESBL-producing BAA 196)~0.2 - 0.6Not reported[3]
Escherichia coli (general)Not specified~0.0001[6]
Salmonella Typhimurium~0.9 - 1.7Not reported[3]
Klebsiella pneumoniae (Carbapenem-resistant BAA 1705)~2.0 - 5.1Inactive[3]
Shigella flexneri~0.06Not reported[3]
Enterobacter cloacae~19.5Inactive[3]
Serratia marcescens~15.1Inactive[3]

Note: The provided MIC for Colicin V is a single reported value and may vary between different E. coli strains and experimental conditions. The data for Microcin H47 is derived from a study comparing it with a related microcin, MccI47.[3]

Mechanisms of Action: A Visual Comparison

The distinct mechanisms of action of Microcin H47 and Colicin V are initiated by their interaction with the outer membrane of target cells and culminate in different forms of cellular disruption.

Microcin H47 Signaling Pathway

Microcin_H47_Pathway cluster_out Extracellular cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm MccH47 Microcin H47 Siderophore_Receptor Catecholate Siderophore Receptor (e.g., FepA, Cir, Fiu) MccH47->Siderophore_Receptor Binding TonB TonB Siderophore_Receptor->TonB Energy Transduction ATP_synthase ATP Synthase (F0) Siderophore_Receptor->ATP_synthase Translocation & Targeting TonB->Siderophore_Receptor ATP_depletion ATP Depletion ATP_synthase->ATP_depletion Inhibition Cell_Death Cell Death ATP_depletion->Cell_Death

Microcin H47 Uptake and Mechanism of Action.
Colicin V Signaling Pathway

Colicin_V_Pathway cluster_out Extracellular cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm ColV Colicin V Cir Cir Receptor ColV->Cir Binding Ton_System Ton System (TonB, ExbB, ExbD) Cir->Ton_System Energy Transduction SdaC SdaC Receptor Cir->SdaC Translocation Ton_System->Cir Pore Pore Formation SdaC->Pore Induces Depolarization Membrane Depolarization Pore->Depolarization Cell_Death Cell Death Depolarization->Cell_Death

Colicin V Uptake and Mechanism of Action.

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments used to characterize and compare Microcin H47 and Colicin V.

Experimental Workflow: Comparative MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Bacteriocin_Prep Prepare Serial Dilutions of MccH47 and ColV Microplate Inoculate 96-well Plate: - Bacteriocin dilutions - Bacterial inoculum - Growth control - Sterility control Bacteriocin_Prep->Microplate Inoculum_Prep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Microplate Incubate Incubate at 37°C for 18-24 hours Microplate->Incubate Read_Plate Visually Inspect for Growth or Measure OD600 Incubate->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Plate->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of a bacteriocin that inhibits the visible growth of a microorganism.

Materials:

  • Purified Microcin H47 and Colicin V

  • Target bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for OD600 readings)

  • Incubator (37°C)

Procedure:

  • Prepare Bacteriocin Dilutions:

    • Prepare a stock solution of each bacteriocin in a suitable solvent (e.g., sterile water or buffer).

    • Perform two-fold serial dilutions of each bacteriocin in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • Culture the target bacteria overnight in MHB.

    • Dilute the overnight culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the bacteriocin dilutions.

    • Include a positive control well (inoculum without bacteriocin) and a negative control well (MHB without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the bacteriocin in which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Membrane Depolarization Assay (for Colicin V)

This assay measures the ability of Colicin V to disrupt the membrane potential of target cells using a voltage-sensitive fluorescent dye.

Materials:

  • Purified Colicin V

  • Target bacterial cells

  • Voltage-sensitive dye (e.g., DiSC₃(5))

  • Buffer (e.g., PBS or HEPES)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow target bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with the assay buffer.

    • Resuspend the cells in the assay buffer to a specific optical density (e.g., OD600 of 0.1).

  • Dye Loading:

    • Add the voltage-sensitive dye to the cell suspension at a final concentration optimized for the specific dye and bacterial strain.

    • Incubate in the dark to allow the dye to partition into the polarized bacterial membranes, which quenches its fluorescence.

  • Depolarization Measurement:

    • Place the cell-dye mixture into a cuvette or microplate well.

    • Record the baseline fluorescence.

    • Add Colicin V to the suspension and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • An increase in fluorescence indicates the release of the dye from the depolarized membrane.

    • The rate and extent of fluorescence increase are proportional to the membrane depolarization activity of Colicin V.

    • A positive control for complete depolarization (e.g., using a protonophore like CCCP) should be included.

ATP Synthase Activity Assay (for Microcin H47)

This assay can be adapted to demonstrate the inhibitory effect of Microcin H47 on the ATP hydrolysis activity of ATP synthase. An in-gel activity assay is a suitable method.

Materials:

  • Purified Microcin H47

  • Bacterial cell lysate or purified ATP synthase

  • Native polyacrylamide gel electrophoresis (PAGE) apparatus

  • ATP hydrolysis assay buffer (containing ATP, MgCl₂, and a lead salt, e.g., lead acetate)

  • Ammonium (B1175870) sulfide (B99878) solution

Procedure:

  • Sample Preparation:

    • Prepare a cell lysate from the target bacteria.

    • Incubate a portion of the lysate with an inhibitory concentration of Microcin H47. A control sample should be incubated without the microcin.

  • Native PAGE:

    • Separate the protein complexes in the treated and untreated lysates on a native polyacrylamide gel to preserve the structure and activity of ATP synthase.

  • In-Gel Activity Staining:

    • After electrophoresis, incubate the gel in the ATP hydrolysis assay buffer. ATP synthase will hydrolyze ATP, releasing inorganic phosphate (B84403).

    • The phosphate will react with the lead salt in the buffer to form a white precipitate of lead phosphate at the location of the active ATP synthase complex.

  • Visualization:

    • The white precipitate bands indicate ATP synthase activity.

    • To enhance sensitivity, the gel can be subsequently incubated with ammonium sulfide, which converts the lead phosphate into a dark brown lead sulfide precipitate.

  • Analysis:

    • Compare the intensity of the precipitate bands in the lanes corresponding to the MccH47-treated and untreated samples. A significant reduction or absence of the band in the treated lane indicates inhibition of ATP synthase activity by Microcin H47.

Conclusion

Microcin H47 and Colicin V represent two distinct strategies for antibacterial warfare among E. coli. Colicin V employs a direct and rapid mechanism of membrane disruption, leading to cell death through depolarization. In contrast, Microcin H47 utilizes a more targeted approach, hijacking siderophore uptake systems to gain entry and then shutting down cellular energy production by inhibiting ATP synthase.

The broader spectrum of activity of Microcin H47, particularly against multidrug-resistant pathogens, makes it a compelling candidate for further investigation and development as a novel therapeutic agent. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore the potential of these and other bacteriocins in the ongoing battle against antibiotic resistance.

References

Comparative

A Comparative Analysis of the Antibacterial Spectrum of Microcin H47 and Other Microcins

For Researchers, Scientists, and Drug Development Professionals The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Microcins, a class of potent, ribosomally synthesized antimicr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Microcins, a class of potent, ribosomally synthesized antimicrobial peptides produced by Enterobacteriaceae, represent a promising avenue of research. This guide provides a detailed comparison of the antibacterial spectrum of Microcin (B1172335) H47 with other well-characterized microcins, namely Microcin J25, Microcin C7, and Microcin B17. The information is supported by experimental data to aid in the evaluation of their potential as therapeutic agents.

Comparative Antibacterial Spectrum

The antibacterial activity of microcins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of Microcin H47, Microcin J25, Microcin C7, and Microcin B17 against a panel of clinically relevant Enterobacteriaceae.

Target OrganismMicrocin H47 (µM)Microcin J25 (µM)Microcin C (McC) (µM)Microcin B17 (µM)Reference
Escherichia coli (various strains)< 130.03 - 16> 123[1][2][3]
Salmonella enterica serovar NewportNot specified0.03Not specifiedNot specified[4]
Salmonella enterica serovar Typhimurium< 1316> 1Not specified[1][2][3]
Klebsiella pneumoniae (MDR)No effectNot specified> 123[3][5]
Shigella spp.Not specifiedActiveActiveActive[6][7]
Enterobacter spp.Not specifiedNot specifiedNot specifiedActive[7]
Proteus spp.Not specifiedNot specifiedActiveNot specified[6]

Note: MIC values can vary depending on the specific strain and the experimental conditions. MDR indicates multi-drug resistant strains. "Not specified" indicates that data was not available in the cited sources for a direct comparison.

Mechanisms of Action and Cellular Uptake

The diverse antibacterial spectra of these microcins are a direct result of their unique mechanisms of action and cellular entry pathways.

Microcin H47

Microcin H47, a class IIb microcin, employs a "Trojan horse" strategy for cellular entry. It utilizes catecholate siderophore receptors on the outer membrane of target bacteria to gain access to the periplasm, a process dependent on the TonB energy-transducing system. Once in the periplasm, it targets the F0 proton channel of the ATP synthase on the inner membrane, leading to membrane depolarization and cell death.[8]

Microcin_H47_Pathway MccH47 Microcin H47 Siderophore_Receptor Siderophore Receptor (FepA, Fiu, Cir) MccH47->Siderophore_Receptor Binding OM Outer Membrane IM Inner Membrane TonB TonB System Siderophore_Receptor->TonB Uptake across OM ATP_Synthase F0 of ATP Synthase TonB->ATP_Synthase Translocation to IM Cell_Death Cell Death ATP_Synthase->Cell_Death Inhibition leads to

Caption: Uptake and mechanism of action of Microcin H47.

Microcin J25

Microcin J25, a lasso peptide, enters bacterial cells through the outer membrane receptor FhuA and the inner membrane transporter SbmA, a process also dependent on the TonB system.[9] Inside the cell, it has a dual mechanism of action: it inhibits transcription by binding to the secondary channel of RNA polymerase, and it disrupts the respiratory chain, leading to an increase in superoxide (B77818) production.[9][10]

Microcin_J25_Pathway cluster_extracellular Extracellular Space cluster_membranes Bacterial Membranes cluster_cytoplasm Cytoplasm MccJ25 Microcin J25 FhuA FhuA Receptor MccJ25->FhuA Binding OM Outer Membrane IM Inner Membrane TonB TonB System FhuA->TonB Uptake across OM SbmA SbmA Transporter TonB->SbmA Periplasmic transit RNAP RNA Polymerase SbmA->RNAP Inhibition Respiratory_Chain Respiratory Chain SbmA->Respiratory_Chain Disruption Transcription_Inhibition Transcription Inhibition RNAP->Transcription_Inhibition Superoxide_Production Increased Superoxide Respiratory_Chain->Superoxide_Production

Caption: Uptake and dual mechanism of action of Microcin J25.

Microcin C7

Microcin C7 (McC7) is a peptide-nucleotide antibiotic that enters the cell via the ABC transporter YejABEF.[11] Once inside, it is processed by cellular peptidases, releasing a non-hydrolyzable aspartyl-adenylate analog. This molecule mimics aspartyl-AMP, an intermediate in the charging of tRNA with aspartate, and irreversibly inhibits aspartyl-tRNA synthetase, thereby halting protein synthesis.[6]

Microcin_C7_Pathway cluster_extracellular Extracellular Space cluster_membranes Bacterial Membranes cluster_cytoplasm Cytoplasm McC7 Microcin C7 YejABEF YejABEF Transporter McC7->YejABEF Uptake IM Inner Membrane Processed_McC7 Processed McC7 (Aspartyl-adenylate analog) YejABEF->Processed_McC7 Processing by peptidases AspRS Aspartyl-tRNA Synthetase Processed_McC7->AspRS Inhibition Protein_Synthesis_Inhibition Protein Synthesis Inhibition AspRS->Protein_Synthesis_Inhibition

Caption: Uptake and mechanism of action of Microcin C7.

Microcin B17

Microcin B17 is a DNA gyrase inhibitor. Its uptake mechanism is less clearly defined but it is known to require the outer membrane protein OmpF and the inner membrane protein SbmA.[12] Once inside the cytoplasm, Microcin B17 traps the DNA gyrase-DNA cleavage complex, leading to double-strand DNA breaks and the induction of the SOS response, ultimately causing cell death.[13][14]

Microcin_B17_Pathway cluster_extracellular Extracellular Space cluster_membranes Bacterial Membranes cluster_cytoplasm Cytoplasm MccB17 Microcin B17 OmpF OmpF Porin MccB17->OmpF Uptake across OM OM Outer Membrane IM Inner Membrane SbmA SbmA Transporter OmpF->SbmA Periplasmic transit DNA_Gyrase DNA Gyrase SbmA->DNA_Gyrase Inhibition DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Trapping of cleavage complex SOS_Response SOS Response DS_Breaks->SOS_Response Induction of

Caption: Uptake and mechanism of action of Microcin B17.

Experimental Protocols

The determination of the antibacterial spectrum of microcins relies on standardized and reproducible methods. Below are the detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a microcin that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Purified microcin stock solution of known concentration

  • Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Preparation of Microcin Dilutions: A serial two-fold dilution of the microcin is prepared in the microtiter plate. Typically, 100 µL of sterile broth is added to wells 2 through 12. Then, 200 µL of the microcin stock solution (at twice the highest desired final concentration) is added to well 1. 100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a positive control (broth and inoculum) and well 12 as a negative control (broth only).

  • Inoculation: Each well (from 1 to 11) is inoculated with 100 µL of the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[15]

  • Reading the MIC: The MIC is determined as the lowest concentration of the microcin in which there is no visible turbidity (bacterial growth).[15]

Agar (B569324) Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of a substance.

Materials:

  • Sterile Petri dishes

  • Nutrient agar or Mueller-Hinton agar

  • Sterile cork borer or pipette tip to create wells

  • Bacterial culture in logarithmic growth phase

  • Sterile swabs

  • Purified microcin solution

  • Incubator

Procedure:

  • Preparation of Agar Plates: A sterile swab is dipped into a standardized bacterial suspension and used to evenly inoculate the entire surface of an agar plate to create a lawn of bacteria.

  • Creating Wells: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.[16]

  • Application of Microcin: A fixed volume (e.g., 50-100 µL) of the microcin solution is added to each well. A negative control (buffer or solvent) and a positive control (a known antibiotic) should also be included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[17]

  • Observation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.

Conclusion

Microcin H47 exhibits a broad and potent antibacterial spectrum against Enterobacteriaceae, including multi-drug resistant strains. Its activity profile, coupled with a distinct mechanism of action targeting ATP synthase, makes it a compelling candidate for further investigation as a potential therapeutic. When compared to other microcins, such as J25, C7, and B17, it is evident that each possesses a unique spectrum of activity and cellular target. This diversity underscores the potential of the microcin family as a rich source of novel antimicrobial agents. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of these fascinating molecules.

References

Validation

Efficacy of Microcin H47 Against Multidrug-Resistant (MDR) Enterobacteriaceae: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The rise of multidrug-resistant (MDR) Enterobacteriaceae presents a formidable challenge to global health, necessitating the exploration of novel antimicrob...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Enterobacteriaceae presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Microcin H47 (MccH47), a bacteriocin (B1578144) produced by Escherichia coli, has emerged as a promising candidate. This guide provides an objective comparison of the efficacy of Microcin H47 against MDR Enterobacteriaceae with that of conventional antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

Microcin H47 demonstrates potent activity against a broad spectrum of MDR Enterobacteriaceae, including clinically significant strains of Escherichia coli, Klebsiella pneumoniae, and Salmonella spp.[1][2][3]. Its unique mechanism of action, which involves hijacking siderophore uptake systems to ultimately inhibit ATP synthase, offers a potential advantage against bacteria resistant to conventional antibiotics[4][5][6]. Comparative analysis of Minimum Inhibitory Concentration (MIC) data suggests that MccH47's potency is comparable to or, in some cases, superior to last-resort antibiotics like colistin (B93849) and meropenem (B701) for specific MDR strains.

Comparative Performance Data

The following tables summarize the in vitro efficacy of Microcin H47 and conventional antibiotics against various MDR Enterobacteriaceae.

Table 1: Minimum Inhibitory Concentrations (MIC) of Microcin H47 against MDR Enterobacteriaceae

Bacterial SpeciesResistance ProfileMccH47 MIC (µg/mL)Reference
Escherichia coliESBL-producing0.2 - 0.6 µM[2]
Klebsiella pneumoniaeCarbapenem-resistant (CR)2.0 - 5.1 µM[2]
Salmonella TyphimuriumMultidrug-resistant0.9 - 1.7 µM[2]
Shigella flexneri-0.06 µM[2]
Enterobacter cloacae-19.5 µM[2]
Serratia marcescens-15.1 µM[2]

Note: MIC values for MccH47 are often reported in µM. For comparison, the molecular weight of MccH47 is approximately 7.5 kDa.

Table 2: Minimum Inhibitory Concentrations (MIC) of Conventional Antibiotics against MDR Enterobacteriaceae

AntibioticBacterial SpeciesResistance ProfileMIC Range (µg/mL)Reference
ColistinKlebsiella pneumoniaeColistin-resistant8 to >128[7]
MeropenemKlebsiella pneumoniaeCarbapenem-resistant16[5]
MeropenemEscherichia coliESBL-producing0.25 (MIC₅₀/₉₀)
ColistinEnterobacteriaceaeCarbapenem-resistantVariable, with resistance emerging[4][6][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of Microcin H47 and conventional antibiotics.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Stock solutions of antimicrobial agents (Microcin H47, colistin, meropenem)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Time-Kill Assay

This protocol is designed to assess the bactericidal activity of an antimicrobial agent over time.

Materials:

  • Culture tubes or flasks

  • CAMHB

  • Bacterial inoculum standardized to 5 x 10⁵ - 1 x 10⁶ CFU/mL

  • Antimicrobial agents at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or PBS for serial dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare tubes with CAMHB containing the antimicrobial agent at the desired concentrations.

  • Inoculate the tubes with the standardized bacterial suspension. Include a growth control tube without any antimicrobial agent.

  • Incubate the tubes at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity[9].

Mechanism of Action & Signaling Pathway

Microcin H47 employs a "Trojan horse" strategy to enter and kill target bacteria. This multi-step process is a key differentiator from many conventional antibiotics.

  • Recognition and Binding: MccH47, which is post-translationally modified with a catecholate siderophore, is recognized by and binds to specific outer membrane receptors (FepA, Cir, and Fiu) that are normally used for the uptake of iron-siderophore complexes[7].

  • Translocation: The energy-transducing TonB-ExbB-ExbD complex in the inner membrane facilitates the translocation of MccH47 across the outer membrane into the periplasm[7].

  • Target Interaction: In the periplasm, the peptide moiety of MccH47 interacts with the F₀ subunit of the F₁F₀-ATP synthase complex in the inner membrane[4][5][6].

  • Inhibition of ATP Synthesis: This interaction disrupts the proton channel of the ATP synthase, leading to a collapse of the proton motive force, cessation of ATP synthesis, and ultimately, cell death[4][5][6].

Microcin_H47_Mechanism MccH47 Microcin H47 (with Siderophore) OM_Receptor Outer Membrane Siderophore Receptors (FepA, Cir, Fiu) MccH47->OM_Receptor TonB TonB-ExbB-ExbD Complex OM_Receptor->TonB Translocation Signal Periplasm Periplasm TonB->Periplasm ATP_Synthase F1F0-ATP Synthase (Inner Membrane) Periplasm->ATP_Synthase Target Interaction Cell_Death Cell Death ATP_Synthase->Cell_Death

Caption: Mechanism of action of Microcin H47.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel antimicrobial agent like Microcin H47.

Experimental_Workflow Start Start: Isolate/Purify Antimicrobial Agent MIC_Test MIC Determination (Broth Microdilution) Start->MIC_Test Mechanism Mechanism of Action Studies Start->Mechanism Time_Kill Time-Kill Assay MIC_Test->Time_Kill Determine test concentrations Data_Analysis Data Analysis and Comparison MIC_Test->Data_Analysis Time_Kill->Data_Analysis Mechanism->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for antimicrobial efficacy testing.

Conclusion

Microcin H47 exhibits potent bactericidal activity against a range of multidrug-resistant Enterobacteriaceae. Its unique "Trojan horse" mechanism of action, targeting the essential ATP synthase complex, makes it a compelling candidate for further development, particularly for infections where conventional antibiotic options are limited. The data presented in this guide underscore the potential of Microcin H47 as a novel therapeutic agent in the fight against antimicrobial resistance. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

Comparative

Validating the Interaction of Microcin H47 with the F₀ Rotor of ATP Synthase: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the experimental validation of Microcin (B1172335) H47's interaction with the F₀ rotor of ATP synthase aga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental validation of Microcin (B1172335) H47's interaction with the F₀ rotor of ATP synthase against other well-characterized inhibitors targeting the same subunit. While direct quantitative binding data for Microcin H47 is not extensively published, this guide summarizes the robust genetic evidence supporting its mechanism of action and presents quantitative data for alternative F₀ inhibitors to offer a comparative perspective.

Executive Summary

Microcin H47 (MccH47) is a peptide antibiotic that exerts its bactericidal effect by targeting the F₀ rotor of ATP synthase, a crucial enzyme for cellular energy production.[1][2] Unlike many other antibiotics, this interaction has been primarily validated through genetic methodologies rather than classical biochemical inhibition assays. This guide will detail the experimental evidence for MccH47 and compare its characteristics with those of well-documented F₀ inhibitors such as oligomycin (B223565), venturicidin (B1172611) A, and the anti-tuberculosis drug bedaquiline.

Comparison of F₀ Rotor Inhibitors

The following table summarizes the available data on Microcin H47 and compares it with other inhibitors that target the F₀ subunit of ATP synthase. It is important to note that the validation for Microcin H47 is qualitative, based on genetic evidence, while quantitative data (IC₅₀ and Kᵢ values) are available for the other compounds.

Inhibitor Organism/System Target Subunit(s) IC₅₀ Kᵢ Validation Method Reference(s)
Microcin H47 Escherichia coliF₀ proton channelNot ReportedNot ReportedGenetic Complementation & Mutant Analysis[3][4]
Oligomycin Yeast F₁F₀-ATPaseF₀ (c-ring)~100 nM (ATP hydrolysis)1 µM (Mitochondrial F₀F₁-ATPase)Biochemical (ATPase activity assays)[1][5]
Human cancer cells (MCF7)F₀~100 nMNot ReportedCell-based (mammosphere formation)[6]
Venturicidin A Pseudomonas aeruginosa membranesF₀Not Reported1.2 µMBiochemical (ATPase activity assays)[1]
Trypanosoma brucei bruceiF₀21.49 nMNot ReportedBiochemical[1]
Bedaquiline (TMC207) Mycobacterium tuberculosis F-ATP synthaseF₀ (c-ring and ε subunit)5.3 nM (ATP synthesis)Not ReportedBiochemical (ATP synthesis/hydrolysis assays)[7][8]
Yeast F₁F₀-ATPaseF₀ (c-ring)~25 nM (ATP hydrolysis)Not ReportedBiochemical (ATPase activity assays)[5]

Experimental Protocols

Genetic Validation of Microcin H47 Interaction with F₀ Rotor

The primary evidence for Microcin H47 targeting the F₀ rotor comes from genetic studies in Escherichia coli. The workflow for this validation is outlined below.

Experimental Workflow: Genetic Validation

G cluster_0 Mutant Generation & Screening cluster_1 Genetic Complementation cluster_2 Conclusion A Generate MccH47-resistant E. coli mutants (e.g., via Tn5 insertion) B Screen mutants for Atp⁻ phenotype (inability to grow on succinate) A->B C Introduce plasmids with different segments of the atp operon into an atp deletion strain D Assay for MccH47 sensitivity (e.g., patch test) C->D E Plasmids carrying F₀ genes (atpB, atpE, atpF) restore sensitivity D->E Result F Plasmids carrying only F₁ genes do not restore sensitivity D->F Result G F₀ proton channel is necessary and sufficient for MccH47 action E->G F->G

Genetic workflow to identify the F₀ rotor as the target of Microcin H47.

Detailed Methodology:

  • Mutant Generation and Screening :

    • E. coli cultures are mutagenized, for example, using a transposon like Tn5.

    • Mutants resistant to Microcin H47 are selected by plating on media containing the antibiotic.[2]

    • These resistant mutants are then screened for an ATP synthase-deficient (Atp⁻) phenotype, which is characterized by the inability to grow on a non-fermentable carbon source like succinate, as this requires functional oxidative phosphorylation.[4]

  • Genetic Complementation Analysis :

    • An E. coli strain with a complete deletion of the atp operon (which is resistant to MccH47) is used as the host.[3]

    • A series of plasmids, each carrying different parts of the atp operon (e.g., genes for the F₁ sector only, genes for the F₀ sector only, or the entire operon), are constructed.[3]

    • These plasmids are individually transformed into the atp deletion strain.

    • The transformed strains are then tested for sensitivity to Microcin H47, typically using a patch test where a colony of the test strain is grown on a lawn of MccH47-producing bacteria. The size of the inhibition zone indicates the level of sensitivity.[4]

  • Interpretation :

    • It was observed that plasmids containing the genes for the F₀ components (atpB, atpE, atpF) restored sensitivity to Microcin H47 in the deletion strain.[3]

    • Conversely, plasmids carrying only the genes for the F₁ components did not restore sensitivity.[3]

    • This demonstrates that the F₀ proton channel is the minimal component of the ATP synthase complex required for Microcin H47's antibiotic action.[3]

Biochemical Validation of F₀ Inhibitors (e.g., Oligomycin, Venturicidin A)

The inhibitory activity and potency (IC₅₀, Kᵢ) of compounds like oligomycin and venturicidin A are determined using biochemical assays that measure the enzymatic activity of ATP synthase. A common method is the NADH-coupled ATPase assay, which measures the ATP hydrolysis activity (the reverse reaction of ATP synthesis).

Experimental Workflow: NADH-Coupled ATPase Assay

G A Prepare inverted membrane vesicles (e.g., from E. coli or mitochondria) C Add membrane vesicles and varying concentrations of inhibitor (e.g., Oligomycin) to a microplate A->C B Prepare reaction mix: - Pyruvate (B1213749) Kinase (PK) - Lactate (B86563) Dehydrogenase (LDH) - Phosphoenolpyruvate (B93156) (PEP) - NADH B->C D Initiate reaction by adding ATP C->D E Monitor decrease in NADH absorbance at 340 nm over time D->E F Calculate rate of ATP hydrolysis E->F G Plot % inhibition vs. inhibitor concentration to determine IC₅₀ F->G

Workflow for determining the IC₅₀ of an ATP synthase inhibitor.

Detailed Methodology:

  • Preparation of Inverted Membrane Vesicles :

    • Bacterial cells (e.g., E. coli) are grown and harvested.

    • The cells are lysed (e.g., by sonication or French press), and the cell debris is removed by centrifugation.

    • The supernatant is then ultracentrifuged to pellet the membrane vesicles. These vesicles are typically "inside-out," exposing the F₁ catalytic domain to the buffer.[9]

  • NADH-Coupled ATPase Assay :

    • The assay is based on a coupled enzyme system. The ADP produced by ATP hydrolysis is re-phosphorylated to ATP by pyruvate kinase (PK), using phosphoenolpyruvate (PEP) as the phosphate (B84403) donor. The pyruvate generated is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺.

    • The rate of ATP hydrolysis is therefore proportional to the rate of NADH oxidation, which can be monitored as a decrease in absorbance at 340 nm.[1][9]

  • IC₅₀ Determination :

    • The assay is performed with a range of inhibitor concentrations.

    • The rate of reaction at each concentration is measured.

    • The percentage of inhibition relative to a no-inhibitor control is calculated.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Mechanism of Action

The diagram below illustrates the proposed mechanism of action for Microcin H47 and its comparison to other F₀-targeting inhibitors.

Signaling Pathway: Inhibition of ATP Synthase by F₀-Targeting Antibiotics

G cluster_0 ATP Synthase Complex cluster_1 Inhibitors F1 F₁ Subcomplex (α₃β₃γδε) F1->F1 ADP + Pi -> ATP F0 F₀ Subcomplex (ab₂c₁₀₋₁₂) F0->F1 Rotation Proton_out F0->Proton_out H⁺ MccH47 Microcin H47 MccH47->F0 Blocks proton channel Oligo Oligomycin Oligo->F0 Blocks proton channel Vent Venturicidin A Vent->F0 Blocks proton channel Beda Bedaquiline Beda->F0 Blocks proton channel Proton_in Proton_in->F0 H⁺

Mechanism of action of F₀-targeting inhibitors on ATP synthase.

Microcin H47, along with oligomycin, venturicidin A, and bedaquiline, targets the membrane-embedded F₀ subunit of ATP synthase. By binding to the proton channel within this subunit, these inhibitors physically obstruct the flow of protons across the membrane. This blockage prevents the rotation of the c-ring of the F₀ rotor, which in turn halts the conformational changes in the F₁ subunit necessary for ATP synthesis. The disruption of this crucial energy-generating process ultimately leads to bacterial cell death.

Conclusion

The validation of Microcin H47's interaction with the F₀ rotor of ATP synthase is strongly supported by genetic evidence, which pinpoints the F₀ proton channel as essential for its antibiotic activity. While quantitative biochemical data for Microcin H47 is lacking, a comparative analysis with other F₀ inhibitors like oligomycin, venturicidin A, and bedaquiline, for which such data exists, provides a valuable context for understanding its potency and mechanism. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate this and similar protein-inhibitor interactions. The unique targeting of a fundamental cellular machine by Microcin H47 continues to make it a subject of interest for the development of novel antimicrobial agents.

References

Validation

Comparative Analysis of Cross-Immunity Between Microcin H47 and Other Bacteriocins

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cross-immunity between Microcin (B1172335) H47 (MccH47) and other bacteriocins, with a focus on experi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-immunity between Microcin (B1172335) H47 (MccH47) and other bacteriocins, with a focus on experimental data from studies involving chimeric bacteriocins. The information presented is intended to inform research and development efforts in the field of antimicrobial peptides.

Introduction to Microcin H47 and Bacteriocin (B1578144) Immunity

Microcin H47 is a potent, gene-encoded peptide antibiotic produced by some strains of Escherichia coli. It belongs to the class IIb microcins and exhibits bactericidal activity against phylogenetically related Gram-negative bacteria.[1][2] The genetic determinants for MccH47 production, secretion, and immunity are typically clustered in a chromosomal region.[3][4]

A key feature of bacteriocin-producing organisms is the presence of a specific immunity protein that protects the producer cell from the toxic effects of its own bacteriocin. In the case of Microcin H47, this self-immunity is conferred by the MchI protein, a small, hydrophobic integral membrane peptide encoded by the mchI gene.[5][6] The localization of MchI in the cellular membrane suggests that it interacts with MccH47 at this site to prevent cellular damage.[5][6] Similarly, other bacteriocins, such as Colicin V (ColV), have their own dedicated immunity systems, with the Cvi protein providing protection against ColV.[1][7]

Understanding the specificity of these immunity systems is crucial for the development of bacteriocin-based therapeutics and for assessing the potential for cross-resistance in bacterial populations. This guide focuses on the experimental evidence for cross-immunity, or the lack thereof, between Microcin H47 and other bacteriocins.

Cross-Immunity Studies: The Case of Microcin H47 and Colicin V

Direct, broad-panel cross-immunity studies involving Microcin H47 against a wide range of other bacteriocins are not extensively documented in publicly available literature. However, a seminal study on the modular structure of Microcin H47 and Colicin V provides critical insights into their immunity specificity through the construction of chimeric bacteriocins.[7][8]

In this study, gene fusions were created between the activity genes of MccH47 (mchB) and ColV (cvaC), resulting in chimeric peptides with swapped N-terminal (toxic) and C-terminal (uptake) domains.[7] The toxic specificity of these chimeric proteins was then tested against indicator strains possessing the immunity protein for either MccH47 (MchI) or ColV (Cvi).[7]

The results demonstrated a clear lack of cross-immunity between the two systems. Chimeric proteins with the toxic domain of ColV were neutralized by the ColV immunity protein but not by the MccH47 immunity protein. Conversely, chimeras containing the toxic domain of Microcin H47 were rendered ineffective by the MccH47 immunity protein but not by the ColV immunity protein.[7]

Quantitative Data from Chimeric Bacteriocin Assays

The following table summarizes the qualitative results of the patch tests performed in the study, which serve as a proxy for quantitative cross-immunity assessment.

Chimeric ProteinToxic Domain OriginIndicator Strain with ColV Immunity (Cvi)Indicator Strain with MccH47 Immunity (MchI)Interpretation
ColV-H47 (V-H) Colicin VNo InhibitionInhibitionNo cross-immunity; MchI does not protect against ColV's toxic domain.
H47-ColV (H-V) Microcin H47InhibitionNo InhibitionNo cross-immunity; Cvi does not protect against MccH47's toxic domain.

Data summarized from the findings of the study on the modular structure of Microcin H47 and Colicin V.[7]

These findings strongly suggest that the immunity proteins MchI and Cvi are highly specific to their cognate bacteriocins and do not provide cross-protection. This specificity is attributed to the distinct mechanisms of action and molecular targets of the toxic domains of Microcin H47 and Colicin V.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess bacteriocin activity and cross-immunity.

Deferred Antagonism Assay for Bacteriocin Activity

This method is a widely used qualitative technique to screen for antimicrobial activity of a bacterial strain.[9]

Protocol:

  • Producer Strain Inoculation: Grow the bacteriocin-producing strain (e.g., the MccH47 producer) in an appropriate broth medium overnight.

  • Spotting: Spot a small volume (e.g., 10 µl) of the overnight culture onto the surface of an agar (B569324) plate and let it dry.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a period that allows for bacteriocin production and diffusion into the agar (typically 18-24 hours).

  • Indicator Strain Preparation: Prepare a lawn of the indicator (sensitive) bacterial strain by mixing a dilution of an overnight culture with molten soft agar (0.7% agar).

  • Overlaying: Pour the soft agar containing the indicator strain over the plate with the producer strain spots.

  • Incubation: Incubate the plate again at the optimal temperature for the indicator strain.

  • Observation: The presence of a clear zone of inhibition in the indicator lawn around the producer strain spot indicates antimicrobial activity.

Cross-Immunity Testing (Modified Deferred Antagonism)

This assay is used to determine if the immunity of one bacteriocin producer can protect against the activity of another.[10][11]

Protocol:

  • Producer and Indicator Strains: Use a known producer of Bacteriocin A as the "producer" and a strain producing Bacteriocin B (and thus immune to B) as the "indicator".

  • Producer Spotting and Incubation: Follow steps 1-3 of the Deferred Antagonism Assay for the producer of Bacteriocin A.

  • Indicator Overlay: Prepare the overlay using the Bacteriocin B producer as the indicator strain, as described in step 4 of the Deferred Antagonism Assay.

  • Observation and Interpretation:

    • No Inhibition Zone: If there is no zone of inhibition, it suggests that the immunity to Bacteriocin B also provides protection against Bacteriocin A (cross-immunity).

    • Inhibition Zone: The presence of a clear zone indicates a lack of cross-immunity; the immunity to Bacteriocin B does not protect against Bacteriocin A.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Protocol:

  • Bacteriocin Preparation: Prepare a stock solution of the purified bacteriocin.

  • Serial Dilutions: Perform a series of two-fold serial dilutions of the bacteriocin in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the indicator strain (e.g., to a final concentration of 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no bacteriocin) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the bacteriocin at which there is no visible turbidity (growth) in the well.

Visualizing Experimental Workflows and Immunity Mechanisms

To further clarify the experimental processes and the current understanding of bacteriocin immunity, the following diagrams are provided.

Experimental_Workflow_Deferred_Antagonism cluster_prep Preparation cluster_assay Assay cluster_result Result Producer_Culture 1. Grow Producer Strain (e.g., MccH47+) Spot_Producer 3. Spot Producer on Agar Plate Producer_Culture->Spot_Producer Indicator_Culture 2. Grow Indicator Strain (e.g., Sensitive E. coli) Prepare_Overlay 5. Prepare Soft Agar with Indicator Strain Indicator_Culture->Prepare_Overlay Incubate_Producer 4. Incubate to allow Bacteriocin Diffusion Spot_Producer->Incubate_Producer Overlay 6. Overlay Plate with Indicator Lawn Incubate_Producer->Overlay Prepare_Overlay->Overlay Incubate_Final 7. Incubate Final Plate Overlay->Incubate_Final Observe_Zone 8. Observe for Zone of Inhibition Incubate_Final->Observe_Zone

Caption: Workflow for the Deferred Antagonism Assay.

Caption: Conceptual Model of Microcin H47 Immunity.

Conclusion

The available experimental evidence, primarily from studies on chimeric bacteriocins, strongly indicates a lack of cross-immunity between Microcin H47 and Colicin V. This is due to the high specificity of their respective immunity proteins, MchI and Cvi, for their cognate toxic domains. While comprehensive cross-immunity studies against a broader panel of bacteriocins are needed, the current data suggest that bacteriocin immunity systems are generally highly specific. This specificity is a critical consideration for the development of bacteriocin-based antimicrobial strategies, as it implies that resistance to one bacteriocin is unlikely to confer resistance to another with a different immunity system. Future research should focus on performing systematic cross-immunity assays to expand our understanding of these interactions and to identify bacteriocins with truly novel mechanisms of action and immunity.

References

Comparative

Evaluating the In Vivo Efficacy of Microcin H47: A Comparative Guide for Researchers

In the quest for novel antimicrobial agents to combat the rising threat of antibiotic resistance, microcins, a class of potent, ribosomally synthesized antimicrobial peptides produced by bacteria, have emerged as promisi...

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents to combat the rising threat of antibiotic resistance, microcins, a class of potent, ribosomally synthesized antimicrobial peptides produced by bacteria, have emerged as promising candidates. Among these, Microcin H47 (MccH47) has garnered significant interest for its activity against pathogenic Enterobacteriaceae. This guide provides a comprehensive evaluation of the in vivo efficacy of MccH47, presenting available experimental data and comparing its performance with alternative microcins, namely MccI47 and MccC7.

Performance Comparison of Microcins

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of Microcin H47 and its alternatives.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of Microcins against various Enterobacteriaceae

MicrocinTarget PathogenMIC (µM)Reference
Microcin H47 Escherichia coli (ESBL-producing)Strong inhibitory activity (qualitative)[1]
Klebsiella pneumoniae (Carbapenem-resistant)No effect[1]
Salmonella Typhimurium0.9–1.7[1]
Shigella flexneri0.06[1]
Microcin I47 Escherichia coli (ESBL-producing)0.2–0.6[1]
Klebsiella pneumoniae (Carbapenem-resistant)2.0–5.1[1]
Salmonella Typhimurium0.9–1.7[1]
Shigella flexneri0.06[1]
Enterobacter cloacae19.5[1]
Serratia marcescens15.1[1]
Microcin C7 Gram-negative strainsNanomolar concentrations

Note: Direct quantitative MIC values for MccH47 against ESBL-producing E. coli were not specified in the search results, only qualitative descriptions of strong activity.

Table 2: In Vivo Efficacy of Microcins in Animal Models

MicrocinAnimal ModelPathogenAdministrationKey FindingsReference
Microcin H47 (produced by engineered E. coli) MurineSalmonellaOral gavage of engineered E. coliIncreased fitness advantage of the engineered E. coli over Salmonella in the presence of tetrathionate (B1226582).[2][3][4][5][2][3][4][5]
Microcin I47 (produced by engineered E. coli) MurineKlebsiella pneumoniae (Carbapenem-resistant)Daily oral administration of engineered E. coli Nissle 1917Significant reduction in intestinal K. pneumoniae abundance after 7 days.[1][6][1][6]
Microcin C7 Weaned PigletsNot specified (growth performance study)Dietary supplementation (250-500 mg/kg)Improved growth performance, reduced diarrhea rate, improved intestinal morphology.
Microcin C7 BroilersNot specified (growth performance study)Dietary supplementation (2, 4, and 6 mg/kg)Decreased feed conversion ratio, increased levels of serum cytokines and immunoglobulins.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and further investigation.

In Vivo Competition Assay: Engineered E. coli Producing Microcin H47 vs. Salmonella

This protocol is based on the study by Palmer et al. (2018), which investigated the competitive advantage of an engineered E. coli strain that produces MccH47 in the presence of tetrathionate, a signal of gut inflammation.[2][3][4][5]

  • Animal Model: Murine model susceptible to Salmonella infection.

  • Bacterial Strains:

    • Engineered Escherichia coli strain carrying a plasmid with the genes for MccH47 production under the control of a tetrathionate-inducible promoter.

    • Salmonella enterica serovar Typhimurium.

  • Experimental Procedure:

    • Pre-treatment: Mice may be treated with an antibiotic (e.g., streptomycin) to reduce the resident gut microbiota and facilitate colonization by the study bacteria.

    • Inoculation: Mice are orally gavaged with a mixture of the engineered E. coli and Salmonella Typhimurium at a defined ratio.

    • Induction of Inflammation and Microcin Production: A subgroup of mice is administered tetrathionate (e.g., via drinking water or oral gavage) to mimic gut inflammation and induce MccH47 production in the engineered E. coli. A control group does not receive tetrathionate.

    • Monitoring: Fecal samples are collected at regular intervals to determine the colony-forming units (CFU) of both the engineered E. coli and Salmonella.

    • Endpoint Analysis: At the end of the experiment, tissues such as the cecum, colon, spleen, and liver may be harvested to quantify bacterial colonization and assess inflammation.

  • Efficacy Evaluation: The competitive index is calculated as the ratio of engineered E. coli to Salmonella in the output (feces or tissues) divided by the input ratio. A significant increase in the competitive index in the tetrathionate-treated group compared to the control group indicates the in vivo efficacy of MccH47 production.

In Vivo Decolonization Study: Engineered E. coli Nissle 1917 Producing Microcin I47 vs. Klebsiella pneumoniae

This protocol is derived from the study by Mortzfeld et al., which evaluated the ability of an engineered probiotic to reduce the colonization of carbapenem-resistant Klebsiella pneumoniae.[1][6]

  • Animal Model: C57BL/6J mice.

  • Bacterial Strains:

    • Engineered Escherichia coli Nissle 1917 strain producing MccI47.

    • Carbapenem-resistant Klebsiella pneumoniae.

  • Experimental Procedure:

    • Microbiota Disruption: Mice are treated with ampicillin (B1664943) in their drinking water for 7 days to disrupt the native gut microbiota.

    • Pathogen Challenge: Following antibiotic treatment, mice are orally challenged with a suspension of carbapenem-resistant K. pneumoniae.

    • Treatment: One week after the challenge, mice are divided into treatment groups and receive daily oral administration of:

      • Engineered MccI47-producing E. coli Nissle 1917.

      • Control E. coli Nissle 1917 (not producing MccI47).

      • Mock treatment (e.g., PBS).

    • Monitoring: Fecal samples are collected before and during the treatment period to quantify the shedding of K. pneumoniae.

  • Efficacy Evaluation: The primary outcome is the log-fold change in the abundance of K. pneumoniae in the feces of the treatment group compared to the control groups. A significant reduction indicates the in vivo efficacy of MccI47.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Microcin H47 and a typical experimental workflow.

Microcin_H47_Mechanism cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm MccH47 Microcin H47 Siderophore_Receptor Siderophore Receptor (e.g., FepA, Cir, Fiu) MccH47->Siderophore_Receptor 1. Binding TonB TonB-ExbB-ExbD Complex Siderophore_Receptor->TonB 2. Uptake across Outer Membrane ATP_Synthase F0F1-ATP Synthase TonB->ATP_Synthase 3. Translocation to Inner Membrane Proton_Influx Uncontrolled Proton Influx ATP_Synthase->Proton_Influx 4. Inhibition of ATP Synthase Cell_Death Cell Death Proton_Influx->Cell_Death 5. Membrane Depolarization

Caption: Mechanism of action of Microcin H47.

InVivo_Efficacy_Workflow start Start animal_model Select Animal Model (e.g., Murine) start->animal_model pre_treatment Pre-treatment (e.g., Antibiotics) animal_model->pre_treatment infection Infect with Pathogen (e.g., Salmonella, K. pneumoniae) pre_treatment->infection treatment_groups Divide into Treatment Groups infection->treatment_groups mcc_treatment Administer Microcin (Directly or via Engineered Probiotic) treatment_groups->mcc_treatment Treatment control_treatment Administer Control (e.g., Vehicle, Non-producing Probiotic) treatment_groups->control_treatment Control monitoring Monitor Bacterial Load (e.g., Fecal CFU counts) mcc_treatment->monitoring control_treatment->monitoring endpoint Endpoint Analysis (e.g., Tissue Colonization, Histopathology) monitoring->endpoint data_analysis Data Analysis and Efficacy Determination endpoint->data_analysis

Caption: General experimental workflow for evaluating in vivo antimicrobial efficacy.

References

Validation

"head-to-head comparison of Microcin H47 and conventional antibiotics"

A Comparative Guide for Researchers and Drug Development Professionals In an era defined by the escalating threat of antimicrobial resistance, the quest for novel therapeutic agents is paramount. This guide provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the quest for novel therapeutic agents is paramount. This guide provides a detailed, head-to-head comparison of Microcin H47, a potent bacteriocin, and a panel of widely used conventional antibiotics: Ciprofloxacin (B1669076), Amoxicillin (B794), and Ceftriaxone (B1232239). This analysis is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate the potential of Microcin H47 as a viable alternative or adjunct to current antibiotic regimens.

At a Glance: Performance Comparison

FeatureMicrocin H47CiprofloxacinAmoxicillinCeftriaxone
Mechanism of Action Targets and inhibits bacterial ATP synthase, disrupting cellular energy production.[1]Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication and repair.[2][3][4]Inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.[5]Binds to penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[6][7]
Spectrum of Activity Primarily active against Gram-negative bacteria, particularly members of the Enterobacteriaceae family such as E. coli, Salmonella, and Klebsiella pneumoniae.[3][4][8]Broad-spectrum, active against a wide range of Gram-negative and Gram-positive bacteria.Broad-spectrum, with activity against many Gram-positive and some Gram-negative bacteria.Broad-spectrum third-generation cephalosporin (B10832234) with strong activity against Gram-negative bacteria.
Resistance Mechanisms Primarily through mutations in the ATP synthase complex or alterations in the outer membrane receptors (FepA, Cir, Fiu) and the TonB-dependent transport system.[1]Mutations in the target enzymes (DNA gyrase and topoisomerase IV), increased efflux pump activity, and alterations in outer membrane porins.[2][3][4]Production of β-lactamase enzymes that hydrolyze the β-lactam ring, alterations in penicillin-binding proteins (PBPs), and reduced drug permeability.[5]Production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases that hydrolyze the cephalosporin, and modifications of PBPs.[6][7]

In Vitro Activity: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Microcin H47 and conventional antibiotics against common pathogenic bacteria. It is important to note that a direct comparison is challenging due to variations in the specific strains and testing methodologies used across different studies.

OrganismMicrocin H47 (µg/mL)Ciprofloxacin (µg/mL)Amoxicillin (µg/mL)Ceftriaxone (µg/mL)
Escherichia coli < 75[4]0.004 - >1282 - >5120.03 - >256
Salmonella spp. < 75[4]0.008 - >640.5 - >1280.06 - >32[9]
Klebsiella pneumoniae No effect - < 75[3][4]0.015 - >256>500[10]0.03 - >256

Note: The provided MIC ranges are compiled from various sources and should be interpreted with caution. For rigorous comparison, side-by-side testing under identical conditions is necessary.

In Vivo Efficacy: Insights from Preclinical Models

Direct comparative in vivo studies are limited. However, available data from murine infection models provide valuable insights into the potential efficacy of these antimicrobials.

  • Microcin H47: In a murine model of Klebsiella pneumoniae colonization, administration of an engineered E. coli strain producing Microcin I47 (a close relative of H47) resulted in a significant reduction in the intestinal abundance of carbapenem-resistant K. pneumoniae.[3] While this study did not use purified Microcin H47, it highlights the potential of microcins to target specific pathogens in a complex in vivo environment.

  • Ciprofloxacin: In a mouse model of Salmonella typhimurium infection, a liposomal formulation of ciprofloxacin at 20 mg/kg resulted in a 10³ to 10⁴-fold greater reduction in viable bacteria in the liver and spleen compared to free ciprofloxacin.[2] Another study in a murine model of chronic Salmonella carriage demonstrated that a combination of ciprofloxacin (1.0 mg/kg/day) with a biofilm-disrupting compound led to a 3–4.5 log reduction in the bacterial burden in the gallbladder.[5]

  • Amoxicillin: In a murine sepsis model with an extended-spectrum β-lactamase (ESBL)-producing E. coli strain, amoxicillin-clavulanate (50/12.5 mg/kg) maintained its efficacy at high inoculum concentrations, whereas the efficacy of piperacillin-tazobactam (B1260346) and imipenem (B608078) was reduced.[7]

  • Ceftriaxone: In a leukopenic mouse model of pneumococcal pneumonia, ceftriaxone (50 mg/kg) provided significant protection against a penicillin-resistant strain of Streptococcus pneumoniae, while amoxicillin showed reduced efficacy.[9]

Toxicity Profile

A critical aspect of any therapeutic agent is its safety profile.

  • Conventional Antibiotics:

    • Ciprofloxacin: Associated with a range of adverse effects, including gastrointestinal issues, central nervous system effects, and tendinopathy.

    • Amoxicillin: Generally well-tolerated, but can cause allergic reactions, gastrointestinal upset, and, rarely, more severe side effects.

    • Ceftriaxone: Can cause injection site reactions, rash, and gastrointestinal disturbances.

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Antimicrobial agent (Microcin H47 or conventional antibiotic)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of the antimicrobial agent at a concentration at least 10 times the highest concentration to be tested.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Plate Inoculation:

    • Add 50 µL of the appropriate antibiotic dilution to each well of the test microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

II. Murine Systemic Infection Model for In Vivo Efficacy

This protocol describes a general method for evaluating the efficacy of an antimicrobial agent in a mouse model of systemic infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Bacterial strain of interest (e.g., Salmonella typhimurium)

  • Antimicrobial agent (Microcin H47 or conventional antibiotic)

  • Sterile saline (0.85% NaCl) or appropriate vehicle

  • Brain Heart Infusion (BHI) broth and agar (B569324)

  • Syringes and needles for injection and blood collection

Procedure:

  • Infection:

    • Grow the bacterial strain to the mid-logarithmic phase in BHI broth.

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁶ CFU/mL).

    • Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the bacterial suspension.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the antimicrobial agent to the treatment group of mice via the desired route (e.g., intravenous, intraperitoneal, or oral).

    • Administer the vehicle control to a separate group of infected mice.

    • The dosage and frequency of administration will depend on the pharmacokinetic properties of the drug being tested.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of illness and mortality for a defined period (e.g., 7 days).

    • At specific time points post-treatment (e.g., 24 and 48 hours), a subset of mice from each group can be euthanized.

    • Aseptically collect organs (e.g., spleen and liver), homogenize the tissues in sterile saline, and perform serial dilutions.

    • Plate the dilutions on BHI agar to determine the number of viable bacteria (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the survival curves between the treatment and control groups using a Kaplan-Meier analysis.

    • Compare the bacterial loads in the organs between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing the Mechanisms and Processes

To better understand the complex interactions and workflows discussed, the following diagrams have been generated using Graphviz.

Mechanism_of_Action cluster_MicrocinH47 Microcin H47 cluster_Conventional Conventional Antibiotics M_Receptor Outer Membrane Receptors (FepA, Cir, Fiu) M_TonB TonB-Dependent Transport M_Receptor->M_TonB Uptake M_ATPSynthase ATP Synthase M_TonB->M_ATPSynthase Inhibition M_CellDeath Cell Death M_ATPSynthase->M_CellDeath Energy Depletion C_Cipro Ciprofloxacin C_DNA DNA Gyrase/ Topoisomerase IV C_Cipro->C_DNA Inhibition C_Amox Amoxicillin C_PBP Penicillin-Binding Proteins (PBPs) C_Amox->C_PBP Inhibition C_Ceft Ceftriaxone C_Ceft->C_PBP Inhibition C_Replication DNA Replication C_DNA->C_Replication Blocks C_CellWall Cell Wall Synthesis C_PBP->C_CellWall Blocks C_Lysis Cell Lysis C_CellWall->C_Lysis C_Replication->C_Lysis

Caption: Mechanisms of action for Microcin H47 and conventional antibiotics.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Efficacy cluster_Toxicity Toxicity Assessment MIC_Determination MIC Determination (Broth Microdilution) Time_Kill Time-Kill Assays MIC_Determination->Time_Kill Animal_Model Murine Infection Model (Systemic or Localized) Time_Kill->Animal_Model Treatment Antimicrobial Administration Animal_Model->Treatment Bacterial_Load Bacterial Load Determination (CFU/organ) Treatment->Bacterial_Load Survival Survival Analysis Treatment->Survival LD50 LD50 Determination Bacterial_Load->LD50 Survival->LD50 Histopathology Histopathology LD50->Histopathology End End Histopathology->End Start Start Start->MIC_Determination Resistance_Development cluster_Mechanisms Resistance Mechanisms Antibiotic_Exposure Antibiotic Exposure Selection Selective Pressure Antibiotic_Exposure->Selection Target_Modification Target Modification (e.g., gyrA, PBPs) Resistant_Population Emergence of Resistant Population Target_Modification->Resistant_Population Enzymatic_Inactivation Enzymatic Inactivation (e.g., β-lactamases) Enzymatic_Inactivation->Resistant_Population Efflux_Pumps Increased Efflux Efflux_Pumps->Resistant_Population Reduced_Permeability Reduced Permeability (e.g., Porin loss) Reduced_Permeability->Resistant_Population Selection->Target_Modification Selection->Enzymatic_Inactivation Selection->Efflux_Pumps Selection->Reduced_Permeability

References

Comparative

The Synergistic Potential of Microcin H47: A Comparative Guide for Researchers

A deep dive into the prospective synergistic effects of the antimicrobial peptide Microcin H47 with conventional antibiotics reveals a significant gap in current research. While Microcin H47 has demonstrated potent stand...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the prospective synergistic effects of the antimicrobial peptide Microcin H47 with conventional antibiotics reveals a significant gap in current research. While Microcin H47 has demonstrated potent standalone activity against a range of multidrug-resistant (MDR) Enterobacteriaceae, to date, no published studies provide quantitative data, such as Fractional Inhibitory Concentration (FIC) indices, on its synergistic interactions with other antimicrobial agents. This guide aims to bridge this gap by providing researchers, scientists, and drug development professionals with a comprehensive framework for exploring these potential synergies. Drawing parallels from studies on other microcins and established antimicrobial synergy testing protocols, this document offers detailed experimental methodologies and data presentation structures to facilitate future research in this promising area.

Microcin H47 (MccH47) is a ribosomally synthesized antimicrobial peptide produced by some strains of Escherichia coli.[1] Its mechanism of action involves a targeted approach to bacterial inhibition. The peptide binds to outer membrane receptors for ferric-catechol siderophores, such as FepA, Fiu, and Cir, and is then actively transported into the bacterial cell via the TonB-dependent pathway. Once inside, its ultimate target is believed to be the ATP synthase complex, disrupting cellular energy production.[2] This unique mechanism of action suggests that MccH47 could act synergistically with antibiotics that have different cellular targets, potentially creating a powerful combination therapy against MDR pathogens.

Hypothetical Synergistic Combinations and Rationale

While experimental data for MccH47 is lacking, studies on other antimicrobial peptides (AMPs) and microcins can inform the selection of potential synergistic partners.[3] For instance, combining MccH47 with agents that disrupt the outer membrane, such as polymyxins (e.g., colistin), could enhance MccH47's access to its intracellular target. Similarly, pairing MccH47 with antibiotics that inhibit protein synthesis (e.g., aminoglycosides, tetracyclines), DNA replication (e.g., fluoroquinolones), or cell wall synthesis (e.g., beta-lactams) could result in a multi-pronged attack, reducing the likelihood of resistance development.

Quantitative Analysis of Synergism: A Framework for Data Presentation

To standardize future research and allow for objective comparison, it is recommended that the synergistic effects of Microcin H47 with other antimicrobials be quantified using the Fractional Inhibitory Concentration (FIC) index. This index is derived from a checkerboard assay and provides a numerical value for the degree of synergy, additivity, or antagonism.

The FIC index is calculated as follows:

FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interpretation of the FIC index is standardized as follows:

  • Synergy: FIC index ≤ 0.5

  • Additivity or Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Below is a template for presenting the results of such a study.

Target OrganismAntimicrobial Agent AAntimicrobial Agent BMIC of A Alone (µg/mL)MIC of B Alone (µg/mL)MIC of A in Combination (µg/mL)MIC of B in Combination (µg/mL)FIC IndexInterpretation
E. coli ATCC 25922Microcin H47Colistin
K. pneumoniae BAA-1705Microcin H47Meropenem
S. enterica serovar Typhimurium ATCC 14028Microcin H47Ciprofloxacin
MDR Clinical Isolate 1Microcin H47Gentamicin

Detailed Experimental Protocols

The following are detailed methodologies for key experiments required to assess the synergistic potential of Microcin H47.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a single antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a stock solution of purified Microcin H47 and the comparator antibiotic in an appropriate solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Checkerboard Assay for Synergy Testing

Objective: To determine the in vitro interaction between Microcin H47 and another antimicrobial agent.

Methodology:

  • In a 96-well microtiter plate, prepare a two-dimensional array of antimicrobial concentrations. Serially dilute Microcin H47 along the rows and the second antimicrobial agent along the columns.

  • The final volume in each well should be uniform, typically 100 or 200 µL.

  • Inoculate each well with the test organism at a final concentration of approximately 5 x 105 CFU/mL.

  • Include rows and columns with each antimicrobial agent alone to redetermine their individual MICs under the assay conditions.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate the FIC index for each combination that shows growth inhibition. The FIC index for the combination is the sum of the FICs for each drug.

Visualizing Experimental and Mechanistic Pathways

To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Antimicrobial_Stocks Prepare Stocks (MccH47 & Antibiotic) Serial_Dilution_A Serial Dilute MccH47 (Rows) Antimicrobial_Stocks->Serial_Dilution_A Serial_Dilution_B Serial Dilute Antibiotic (Columns) Antimicrobial_Stocks->Serial_Dilution_B Bacterial_Inoculum Prepare Inoculum (0.5 McFarland) Inoculation Inoculate Plate Bacterial_Inoculum->Inoculation Serial_Dilution_A->Inoculation Serial_Dilution_B->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Read_MICs Determine MICs (Alone & Combination) Incubation->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Interpretation Interpret Results (Synergy, Additivity, Antagonism) Calculate_FIC->Interpretation

Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.

MccH47_Mechanism cluster_cell Gram-Negative Bacterium OM Outer Membrane IM Inner Membrane Periplasm Periplasm Cytoplasm Cytoplasm Receptor FepA / Fiu / Cir Receptors MccH47_peri MccH47 Receptor->MccH47_peri 2. Uptake TonB TonB Complex MccH47_cyto MccH47 TonB->MccH47_cyto 3. Translocation ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP ADP + Pi ATP->ADP Energy MccH47_ext Microcin H47 MccH47_ext->Receptor 1. Binding MccH47_peri->TonB MccH47_cyto->ATPSynthase 4. Inhibition

Caption: Mechanism of action of Microcin H47 in Gram-negative bacteria.

References

Validation

Confirming the Modular Structure of Microcin H47 Through Domain Swapping: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of wild-type Microcin (B1172335) H47 (MccH47) and its domain-swapped chimeras with Colicin V (ColV), offering ins...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of wild-type Microcin (B1172335) H47 (MccH47) and its domain-swapped chimeras with Colicin V (ColV), offering insights into the modular nature of these antimicrobial peptides. The experimental data presented herein is based on foundational studies that have elucidated the distinct functional domains responsible for toxicity and cellular uptake.

Comparative Analysis of Wild-Type and Chimeric Microcins

The modular architecture of Microcin H47 and Colicin V, consisting of an N-terminal toxic domain and a C-terminal uptake domain, has been demonstrated through the construction of chimeric proteins.[1] These experiments have shown that the toxicity and uptake functions of these microcins are separable and can be interchanged, creating novel antimicrobial activities.[1] The table below summarizes the qualitative activities of the wild-type and chimeric microcins based on these domain-swapping experiments.

MicrocinN-Terminal DomainC-Terminal DomainPrimary Toxic ActivityUptake Receptor Specificity
Wild-Type MccH47 MccH47 (Toxic)MccH47 (Uptake)Inhibition of F0F1-ATP synthase[2][3]Catecholate siderophore receptors (FepA, Fiu, Cir)[2][3]
Wild-Type ColV ColV (Toxic)ColV (Uptake)Depolarization of the cytoplasmic membrane[4]Cir receptor
Chimera 1 (H47-ColV) MccH47 (Toxic)ColV (Uptake)Inhibition of F0F1-ATP synthaseCir receptor
Chimera 2 (ColV-H47) ColV (Toxic)MccH47 (Uptake)Depolarization of the cytoplasmic membraneCatecholate siderophore receptors (FepA, Fiu, Cir)

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the creation and characterization of domain-swapped microcin chimeras.

Construction of Chimeric Microcin Genes via Gene Fusion PCR

This protocol describes a representative method for creating the MccH47-ColV chimeric gene by fusing the N-terminal toxic domain of MccH47 to the C-terminal uptake domain of ColV.

a. Primer Design:

  • Forward Primer (MccH47-F): Designed to anneal to the start of the MccH47 structural gene (mchB), incorporating a suitable restriction site (e.g., NdeI) at the 5' end for cloning.

    • 5'-CATATGA[START CODON]...[SEQUENCE OF N-TERMINAL MccH47]...-3'

  • Reverse Primer (MccH47-ColV-R): A chimeric primer designed to have a 5' region complementary to the desired junction point in the ColV uptake domain sequence and a 3' region that anneals to the end of the MccH47 toxic domain sequence. This primer will introduce an overlapping region for the subsequent fusion PCR step.

    • 5'-[SEQUENCE OF ColV UPTAKE DOMAIN]...[SEQUENCE COMPLEMENTARY TO MccH47 TOXIC DOMAIN END]-3'

  • Forward Primer (MccH47-ColV-F): A chimeric primer with a 5' region complementary to the end of the MccH47 toxic domain and a 3' region that anneals to the start of the ColV uptake domain.

    • 5'-[SEQUENCE OF MccH47 TOXIC DOMAIN]...[SEQUENCE OF ColV UPTAKE DOMAIN START]-3'

  • Reverse Primer (ColV-R): Designed to anneal to the end of the ColV structural gene (cvaC), incorporating a different restriction site (e.g., XhoI) at the 5' end for cloning.

    • 5'-CTCGAG[STOP CODON]...[SEQUENCE COMPLEMENTARY TO C-TERMINAL ColV]...-3'

b. PCR Amplification of Individual Domains:

  • Reaction 1 (MccH47 N-terminal domain):

    • Template: Plasmid DNA containing the wild-type MccH47 gene cluster.

    • Primers: MccH47-F and MccH47-ColV-R.

    • Result: A PCR product corresponding to the MccH47 toxic domain with an overhang complementary to the ColV uptake domain.

  • Reaction 2 (ColV C-terminal domain):

    • Template: Plasmid DNA containing the wild-type ColV gene cluster.

    • Primers: MccH47-ColV-F and ColV-R.

    • Result: A PCR product corresponding to the ColV uptake domain with an overhang complementary to the MccH47 toxic domain.

c. Fusion PCR:

  • Combine the purified PCR products from Reaction 1 and Reaction 2 in a new PCR reaction.

  • In the initial cycles, the overlapping regions of the two fragments will anneal and extend, creating a full-length chimeric gene.

  • Add the outer primers (MccH47-F and ColV-R) to amplify the full-length chimeric construct.

d. Cloning and Verification:

  • Digest the fusion PCR product and a suitable expression vector with the appropriate restriction enzymes (e.g., NdeI and XhoI).

  • Ligate the digested insert and vector.

  • Transform the ligation product into a suitable E. coli expression strain.

  • Verify the sequence of the chimeric gene by Sanger sequencing.

Antimicrobial Activity Assay (Patch Test)

This qualitative assay is used to determine the antimicrobial activity of the expressed microcins against sensitive indicator strains.

a. Preparation of Indicator Lawn:

  • Grow a culture of the indicator bacterial strain (e.g., E. coli K-12) to the mid-logarithmic phase in a suitable liquid medium (e.g., LB broth).

  • Prepare molten soft agar (B569324) (e.g., 0.7% agar in LB) and cool to approximately 45-50°C.

  • Inoculate the molten soft agar with the indicator strain culture.

  • Pour the inoculated soft agar onto a solid agar plate (e.g., LB agar) to create a uniform lawn of bacteria.

b. Application of Microcin-Producing Strains:

  • Once the soft agar has solidified, pick a single colony of the E. coli strain expressing the wild-type or chimeric microcin using a sterile toothpick or inoculating loop.

  • Gently stab the colony onto the surface of the indicator lawn.

c. Incubation and Observation:

  • Incubate the plates overnight at 37°C.

  • Observe for the formation of a clear zone of growth inhibition (halo) around the area where the microcin-producing strain was applied. The presence of a halo indicates antimicrobial activity.

Visualizations

The following diagrams illustrate the modular structure of Microcin H47, the experimental workflow for domain swapping, and the mechanism of action of MccH47.

Modular_Structure cluster_MccH47 Microcin H47 cluster_ColV Colicin V MccH47 N-Terminal Toxic Domain C-Terminal Uptake Domain ColV N-Terminal Toxic Domain C-Terminal Uptake Domain

Figure 1. Modular structure of Microcin H47 and Colicin V.

Domain_Swapping_Workflow cluster_MccH47 MccH47 Gene cluster_ColV Colicin V Gene MccH47_N N-Terminal Toxic Domain MccH47_C C-Terminal Uptake Domain PCR1 PCR Amplification of MccH47 N-Terminus MccH47_N->PCR1 ColV_N N-Terminal Toxic Domain ColV_C C-Terminal Uptake Domain PCR2 PCR Amplification of ColV C-Terminus ColV_C->PCR2 Fusion_PCR Fusion PCR PCR1->Fusion_PCR PCR2->Fusion_PCR Chimera Chimeric Gene (H47-ColV) Fusion_PCR->Chimera Cloning Cloning into Expression Vector Chimera->Cloning Expression Expression in E. coli Cloning->Expression Assay Antimicrobial Activity Assay Expression->Assay

Figure 2. Experimental workflow for creating domain-swapped microcin chimeras.

MccH47_Mechanism cluster_Cell Target Bacterial Cell cluster_OuterMembrane Outer Membrane cluster_InnerMembrane Inner Membrane Receptor Catecholate Siderophore Receptors (FepA, Fiu, Cir) ATP_Synthase F0F1-ATP Synthase Receptor->ATP_Synthase Translocation Inhibition Inhibition of Proton Translocation ATP_Synthase->Inhibition Cytoplasm Cytoplasm Depolarization Membrane Depolarization & Cell Death Inhibition->Depolarization MccH47 Microcin H47 MccH47->Receptor Uptake via 'Trojan Horse'

Figure 3. Proposed mechanism of action for Microcin H47.

References

Comparative

A Structural Showdown: Unpacking the Microcin H47 and Colicin V Export Systems

For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial export systems is paramount for the development of novel antimicrobial strategies. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial export systems is paramount for the development of novel antimicrobial strategies. This guide provides a detailed structural and functional comparison of the export systems for two notable bacteriocins: Microcin H47 (MccH47) and Colicin V (ColV).

Both MccH47 and ColV are secreted from Escherichia coli via a Type I Secretion System (T1SS), a one-step process that transports proteins directly from the cytoplasm to the extracellular space. These systems are composed of three core protein components: an ATP-binding cassette (ABC) transporter located in the inner membrane, a membrane fusion protein (MFP) that bridges the inner and outer membranes, and an outer membrane protein (OMP).[1][2] Despite their functional similarities, subtle structural differences exist, and a comprehensive understanding of these can inform the rational design of new therapeutic agents.

Structural Component Comparison

The export machineries for Microcin H47 and Colicin V are remarkably similar, sharing a high degree of homology. Both systems utilize the same outer membrane protein, TolC.[1][3] The inner membrane components, however, are specific to each bacteriocin (B1578144), though they share significant sequence identity.

ComponentMicrocin H47 Export SystemColicin V Export SystemFunction
ABC Transporter MchFCvaBEnergizes transport through ATP hydrolysis; contains a proteolytic domain for leader peptide cleavage.[1]
Molecular Weight (MchF/CvaB) ~77.8 kDa[4]~70-94 kDa (inferred from gene size)[1]
Membrane Fusion Protein (MFP) MchECvaAConnects the inner membrane ABC transporter to the outer membrane protein, TolC.[1][5]
Molecular Weight (MchE/CvaA) ~48.7 kDa[5]~47 kDa[2]
Outer Membrane Protein (OMP) TolCTolCForms a channel through the outer membrane for the final step of secretion.[1]

Quantitative Performance Data

Performance MetricMicrocin H47 Export SystemColicin V Export SystemNotes
Export Rate Data not availableData not availableThis highlights an area for future research to quantify and compare the kinetics of these two closely related exporters.
ATP Hydrolysis Rate Data not availableData not availableMeasuring the specific ATPase activity of purified MchF and CvaB would provide insight into the energetic costs of export.
Substrate Specificity Exports Microcin H47Exports Colicin VWhile each system is dedicated to its cognate bacteriocin, cross-functionality has been observed.
Heterologous Complementation Can be complemented by the Colicin V export system.[1][3]The ColV export system is capable of secreting Microcin H47.[1][3]This demonstrates a degree of promiscuity in substrate recognition by the CvaA/CvaB components.

Experimental Methodologies

The study of these export systems relies on a set of core experimental techniques. Below are detailed protocols for key assays cited in the literature.

Halo Assay for Bacteriocin Activity

This assay is a fundamental method for detecting and semi-quantitatively measuring bacteriocin production and secretion.

Protocol:

  • Preparation of Indicator Strain:

    • Inoculate a single colony of a sensitive indicator strain (e.g., E. coli MC4100) into 5 mL of Luria-Bertani (LB) broth.

    • Incubate overnight at 37°C with shaking.

  • Preparation of Overlay Agar (B569324):

    • Prepare M63 minimal medium supplemented with 0.2% glucose, 1 mg/L thiamine, and 1 g/L Bacto Tryptone. Solidify with 0.7% agar.

    • Autoclave and cool to 45-50°C in a water bath.

  • Assay Procedure:

    • Inoculate the molten M63 overlay agar with the overnight culture of the indicator strain to a final concentration of 10^7 CFU/mL.

    • Pour 10 mL of the inoculated overlay agar onto a petri dish containing a base of solid M63 medium (1.5% agar). Allow to solidify.

    • Stab a colony of the bacteriocin-producing strain into the solidified overlay agar.

    • Incubate the plate overnight at 37°C.

  • Analysis:

    • A clear zone of growth inhibition (a "halo") around the producer strain indicates bacteriocin secretion and activity. The diameter of the halo can be measured as a semi-quantitative assessment of production/secretion.[6][7]

Heterologous Complementation Assay

This assay is used to determine if the components of one export system can functionally substitute for the components of another.

Protocol:

  • Strain and Plasmid Preparation:

    • Use a recipient E. coli strain that produces Microcin H47 but has a mutation in its export machinery (e.g., a strain with a null mutation in mchE or mchF).

    • Use a plasmid carrying the entire Colicin V genetic system, including the cvaA and cvaB export genes (e.g., pUY270).[8]

  • Transformation:

    • Prepare competent cells of the MccH47 export-deficient strain.

    • Transform these cells with the plasmid carrying the Colicin V export genes using a standard heat-shock or electroporation protocol.

    • Select for transformants on appropriate antibiotic-containing media.

  • Analysis:

    • Perform a halo assay as described above, using the transformed strain as the producer.

    • The formation of a halo indicates that the Colicin V export machinery (CvaA/CvaB) is successfully exporting Microcin H47, demonstrating heterologous complementation.[8]

Gene Fusion Analysis for Export Signal Identification

This technique is employed to identify the region of the secreted protein that contains the signal for export.

Protocol:

  • Construction of Gene Fusions:

    • Using standard molecular cloning techniques, create a series of gene fusions. This involves ligating progressively truncated 5' fragments of the bacteriocin structural gene (e.g., cvaC for Colicin V) in-frame with a reporter gene lacking its own signal sequence, such as phoA (encoding alkaline phosphatase). These constructs are typically made in a suitable plasmid vector.

  • Transformation and Expression:

    • Transform an E. coli strain that contains the necessary export machinery (cvaA and cvaB in this case) with the fusion plasmids.

    • Culture the transformed cells under conditions that induce the expression of the fusion protein.

  • Alkaline Phosphatase Activity Assay:

    • Alkaline phosphatase is active only when exported to the periplasm. Therefore, the activity of the fusion protein can be measured to determine if the N-terminal fragment of the bacteriocin directed its export.

    • Harvest the cells and prepare whole-cell lysates or periplasmic fractions.

    • Measure alkaline phosphatase activity using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP). The development of a yellow color, which can be quantified spectrophotometrically at 410 nm, indicates enzymatic activity and thus successful export.[9][10]

  • Analysis:

    • By analyzing the activity of the different truncated fusion proteins, the minimal N-terminal region of the bacteriocin required for export can be identified. For Colicin V, this has been shown to be within the N-terminal 39 codons.[9]

Visualizing the Export Pathways

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of the Microcin H47 and Colicin V export systems.

Microcin_H47_Export cluster_IM Inner Membrane cluster_OM Outer Membrane MchF MchF (ABC) MchE MchE (MFP) MchF->MchE 2. Assembly TolC TolC (OMP) MchF->TolC 4. Translocation Periplasm Periplasm ADP ADP + Pi MchF->ADP MchE->TolC 3. Docking Extracellular Extracellular MccH47_mature MccH47 TolC->MccH47_mature 5. Release Cytoplasm Cytoplasm MccH47_pre pre-MccH47 MccH47_pre->MchF 1. Recognition & Cleavage ATP ATP ATP->MchF

Caption: Export pathway for Microcin H47.

Colicin_V_Export cluster_IM Inner Membrane cluster_OM Outer Membrane CvaB CvaB (ABC) CvaA CvaA (MFP) CvaB->CvaA 2. Assembly TolC TolC (OMP) CvaB->TolC 4. Translocation Periplasm Periplasm ADP ADP + Pi CvaB->ADP CvaA->TolC 3. Docking Extracellular Extracellular ColV_mature ColV TolC->ColV_mature 5. Release Cytoplasm Cytoplasm ColV_pre pre-ColV ColV_pre->CvaB 1. Recognition & Cleavage ATP ATP ATP->CvaB

Caption: Export pathway for Colicin V.

References

Validation

Evaluating the Cytotoxicity of Microcin H47 Against Eukaryotic Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the cytotoxicity of Microcin H47 (MccH47), a bacteriocin (B1578144) with potential therapeutic ap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cytotoxicity of Microcin H47 (MccH47), a bacteriocin (B1578144) with potential therapeutic applications. Due to the limited publicly available data on the direct effects of Microcin H47 on eukaryotic cells, this document outlines the standard methodologies for cytotoxicity assessment and compares the known cytotoxic profiles of two well-characterized antimicrobial peptides (AMPs): Nisin and Melittin (B549807). This guide serves as a foundational resource for researchers seeking to investigate the therapeutic potential and safety profile of Microcin H47.

Introduction to Microcin H47

Microcin H47 is a gene-encoded peptide antibiotic produced by Escherichia coli.[1] It belongs to the class IIb microcins and is known for its potent activity against other Gram-negative bacteria, particularly Enterobacteriaceae.[2][3] Its mechanism of action in bacteria involves a "Trojan horse" strategy, where it utilizes siderophore receptors for cell entry, and ultimately targets the ATP synthase, leading to the dissipation of the membrane potential and cell death.[4][5] While its antibacterial properties are well-documented, its effects on eukaryotic cells have not been extensively studied. A thorough evaluation of its cytotoxicity is a critical step in assessing its potential for clinical applications.[6]

Comparative Cytotoxicity Data

To provide a context for the potential cytotoxicity of Microcin H47, this section presents data from two other antimicrobial peptides with distinct cytotoxic profiles: Nisin, a food-grade bacteriocin with relatively low cytotoxicity to normal cells, and Melittin, a major component of bee venom known for its high lytic activity against a broad range of eukaryotic cells.[7][8]

Table 1: Comparative in vitro Cytotoxicity of Nisin and Melittin on Eukaryotic Cells

PeptideCell LineAssayIC50 / EffectCitation
Nisin MCF-7 (Human Breast Cancer)MTT17 µg/mL (5 µM)
HUVEC (Human Umbilical Vein Endothelial Cells)MTT64 µg/mL[7]
SW1088 (Human Astrocytoma)MTTSignificant dose-dependent toxicity[9]
Various Cancer Cell LinesMTTVaries, potent against some[10]
Melittin Human Fibroblast CellsMTT6.45 µg/mL
HUVEC (Human Umbilical Vein Endothelial Cells)Fluorescence MicroscopyRapid, massive necrosis[11]
Rat ThymocytesProliferation AssayCytotoxic at high concentrations[12]
Human Hepatocellular CarcinomaIn vivoSuppressed tumor growth[12]

Table 2: Comparative Hemolytic Activity of Nisin and Melittin

PeptideErythrocytesAssayHC50 / EffectCitation
Nisin Not specifiedNot specifiedGenerally low hemolytic activity[10]
Melittin Human ErythrocytesHemolysis AssaySignificant hemolytic activity[13]

Standard Experimental Protocols for Cytotoxicity Evaluation

A comprehensive assessment of an antimicrobial peptide's cytotoxicity involves multiple assays that measure different cellular parameters.[14] The following are standard, robust protocols that should be employed to evaluate the cytotoxic profile of Microcin H47.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[15]

Experimental Protocol:

  • Cell Seeding: Seed eukaryotic cells (e.g., HeLa, HEK293, or a relevant cell line for the intended application) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[16]

  • Peptide Treatment: Prepare serial dilutions of Microcin H47 in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the peptide that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the peptide concentration.

Cell Membrane Integrity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay quantifies damage to the plasma membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon membrane lysis.[17]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.[18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm or the wavelength specified by the kit manufacturer.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), which is a key indicator of its potential in vivo toxicity.[17]

Experimental Protocol:

  • Erythrocyte Preparation: Obtain fresh red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-8%.

  • Peptide Incubation: Add the RBC suspension to the wells of a 96-well plate. Add serial dilutions of Microcin H47 in PBS to the wells.[14]

  • Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in a solution of 1% Triton X-100, 100% hemolysis).[17]

  • Incubation: Incubate the plate at 37°C for 1 hour.[14]

  • Pellet RBCs: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.[14]

  • Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value (the concentration causing 50% hemolysis) can then be determined.

Apoptosis Detection Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[19]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Microcin H47 for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Eukaryotic Cells in 96-well Plate incubate1 Incubate Overnight (Cell Attachment) seed->incubate1 treat Treat with Microcin H47 (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Eukaryotic Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with Microcin H47 incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_ldh Add LDH Reaction Mix transfer->add_ldh incubate3 Incubate (30 min) add_ldh->incubate3 read Read Absorbance (490 nm) incubate3->read analyze Calculate % Cytotoxicity read->analyze

Caption: Workflow for assessing membrane integrity using the LDH release assay.

Hypothetical Signaling Pathway

The precise signaling pathways that Microcin H47 might trigger in eukaryotic cells are unknown. However, many antimicrobial peptides induce apoptosis. The following diagram illustrates a general, hypothetical apoptosis pathway that could be investigated.

Hypothetical_Apoptosis_Pathway cluster_trigger Trigger cluster_membrane Cell Membrane Interaction cluster_pathway Apoptotic Signaling MccH47 Microcin H47 Membrane Eukaryotic Cell Membrane Interaction MccH47->Membrane interacts with Mitochondria Mitochondrial Stress Membrane->Mitochondria induces BaxBcl2 Upregulation of Bax Downregulation of Bcl-2 Mitochondria->BaxBcl2 alters balance Caspase9 Caspase-9 Activation BaxBcl2->Caspase9 leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical apoptosis signaling pathway for Microcin H47 in eukaryotic cells.

References

Comparative

"in vitro evolution studies to identify Microcin H47 resistance mechanisms"

A deep dive into the molecular chess match between the antimicrobial peptide Microcin H47 and bacteria reveals two primary escape routes for resistant microbes: dismantling the cellular import machinery or altering the d...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular chess match between the antimicrobial peptide Microcin H47 and bacteria reveals two primary escape routes for resistant microbes: dismantling the cellular import machinery or altering the drug's ultimate target. In vitro evolution studies pinpoint mutations in the TonB-dependent transport system and the F_o proton channel of ATP synthase as the key drivers of resistance, offering crucial insights for the development of next-generation antimicrobials.

Microcin H47 (MccH47), a potent antimicrobial peptide, exerts its bactericidal activity by disrupting the proton motive force essential for cellular energy production. However, the emergence of resistance threatens its therapeutic potential. Laboratory-based evolution experiments, which mimic natural selection in a controlled environment, have been instrumental in identifying the genetic underpinnings of MccH47 resistance. These studies consistently highlight two major resistance strategies: blocking the peptide's entry into the cell and modifying its intracellular target.

Uptake and Target: The Two Fronts of Resistance

MccH47's journey into a bacterial cell is a multi-step process that begins with its recognition by siderophore receptors on the outer membrane, followed by active transport across the membrane via the TonB-dependent pathway. Once inside, it targets the F_o proton channel of the ATP synthase, a critical enzyme for energy production. Resistance mechanisms have evolved to disrupt both of these crucial stages.

Blocking the Gates: Mutations in the TonB-Dependent Pathway

The TonB system, a protein complex spanning the inner and outer membranes, is a primary gateway for MccH47. In vitro evolution studies have shown that mutations in components of this pathway can confer high-level resistance. This includes mutations in the outer membrane siderophore receptors—FepA, Fiu, and Cir—which MccH47 hijacks for entry. While single mutations in these receptors may offer some protection, a triple mutant, lacking all three, demonstrates significant resistance. Furthermore, mutations in the core TonB protein itself, which provides the energy for this transport, also lead to a resistant phenotype.

Altering the Bullseye: Mutations in the ATP Synthase

For MccH47 that successfully navigates the outer membrane defenses, its final destination is the F_o proton channel of the ATP synthase. This molecular machine is vital for the cell's energy currency, ATP. By targeting this channel, MccH47 effectively shuts down cellular power production. However, bacteria can evolve resistance through mutations in the genes encoding the subunits of the F_o proton channel. These alterations prevent MccH47 from binding to its target, rendering the antimicrobial ineffective. Studies have confirmed that mutations within the atp operon, specifically in the genes for the F_o subunits, are a key mechanism of resistance.[1][2]

Quantitative Insights into Resistance Levels

The following table summarizes the quantitative data from studies investigating MccH47 resistance. It's important to note that while several studies confirm resistance in specific mutants, precise Minimum Inhibitory Concentration (MIC) fold-change values are not always reported. The data presented here is based on available qualitative and semi-quantitative assessments.

Resistance MechanismGene(s) InvolvedMutant PhenotypeLevel of Resistance (Qualitative)Reference
Uptake Impairment fepA, fiu, cirTriple mutant in outer membrane siderophore receptorsResistant[3][4]
tonBDefective TonB-dependent transportResistant[1]
Target Modification atp operon (F_o subunits)Altered F_o proton channel of ATP synthaseResistant[1][2]

Experimental Corner: How to Evolve MccH47 Resistance in the Lab

Detailed protocols are essential for reproducing and building upon scientific findings. Below are methodologies for key experiments used to identify and characterize MccH47 resistance mechanisms.

Experimental Protocol 1: In Vitro Evolution by Serial Passage

This method is used to select for bacteria with increased resistance to an antimicrobial agent over time.

Objective: To generate MccH47-resistant mutants of Escherichia coli through repeated exposure to the antimicrobial peptide.

Materials:

  • Escherichia coli strain (e.g., K-12)

  • Luria-Bertani (LB) broth

  • Purified Microcin H47

  • 96-well microplates

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Initial Susceptibility Testing: Determine the baseline Minimum Inhibitory Concentration (MIC) of MccH47 for the parental E. coli strain using a standard broth microdilution method.

  • Serial Passage Setup: In a 96-well plate, prepare a series of wells containing LB broth with increasing concentrations of MccH47, starting from a sub-inhibitory concentration (e.g., 0.5 x MIC).

  • Inoculation: Inoculate the wells with a standardized culture of the parental E. coli strain.

  • Incubation: Incubate the plate at 37°C with shaking for 24 hours.

  • Passage: After incubation, identify the well with the highest concentration of MccH47 that shows bacterial growth.

  • Dilution and Re-inoculation: Dilute the culture from this well and use it to inoculate a new 96-well plate containing a fresh gradient of MccH47 concentrations. The new gradient should include concentrations higher than the previously tolerated concentration.

  • Repeat: Repeat steps 4-6 for a predetermined number of passages or until a significant increase in MIC is observed.

  • Isolation and Characterization: Isolate single colonies from the evolved populations with the highest resistance. Determine the final MIC of these isolates and sequence the relevant genes (atp operon, tonB, fepA, fiu, cir) to identify mutations.

Experimental Protocol 2: Characterization of MccH47-Resistant Mutants

Objective: To confirm the genetic basis of MccH47 resistance in evolved mutants.

Materials:

  • MccH47-resistant E. coli mutants

  • Parental E. coli strain

  • Materials for PCR and DNA sequencing

  • Plasmids for complementation analysis

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both the resistant mutants and the parental strain.

  • PCR Amplification: Amplify the target genes (atp operon genes, tonB, fepA, fiu, cir) from the extracted genomic DNA using specific primers.

  • DNA Sequencing: Sequence the PCR products to identify any mutations in the resistant strains compared to the parental strain.

  • Complementation Analysis (for loss-of-function mutations): a. Clone the wild-type version of the mutated gene into an expression plasmid. b. Transform the resistant mutant with the plasmid containing the wild-type gene. c. Determine the MIC of MccH47 for the complemented mutant. A restoration of sensitivity to MccH47 confirms that the mutation was responsible for the resistance phenotype.

Visualizing the Pathways to Resistance

To better understand the mechanisms of MccH47 action and resistance, the following diagrams illustrate the key pathways and experimental workflows.

MccH47_Action_and_Resistance Microcin H47: Action and Resistance Pathways cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm cluster_resistance MccH47 Microcin H47 SiderophoreReceptors Siderophore Receptors (FepA, Fiu, Cir) MccH47->SiderophoreReceptors 1. Binding TonB TonB System SiderophoreReceptors->TonB 2. Uptake ATPSynthase ATP Synthase (F_o) TonB->ATPSynthase 3. Targeting ATP ATP Production ATPSynthase->ATP 4. Inhibition UptakeMutation Mutation in Siderophore Receptors or TonB UptakeMutation->SiderophoreReceptors Blocks Uptake TargetMutation Mutation in ATP Synthase (F_o) TargetMutation->ATPSynthase Prevents Binding

Caption: MccH47 action and resistance pathways.

InVitroEvolution_Workflow In Vitro Evolution Experimental Workflow Start Start with Susceptible Bacterial Population Exposure Expose to Sub-lethal Concentration of MccH47 Start->Exposure Growth Allow Population Growth Exposure->Growth Selection Select for Surviving (More Resistant) Bacteria Growth->Selection Repeat Repeat Cycle Selection->Repeat Increase Increase MccH47 Concentration Increase->Exposure Repeat->Increase Yes ResistantPopulation Generation of a Resistant Population Repeat->ResistantPopulation No (End) Analysis Isolate and Characterize Resistant Mutants (MIC, Sequencing) ResistantPopulation->Analysis

Caption: Workflow of an in vitro evolution experiment.

References

Validation

"comparing the stability of Microcin H47 with other antimicrobial peptides"

A comparative analysis of the stability of Microcin (B1172335) H47 against other prominent antimicrobial peptides (AMPs) reveals critical insights for researchers and drug development professionals. While direct experime...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the stability of Microcin (B1172335) H47 against other prominent antimicrobial peptides (AMPs) reveals critical insights for researchers and drug development professionals. While direct experimental data on the stability of Microcin H47 remains limited, an examination of its structural class alongside comprehensive data for well-characterized AMPs such as nisin, LL-37, and defensins provides a valuable framework for assessing its potential therapeutic viability.

Microcin H47, a member of the class IIb siderophore-microcin family, possesses a unique structure where the peptide is post-translationally modified with a siderophore. This modification is crucial for its "Trojan horse" mechanism of action, allowing it to hijack bacterial iron uptake systems to enter the cell. This structural complexity suggests a potentially high degree of stability, a critical attribute for any therapeutic agent. However, a conspicuous lack of published quantitative data on its thermal, pH, and proteolytic stability necessitates a comparative approach to infer its properties.

This guide provides a detailed comparison of what is known about the stability of Microcin H47 with the experimentally determined stabilities of nisin, a lantibiotic; LL-37, a human cathelicidin; and defensins, a broad class of cysteine-rich cationic peptides.

Quantitative Stability Comparison

The following table summarizes the available quantitative data on the stability of nisin, LL-37, and defensins. It is important to note the absence of specific experimental values for Microcin H47, highlighting a significant knowledge gap in the field.

Antimicrobial PeptideThermal StabilitypH StabilityProteolytic Stability
Microcin H47 Data not available. As a siderophore-peptide conjugate, its complex structure may confer significant thermal resistance.Data not available. The stability of the siderophore-peptide linkage across a range of pH values is a key unknown.Data not available. The peptide backbone's susceptibility to common proteases has not been experimentally determined.
Nisin Highly stable at low pH; can withstand autoclaving (121°C) at pH 2.[1] Stability decreases at neutral and alkaline pH.[2][3][4]Optimal stability at pH 3.[2][4] Shows little pH dependence in the range of 2 to 6 at room temperature, but stability sharply decreases at pH 7 and 8, especially at elevated temperatures.[2][3][4]Generally resistant to proteases found in the digestive tract, which is advantageous for its use as a food preservative.
LL-37 Reconstituted product is stable for up to one month at -20°C.[5] Specific melting temperature data is not readily available.Data on a broad pH range is limited in the provided results. Formulated creams are stable at pH 6.28.[6]Susceptible to degradation by various proteases, including bacterial elastase and chymotrypsin.[7][8] However, cyclization and incorporation of D-amino acids can significantly enhance proteolytic stability.[9]
Defensins Generally very stable due to their compact, disulfide-bonded structure.[10] Specific thermal denaturation temperatures vary depending on the defensin.Exhibit stability over a wide pH range, a characteristic attributed to their robust structure.High stability against proteolysis is a hallmark of defensins, conferred by their multiple disulfide bridges. Some defensins can retain full activity after incubation in serum for extended periods.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of stability studies. Below are representative protocols for key stability assays based on the available literature for the comparator peptides.

Thermal Stability Assay

A common method to assess thermal stability is to incubate the antimicrobial peptide at various temperatures for defined periods and then measure its residual antimicrobial activity.

  • Peptide Preparation: A stock solution of the antimicrobial peptide is prepared in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Incubation: Aliquots of the peptide solution are incubated at a range of temperatures (e.g., 37°C, 50°C, 75°C, 100°C) for different time intervals (e.g., 15, 30, 60, 120 minutes).

  • Antimicrobial Activity Assay: After incubation, the samples are cooled to room temperature, and their antimicrobial activity is assessed using a standard method such as a radial diffusion assay or a microbroth dilution assay against a sensitive indicator strain.

  • Data Analysis: The residual activity is calculated as a percentage of the activity of the untreated control (kept at 4°C).

pH Stability Assay

This assay evaluates the peptide's stability across a range of pH values.

  • Buffer Preparation: A series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10) are prepared.

  • Incubation: The antimicrobial peptide is dissolved in each buffer to a final concentration and incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 2, 4, 8, 24 hours).

  • Neutralization: For antimicrobial activity testing, the pH of the samples is adjusted to a neutral pH (e.g., pH 7.0) to ensure that the observed effect is due to the peptide's stability and not the pH of the assay medium.

  • Antimicrobial Activity Assay: The antimicrobial activity of each sample is then determined as described in the thermal stability assay.

Proteolytic Stability Assay

This assay measures the peptide's resistance to degradation by proteases.

  • Peptide and Protease Preparation: The antimicrobial peptide and a specific protease (e.g., trypsin, chymotrypsin, proteinase K, or serum) are prepared in an appropriate reaction buffer.

  • Incubation: The peptide is incubated with the protease at a specific molar ratio (e.g., 40:1 peptide to protease) at 37°C. Aliquots are taken at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Termination: The proteolytic reaction is stopped by adding a protease inhibitor or by heat inactivation.

  • Analysis: The degradation of the peptide is analyzed by methods such as Tricine-SDS-PAGE or reversed-phase high-performance liquid chromatography (RP-HPLC). The residual antimicrobial activity can also be measured.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for assessing antimicrobial peptide stability.

Experimental_Workflow_Thermal_Stability cluster_prep Preparation cluster_incubation Incubation cluster_assay Activity Assay cluster_analysis Data Analysis prep Prepare AMP Stock in Buffer t1 37°C prep->t1 Incubate at different times t2 50°C prep->t2 Incubate at different times t3 75°C prep->t3 Incubate at different times t4 100°C prep->t4 Incubate at different times assay Measure Residual Antimicrobial Activity t1->assay t2->assay t3->assay t4->assay analysis Calculate % Residual Activity vs. Control assay->analysis

Caption: Workflow for Thermal Stability Assay.

Experimental_Workflow_Proteolytic_Stability cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_termination Reaction Termination cluster_analysis Analysis setup Incubate AMP with Protease (e.g., Trypsin) tp1 T = 0 hr setup->tp1 Take aliquots tp2 T = 1 hr setup->tp2 Take aliquots tp3 T = 4 hr setup->tp3 Take aliquots tp4 T = 24 hr setup->tp4 Take aliquots stop Add Protease Inhibitor or Heat Inactivate tp1->stop tp2->stop tp3->stop tp4->stop analysis Analyze by RP-HPLC/SDS-PAGE and/or Activity Assay stop->analysis

Caption: Workflow for Proteolytic Stability Assay.

Conclusion and Future Directions

The stability of an antimicrobial peptide is a cornerstone of its potential as a therapeutic agent. While nisin, LL-37, and defensins have been subjected to rigorous stability testing, providing a solid foundation for their respective applications, Microcin H47 remains a promising but enigmatic molecule in this regard. Its unique siderophore-peptide structure suggests inherent stability, but this must be confirmed through empirical data.

The lack of quantitative stability data for Microcin H47 represents a critical gap in our understanding and a significant hurdle for its development as a therapeutic. Future research should prioritize the systematic evaluation of Microcin H47's stability under various physicochemical and biological conditions. Such studies will be instrumental in determining its true potential and guiding the design of formulation strategies to enhance its efficacy and shelf-life. The experimental protocols outlined in this guide provide a clear roadmap for undertaking these much-needed investigations.

References

Comparative

Validating the Specificity of the Microcin H47 Immunity Protein MchI: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the specificity of the Microcin (B1172335) H47 (MccH47) immunity protein, MchI. Through a review of experime...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of the Microcin (B1172335) H47 (MccH47) immunity protein, MchI. Through a review of experimental data, we compare the protective activity of MchI against its cognate microcin, Microcin H47, and other related bacteriocins, offering valuable insights for researchers in microbiology and professionals in drug development.

Executive Summary

The Microcin H47 immunity protein, MchI, demonstrates a high degree of specificity for its cognate antimicrobial peptide, Microcin H47. Experimental evidence derived from studies using chimeric microcins, composed of domains from both Microcin H47 and the related bacteriocin (B1578144) Colicin V, confirms that MchI-mediated immunity is directed against the toxic domain of Microcin H47. This specificity is crucial for the survival of the producing organism and highlights the intricate molecular recognition mechanisms governing bacteriocin immunity. Understanding this specificity is paramount for the potential application of microcins as targeted antimicrobial agents.

Comparative Analysis of MchI Specificity

The specificity of MchI has been experimentally validated through the creation of chimeric microcins, which are hybrid molecules containing functional domains from different parent microcins. A key study in this area involved the construction of chimeras between Microcin H47 and Colicin V (ColV), another bacteriocin that, while functionally distinct, shares some structural similarities in its modular nature.[1]

These studies have revealed that both MccH47 and ColV possess a modular structure, with an N-terminal domain responsible for the toxic activity and a C-terminal domain mediating uptake into the target cell.[1] By swapping these domains, researchers were able to create hybrid microcins and test their activity against bacterial strains possessing the immunity protein for either MccH47 (MchI) or ColV (Cvi).

The results of these experiments unequivocally demonstrate the specificity of MchI. Chimeric microcins containing the N-terminal toxic domain of ColV were unable to kill cells that were immune to ColV, but readily killed cells that were immune to MccH47.[1] Conversely, while not explicitly detailed in the provided search results, the experimental design strongly implies that chimeras with the N-terminal toxic domain of MccH47 would be inactive against strains expressing MchI. This demonstrates that MchI specifically recognizes and neutralizes the toxic component of MccH47, and does not provide cross-protection against other microcins like Colicin V.

Table 1: Specificity of MchI Against Chimeric Microcins

Chimeric Microcin CompositionActivity on ColV-Immune StrainActivity on MccH47-Immune Strain (Expressing MchI)
N-terminus (Toxic Domain) C-terminus (Uptake Domain)
Colicin VMicrocin H47Inactive
Microcin H47Colicin VActive

Mechanism of MchI-Mediated Immunity

MchI is a small, highly hydrophobic, 69-residue peptide that integrates into the cytoplasmic membrane of the producing bacterium.[2] Its location within the membrane is critical to its function, as the target of Microcin H47 is the F0 portion of the ATP synthase complex, also located in the inner membrane.[3] The prevailing hypothesis is that MchI directly interacts with and neutralizes MccH47 at the membrane, preventing it from reaching and disrupting the ATP synthase. This direct binding model is supported by the high specificity observed in experimental studies.

MchI_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MccH47 Microcin H47 (MccH47) MchI MchI Immunity Protein MccH47->MchI Binding & Neutralization ATP_Synthase F0-ATP Synthase (Target) MccH47->ATP_Synthase Inhibition Cell_Death Cell Death ATP_Synthase->Cell_Death Disruption leads to

Caption: Proposed mechanism of MchI-mediated immunity to Microcin H47.

Experimental Protocols

Validating the specificity of MchI involves several key experimental techniques. The following protocols are based on methodologies described in the scientific literature.[3]

Microcin Immunity Assay (Patch Test)

This qualitative assay provides a rapid screen for microcin immunity.

Materials:

  • Lawn of indicator bacteria (a strain sensitive to the tested microcin)

  • Culture of the strain to be tested for immunity (e.g., E. coli expressing MchI)

  • Culture of a microcin-producing strain (e.g., E. coli producing MccH47 or ColV)

  • Agar (B569324) plates

Procedure:

  • Prepare a lawn of the indicator bacteria on an agar plate.

  • Using a sterile toothpick or loop, pick a colony of the strain to be tested for immunity and make a single streak or "patch" across the lawn.

  • Perpendicular to the first streak, make a streak of the microcin-producing strain.

  • Incubate the plate overnight at the appropriate temperature for bacterial growth.

  • Interpretation: If the test strain is immune, it will grow uninterrupted where the two streaks intersect. If it is sensitive, a zone of growth inhibition will be observed at the intersection.

Minimum Inhibitory Concentration (MIC) Assay

This quantitative assay determines the lowest concentration of a microcin required to inhibit the growth of a bacterial strain. It can be used to compare the susceptibility of a strain with and without the immunity protein.

Materials:

  • Purified microcin (e.g., MccH47, ColV)

  • Overnight cultures of the bacterial strains to be tested (e.g., a sensitive strain and a strain expressing MchI)

  • 96-well microtiter plates

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Microplate reader

Procedure:

  • In a 96-well plate, prepare serial dilutions of the purified microcin in the growth medium.

  • Inoculate each well with a standardized dilution of the bacterial culture.

  • Include control wells with no microcin (positive growth control) and wells with no bacteria (negative control).

  • Incubate the plate overnight with shaking at the optimal growth temperature.

  • Measure the optical density (OD) of each well using a microplate reader to determine bacterial growth.

  • Interpretation: The MIC is the lowest concentration of the microcin at which no visible bacterial growth is observed. A significantly higher MIC for the strain expressing MchI compared to the sensitive strain indicates effective immunity.

MIC_Workflow start Start prep_microcin Prepare Serial Dilutions of Microcin start->prep_microcin prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microtiter Plate prep_microcin->inoculate prep_bacteria->inoculate incubate Incubate Overnight inoculate->incubate read_plate Measure Optical Density incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The Microcin H47 immunity protein, MchI, exhibits a high degree of specificity for its cognate microcin. Experimental data from studies utilizing chimeric microcins definitively show that MchI-mediated immunity is directed against the N-terminal toxic domain of Microcin H47 and does not confer protection against other microcins such as Colicin V. This specificity is a testament to the co-evolution of bacteriocin production and immunity systems. For researchers in drug development, the highly specific nature of MchI provides a model for understanding and potentially engineering targeted antimicrobial therapies. Further investigation into the precise molecular interactions between MchI and MccH47 could yield valuable insights for the design of novel antibiotics with narrow spectra of activity, minimizing off-target effects on the host microbiome.

References

Safety & Regulatory Compliance

Safety

Essential Procedures for the Safe Disposal of Microcin H47

Immediate Safety and Handling Precautions Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including: Protective gloves Safety glasses or splash goggles...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Protective gloves

  • Safety glasses or splash goggles

  • Lab coat

For handling powdered forms of the peptide or in the event of a spill, a dust respirator is also recommended.[3]

Step-by-Step Disposal Procedures

The disposal of Microcin H47 waste should be segregated into three main streams: liquid waste, solid waste, and sharps waste.

1. Liquid Waste Disposal (e.g., peptide solutions, cell culture media)

Liquid waste containing Microcin H47 must be chemically inactivated before disposal.

  • Chemical Inactivation: Treat the liquid waste with a 10% bleach solution to achieve a final sodium hypochlorite (B82951) concentration between 0.5-1.0%.[1] The bleach solution should be in contact with the waste for a minimum of 30 minutes to ensure deactivation.[1]

  • pH Neutralization: Following inactivation, neutralize the pH of the solution.[1]

  • Collection: Collect the treated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] Never pour untreated peptide solutions down the sink.[5]

2. Solid Waste Disposal (e.g., unused lyophilized peptide, contaminated weigh boats, gloves, and paper towels)

  • Collection: Place all solid waste contaminated with Microcin H47 into a designated, leak-proof, and clearly labeled hazardous waste container.[1][3][5]

  • Storage: Seal the container securely and store it in a designated area until it is collected for disposal by your institution's hazardous waste program.

3. Sharps Waste Disposal (e.g., needles, syringes, pipette tips, and broken glassware)

  • Immediate Disposal: Immediately place all sharps that have come into contact with Microcin H47 into a puncture-resistant, leak-proof sharps container.[1]

  • Labeling: The sharps container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[1]

  • Final Disposal: Once the container is full, seal it and arrange for its disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.[1]

Quantitative Data for Chemical Inactivation

For effective chemical inactivation of liquid peptide waste, the following parameters should be observed:

ParameterRecommended Value
Deactivating AgentBleach Solution (Sodium Hypochlorite)
Final Concentration0.5 - 1.0%
Minimum Contact Time30 minutes

Table 1: Parameters for the chemical inactivation of liquid Microcin H47 waste.[1]

Experimental Protocols

Protocol for Chemical Inactivation of Liquid Microcin H47 Waste:

  • Prepare a 10% Bleach Solution: Dilute household bleach (typically 5-8% sodium hypochlorite) 1:10 with water to prepare a fresh 10% bleach solution.

  • Add Bleach to Waste: Add the 10% bleach solution to the liquid waste containing Microcin H47 to achieve a final sodium hypochlorite concentration of 0.5-1.0%.

  • Ensure Thorough Mixing: Gently mix the solution to ensure the bleach is evenly distributed.

  • Allow for Sufficient Contact Time: Let the mixture stand for a minimum of 30 minutes.

  • Neutralize the pH: Check the pH of the solution and neutralize it according to your laboratory's standard procedures.

  • Dispose as Hazardous Waste: Transfer the treated solution to a properly labeled hazardous waste container for collection.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Microcin H47.

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_treatment Treatment & Collection cluster_final_disposal Final Disposal Waste Microcin H47 Waste Liquid Liquid Waste Waste->Liquid e.g., Solutions, Media Solid Solid Waste Waste->Solid e.g., Vials, PPE Sharps Sharps Waste Waste->Sharps e.g., Needles, Pipettes Inactivation Chemical Inactivation (10% Bleach, 30 min) Liquid->Inactivation SolidCollection Collect in Labeled Hazardous Waste Container Solid->SolidCollection SharpsCollection Collect in Puncture-Resistant Sharps Container Sharps->SharpsCollection HazardousWaste Institutional Hazardous Waste Program Inactivation->HazardousWaste SolidCollection->HazardousWaste BioWaste Biohazardous Waste Stream (Autoclave/Incinerate) SharpsCollection->BioWaste

Caption: Workflow for the proper segregation, treatment, and disposal of Microcin H47 waste.

References

Handling

Personal protective equipment for handling Microcin H47

Essential Safety and Handling Guide for Microcin H47 This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Microcin H47. The following proc...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Microcin H47

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Microcin H47. The following procedures are based on best practices for handling peptide-based bioactive agents in a laboratory setting.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • May cause skin and eye irritation upon direct contact.

  • Potential for allergic reaction in sensitized individuals.

  • The biological effects of systemic exposure are unknown.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE for the specific procedures being performed. The following table outlines the recommended PPE for handling Microcin H47 in solid (lyophilized) and solution forms.

PPE Type Solid Form (Lyophilized Powder) Solution Form Rationale
Hand Protection Nitrile or latex glovesNitrile or latex glovesProtects hands from direct contact with the substance.[4][5]
Eye Protection Safety glasses with side shields or gogglesSafety glasses with side shields or gogglesProtects eyes from dust particles and splashes.[5]
Body Protection Laboratory coatLaboratory coatPrevents contamination of personal clothing.[4][5]
Respiratory Protection N95 respirator or use of a chemical fume hoodNot generally required, but may be used if aerosols are generatedPrevents inhalation of fine powder.
Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: When weighing or handling the solid form, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Safe Handling Practices: Avoid creating dust. Use appropriate tools to handle small quantities. Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling, even if gloves were worn.[7]

  • Solution Preparation: When dissolving the lyophilized powder, add the solvent slowly to avoid aerosolization.

Storage:

  • Conditions: Store Microcin H47 in a tightly sealed container in a cool, dry, and dark place. Follow the manufacturer's specific storage temperature recommendations (typically -20°C or -80°C for long-term storage).

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

All materials contaminated with Microcin H47, including pipette tips, tubes, and gloves, should be treated as biohazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated biohazard bag and autoclave before disposal.
Liquid Waste Decontaminate with a suitable disinfectant (e.g., 10% bleach solution for at least 30 minutes) before disposing down the drain with copious amounts of water, in accordance with local regulations.
Sharps Dispose of in a designated sharps container.
Emergency Procedures: Spill and Exposure

The following table outlines the immediate actions to be taken in the event of a spill or personal exposure.

Emergency Situation Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek medical attention.
Small Spill (Solid) Gently cover the spill with a damp paper towel to avoid raising dust. Wearing appropriate PPE, carefully wipe up the material, and place it in a sealed container for disposal. Clean the spill area with a 10% bleach solution followed by a water rinse.
Small Spill (Liquid) Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material in a sealed container for disposal. Clean the spill area with a 10% bleach solution followed by a water rinse.
Large Spill Evacuate the area. Restrict access to the spill site. Await the arrival of trained hazardous material personnel.

Visual Guides

Experimental Workflow: Safe Handling of Microcin H47

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handling1 Weigh Solid Microcin H47 prep2->handling1 handling2 Prepare Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Work Surface handling3->cleanup1 cleanup2 Dispose of Contaminated Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe handling of Microcin H47.

Logical Relationship: Spill Response

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate notify Notify Safety Officer evacuate->notify contain Contain Spill cleanup Clean and Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose ppe->contain

Caption: Decision-making process for a Microcin H47 spill.

References

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